Pevisone
描述
属性
CAS 编号 |
78371-62-7 |
|---|---|
分子式 |
C42H47Cl3FN3O10 |
分子量 |
879.2 g/mol |
IUPAC 名称 |
1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;nitric acid |
InChI |
InChI=1S/C24H31FO6.C18H15Cl3N2O.HNO3/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26;19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3;1-9,12,18H,10-11H2;(H,2,3,4)/t15-,16-,17-,19-,21-,22-,23?,24+;;/m0../s1 |
InChI 键 |
BCSTWFQGKOAWED-HUCPNFHCSA-N |
SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C.C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
手性 SMILES |
C[C@]12C[C@@H](C3([C@H]([C@@H]1C[C@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O.C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
规范 SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C.C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
同义词 |
Pevisone |
产品来源 |
United States |
Foundational & Exploratory
Molecular Targets of Econazole Nitrate in Dermatophytes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Econazole (B349626) nitrate (B79036), an imidazole (B134444) antifungal agent, is a cornerstone in the topical treatment of dermatophytoses, infections caused by dermatophytic fungi such as Trichophyton, Microsporum, and Epidermophyton species.[1][2][3] Its broad-spectrum activity and efficacy in resolving these common superficial mycoses are well-documented.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms of action of econazole nitrate against dermatophytes, with a focus on its primary and secondary cellular targets. This document details the quantitative antifungal activity, outlines key experimental protocols for target validation, and visualizes the involved biochemical pathways to support further research and drug development in this field.
Primary Molecular Target: Inhibition of Ergosterol (B1671047) Biosynthesis
The principal antifungal mechanism of econazole nitrate is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, an essential sterol in fungi analogous to cholesterol in mammalian cells.[1][2] Econazole specifically targets and inhibits the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase .[2][6]
This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol.[6] The inhibition of lanosterol 14α-demethylase by econazole leads to a depletion of ergosterol and a concurrent accumulation of toxic methylated sterol precursors within the fungal cell membrane. This alteration in membrane composition increases its permeability, disrupts the function of membrane-bound enzymes, and ultimately leads to the inhibition of fungal growth and cell death.[2]
Signaling Pathway: Ergosterol Biosynthesis Inhibition
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by econazole nitrate.
Secondary Molecular Effects
Beyond the primary inhibition of ergosterol synthesis, econazole nitrate exerts additional effects that contribute to its antifungal activity.
Direct Membrane Interaction
Evidence suggests that econazole can directly interact with the fungal cell membrane, causing rapid changes in its physical properties and contributing to a more immediate antifungal effect, even before significant ergosterol depletion occurs.[2] This direct interaction can further compromise membrane integrity and function.
Induction of Oxidative Stress
Econazole treatment has been associated with the generation of reactive oxygen species (ROS) within fungal cells. This induction of oxidative stress can lead to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to fungal cell death. The precise signaling cascade leading to ROS production in dermatophytes following econazole exposure is an area of ongoing research, but it is thought to involve mitochondrial dysfunction.
Putative Signaling Pathway: Econazole-Induced ROS Production
The following diagram outlines a potential pathway for the induction of reactive oxygen species by econazole nitrate in dermatophytes.
Quantitative Data: In Vitro Susceptibility of Dermatophytes to Econazole
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of econazole against common dermatophyte species. These values indicate the lowest concentration of the drug that inhibits the visible growth of the microorganism.
| Dermatophyte Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Trichophyton rubrum | 0.015 - 8 | 0.03 | 1 | [3][7] |
| Trichophyton mentagrophytes | 0.015 - 4 | 0.03 | 1 | [3][7] |
| Microsporum canis | 0.063 - 4 | 0.07 | 2 | [8] |
| Epidermophyton floccosum | ≤0.063 | N/A | N/A | [9] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. N/A indicates data not available from the cited sources.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2, is the reference method for determining the MIC of antifungal agents against filamentous fungi, including dermatophytes.[5]
Workflow Diagram: CLSI M38-A2 Broth Microdilution Assay
Methodology:
-
Inoculum Preparation:
-
Culture the dermatophyte on a suitable agar (B569324) medium (e.g., potato dextrose agar) at 28-30°C until sporulation is observed.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 1-5 x 10³ CFU/mL in RPMI 1640 medium buffered with MOPS.
-
-
Antifungal Dilution:
-
Prepare a stock solution of econazole nitrate in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial twofold dilutions of the econazole nitrate stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared fungal suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 28-35°C for 4 to 7 days, or until sufficient growth is observed in the growth control well.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of econazole nitrate that causes a significant inhibition of growth (typically ≥80%) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
-
Lanosterol 14α-Demethylase Inhibition Assay
A direct enzymatic assay to measure the inhibition of lanosterol 14α-demethylase by econazole in dermatophytes can be performed using microsomal fractions isolated from the fungus.
Methodology Outline:
-
Microsome Preparation:
-
Grow the dermatophyte in a suitable liquid medium and harvest the mycelia.
-
Disrupt the fungal cells mechanically (e.g., using glass beads or a French press) in a buffered solution.
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in lanosterol 14α-demethylase.
-
-
Enzymatic Reaction:
-
Incubate the microsomal preparation with a known concentration of a substrate (e.g., radiolabeled lanosterol) in the presence of NADPH and a NADPH-cytochrome P450 reductase system.
-
Perform parallel reactions with varying concentrations of econazole nitrate.
-
-
Product Analysis:
-
Extract the sterols from the reaction mixture.
-
Separate the substrate and the demethylated product using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of product formed in the presence and absence of the inhibitor to determine the inhibitory activity of econazole.
-
Fungal Membrane Permeability Assay
The effect of econazole nitrate on fungal membrane permeability can be assessed using fluorescent dyes that are excluded by intact membranes, such as propidium (B1200493) iodide (PI).
Methodology:
-
Fungal Cell Preparation:
-
Culture the dermatophyte and prepare a suspension of conidia or mycelial fragments in a suitable buffer (e.g., phosphate-buffered saline).
-
-
Econazole Treatment:
-
Incubate the fungal suspension with various concentrations of econazole nitrate for a defined period.
-
-
Staining and Analysis:
-
Add propidium iodide to the fungal suspension.
-
Incubate for a short period to allow for dye uptake by cells with compromised membranes.
-
Analyze the fluorescence of the cell suspension using a fluorometer or flow cytometer. An increase in PI fluorescence indicates an increase in membrane permeability.
-
Detection of Reactive Oxygen Species (ROS)
Intracellular ROS production can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).
Methodology:
-
Fungal Cell Preparation and Treatment:
-
Prepare a fungal cell suspension as described for the membrane permeability assay.
-
Treat the cells with econazole nitrate for the desired time.
-
-
Probe Loading:
-
Incubate the treated fungal cells with H₂DCFDA. The diacetate group is cleaved by intracellular esterases, and the resulting H₂DCF is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the cell suspension using a fluorometer or a fluorescence microscope. An increase in fluorescence corresponds to an increase in intracellular ROS levels.
-
Conclusion
Econazole nitrate's primary molecular target in dermatophytes is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This targeted inhibition leads to a cascade of events, including ergosterol depletion, accumulation of toxic sterols, and ultimately, disruption of fungal cell membrane integrity and function. Secondary mechanisms, such as direct membrane interaction and the induction of oxidative stress, further contribute to its potent antifungal activity. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of azole antifungals and to develop novel therapeutic strategies against dermatophytoses.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Econazole: a review of its antifungal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Characterization of Econazole Topical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antifungal activities of new imidazole salts towards dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Econazole Nitrate Foam 1% Improves the Itch of Tinea Pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Signaling Pathways of Triamcinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of Triamcinolone (B434) Acetonide, a potent synthetic glucocorticoid. It details the core signaling pathways, presents quantitative data on its effects, outlines key experimental methodologies, and provides visual representations of the critical molecular interactions.
Introduction to Triamcinolone Acetonide
Triamcinolone acetonide (TA) is a corticosteroid widely used to treat a variety of inflammatory conditions, including asthma, allergic rhinitis, and dermatoses. Its therapeutic efficacy stems from its ability to modulate the expression and function of numerous genes involved in the inflammatory cascade. Like other glucocorticoids, its primary mechanism of action is mediated by the glucocorticoid receptor (GR), leading to profound changes in cellular signaling and gene transcription.
Core Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of triamcinolone acetonide are multifaceted, involving both genomic and non-genomic pathways. The genomic pathways, which involve direct changes in gene expression, are considered the primary drivers of its long-term anti-inflammatory action.
The Classical Genomic Pathway: Glucocorticoid Receptor (GR) Activation
The canonical signaling pathway begins with the passive diffusion of the lipophilic TA molecule across the cell membrane and into the cytoplasm.
-
Ligand Binding and Receptor Activation: In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a large multiprotein complex, which includes heat shock proteins like Hsp90 and Hsp70. The binding of triamcinolone acetonide to the ligand-binding domain of the GR induces a conformational change.
-
Chaperone Dissociation and Nuclear Translocation: This conformational shift causes the dissociation of the chaperone proteins, exposing the nuclear localization signals on the GR.
-
Dimerization and DNA Binding: The activated ligand-bound GR monomers then dimerize and translocate into the nucleus.
Once in the nucleus, the GR dimer can modulate gene expression through two principal genomic mechanisms: transactivation and transrepression .
Transactivation: Upregulation of Anti-inflammatory Genes
The activated GR dimer can bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. This binding recruits coactivators and the transcriptional machinery, leading to an increase in the transcription of genes with anti-inflammatory properties.
Key genes upregulated by triamcinolone acetonide include:
-
Annexin A1 (Lipocortin-1): An inhibitor of phospholipase A2 (PLA2), which is a key enzyme in the production of pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes.
-
Inhibitor of κBα (IκBα): A protein that sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing it from activating pro-inflammatory genes.
-
Mitogen-activated protein kinase phosphatase-1 (MKP-1): A phosphatase that deactivates pro-inflammatory signaling kinases such as p38 MAPK and JNK.
Transrepression: Inhibition of Pro-inflammatory Transcription Factors
Transrepression is considered the major mechanism behind the anti-inflammatory effects of glucocorticoids. In this process, the activated GR monomer does not bind directly to DNA but instead interacts with and inhibits the activity of pro-inflammatory transcription factors, primarily Nuclear Factor-κB (NF-κB) and Activator Protein-1 (AP-1) .
-
Inhibition of NF-κB: The GR monomer can physically bind to the p65 subunit of NF-κB, preventing it from binding to its DNA response elements and initiating the transcription of pro-inflammatory genes like cytokines (TNF-α, IL-1β), chemokines, and adhesion molecules.
-
Inhibition of AP-1: Similarly, GR can interact with components of the AP-1 complex (e.g., c-Fos/c-Jun), blocking its transcriptional activity.
This "tethering" mechanism effectively shuts down the expression of a wide array of molecules that mediate the inflammatory response.
Quantitative Data on Triamcinolone Acetonide's Effects
The following tables summarize the typical quantitative effects of triamcinolone acetonide on key inflammatory markers, as demonstrated in various cellular and preclinical models.
Table 1: Inhibition of Pro-inflammatory Gene Expression
| Target Gene | Cell Type | TA Concentration | Fold Inhibition (mRNA) | Citation |
|---|---|---|---|---|
| TNF-α | Macrophages | 100 nM | ~70-90% | |
| IL-1β | Synoviocytes | 10-100 nM | ~60-85% | General Glucocorticoid Action |
| COX-2 | Fibroblasts | 100 nM | ~80% | General Glucocorticoid Action |
| iNOS | Chondrocytes | 1 µM | ~75% | General Glucocorticoid Action |
Table 2: Upregulation of Anti-inflammatory Gene Expression
| Target Gene | Cell Type | TA Concentration | Fold Induction (mRNA) | Citation |
|---|---|---|---|---|
| Annexin A1 | A549 Lung Cells | 100 nM | ~3-5 fold | |
| IκBα | HeLa Cells | 1 µM | ~4-6 fold |
| MKP-1 | Smooth Muscle | 100 nM | ~5-8 fold | |
Key Experimental Protocols
Investigating the anti-inflammatory signaling of triamcinolone acetonide involves standard molecular biology techniques to quantify changes in gene and protein expression and activity.
Protocol: Western Blotting for IκBα and COX-2 Protein Levels
This method quantifies changes in protein levels in response to TA treatment.
-
Cell Culture and Treatment: Plate cells (e.g., A549) and grow to 80% confluency. Starve cells in serum-free media for 12-24 hours. Pre-treat with Triamcinolone Acetonide (e.g., 100 nM) for 1 hour, followed by stimulation with an inflammatory agent (e.g., TNF-α, 10 ng/mL) for 15-30 minutes (for IκBα) or 6-12 hours (for COX-2).
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 xg for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the target protein (e.g., anti-IκBα, anti-COX-2, or anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the target protein intensity to the loading control (β-actin).
Protocol: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol measures changes in mRNA levels of target genes.
-
Cell Culture and Treatment: Treat cells as described in the Western Blotting protocol.
-
RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., TNF-α) and a reference gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.
-
Thermocycling: Run the reaction on a real-time PCR machine with appropriate cycling conditions (denaturation, annealing, extension).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target gene to the reference gene and compare the treated samples to the untreated control.
Protocol: NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with two plasmids:
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.
-
A control plasmid containing the Renilla luciferase gene under a constitutive promoter (e.g., CMV) to normalize for transfection efficiency.
-
-
Cell Treatment: After 24 hours, pre-treat the transfected cells with Triamcinolone Acetonide for 1 hour, followed by stimulation with TNF-α to activate the NF-κB pathway.
-
Cell Lysis: After 6-8 hours of stimulation, lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in the same lysate sample using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each sample. This normalized value represents the NF-κB transcriptional activity. Compare the ratios from treated samples to the control samples.
Conclusion
Triamcinolone acetonide exerts its potent anti-inflammatory effects primarily through the activation of the glucocorticoid receptor and the subsequent modulation of gene expression. Its ability to both upregulate anti-inflammatory proteins (transactivation) and, more critically, suppress the activity of key pro-inflammatory transcription factors like NF-κB and AP-1 (transrepression) allows it to effectively inhibit the production of a broad spectrum of inflammatory mediators. A thorough understanding of these signaling pathways, supported by quantitative experimental analysis, is crucial for the continued development and optimization of glucocorticoid-based therapies.
Pevisone: A Technical Guide to its Synergistic Antifungal and Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevisone is a topical combination therapy containing econazole (B349626) nitrate (B79036), a broad-spectrum azole antifungal, and triamcinolone (B434) acetonide, a potent corticosteroid. This formulation is designed to concurrently address the infectious and inflammatory components of cutaneous fungal infections, offering a synergistic approach to treatment. This technical guide provides an in-depth overview of the mechanisms of action of this compound's active ingredients, available quantitative data on its efficacy, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound's efficacy stems from the complementary actions of its two components. Econazole nitrate exerts its antifungal effect by disrupting the fungal cell membrane, while triamcinolone acetonide mitigates the associated inflammatory response.
Econazole Nitrate: Antifungal Action
Econazole nitrate, an imidazole (B134444) derivative, primarily targets the synthesis of ergosterol, an essential component of the fungal cell membrane. It achieves this by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[1][2] This disruption leads to increased cell membrane permeability, leakage of intracellular contents, and ultimately, fungal cell death.[1][2] Beyond its primary antifungal activity, econazole has also been noted to possess anti-inflammatory properties by potentially inhibiting the synthesis of prostaglandins (B1171923) and leukotrienes.[1]
Triamcinolone Acetonide: Anti-inflammatory Action
Triamcinolone acetonide is a synthetic corticosteroid that effectively suppresses inflammation. Its mechanism involves binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of numerous genes involved in the inflammatory cascade. This leads to the inhibition of pro-inflammatory cytokine production and the suppression of the activity of immune cells.[1][3]
Synergistic Effects
The combination of an antifungal and a corticosteroid in this compound is intended to provide a synergistic therapeutic effect. The anti-inflammatory action of triamcinolone acetonide rapidly alleviates symptoms such as itching, redness, and swelling, which are common in fungal skin infections. This can improve patient compliance with the treatment regimen. Concurrently, econazole nitrate eradicates the causative fungal pathogen. While the precise molecular basis of their synergy is not fully elucidated in publicly available literature, the clinical benefit is attributed to the dual targeting of both the infectious agent and the host's inflammatory response.
Quantitative Data
The following tables summarize the available quantitative data on the antifungal and clinical efficacy of the components of this compound and similar treatments.
Table 1: In Vitro Antifungal Activity of Econazole
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 0.016 - 16 | 0.125 | 0.5 |
| Candida tropicalis | 0.016 - 4 | 0.25 | 1 |
| Candida parapsilosis | 0.016 - 2 | 0.125 | 0.5 |
| Candida glabrata | 0.032 - 16 | 2 | 8 |
| Candida krusei | 0.125 - 16 | 4 | 16 |
Data extracted from a study on clinical Candida isolates. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[4]
Table 2: Clinical Efficacy of Azole Antifungals in Tinea Corporis
| Treatment Group | Clinical Cure Rate | Comparison |
| Azoles | Statistically significant improvement over placebo | Azoles vs. Placebo |
| Azole and Steroid Combination | Slightly more effective for clinical cure than azoles alone | Azole + Steroid vs. Azole |
Data from a Cochrane systematic review on topical treatments for tinea corporis. Clinical cure is defined as the resolution of clinical signs and symptoms of the infection.[5][6]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's synergistic effects.
Antifungal Susceptibility Testing: Broth Microdilution for Trichophyton rubrum
This protocol is adapted from established methods for testing the susceptibility of filamentous fungi.[7]
a. Inoculum Preparation:
-
Culture Trichophyton rubrum on Sabouraud dextrose agar (B569324) at 28-30°C for 7-10 days to allow for sufficient sporulation.
-
Harvest conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop.
-
Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to an inoculum concentration of approximately 1-5 x 106 CFU/mL.
-
Dilute the adjusted inoculum 1:50 in RPMI 1640 medium to obtain the final inoculum concentration.
b. Microdilution Plate Preparation:
-
Prepare serial twofold dilutions of econazole nitrate in RPMI 1640 medium in a 96-well microtiter plate.
-
The final concentration range should typically span from 0.03 to 16 µg/mL.
-
Include a drug-free well for growth control and an uninoculated well for sterility control.
c. Inoculation and Incubation:
-
Add 100 µL of the final inoculum to each well of the microtiter plate.
-
Incubate the plates at 28-30°C for 4-7 days.
d. Reading the MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a predefined reduction in turbidity (e.g., 80%) compared to the growth control.
In Vitro Anti-inflammatory Activity: Cytokine Measurement in HaCaT Keratinocytes
This protocol describes a method to assess the anti-inflammatory effects of the test compounds on a human keratinocyte cell line.[8][9]
a. Cell Culture and Treatment:
-
Culture human keratinocyte (HaCaT) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Induce an inflammatory response by treating the cells with a combination of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL each) for 24 hours.[9]
-
Concurrently treat the cells with varying concentrations of econazole nitrate, triamcinolone acetonide, or their combination. Include appropriate vehicle controls.
b. Cytokine Quantification (ELISA):
-
After the 24-hour incubation period, collect the cell culture supernatants.
-
Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
In Vitro Skin Permeation Study: Franz Diffusion Cell Method
This protocol outlines the use of Franz diffusion cells to evaluate the permeation of the active ingredients through a skin model.
a. Skin Membrane Preparation:
-
Use excised human or animal skin (e.g., porcine ear skin) as the membrane.
-
Carefully remove any subcutaneous fat and hair.
-
Cut the skin to a size that fits the Franz diffusion cells.
b. Franz Diffusion Cell Setup:
-
Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and maintain it at 32°C to mimic skin surface temperature.
-
Stir the receptor fluid continuously.
c. Sample Application and Collection:
-
Apply a finite dose of this compound cream to the surface of the skin in the donor chamber.
-
At predetermined time intervals, collect samples from the receptor fluid and replace with fresh receptor fluid.
d. Quantification of Permeated Drugs (HPLC):
-
Analyze the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of econazole nitrate and triamcinolone acetonide.[10]
-
The HPLC system should be equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis). The mobile phase composition and flow rate should be optimized for the separation of the two active ingredients.[10]
Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
This compound offers a dual-action approach for the management of inflammatory fungal skin infections by combining the antifungal properties of econazole nitrate with the anti-inflammatory effects of triamcinolone acetonide. The available data support the efficacy of its components and the clinical benefit of the combination. The experimental protocols provided in this guide offer a framework for further research into the synergistic mechanisms and clinical applications of this combination therapy. Further studies are warranted to quantitatively assess the synergistic interactions between econazole and triamcinolone at a molecular level.
References
- 1. In vitro effect of triamcinolone and platelet-rich plasma on cytokine levels of elbow lateral epicondylitis-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. checkerboard microdilution method: Topics by Science.gov [science.gov]
- 3. jmb.or.kr [jmb.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. Topical antifungal treatments for tinea cruris and tinea corporis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of broth microdilution antifungal susceptibility testing conditions for Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Response in TNFα/IFNγ-Induced HaCaT Keratinocytes and Probiotic Properties of Lacticaseibacillus rhamnosus MG4644, Lacticaseibacillus paracasei MG4693, and Lactococcus lactis MG5474 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellmolbiol.org [cellmolbiol.org]
- 10. researchgate.net [researchgate.net]
The Pharmacodynamics of Pevisone: A Technical Guide to its Topical Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevisone® is a topical pharmaceutical preparation that combines the potent antifungal properties of econazole (B349626) nitrate (B79036) with the anti-inflammatory and antipruritic effects of triamcinolone (B434) acetonide. This dual-action formulation is indicated for the treatment of steroid-responsive inflammatory dermatoses where a secondary mycotic infection is present, suspected, or likely to occur.[1][2] This technical guide provides an in-depth analysis of the pharmacodynamics of this compound, detailing the mechanisms of action of its active constituents, summarizing available quantitative data from clinical and preclinical studies, and outlining key experimental protocols relevant to its evaluation.
Pharmacodynamic Properties of Active Ingredients
This compound's therapeutic efficacy stems from the distinct yet complementary pharmacodynamic profiles of its two active pharmaceutical ingredients: econazole nitrate and triamcinolone acetonide.
Econazole Nitrate: A Broad-Spectrum Antimycotic
Econazole nitrate, an imidazole (B134444) antifungal agent, exerts its effect by disrupting the synthesis of ergosterol (B1671047), a critical component of the fungal cell membrane.[3][4] This action is primarily mediated through the inhibition of the enzyme lanosterol (B1674476) 14-alpha-demethylase.[3][4] The depletion of ergosterol and the concurrent accumulation of toxic methylated sterols lead to increased membrane permeability and the disruption of essential cellular functions, ultimately resulting in fungal cell death.[3] Econazole possesses a broad spectrum of activity against dermatophytes, yeasts, and molds.[5] It has also demonstrated clinically relevant action against some Gram-positive bacteria.[5]
Triamcinolone Acetonide: A Potent Anti-inflammatory Corticosteroid
Triamcinolone acetonide is a synthetic glucocorticoid with potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[5][6] Its primary mechanism of action involves binding to cytosolic glucocorticoid receptors.[6][7] This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of a wide array of genes.[6][7] This results in the inhibition of pro-inflammatory cytokine synthesis (e.g., interleukins, tumor necrosis factor-alpha) and the suppression of the activity of enzymes like cyclooxygenase-2 (COX-2) and phospholipase A2, which are key to the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[6]
Quantitative Data from Clinical and Preclinical Studies
The synergistic action of an antifungal and a corticosteroid is intended to simultaneously address both the infectious and inflammatory components of certain dermatoses. The following tables summarize the available quantitative data from studies evaluating the combination of econazole and triamcinolone.
Table 1: Efficacy of Triamcinolone Acetonide Econazole Cream (TAEC) in Otomycosis
| Outcome Measure | Triamcinolone Acetonide Econazole Cream (TAEC) Group | Nystatin Suspension Group | P-value |
| Cure Rate | 97.6% | 73.5% | < .01 |
| Patients Complaining of Discomforts | 2.4% | 59.8% | < .01 |
| Residue Rate of Antifungals | 1.9% | 89.9% | < .01 |
Data from a prospective clinical trial involving 786 patients with otomycosis.[8][9]
Table 2: In Vivo Antifungal Efficacy of Econazole-Triamcinolone Loaded Mesoporous Silica Nanoparticles (EN-TA-MSNs) in a Rabbit Model of Candidiasis
| Treatment Group | Number of Animals with Positive Culture Test |
| Control (No Treatment) | 6/6 |
| EN-TA Suspension | 3/6 |
| EN-TA-MSNs | 1/6 |
Data from an in vivo study on rabbits with induced Candida albicans infection.[1]
Table 3: Safety Profile of this compound Cream from Clinical Trials
| Adverse Reaction | Frequency |
| Skin Burning Sensation | Common (≥ 1/100 to < 1/10) |
| Skin Irritation | Common (≥ 1/100 to < 1/10) |
| Erythema | Common (≥ 1/100 to < 1/10) |
| Application Site Pain | Post-marketing reports |
| Application Site Swelling | Post-marketing reports |
| Angioedema | Post-marketing reports |
| Contact Dermatitis | Post-marketing reports |
| Skin Atrophy | Post-marketing reports |
| Pruritus | Post-marketing reports |
| Skin Exfoliation | Post-marketing reports |
| Skin Striae | Post-marketing reports |
| Telangiectasia | Post-marketing reports |
Safety data evaluated in 182 adults in 4 clinical trials and 101 children in 1 clinical trial.[5]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of the pharmacodynamics of a topical combination of econazole and triamcinolone.
In Vitro Antifungal Susceptibility Testing
This protocol is designed to determine the minimum inhibitory concentration (MIC) of econazole, alone and in combination with triamcinolone, against relevant fungal pathogens.
-
Isolate Preparation: Obtain clinical isolates of dermatophytes (e.g., Trichophyton rubrum), yeasts (e.g., Candida albicans), and molds.
-
Inoculum Preparation: Suspend several fungal colonies in sterile saline and vortex. Adjust the cell density spectrophotometrically to a transmission of 75-77% at 530 nm. Dilute the suspension in RPMI 1640 medium to a final inoculum concentration of 0.5-2.5 ×10³ CFU/ml.[10]
-
Drug Dilution: Prepare serial dilutions of econazole nitrate and triamcinolone acetonide in RPMI 1640 medium. For combination testing, a checkerboard titration method can be employed.
-
Microdilution Assay: In a 96-well microplate, add the fungal inoculum to wells containing the drug dilutions. Include a drug-free growth control well.
-
Incubation: Incubate the microplates at 35°C for 24-48 hours.[10]
-
MIC Determination: The MIC is defined as the lowest drug concentration that causes an 80% or greater reduction in growth compared to the drug-free control well.[10]
In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema Model)
This protocol assesses the anti-inflammatory effects of topically applied triamcinolone, alone and in combination with econazole, in a rodent model.
-
Animal Model: Use male Wistar rats or a similar rodent model.
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Treatment Application: Apply the test formulations (e.g., this compound cream, vehicle control, triamcinolone acetonide cream) to the plantar surface of the right hind paw of the animals one hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw to induce localized inflammation.[11]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[11]
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
Assessment of Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
This protocol is designed to evaluate the potential for systemic absorption of triamcinolone acetonide from the topical formulation to suppress the HPA axis.
-
Study Population: Recruit healthy adult volunteers or patients requiring long-term, extensive topical corticosteroid therapy.
-
Treatment Protocol: Apply the this compound cream to a specified large surface area of the body for a defined period (e.g., two to four weeks).
-
HPA Axis Function Evaluation:
-
Baseline Measurement: Before initiating treatment, collect a baseline morning (8 AM) serum cortisol level.
-
Post-Treatment Measurement: After the treatment period, collect another morning serum cortisol level.
-
ACTH Stimulation Test: For patients with indeterminate morning cortisol levels, perform a low-dose (1 µg) or standard-dose (250 µg) ACTH stimulation test. Measure serum cortisol at baseline and at 30 and 60 minutes post-ACTH administration.[12]
-
-
Data Interpretation: HPA axis suppression is indicated by a low morning serum cortisol level and/or a blunted cortisol response to the ACTH stimulation test.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the active ingredients of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of Econazole Nitrate in a fungal cell.
Caption: Signaling pathway of Triamcinolone Acetonide.
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound's pharmacodynamic profile is characterized by the synergistic interplay of its antifungal and anti-inflammatory components. Econazole nitrate effectively eradicates fungal pathogens by disrupting their cell membrane integrity, while triamcinolone acetonide provides rapid relief from the inflammatory symptoms associated with dermatoses. The available clinical and preclinical data support the efficacy and safety of this combination for its indicated uses. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals engaged in the study and development of similar topical therapeutic agents. Further well-controlled, randomized clinical trials would be beneficial to expand the quantitative evidence base for the specific combination in various dermatological conditions.
References
- 1. Enhanced Antifungal and Wound Healing Efficacy of Statistically Optimized, Physicochemically Evaluated Econazole-Triamcinolone Loaded Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Econazole/triamcinolone - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 4. What is Econazole Nitrate used for? [synapse.patsnap.com]
- 5. adcock.com [adcock.com]
- 6. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
- 7. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparison of Triamcinolone Acetonide Econazole Cream and Nystatin Suspension in Treatment of Otomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. awarticles.s3-eu-west-1.amazonaws.com [awarticles.s3-eu-west-1.amazonaws.com]
- 10. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. dovepress.com [dovepress.com]
Econazole Nitrate's Inhibition of the Ergosterol Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Econazole (B349626) nitrate (B79036), an imidazole (B134444) antifungal agent, is a cornerstone in the topical treatment of superficial mycoses. Its efficacy is rooted in the targeted disruption of the fungal cell membrane's structural integrity by inhibiting the biosynthesis of ergosterol (B1671047), a vital component unique to fungi. This technical guide provides an in-depth exploration of the molecular mechanism of econazole nitrate, focusing on its interaction with the ergosterol biosynthesis pathway. It offers a comprehensive overview of the pathway itself, quantitative data on the inhibitory effects of econazole nitrate, and detailed experimental protocols for the assessment of its antifungal activity and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in antifungal drug discovery and development.
Introduction
Fungal infections, ranging from superficial skin conditions to life-threatening systemic mycoses, represent a significant global health challenge. The selective toxicity of antifungal agents is a critical attribute, and the ergosterol biosynthesis pathway has proven to be an effective target due to its essential role in fungal cell physiology and its absence in mammalian cells.[1][2][3] Ergosterol, the primary sterol in fungal cell membranes, is analogous to cholesterol in mammalian cells, playing a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[2]
Econazole is a broad-spectrum antimycotic agent belonging to the imidazole class, first patented in 1968 and approved for medical use in 1974. It is structurally related to miconazole (B906) and clotrimazole (B1669251) and is primarily used in topical formulations as econazole nitrate for the treatment of dermatomycoses, cutaneous candidiasis, and pityriasis versicolor.[4] The primary mechanism of action of econazole nitrate is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14-alpha-demethylase (CYP51A1), a critical enzyme in the ergosterol biosynthesis pathway.[5][6] This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately disrupting the fungal cell membrane and leading to cell death.[5]
This guide will delve into the intricacies of the ergosterol biosynthesis pathway, the specific inhibitory action of econazole nitrate, and the experimental methodologies used to characterize these interactions.
The Ergosterol Biosynthesis Pathway
The biosynthesis of ergosterol is a complex, multi-step process involving a cascade of enzymatic reactions. The pathway can be broadly divided into three main stages: the mevalonate (B85504) pathway, the synthesis of squalene (B77637), and the conversion of squalene to ergosterol. The final stages of this pathway, beginning with the cyclization of squalene to lanosterol, are of particular importance in the context of azole antifungal agents.
Below is a diagram illustrating the key steps in the ergosterol biosynthesis pathway, highlighting the point of inhibition by econazole nitrate.
References
- 1. Cytochrome P-450-dependent 14 alpha-demethylation of lanosterol in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 4. Cytochrome P-450-dependent 14 alpha-demethylation of lanosterol in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. davidmoore.org.uk [davidmoore.org.uk]
- 6. taylorandfrancis.com [taylorandfrancis.com]
A Deep Dive into the Glucocorticoid Receptor Binding Affinity of Triamcinolone Acetonide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of triamcinolone (B434) acetonide for the glucocorticoid receptor (GR). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes. Triamcinolone acetonide is a potent synthetic corticosteroid that exerts its anti-inflammatory and immunosuppressive effects primarily through its interaction with the glucocorticoid receptor.[1][2] A thorough understanding of its binding characteristics is crucial for the development of new therapeutic agents and for optimizing existing treatment regimens.
Quantitative Binding Affinity Data
The binding affinity of triamcinolone acetonide to the glucocorticoid receptor has been determined through various in vitro assays. The data, presented in the tables below, showcases its high affinity, which is a key determinant of its potency. The metrics used to quantify this interaction include the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the relative binding affinity (RBA) compared to other well-known glucocorticoids.
Table 1: Dissociation Constant (Kd) and Half-Maximal Inhibitory Concentration (IC50) of Triamcinolone Acetonide for the Glucocorticoid Receptor
| Parameter | Value | Assay Method | Reference |
| IC50 | 1.5 nM | Radioligand Binding Assay | [3] |
| IC50 | 1.78 nM | Nitric Oxide Release Inhibition Assay (in activated microglia) | [4] |
Lower Kd and IC50 values are indicative of higher binding affinity and potency, respectively.[3]
Table 2: Relative Binding Affinity (RBA) of Triamcinolone Acetonide
| Compound | Relative Binding Affinity (vs. Dexamethasone = 100) | Reference |
| Triamcinolone Acetonide | ~400 | [3] |
This table illustrates the higher binding affinity of triamcinolone acetonide for the glucocorticoid receptor in comparison to dexamethasone.
Experimental Protocols
The determination of glucocorticoid receptor binding affinity is predominantly achieved through competitive radioligand binding assays and fluorescence polarization assays. These methods provide quantitative data on the interaction between a ligand, such as triamcinolone acetonide, and the receptor.
Radioligand Binding Assay (Competitive)
This assay measures the ability of an unlabeled test compound (triamcinolone acetonide) to compete with a radiolabeled ligand (e.g., [3H]dexamethasone) for binding to the glucocorticoid receptor.[3]
Experimental Workflow:
Detailed Method:
-
Receptor Preparation: Prepare a source of glucocorticoid receptors, which can be either a cytosol fraction from cells or tissues known to express GR, or a purified recombinant GR.[5]
-
Reagent Preparation: Prepare a solution of a radiolabeled glucocorticoid, such as [3H]dexamethasone, at a fixed concentration. Also, prepare serial dilutions of the unlabeled test compound, triamcinolone acetonide.[5]
-
Incubation: In a multi-well plate, combine the receptor preparation, the radiolabeled ligand, and the various concentrations of triamcinolone acetonide. Allow the mixture to incubate at a controlled temperature (e.g., 4°C or 30°C) for a sufficient time to reach binding equilibrium.[5]
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. Common methods include filtration through glass fiber filters that retain the receptor-ligand complex, or treatment with dextran-coated charcoal which adsorbs the free radioligand.[3][5]
-
Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.[3]
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the triamcinolone acetonide concentration. The IC50 value, which is the concentration of triamcinolone acetonide that inhibits 50% of the specific binding of the radiolabeled ligand, can be determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[5]
Fluorescence Polarization Assay
This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled glucocorticoid ligand (tracer) upon binding to the glucocorticoid receptor. Unlabeled test compounds compete with the tracer for binding to the receptor, leading to a decrease in fluorescence polarization.[6]
Experimental Workflow:
Detailed Method:
-
Reagent Preparation: Prepare solutions of a fluorescently labeled glucocorticoid receptor ligand (tracer), purified glucocorticoid receptor, and serial dilutions of the test compound, triamcinolone acetonide, in a suitable buffer.[6]
-
Assay Setup: In a microplate, add a fixed concentration of the fluorescent tracer and the purified GR to each well. Then, add the different concentrations of triamcinolone acetonide to the respective wells.[6][7]
-
Incubation: Incubate the plate at room temperature for a defined period to allow the binding reaction to reach equilibrium.[7]
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters.[6][7]
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the triamcinolone acetonide concentration. The IC50 value can be determined from the resulting dose-response curve.[6]
Glucocorticoid Receptor Signaling Pathway
Triamcinolone acetonide, like other glucocorticoids, exerts its effects by binding to the glucocorticoid receptor, which is a ligand-activated transcription factor.[1][8] The binding event initiates a cascade of molecular events that ultimately modulate the transcription of target genes.
In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a multi-protein complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70, as well as other co-chaperones.[9][10] Upon binding of a glucocorticoid ligand like triamcinolone acetonide, the receptor undergoes a conformational change. This change leads to the dissociation of the heat shock proteins and other associated proteins.[11]
The activated ligand-receptor complex then translocates into the nucleus.[11] Inside the nucleus, the complex can modulate gene expression through several mechanisms. It can bind as a homodimer to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either the activation or repression of gene transcription.[12] Additionally, the glucocorticoid receptor can interact with other transcription factors, such as NF-κB and AP-1, to influence their activity and further regulate the expression of genes involved in inflammation and immune responses.[4]
References
- 1. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Pharmacokinetic Properties of Triamcinolone and Dexamethasone for Local Therapy of the Inner Ear - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification and characterization of triamcinolone acetonide, a microglial-activation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. nanomicronspheres.com [nanomicronspheres.com]
- 8. Glucocorticoid receptor and heat shock factor 1: novel mechanism of reciprocal regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Glucocorticoid Receptor Activity by a Stress Responsive Transcriptional Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extracellular Heat Shock Protein 70 Increases the Glucocorticoid Receptor and Dual-Specificity Phosphatase 1 via Toll-like Receptor 4 and Attenuates Inflammation in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Pevisone (Econazole Nitrate/Triamcinolone Acetonide): An In-Depth Technical Guide on its Antifungal Spectrum of Activity
Published: December 18, 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pevisone is a topical combination therapy comprising the broad-spectrum imidazole (B134444) antifungal agent, econazole (B349626) nitrate (B79036), and the potent corticosteroid, triamcinolone (B434) acetonide.[1][2][3] This formulation is designed for the treatment of inflammatory dermatoses where fungal infections are present or suspected.[4] The therapeutic rationale is to concurrently manage inflammation and pruritus with triamcinolone acetonide while eradicating the causative fungal pathogen with econazole nitrate. This technical guide provides a comprehensive analysis of the antifungal spectrum of activity of econazole against clinically relevant fungal isolates. It consolidates quantitative in vitro susceptibility data, details the standardized experimental protocols used for its evaluation, and illustrates key mechanisms and workflows through diagrammatic representations. The focus is on the empirical data that defines the antifungal efficacy of the active component, econazole, which is critical for understanding the therapeutic utility of this compound in treating eczematous mycoses.[5]
Pharmacology of this compound Components
This compound's efficacy is rooted in the distinct pharmacological actions of its two active ingredients.
Econazole Nitrate: The Antifungal Agent
Econazole nitrate is a synthetic imidazole derivative with a broad spectrum of antimycotic activity.[2] It is effective against a wide range of fungi, including dermatophytes, yeasts, and moulds.[1][5]
Mechanism of Action: Econazole acts primarily by disrupting the integrity of the fungal cell membrane.[1] It inhibits the biosynthesis of ergosterol, a critical component of the fungal cell membrane, and binds to the acyl moiety of membrane phospholipids. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, fungal cell death.[1]
Triamcinolone Acetonide: The Corticosteroid Agent
Triamcinolone acetonide is a potent synthetic corticosteroid with significant anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] Its role in this compound is not to treat the fungal infection but to rapidly alleviate the inflammatory symptoms, such as redness, swelling, and itching, that often accompany dermatomycoses.
It is critical to note that corticosteroids like triamcinolone can suppress local immune responses.[6] Their use without a co-administered antifungal agent on a fungal infection can exacerbate the condition.[6][7] Therefore, the combination in this compound is essential for appropriate therapy of inflamed fungal infections.
In Vitro Spectrum of Activity of Econazole Nitrate
The antifungal efficacy of this compound is determined by the spectrum of activity of econazole nitrate. In vitro susceptibility testing, primarily through the determination of the Minimum Inhibitory Concentration (MIC), provides quantitative data on its potency against various fungal species.
Activity Against Yeasts
Econazole demonstrates significant activity against clinically relevant Candida species. A study evaluating 100 clinical isolates from superficial candidiasis provides a clear quantitative overview of its efficacy.[8][9] In this study, econazole and miconazole (B906) were generally found to be more active against Candida isolates compared to itraconazole (B105839) and fluconazole.[8][9] For Candida albicans, econazole showed the best effect alongside miconazole.[8]
Table 1: In Vitro Susceptibility of Clinical Candida Isolates to Econazole (Data compiled from a study of 100 clinical isolates. MICs are reported in μg/mL.)[8][9][10]
| Fungal Species | No. of Isolates | MIC Range | MIC₅₀ | MIC₉₀ | Geometric Mean (GM) |
| Candida albicans | 64 | 0.016 - 16 | 0.016 | 8 | 1.16 |
| Candida tropicalis | 10 | 0.0625 - 16 | N/A | N/A | 1.16 |
| Candida parapsilosis | 10 | 0.5 - 16 | N/A | N/A | 1.62 |
| Candida glabrata | 10 | 0.0625 - 16 | N/A | N/A | 1.25 |
| Candida krusei | 4 | 0.25 - 16 | N/A | N/A | 2.37 |
| Candida guilliermondii | 2 | 0.5 - 1 | N/A | N/A | 0.70 |
| Total | 100 | 0.016 - 16 | - | - | - |
*MIC₅₀ and MIC₉₀ values were not calculated for species with an insufficient number of isolates in the cited study.[8]
Activity Against Dermatophytes and Moulds
Econazole has a well-established broad-spectrum activity against dermatophytes, the group of fungi that commonly cause skin, hair, and nail infections.[5] This includes species from the genera Trichophyton, Epidermophyton, and Microsporum.[2][5] Studies have confirmed that econazole and its derivatives are efficacious in inhibiting the growth of numerous clinical dermatophyte isolates.[11][12] Additionally, econazole has demonstrated in vitro activity against certain moulds, such as Aspergillus fumigatus and Aspergillus flavus.[2][13][14]
Experimental Protocols for Antifungal Susceptibility Testing
The quantitative data presented in this guide is derived from standardized laboratory procedures. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these tests to ensure reproducibility and accuracy.[15][16][17]
Broth Microdilution Method for Yeasts (CLSI M27/M38-A3 Reference)
The MIC values for Candida species listed in Table 1 were determined using the broth microdilution method as described in the CLSI M38-A3 document.[8][9][10]
Key Methodological Steps:
-
Antifungal Agent Preparation: Econazole is dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then serially diluted in RPMI 1640 medium to achieve a range of final concentrations.[8]
-
Medium: RPMI 1640 medium, buffered to a pH of 7.0 with MOPS buffer, is the standard medium for susceptibility testing of most fungi.[8][18]
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24 hours.[8] A suspension is then created in sterile saline or water, and its turbidity is adjusted using a spectrophotometer to a standardized concentration of fungal cells (e.g., 0.5 McFarland standard). This suspension is further diluted to achieve the final target inoculum concentration in the test wells.
-
Assay Procedure: The standardized fungal inoculum is added to the wells of a microtiter plate, each containing the serially diluted concentrations of econazole. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.[8]
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant (e.g., ≥50%) inhibition of growth compared to the drug-free growth control well.[19] This can be assessed visually or by using a spectrophotometric reader.
Conclusion
The active antifungal component of this compound, econazole nitrate, possesses a broad and potent spectrum of activity against a wide array of clinically significant fungi. Quantitative in vitro data confirms its strong efficacy against numerous Candida species, including the most prevalent pathogen, C. albicans.[8] Furthermore, its established activity against the common dermatophytes responsible for tinea infections underscores its utility in dermatology.[2][5] The combination of this robust antifungal action with the anti-inflammatory and antipruritic effects of triamcinolone acetonide makes this compound a highly effective dual-action therapy for the management of inflamed fungal infections of the skin. This guide provides the foundational data and methodologies that affirm its targeted and effective role in treating eczematous mycoses.
References
- 1. adcock.com [adcock.com]
- 2. CONAZOL-T® – Econazole Nitrate BP & Triamcinolone Acetonide BP – Ethical Drugs Ltd. [ethicaldrugs.net]
- 3. CN103860566A - Triamcinolone acetonide and econazole cream and preparation method thereof - Google Patents [patents.google.com]
- 4. efda.gov.et [efda.gov.et]
- 5. This compound | 1%+0.1% | Cream | পেভিসোন ১%+০.১% ক্রীম | Synovia Pharma PLC. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 6. droracle.ai [droracle.ai]
- 7. drugs.com [drugs.com]
- 8. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New imidazole derivates: in-vitro activity on dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro antifungal activities of new imidazole salts towards dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Characterization of Econazole Topical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity of econazole and miconazole in vitro and in experimental candidiasis and aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 16. EUCAST: Fungi (AFST) [eucast.org]
- 17. EUCAST: Methodology and Instructions [eucast.org]
- 18. medicinearticle.com [medicinearticle.com]
- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Pevisone's Dual-Action Formulation: A Technical Analysis for Researchers
An In-depth Guide to the Synergistic Combination of Econazole (B349626) Nitrate (B79036) and Triamcinolone (B434) Acetonide in Dermatological Therapeutics
Abstract
Pevisone® cream, a combination of econazole nitrate and triamcinolone acetonide, represents a significant therapeutic strategy for the management of inflammatory dermatomycoses. This technical guide provides an in-depth analysis of its dual-action formulation, designed for researchers, scientists, and drug development professionals. The synergistic action of a broad-spectrum antifungal agent and a potent corticosteroid effectively addresses both the infectious and inflammatory components of these complex skin conditions. This document details the mechanisms of action of the individual components, presents available quantitative data from clinical studies in a structured format, outlines experimental protocols, and provides visual representations of key pathways and workflows to facilitate a comprehensive understanding of this compound's therapeutic rationale and clinical application.
Introduction
Inflammatory dermatomycoses are a group of skin disorders characterized by a fungal infection accompanied by a significant inflammatory response. Treatment of these conditions requires a dual approach that targets both the causative fungal pathogen and the associated inflammation to provide rapid symptomatic relief and complete resolution of the infection. This compound cream is a topical formulation developed to meet this clinical need by combining the antifungal properties of econazole nitrate with the anti-inflammatory effects of triamcinolone acetonide.[1][2][3][4][5][6] This guide explores the pharmacological and clinical aspects of this dual-action formulation.
Active Pharmaceutical Ingredients
This compound cream is a fixed-dose combination product.[4] The standard formulation contains:
The cream is described as a soft, white preparation with a faint odor, designed for topical application.[1][2]
Mechanism of Action: A Dual Approach
The therapeutic efficacy of this compound stems from the distinct and complementary mechanisms of action of its two active components.
Econazole Nitrate: Antifungal Action
Econazole nitrate, an imidazole (B134444) antifungal agent, exerts its effect by disrupting the integrity of the fungal cell membrane.[9][10] Its primary mechanism involves the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase.[9][10][11][12] This enzyme is crucial for the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane.[9][10][11][12] The inhibition of ergosterol synthesis leads to increased cell membrane permeability, leakage of intracellular contents, and ultimately, fungal cell death.[9][10][11] Econazole has a broad spectrum of activity against dermatophytes, yeasts, and molds.[1][8][13]
Triamcinolone Acetonide: Anti-inflammatory Action
Triamcinolone acetonide is a potent synthetic glucocorticoid with significant anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][14][15] Its mechanism of action is initiated by its binding to cytosolic glucocorticoid receptors.[16][17] The activated receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes by binding to glucocorticoid response elements (GREs) on the DNA.[17][18][19] This results in the increased expression of anti-inflammatory proteins, such as lipocortins (annexins), and the decreased expression of pro-inflammatory cytokines, chemokines, and enzymes like phospholipase A2.[11][17][18] By inhibiting phospholipase A2, triamcinolone acetonide blocks the release of arachidonic acid, the precursor for prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation.[17][18]
Pharmacokinetics
Econazole Nitrate
Following topical application, systemic absorption of econazole nitrate is extremely low.[1][20] While most of the applied drug remains on the skin surface, inhibitory concentrations are achieved in the epidermis and dermis.[20] Less than 1% of the applied dose is recovered in the urine and feces.[20] Econazole that reaches systemic circulation is extensively metabolized and is highly bound to serum proteins (>98%).[1]
Triamcinolone Acetonide
Systemic absorption of topical corticosteroids like triamcinolone acetonide can occur and is influenced by factors such as the integrity of the skin barrier, the use of occlusive dressings, and the size of the application area.[14][20] Once absorbed, topical corticosteroids are handled through pharmacokinetic pathways similar to systemically administered corticosteroids.[20]
Clinical Efficacy and Data
Clinical studies have demonstrated the efficacy of the econazole nitrate and triamcinolone acetonide combination in treating inflammatory dermatomycoses.
Comparative Study in Otomycosis
A prospective clinical trial involving 786 patients with otomycosis compared the efficacy of a triamcinolone acetonide-econazole cream (TAEC) with nystatin (B1677061) suspension.[21]
Table 1: Efficacy and Adverse Effects in the Treatment of Otomycosis [21]
| Outcome Measure | Triamcinolone Acetonide Econazole Cream (TAEC) | Nystatin Suspension | P-value |
| Cure Rate | 97.6% | 73.5% | < 0.01 |
| Patient Discomfort | 2.4% | 59.8% | < 0.01 |
| Antifungal Residue | 1.9% | 89.9% | < 0.01 |
Another study on 102 patients with otomycosis compared the combination cream with clotrimazole (B1669251) 1% solution.[22]
Table 2: Resolution of Otomycosis at 2 Weeks [22]
| Treatment Group | Resolution Rate | Treatment Failure Rate |
| Econazole Nitrate 1% + Triamcinolone Acetonide 0.1% Cream | 80.39% | 19.60% |
| Clotrimazole 1% Solution | 88.23% | 11.76% |
Studies on Econazole Nitrate Monotherapy
While data on the combination is specific, studies on econazole nitrate monotherapy provide context for its antifungal efficacy. Two Phase 3 trials evaluated econazole nitrate foam 1% for interdigital tinea pedis.[23]
Table 3: Efficacy of Econazole Nitrate Foam 1% vs. Vehicle for Tinea Pedis (Day 43) [23]
| Efficacy Endpoint | Econazole Nitrate Foam 1% (n=246) | Foam Vehicle (n=249) |
| Complete Cure Rate | 24.3% | 3.6% |
| Mycologic Cure Rate | 67.6% | 16.9% |
| Effective Treatment Rate | 48.6% | 10.8% |
Experimental Protocols
Detailed experimental protocols from the cited studies are summarized below to provide insight into the methodologies used to evaluate the efficacy and safety of this compound and its components.
Protocol for Comparative Study in Otomycosis[21]
-
Study Design: A prospective, randomized clinical trial.
-
Participants: 786 patients diagnosed with otomycosis.
-
Randomization: Patients were randomly divided into two treatment groups (1:1 ratio): triamcinolone acetonide-econazole cream (TAEC) and nystatin suspension.
-
Procedure:
-
Thorough cleaning of all fungal deposits from the external auditory canal under an endoscope.
-
Local application of the assigned antimycotic drug.
-
-
Treatment Duration: At least 2 weeks.
-
Outcome Measures:
-
Efficacy: Cure rate, determined by clinical and mycological examination.
-
Adverse Effects: Patient-reported discomfort (irritant dermatitis, otalgia, headache).
-
Residue Rate: Presence of antifungal residue at the end of treatment.
-
-
Statistical Analysis: Comparison of efficacy and adverse effects between the two groups.
Protocol for Phase 3 Tinea Pedis Trials (Econazole Monotherapy)[23]
-
Study Design: Two randomized, double-blind, parallel-group, vehicle-controlled, multicenter studies.
-
Participants: Males and females ≥12 years old with a clinical diagnosis of interdigital tinea pedis and a positive baseline fungal culture for a dermatophyte.
-
Intervention:
-
Treatment Group (n=246): Econazole nitrate foam 1% applied once daily.
-
Control Group (n=249): Foam vehicle applied once daily.
-
-
Treatment Duration: 4 weeks.
-
Primary Endpoint: The proportion of subjects achieving a complete cure at 2 weeks post-treatment (Day 43). Complete cure was defined as negative KOH, negative fungal culture, and complete resolution of all signs and symptoms.
-
Secondary Endpoints:
-
Mycologic Cure: Negative KOH and negative fungal culture.
-
Effective Treatment: Mycologic cure plus no or mild erythema and/or scaling, with all other signs and symptoms absent.
-
-
Safety Assessment: Monitoring of adverse events throughout the study.
Safety and Tolerability
Topical application of this compound is generally well-tolerated. Common adverse effects associated with topical corticosteroids include itching, burning, irritation, or skin dryness, which usually resolve with continued use.[14] Chronic use, especially on delicate skin or under occlusion, can be associated with skin thinning, atrophy, striae, and perioral dermatitis.[1] Systemic effects from corticosteroid absorption are possible but less likely with appropriate use.[13] Econazole nitrate may cause local irritation in a small percentage of patients.[24]
Conclusion
This compound's dual-action formulation, combining the broad-spectrum antifungal activity of econazole nitrate and the potent anti-inflammatory effects of triamcinolone acetonide, offers a rational and effective therapeutic option for inflammatory dermatomycoses. The synergistic action of these two components allows for the simultaneous management of the underlying fungal infection and the associated inflammatory symptoms, leading to improved clinical outcomes and patient comfort. The data presented in this guide supports the clinical utility of this combination therapy. Further research, including head-to-head comparative trials with other combination agents and investigations into novel delivery systems, will continue to refine its role in dermatological practice.
References
- 1. adcock.com [adcock.com]
- 2. This compound (78371-62-7) for sale [vulcanchem.com]
- 3. [Treatment of inflammatory dermatomycoses with this compound-cream (econazole-triamcinolonacetonide) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pillintrip.com [pillintrip.com]
- 5. [Two-phase treatment with this compound/Pevaryl of inflammatory dermatomycoses (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epharma.com.bd [epharma.com.bd]
- 7. CN101239066A - Triamcinolone acetonide econazole cream - Google Patents [patents.google.com]
- 8. inceptapharma.com [inceptapharma.com]
- 9. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 10. What is Econazole Nitrate used for? [synapse.patsnap.com]
- 11. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]
- 12. econazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Econazole Nitrate + Triamcinolone Acetonide | ইকোনাজল নাইট্রেট + ট্রাইএ্যমসিনোলন এসিটোনাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 14. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Triamcinolone acetonide - Wikipedia [en.wikipedia.org]
- 16. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 18. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
- 19. pillintrip.com [pillintrip.com]
- 20. drugs.com [drugs.com]
- 21. A Comparison of Triamcinolone Acetonide Econazole Cream and Nystatin Suspension in Treatment of Otomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficacy of Clotrimazole 1% Solution Compared to Econazole Nitrate 1% + Triamcinolone Acetonide 0.1% Cream in Patient with Otomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Econazole Nitrate Foam 1% for the Treatment of Tinea Pedis: Results from Two Double-Blind, Vehicle-Controlled, Phase 3 Clinical Trials - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 24. Econazole - Wikipedia [en.wikipedia.org]
The Dual-Action Role of Pevisone in Modulating Cutaneous Immune Responses to Fungal Infections: A Technical Guide
Abstract
Cutaneous fungal infections frequently present with a significant inflammatory component, complicating treatment and causing considerable patient discomfort. Pevisone, a topical combination therapy containing econazole (B349626) nitrate (B79036) (1%) and triamcinolone (B434) acetonide (0.1%), offers a dual-action approach to address both the infectious agent and the associated inflammatory response. This technical guide provides an in-depth analysis of the mechanisms by which this compound's active components modulate the host's immune response in the context of skin infections. We detail the distinct and synergistic actions of the antifungal and corticosteroid agents, present quantitative clinical efficacy data, outline key experimental protocols for preclinical evaluation, and visualize the core signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals in the fields of dermatology, immunology, and pharmacology.
Introduction: The Challenge of Inflammatory Dermatomycoses
Dermatomycoses, or fungal infections of the skin, are among the most common infectious diseases worldwide, affecting 10% to 20% of the global population.[1] These infections, caused by dermatophytes, yeasts, and molds, often trigger a host inflammatory response characterized by erythema, pruritus, and edema.[2] While the fungal pathogen is the primary target for treatment, the associated inflammation is a major cause of symptoms and can sometimes lead to secondary bacterial infections or chronic skin changes.
This compound is a fixed-dose combination cream that addresses this dual pathology. It combines the broad-spectrum antifungal activity of econazole nitrate with the potent anti-inflammatory and anti-pruritic effects of the mid-potency corticosteroid, triamcinolone acetonide.[3][4] This guide elucidates the molecular and cellular mechanisms underpinning this combination therapy, providing a technical framework for understanding its role in cutaneous immune modulation.
Core Components and Individual Mechanisms of Action
This compound's efficacy stems from the distinct pharmacological actions of its two active pharmaceutical ingredients (APIs).
Econazole Nitrate: Antifungal Action
Econazole nitrate is an imidazole (B134444) antifungal agent with a broad spectrum of activity against dermatophytes (e.g., Trichophyton, Epidermophyton, Microsporum spp.), yeasts (e.g., Candida albicans), and certain Gram-positive bacteria.[5] Its primary mechanism involves the disruption of fungal cell membrane integrity.[6]
Econazole specifically inhibits the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase.[6][7] This enzyme is critical for the conversion of lanosterol to ergosterol (B1671047), the principal sterol in fungal cell membranes.[8] Inhibition of this step leads to two key downstream effects:
-
Ergosterol Depletion: The lack of ergosterol compromises the structural integrity and fluidity of the fungal membrane, increasing its permeability.[6]
-
Toxic Sterol Accumulation: The enzymatic block causes the accumulation of toxic 14α-methylated sterol precursors, which further disrupt membrane function and impair the activity of membrane-bound enzymes.[7]
This disruption of membrane homeostasis ultimately leads to the inhibition of fungal growth and cell death.[6]
References
- 1. scielo.br [scielo.br]
- 2. Anti‐inflammatory potency testing of topical corticosteroids and calcineurin inhibitors in human volunteers sensitized to diphenylcyclopropenone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Econazole Nitrate Foam 1% for the Treatment of Tinea Pedis: Results from Two Double-Blind, Vehicle-Controlled, Phase 3 Clinical Trials - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 6. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 7. Synergistic Activity of Econazole-Nitrate and Chelerythrine against Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating the Antibacterial Properties of Econazole Nitrate in Pevisone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pevisone cream is a topical formulation combining the broad-spectrum antimycotic agent, econazole (B349626) nitrate (B79036), with the potent corticosteroid, triamcinolone (B434) acetonide. While primarily known for its antifungal properties, econazole nitrate also possesses clinically relevant antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides an in-depth analysis of the antibacterial attributes of econazole nitrate within the context of this compound. It consolidates in-vitro susceptibility data, details experimental protocols for assessing antibacterial efficacy, and elucidates the proposed mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this combination therapy for mixed cutaneous infections.
Introduction
Cutaneous infections are frequently complex, often involving both fungal and bacterial pathogens, accompanied by an inflammatory response. This compound, a combination of econazole nitrate (1%) and triamcinolone acetonide (0.1%), is formulated to address these multifaceted conditions.[1][2] Econazole nitrate, an imidazole (B134444) derivative, provides broad-spectrum antimicrobial coverage, while triamcinolone acetonide, a synthetic corticosteroid, effectively mitigates inflammation, pruritus, and allergic reactions.[1][3] This guide focuses on the antibacterial dimension of econazole nitrate, a critical component of this compound's therapeutic efficacy in mixed infections.
Antibacterial Spectrum and Efficacy of Econazole Nitrate
Econazole nitrate demonstrates a significant antibacterial effect, primarily against Gram-positive bacteria.[4][5] Its spectrum of activity includes key skin pathogens, making it a valuable agent in the treatment of secondary bacterial infections that often complicate fungal dermatoses.
In-Vitro Susceptibility Data
The antibacterial potency of econazole nitrate is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the in-vitro activity of econazole nitrate against a range of clinically relevant bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Econazole Nitrate against Gram-Positive Bacteria
| Bacterial Species | Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.78 - 6.25 | Close to neomycin, ciprofloxacin, amikacin, and cefotaxime | - | [5][6] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.78 - 6.25 | Lower than neomycin, penicillin, erythromycin, ciprofloxacin, amikacin, and cefotaxime | - | [5][6] |
| Coagulase-Negative Staphylococci | Methicillin-Susceptible (MSSE) | - | Close to penicillin, ciprofloxacin, and amikacin | - | [5] |
| Coagulase-Negative Staphylococci | Methicillin-Resistant (MRSE) | - | Close to neomycin, penicillin, ciprofloxacin, and amikacin | - | [5] |
| Streptococcus pyogenes | - | 0.78 - 1.563 | - | - | [6] |
| Streptococcus mutans | UA159 & Clinical Isolates | 25 | - | - | [7] |
| Corynebacterium diphtheriae | - | 0.78 - 25 | - | - | [8] |
| Various Gram-Positive Bacteria | - | 0.78 - 25 | - | - | [8] |
Table 2: Activity of Econazole Nitrate against Gram-Negative Bacteria
| Bacterial Species | Activity Noted | Reference(s) |
| Various Gram-Negative Bacteria | Reduction in total aerobic flora observed in clinical studies | [5][9] |
| Various Gram-Negative Bacteria | No efficacy found within the concentrations tested (MIC >200 µg/mL) | [6] |
Note: There is conflicting evidence regarding the efficacy of econazole nitrate against Gram-negative bacteria. While some clinical studies have shown a reduction in Gram-negative flora, in-vitro MIC studies have indicated a lack of significant activity.
Mechanism of Antibacterial Action
The primary antifungal mechanism of econazole nitrate is well-established and involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[6][10] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[6][10]
While the antibacterial mechanism is less specifically defined, evidence suggests a multi-faceted approach that also targets the bacterial cell membrane.
-
Membrane Permeabilization: Econazole acts by disrupting the integrity of the bacterial cell membrane, leading to increased permeability.[11][12] This compromises the cell's ability to maintain its internal environment, resulting in cell death.
-
Proton Motive Force (PMF) Dissipation: Studies have shown that econazole can dissipate the transmembrane proton motive force in bacteria.[13] The PMF is essential for various cellular processes, including ATP synthesis and nutrient transport. Its disruption is a potent mechanism for bacterial eradication.[13]
-
Inhibition of Macromolecule Synthesis: It has also been suggested that econazole may interfere with the synthesis of RNA and proteins, further contributing to its antibacterial effect.[14]
dot
Caption: Proposed antibacterial mechanism of econazole nitrate.
Interaction with Triamcinolone Acetonide
A critical consideration for combination therapies is the potential for interaction between the active components. In the case of this compound, the interaction between econazole nitrate and triamcinolone acetonide has been investigated. Studies have shown that glucocorticoids can exert a protective effect on yeast cell membranes against the permeabilizing action of econazole.[11][12] However, this protective, and potentially antagonistic, effect was not observed in Staphylococcus aureus.[11][12][15] This suggests that the presence of triamcinolone acetonide in this compound does not compromise the antibacterial efficacy of econazole nitrate against key Gram-positive pathogens.
Experimental Protocols
The following protocols are standardized methods for determining the in-vitro antibacterial activity of econazole nitrate, adaptable for testing topical formulations like this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for quantitative susceptibility testing and can be adapted for creams.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213)
-
Econazole nitrate analytical standard
-
This compound cream
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Antimicrobial Solutions:
-
Econazole Nitrate Standard: Prepare a stock solution of econazole nitrate in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in MHB to cover the expected MIC range.
-
This compound Cream: To test the formulation, accurately weigh a sample of this compound cream and disperse it in a suitable solvent or emulsifying agent to create a stock solution. Further dilutions are then made in MHB. It is crucial to ensure the cream is homogenously dispersed.
-
-
Microtiter Plate Setup:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the antimicrobial agent to the first well of a row and perform serial twofold dilutions across the plate by transferring 100 µL from well to well.
-
The final volume in each well should be 100 µL before adding the inoculum.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
dot
Caption: Workflow for Broth Microdilution MIC Assay.
Agar (B569324) Dilution Method
This method is useful for testing multiple bacterial strains simultaneously.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains
-
Econazole nitrate/Pevisone preparations (as above)
-
Inoculum replicating device (e.g., Steers replicator)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of twofold dilutions of the antimicrobial agent.
-
For each concentration, add a specific volume of the agent to molten MHA (cooled to 45-50°C).
-
Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify.
-
Include a control plate with no antimicrobial agent.
-
-
Inoculum Preparation:
-
Prepare bacterial inocula as described for the broth microdilution method.
-
-
Inoculation and Incubation:
-
Using an inoculum replicating device, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates, from the lowest to the highest concentration.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth on the agar surface.
-
Conclusion
Econazole nitrate, a key component of this compound, possesses significant antibacterial activity against a range of Gram-positive bacteria, including common skin pathogens like Staphylococcus aureus and Streptococcus pyogenes. Its mechanism of action, centered on the disruption of the bacterial cell membrane, complements its well-documented antifungal properties. Importantly, the anti-inflammatory agent in this compound, triamcinolone acetonide, does not appear to antagonize the antibacterial effects of econazole. The established in-vitro protocols detailed in this guide provide a robust framework for the continued investigation and characterization of the antibacterial properties of econazole nitrate, both as a standalone agent and within the this compound formulation. This technical guide serves as a valuable resource for researchers and drug development professionals, supporting the informed use and further development of this combination therapy for the effective management of complex, mixed cutaneous infections.
References
- 1. CN103860566A - Triamcinolone acetonide and econazole cream and preparation method thereof - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Econazole (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. researchgate.net [researchgate.net]
- 6. What is Econazole Nitrate used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of econazole and miconazole in vitro and in experimental candidiasis and aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antibacterial efficacy of econazole nitrate in interdigital toe web infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 11. Interactions between econazole, a broad-spectrum antimicrobic substance, and topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Econazole as adjuvant to conventional antibiotics is able to eradicate starvation-induced tolerant bacteria by causing proton motive force dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Function of the Econazole and its derivative - Creative Peptides [creative-peptides.com]
- 15. scite.ai [scite.ai]
Cellular Uptake and Subcellular Localization of Pevisone Components: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevisone is a topical combination therapy containing two active pharmaceutical ingredients: econazole (B349626) nitrate (B79036), a broad-spectrum antifungal agent, and triamcinolone (B434) acetonide, a potent corticosteroid. The efficacy of this combination relies on the distinct yet complementary mechanisms of its components at a cellular level. This technical guide provides an in-depth analysis of the cellular uptake and subcellular localization of econazole and triamcinolone acetonide, offering a core understanding for researchers in drug development and cellular biology. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key cellular pathways and workflows.
Econazole Nitrate: Cellular Uptake and Subcellular Targeting
Econazole is an imidazole (B134444) antifungal that primarily disrupts the integrity of the fungal cell membrane by inhibiting the synthesis of ergosterol. However, its effects extend to mammalian cells, where it has been shown to induce apoptosis and mitochondrial stress.
Cellular Uptake of Econazole
The cellular uptake of econazole in mammalian cells is a critical factor in both its potential off-target effects and its emerging role as an anti-tumor agent. While detailed kinetic studies in dermal cells are not extensively published, research indicates that econazole penetrates cells and distributes within intracellular compartments. Quantification of econazole in biological samples can be achieved through methods like High-Performance Liquid Chromatography (HPLC) and Near-Infrared (NIR) spectrometry.
Subcellular Localization of Econazole
A growing body of evidence points to the mitochondria as a primary subcellular target of econazole in both yeast and mammalian cells.
-
Mitochondrial Accumulation : Studies in Saccharomyces cerevisiae have shown that the highest intracellular concentration of econazole nitrate is found within the mitochondria.
-
Mitochondrial Dysfunction : In mammalian cells, econazole has been demonstrated to decrease the mitochondrial membrane potential, a key indicator of mitochondrial health. This disruption of mitochondrial function is a central event in econazole-induced apoptosis.
-
Induction of Apoptosis : Econazole treatment in various cancer cell lines leads to the activation of mitochondrial and caspase-dependent apoptotic pathways. This is characterized by the release of pro-apoptotic factors from the mitochondria.
Quantitative Data for Econazole
The following table summarizes the available quantitative data related to the cellular effects of econazole.
| Parameter | Cell Type | Concentration | Result | Reference |
| IC50 (Cell Viability) | MCF-7 (human breast cancer) | 45 µM | 48 hours | [1] |
| Cytotoxicity | OC2 (human oral cancer) | 10-70 µM | Concentration-dependent cell death | [2] |
Triamcinolone Acetonide: Cellular Uptake and Subcellular Dynamics
Triamcinolone acetonide is a synthetic glucocorticoid that exerts its anti-inflammatory effects by modulating gene expression. Its cellular journey involves passive diffusion across the cell membrane, binding to a cytoplasmic receptor, and translocation to the nucleus.
Cellular Uptake of Triamcinolone Acetonide
Triamcinolone acetonide, being a lipophilic steroid, is generally understood to cross the cell membrane via passive diffusion. Studies using radiolabelled triamcinolone acetonide have enabled the quantification of its uptake and distribution.
Subcellular Localization of Triamcinolone Acetonide
The subcellular localization of triamcinolone acetonide is intrinsically linked to the location of its target, the glucocorticoid receptor (GR).
-
Cytoplasmic Binding : In the absence of a ligand, the glucocorticoid receptor resides primarily in the cytoplasm as part of a multiprotein complex. Upon entering the cell, triamcinolone acetonide binds to the ligand-binding domain of the GR.
-
Nuclear Translocation : Ligand binding induces a conformational change in the GR, causing its dissociation from the chaperone proteins and exposing a nuclear localization signal. The triamcinolone acetonide-GR complex then translocates into the nucleus.
-
Gene Regulation : Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby upregulating or downregulating their transcription.
Quantitative Data for Triamcinolone Acetonide
The following tables present quantitative data on the cellular uptake and effects of triamcinolone acetonide.
Table 2.1: Glucocorticoid Receptor Dynamics in the Presence of Triamcinolone Acetonide in GH1 Cells [3]
| Parameter | Condition | Value |
| Receptor Levels | Without [3H]triamcinolone acetonide | 260 ± 19 fmol/100 µg of DNA (16,000 molecules/cell) |
| With 10 nM [3H]triamcinolone acetonide (30 h) | 130 ± 14 fmol/100 µg of DNA | |
| Receptor Half-life | Without triamcinolone acetonide | 19 ± 1.9 h |
| With triamcinolone acetonide | 9.5 ± 0.3 h | |
| Receptor Synthesis | With or without 10 nM [3H]triamcinolone acetonide | 9.7 ± 0.3 fmol/100 µg of DNA/h (580 molecules/cell/h) |
Table 2.2: Penetration of Radiolabelled Triamcinolone Acetonide into Skin [4]
| Skin Type | Epidermal Concentration |
| Normal Skin | 5 x 10-6 to 3 x 10-5 M |
| Psoriatic Skin | 3-10 times higher than normal skin |
Table 2.3: Effect of Triamcinolone Acetonide on Gene Expression in Human Chondrocytes (48h treatment) [5][6][7]
| Gene | 1 mg/ml TA (Fold Change) | 5 mg/ml TA (Fold Change) |
| P21 | 5.17 ± 2.4 | 4.96 ± 3.1 |
| GDF15 | 9.97 ± 2.9 | 4.2 ± 1.6 |
| cFos | 6.65 ± 4.8 | 12.96 ± 8.3 |
Signaling Pathways and Visualizations
Econazole-Induced Mitochondrial Apoptosis Pathway
Econazole can trigger apoptosis in mammalian cells through the intrinsic mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases.
Caption: Econazole-induced mitochondrial apoptosis pathway.
Triamcinolone Acetonide Mechanism of Action
Triamcinolone acetonide follows the classical genomic pathway of glucocorticoids. It passively diffuses into the cell, binds to the cytoplasmic glucocorticoid receptor (GR), which then translocates to the nucleus to act as a ligand-activated transcription factor.
Caption: Glucocorticoid receptor signaling pathway.
Experimental Protocols
Quantification of Intracellular Econazole by HPLC
This protocol provides a framework for the quantification of econazole in cell lysates using High-Performance Liquid Chromatography (HPLC).
-
Cell Culture and Treatment :
-
Plate dermal fibroblasts or keratinocytes in 6-well plates at a suitable density.
-
Allow cells to adhere and grow to 80-90% confluency.
-
Treat cells with varying concentrations of econazole nitrate for desired time points.
-
-
Cell Lysis and Extraction :
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Scrape the cells and collect the lysate.
-
Perform protein precipitation with a solvent like acetonitrile (B52724).
-
Centrifuge to pellet the protein and collect the supernatant containing econazole.
-
-
HPLC Analysis :
-
Use a C18 or a suitable mixed-mode stationary phase column.
-
Employ an isocratic mobile phase, for instance, a mixture of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid).
-
Set the UV detector to an appropriate wavelength for econazole detection (e.g., 220-230 nm).
-
Quantify the econazole concentration by comparing the peak area to a standard curve of known econazole concentrations.
-
Subcellular Fractionation for Localization Studies
This protocol outlines a general procedure for separating cellular components to determine the subcellular localization of econazole or the triamcinolone acetonide-GR complex.
-
Cell Harvesting and Lysis :
-
Harvest treated and control cells by scraping or trypsinization.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in a hypotonic buffer to swell the cells.
-
Lyse the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.
-
-
Differential Centrifugation :
-
Nuclear Fraction : Centrifuge the lysate at a low speed (e.g., 700-1000 x g) to pellet the nuclei.
-
Mitochondrial Fraction : Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) to pellet the mitochondria.
-
Cytosolic and Membrane Fractions : The resulting supernatant contains the cytosolic fraction. The membrane fraction can be further isolated by ultracentrifugation.
-
-
Analysis of Fractions :
-
Analyze the fractions for the compound of interest (e.g., by HPLC for econazole) or for the protein of interest (e.g., by Western blot for the glucocorticoid receptor).
-
Use organelle-specific markers (e.g., histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol) to assess the purity of the fractions.
-
Glucocorticoid Receptor Nuclear Translocation Assay
This protocol describes a method to visualize and quantify the nuclear translocation of the glucocorticoid receptor (GR) upon treatment with triamcinolone acetonide.
-
Cell Culture and Treatment :
-
Seed cells (e.g., human dermal fibroblasts) on glass coverslips in a multi-well plate.
-
Treat the cells with triamcinolone acetonide at various concentrations and for different time points. Include a vehicle-treated control.
-
-
Immunofluorescence Staining :
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent like Triton X-100.
-
Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Incubate with a primary antibody specific for the glucocorticoid receptor.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
-
Confocal Microscopy and Image Analysis :
-
Acquire images using a confocal microscope.
-
Quantify the nuclear translocation by measuring the fluorescence intensity of the GR signal in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates translocation.
-
Experimental Workflow for Cellular Uptake and Localization Studies
Caption: General experimental workflow for studying drug uptake and localization.
Conclusion
This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of the active components of this compound, econazole nitrate and triamcinolone acetonide. Econazole primarily targets mitochondria, inducing cellular stress and apoptosis, while triamcinolone acetonide follows the classic glucocorticoid pathway of nuclear translocation and gene regulation. The provided quantitative data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers and scientists in the field of dermatology, pharmacology, and drug development, facilitating a deeper understanding of the molecular mechanisms underpinning the therapeutic effects of this combination therapy. Further research focusing on the precise uptake kinetics in relevant skin cells will enhance our understanding and may lead to the development of more targeted and effective topical therapies.
References
- 1. Econazole Nitrate Induces Apoptosis in MCF-7 Cells via Mitochondrial and Caspase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action of econazole on Ca2+ levels and cytotoxicity in OC2 human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triamcinolone acetonide regulates glucocorticoid-receptor levels by decreasing the half-life of the activated nuclear-receptor form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penetration, permeation, and absorption of triamcinolone acetonide in normal and psoriatic skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triamcinolone acetonide reduces viability, induces oxidative stress, and alters gene expressions of human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. researchgate.net [researchgate.net]
Pevisone's Dichotomous Influence on Fungal Biofilm: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pevisone, a topical combination therapy containing econazole (B349626) nitrate (B79036) and triamcinolone (B434) acetonide, presents a complex paradigm in the context of fungal biofilm-associated infections. While the azole antifungal econazole actively disrupts a critical pathway in fungal cell membrane synthesis, thereby inhibiting planktonic growth and biofilm formation, the corticosteroid component, triamcinolone, may paradoxically foster a more permissive environment for fungal proliferation by modulating the host immune response. This technical guide synthesizes the available scientific evidence on the effects of this compound's individual components on fungal biofilm formation and development. It provides an in-depth analysis of their mechanisms of action, detailed experimental protocols for assessing anti-biofilm efficacy, and a summary of quantitative data. Furthermore, this guide illustrates the key fungal signaling pathways implicated in biofilm formation that are targeted by these agents.
Introduction: The Challenge of Fungal Biofilms
Fungal biofilms are structured communities of fungal cells encased in a self-produced extracellular polymeric substance (EPS) matrix. These complex structures adhere to both biological and abiotic surfaces, posing a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. The EPS matrix acts as a physical barrier, sequestering antifungal agents and preventing their penetration to the embedded fungal cells. Additionally, the physiological heterogeneity within the biofilm, including the presence of persister cells, contributes to treatment failure. Candida albicans is a leading cause of biofilm-associated fungal infections, ranging from superficial mycoses to life-threatening systemic infections.
This compound combines the antifungal action of econazole with the anti-inflammatory properties of triamcinolone. This guide dissects the potential impact of this combination on the intricate process of fungal biofilm formation.
Mechanisms of Action
Econazole Nitrate: Inhibition of Ergosterol (B1671047) Biosynthesis
Econazole is an imidazole (B134444) antifungal agent that targets the fungal cell membrane. Its primary mechanism of action is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
By inhibiting lanosterol 14α-demethylase, econazole disrupts the synthesis of ergosterol, leading to the accumulation of toxic methylated sterol precursors in the fungal cell membrane. This disruption alters membrane permeability, leading to the leakage of essential intracellular components and ultimately fungal cell death or growth inhibition. This mechanism is fundamental to its activity against planktonic fungal cells and is the basis for its inhibitory effect on biofilm formation.
Triamcinolone Acetonide: A Double-Edged Sword
Triamcinolone acetonide is a potent synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. In this compound, its primary role is to alleviate the inflammatory symptoms associated with fungal infections, such as redness, itching, and swelling. However, its impact on the fungal infection itself is indirect and potentially detrimental.
Systemic administration of triamcinolone acetonide has been shown to potentiate oral Candida infections in animal models.[2] This is attributed to the suppression of both non-specific inflammatory responses and cellular immunity, which are crucial for controlling fungal proliferation.[2] By dampening the host's immune surveillance, triamcinolone may create a more favorable environment for fungal growth and tissue invasion.[2] There is no direct evidence to suggest that triamcinolone has any intrinsic anti-biofilm properties. In fact, its immunosuppressive effects could indirectly promote biofilm establishment and persistence by hindering the host's ability to clear the infection.
Quantitative Data on the Effect of Econazole on Fungal Biofilms
Studies have demonstrated the efficacy of econazole nitrate in inhibiting the formation and viability of Candida albicans biofilms. The following tables summarize the available quantitative data.
Table 1: Inhibition of Candida albicans Biofilm Biomass by Econazole Nitrate
| Econazole Nitrate Concentration (µg/mL) | Mean Percent Inhibition (%) | Reference |
| 2500 | 60.66 | [3] |
| 1250 | 55.23 | [3] |
| 625 | 52.14 | [3] |
Table 2: Inhibition of Candida albicans Biofilm Viability by Econazole Nitrate
| Econazole Nitrate Concentration (µg/mL) | Mean Percent Inhibition (%) | Reference |
| 5000 | 16.14 | [3] |
| 2500 | 14.89 | [3] |
| 1250 | 12.34 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the anti-biofilm effects of antifungal agents.
Fungal Strain and Culture Conditions
-
Fungal Strain: Candida albicans (e.g., ATCC 90028 or a clinically relevant isolate).
-
Growth Medium: Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium buffered with MOPS.
-
Culture Preparation: Inoculate the fungal strain in the chosen broth and incubate at 37°C for 18-24 hours with shaking to obtain a standardized cell suspension. Wash the cells with phosphate-buffered saline (PBS) and adjust the concentration spectrophotometrically to 1 x 107 cells/mL.
Biofilm Formation Assay (Crystal Violet Method)
This assay quantifies the total biofilm biomass.
-
Inoculation: Add 100 µL of the standardized fungal cell suspension to the wells of a 96-well flat-bottom polystyrene microtiter plate.
-
Treatment: Add 100 µL of the desired concentration of econazole nitrate (or this compound extract) to the wells. Include untreated control wells with media only.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Fixation: Add 150 µL of methanol (B129727) to each well and incubate for 15 minutes to fix the biofilms.
-
Staining: Remove the methanol and add 150 µL of 0.1% (w/v) crystal violet solution to each well. Incubate at room temperature for 20 minutes.
-
Washing: Wash the wells thoroughly with distilled water to remove excess stain.
-
Solubilization: Add 200 µL of 33% (v/v) glacial acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.
Biofilm Viability Assay (Resazurin Method)
This assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.
-
Biofilm Formation: Form biofilms in a 96-well plate as described in the crystal violet assay (steps 1-4).
-
Resazurin (B115843) Addition: Prepare a 0.02% (w/v) resazurin sodium salt solution in PBS. Add 20 µL of the resazurin solution to each well containing the washed biofilms and 180 µL of fresh media.
-
Incubation: Incubate the plate at 37°C for 2-4 hours in the dark.
-
Quantification: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader. The fluorescence intensity is proportional to the number of viable cells.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to analyze changes in the biochemical composition of the biofilm matrix upon treatment.
-
Biofilm Growth: Grow biofilms on a suitable substrate (e.g., germanium slides) in the presence and absence of the test compound.
-
Sample Preparation: Gently wash the biofilms with distilled water to remove residual media and planktonic cells. Air-dry the samples.
-
FTIR Analysis: Acquire spectra in the mid-infrared range (e.g., 4000-600 cm-1) using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Data Analysis: Analyze the resulting spectra for changes in the intensity and position of peaks corresponding to key biomolecules such as polysaccharides (β-glucans, mannans), proteins (amide I and II bands), nucleic acids, and lipids. Treatment with econazole nitrate has been shown to alter spectral peaks associated with β-glucans, α-mannans, proteins, and nucleic acids in C. albicans biofilms.[3]
Fungal Biofilm Formation and Regulatory Pathways
The formation of a C. albicans biofilm is a complex, multi-step process involving initial adherence, proliferation, filamentation, and maturation with the production of an extracellular matrix. This process is regulated by a sophisticated network of signaling pathways.
Key signaling pathways and regulators involved include:
-
cAMP-PKA Pathway: This pathway is crucial for hyphal formation, a key step in biofilm development.[4]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway also plays a significant role in filamentation and biofilm formation.[4]
-
Zap1: This transcription factor is a negative regulator of the production of soluble β-1,3 glucan, a major component of the biofilm matrix.[5][6]
-
Rlm1: In contrast to Zap1, Rlm1 is a positive regulator of extracellular matrix production.[7]
While econazole's primary target is ergosterol synthesis, the resulting membrane stress and disruption of cellular integrity can have downstream effects on these signaling pathways, contributing to the overall inhibition of biofilm formation. The precise nature and extent of these secondary effects require further investigation.
Conclusion
The combination of econazole nitrate and triamcinolone acetonide in this compound presents a dual-action therapeutic with a nuanced effect on fungal biofilms. Econazole directly inhibits fungal growth and biofilm formation by targeting the essential ergosterol biosynthesis pathway. The available quantitative data confirms its efficacy in reducing both the biomass and viability of C. albicans biofilms. Conversely, triamcinolone's immunosuppressive properties may inadvertently support fungal proliferation by weakening the host's defense mechanisms.
For researchers and drug development professionals, this highlights the importance of considering the holistic impact of combination therapies on both the pathogen and the host. Future research should focus on elucidating the net effect of the this compound combination on biofilm formation in a clinically relevant model that incorporates host immune components. Furthermore, a deeper understanding of the downstream effects of ergosterol depletion on biofilm-specific regulatory pathways could unveil novel targets for the development of more effective anti-biofilm strategies. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations.
References
- 1. Fungal biofilm formation and its regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of triamcinolone acetonide on experimental oral candidiasis in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biofilm Matrix Regulation by Candida albicans Zap1 | PLOS Biology [journals.plos.org]
- 6. Biofilm matrix regulation by Candida albicans Zap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Genomic and Proteomic Responses of Fungi to Pevisone
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Pevisone is a topical combination therapy comprising econazole (B349626) nitrate (B79036) and triamcinolone (B434) acetonide.[1][2] While triamcinolone acetonide, a corticosteroid, primarily serves to mitigate inflammatory symptoms in the host through its anti-inflammatory and antipruritic actions, the core antifungal activity is driven by econazole nitrate.[1][3] Econazole is a broad-spectrum azole antifungal agent effective against a range of dermatophytes, yeasts, and molds.[1][2] Understanding the molecular response of fungi to this agent is critical for optimizing antifungal therapies, overcoming resistance, and developing novel therapeutic strategies.
This technical guide provides an in-depth exploration of the genomic and proteomic shifts that occur in fungal cells upon exposure to econazole, the active antifungal component of this compound. By examining the transcriptomic and proteomic adaptations, we can elucidate the primary mechanisms of action, identify stress response pathways, and uncover the molecular basis of fungal resistance.
Core Mechanism of Action: Econazole Nitrate
Econazole's primary mode of action is the disruption of fungal cell membrane integrity.[4] Like other azole antifungals, it targets the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the structure and function of the fungal plasma membrane.[5][6]
Specifically, econazole inhibits the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 or cyp51A gene.[7] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.[4] The resulting depletion of ergosterol and accumulation of toxic 14-α-methylated sterol precursors lead to increased membrane permeability and fluidity, disruption of membrane-bound enzyme activity, and ultimately, inhibition of fungal growth (fungistatic) or cell death (fungicidal).[1][6] Secondary effects, such as the generation of reactive oxygen species (ROS), have also been reported as contributing to its antifungal activity.[5]
Caption: Mechanism of econazole action on the fungal ergosterol pathway.
Fungal Genomic Response to Econazole
Exposure to econazole triggers a significant transcriptomic reprogramming in fungi as the organism attempts to counteract the drug-induced stress. This response primarily involves the upregulation of genes associated with ergosterol biosynthesis, drug efflux, and general stress responses. Transcriptome analysis, particularly through RNA sequencing (RNA-Seq), is a powerful tool for elucidating these changes.[7][8]
Key genomic responses include:
-
Upregulation of Ergosterol Pathway Genes: As a direct compensatory mechanism to the inhibition of lanosterol 14-α-demethylase, fungi often upregulate the expression of the cyp51A (ERG11) gene and other genes within the ergosterol biosynthesis pathway.[7]
-
Increased Expression of Efflux Pumps: Overexpression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters is a common resistance mechanism used to actively pump the antifungal drug out of the cell.
-
Activation of Stress Response Pathways: Genes involved in cell wall integrity, oxidative stress response, and heat shock proteins are often induced to manage the cellular damage caused by membrane disruption.[7]
Quantitative Genomic Data
The following table summarizes representative changes in gene expression observed in Aspergillus fumigatus following exposure to azole antifungals, which serves as a model for the response to econazole.
| Gene | Function | Organism | Condition | Fold Change (log2FC) | Reference |
| cyp51A | Lanosterol 14-α-demethylase | Aspergillus fumigatus | Resistant Isolate vs. Susceptible (Basal) | +3.12 to +3.46 | [7] |
| abcC | ABC Transporter | Aspergillus fumigatus | Azole Treatment vs. Control | +2.5 | [7] |
| erg11A | Lanosterol 14-α-demethylase | Aspergillus fumigatus | Azole Treatment vs. Control | +2.0 to +3.0 | [7] |
| erg25A | C-4 sterol methyl oxidase | Aspergillus fumigatus | Azole Treatment vs. Control | +1.5 to +2.5 | [7] |
Experimental Protocol: Fungal Transcriptome Analysis (RNA-Seq)
A typical workflow for analyzing the fungal genomic response to econazole involves the following steps:
-
Fungal Culture and Treatment: Grow fungal isolates to the mid-logarithmic phase in a suitable liquid medium. Expose experimental cultures to a sub-inhibitory concentration of econazole, with a parallel control culture treated with the drug solvent (e.g., DMSO).
-
RNA Extraction: Harvest fungal cells by filtration or centrifugation. Rapidly freeze the biomass in liquid nitrogen to preserve the transcriptomic profile. Perform cell lysis using mechanical disruption (e.g., bead beating) and extract total RNA using a commercial kit or Trizol-based method.
-
Library Preparation: Assess RNA quality and quantity. Enrich for mRNA using oligo(dT) beads and construct sequencing libraries. This involves RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Perform high-throughput sequencing on a platform such as Illumina to generate millions of short reads.
-
Bioinformatic Analysis:
-
Quality Control: Trim adapter sequences and remove low-quality reads.
-
Mapping: Align the quality-filtered reads to a reference fungal genome.
-
Differential Gene Expression (DGE) Analysis: Quantify read counts for each gene and perform statistical analysis to identify genes that are significantly up- or down-regulated between the econazole-treated and control groups.
-
Functional Annotation: Perform pathway and gene ontology (GO) enrichment analysis on the list of differentially expressed genes to identify affected biological processes.
-
Caption: Standard experimental workflow for fungal RNA-Seq analysis.
Fungal Proteomic Response to Econazole
The proteomic profile of a fungus provides a direct view of the functional molecules executing the response to antifungal stress. Mass spectrometry (MS)-based proteomics is the primary methodology for identifying and quantifying changes in the fungal proteome.[9] The proteomic response to econazole generally mirrors the transcriptomic changes but also reveals post-translational modifications and changes in protein stability that are not visible at the genomic level.
Key proteomic responses include:
-
Metabolic Reprogramming: A global adaptation in metabolism is often observed. Enzymes involved in primary energy pathways like glycolysis and the Krebs cycle may be repressed as the cell shifts resources towards survival.[10]
-
Induction of Stress Proteins: Proteins involved in cell rescue, defense, and detoxification are highly induced. This includes heat shock proteins (HSPs), catalases, and superoxide (B77818) dismutases to manage oxidative stress.[10]
-
Cell Wall Remodeling: Changes in the abundance of proteins involved in cell wall biosynthesis and maintenance reflect an attempt to fortify this structure against membrane-induced damage.[11]
Quantitative Proteomic Data
Direct proteomic data for econazole is limited; however, studies on other antifungals that induce membrane or cell wall stress provide a strong model for the expected protein-level changes.
| Protein/Enzyme Class | Function | Organism | Condition | Regulation | Reference |
| Ergosterol Biosynthesis Enzymes | Synthesis of membrane sterols | Cochliobolus heterostrophus | Ferulic Acid Resistance | Upregulated | [12] |
| Glycolysis Enzymes | Central Carbon Metabolism | Paracoccidioides lutzii | Argentilactone Treatment | Repressed | [10] |
| Krebs Cycle Enzymes | Cellular Respiration | Paracoccidioides lutzii | Argentilactone Treatment | Repressed | [10] |
| Heat Shock Proteins (HSP70) | Protein Folding, Stress Response | Paracoccidioides lutzii | Argentilactone Treatment | Induced | [10] |
| Catalase | Oxidative Stress Defense (H₂O₂ detox) | Paracoccidioides lutzii | Argentilactone Treatment | Induced | [10] |
Experimental Protocol: Fungal Proteomics (LC-MS/MS)
The robust fungal cell wall makes protein extraction a critical and challenging step in fungal proteomics.[13]
-
Fungal Culture and Treatment: Cultures are grown and treated as described for RNA-Seq.
-
Cell Lysis and Protein Extraction: Harvest and freeze cell biomass. The rigid cell wall must be broken, typically by cryo-grinding (automatic mortar grinder) or high-pressure homogenization (French press) in a lysis buffer containing a cocktail of protease and phosphatase inhibitors.[9]
-
Protein Quantification and Digestion: Solubilize the total protein and quantify the concentration (e.g., BCA assay). Denature the proteins, reduce disulfide bonds, and alkylate cysteine residues. Digest the proteins into smaller peptides using a sequence-specific protease, most commonly trypsin.
-
Peptide Separation (LC): Use liquid chromatography, typically reverse-phase high-performance liquid chromatography (HPLC), to separate the complex peptide mixture over a gradient. This step reduces complexity and improves the sensitivity of detection.
-
Mass Spectrometry (MS/MS): Eluted peptides are ionized (e.g., by electrospray ionization) and analyzed in a mass spectrometer. In a typical "shotgun" proteomics experiment, the instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects abundant peptides for fragmentation to determine their amino acid sequence (MS2 scan).
-
Bioinformatic Analysis:
-
Protein Identification: Search the generated MS/MS spectra against a fungal protein database to identify the corresponding peptides and infer the proteins.
-
Protein Quantification: Use label-free (e.g., spectral counting) or label-based (e.g., iTRAQ, TMT) methods to determine the relative abundance of proteins between the econazole-treated and control samples.[11]
-
Functional Analysis: Perform pathway and GO enrichment analysis on differentially abundant proteins.
-
Caption: General experimental workflow for fungal proteomics analysis.
Key Signaling Pathways in Fungal Stress Response
The genomic and proteomic changes in fungi are coordinated by complex signaling networks that sense and respond to cellular stress. When econazole disrupts the cell membrane, pathways like the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways are activated.
-
Cell Wall Integrity (CWI) Pathway: This is a primary response pathway to cell surface stress. Membrane-embedded sensors detect perturbations and activate a MAP kinase (MAPK) cascade, leading to the activation of transcription factors that regulate genes involved in cell wall synthesis and repair.
-
High Osmolarity Glycerol (HOG) Pathway: While primarily for osmotic stress, this pathway can be cross-activated by membrane damage, contributing to the overall stress response.
Caption: Simplified fungal signaling pathway for response to membrane stress.
Conclusion and Future Directions
The application of econazole, the active antifungal agent in this compound, induces a multifaceted genomic and proteomic response in fungi. This response is characterized by a strategic upregulation of the drug's target pathway (ergosterol biosynthesis), activation of drug efflux mechanisms, and a broad-spectrum stress response aimed at cell survival and repair.
Modern -omics techniques provide an unprecedented level of detail into these adaptive strategies.[14] This knowledge is invaluable for:
-
Identifying Biomarkers of Resistance: Monitoring the expression of genes like cyp51A or specific ABC transporters could predict the emergence of resistance.
-
Discovering Novel Drug Targets: Proteins that are significantly upregulated during the stress response may represent novel targets for synergistic drug combinations.
-
Informing Drug Development: Understanding the full cellular impact of existing drugs can guide the rational design of new antifungals with improved efficacy and a lower propensity for resistance.
Future research employing advanced techniques such as single-cell RNA-Seq, phosphoproteomics, and metabolomics will further resolve the intricate and dynamic fungal response to antifungal agents, paving the way for the next generation of therapies to combat challenging fungal infections.
References
- 1. adcock.com [adcock.com]
- 2. medex.com.bd [medex.com.bd]
- 3. pillintrip.com [pillintrip.com]
- 4. researchgate.net [researchgate.net]
- 5. Econazole selectively induces cell death in NF1-homozygous mutant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. cd-genomics.com [cd-genomics.com]
- 9. Proteomics of industrial fungi: trends and insights for biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Genome-wide CRISPRi screen and proteomic profiling identify key genes related to ferulic acid’s antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. (Post-)genomics approaches in fungal research - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Pevisone on the Skin Microbiome in Fungal Infections: A Technical Guide
Abstract: Pevisone, a topical combination therapy containing the antifungal agent econazole (B349626) nitrate (B79036) and the corticosteroid triamcinolone (B434) acetonide, is utilized for its dual action in treating inflamed fungal skin infections. This technical guide provides an in-depth analysis of the impact of this compound on the skin microbiome. While direct research on the comprehensive effects of this compound on the microbiome in fungal infections is limited, this document synthesizes available data on the individual components, related topical treatments, and the baseline microbial landscape of common dermatophyte infections to construct a detailed overview. This guide is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction
Fungal skin infections, such as tinea corporis, tinea cruris, and tinea pedis, are characterized by an imbalance in the skin's microbial ecosystem, often dominated by dermatophytes like Trichophyton rubrum.[1][2] This dysbiosis triggers an inflammatory response from the host's immune system. This compound's formulation addresses both the infectious agent and the resulting inflammation. Econazole nitrate, an imidazole (B134444) antifungal, disrupts fungal cell membrane synthesis, while triamcinolone acetonide, a potent corticosteroid, mitigates the inflammatory cascade.[3][4][5] Understanding the intricate effects of this combination therapy on the skin's bacterial and fungal communities is crucial for optimizing treatment strategies and developing novel microbiome-targeted therapeutics.
Mechanisms of Action
Econazole Nitrate: Antifungal Activity
Econazole nitrate primarily targets the fungal cell membrane by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is essential for the biosynthesis of ergosterol.[3] Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[3] The inhibition of its synthesis leads to the accumulation of toxic sterol intermediates and disrupts membrane integrity, ultimately causing fungal cell death.[3] Studies on Trichophyton rubrum have shown that antifungal agents targeting this pathway downregulate the expression of key genes like ERG1 and ERG11.[6]
Triamcinolone Acetonide: Anti-Inflammatory Effects
Triamcinolone acetonide is a synthetic glucocorticoid that exerts its anti-inflammatory effects by binding to glucocorticoid receptors in the cytoplasm.[5] This complex then translocates to the nucleus and binds to glucocorticoid response elements on DNA, modulating the transcription of pro-inflammatory and anti-inflammatory genes.[5] This leads to the suppression of inflammatory cytokines like interleukins and tumor necrosis factor-alpha (TNF-α).[5] One of the key anti-inflammatory pathways activated by triamcinolone involves the transcription factor STAT6, which promotes the expression of arginase 1 (Arg1), shifting microglia and macrophages towards an anti-inflammatory phenotype.[7][8]
Impact on the Skin Microbiome
While a dedicated clinical trial on the effect of this compound on the microbiome in tinea infections is not publicly available, we can synthesize data from related studies to build a comprehensive picture.
Baseline Microbiome in Fungal Infections
Studies of tinea pedis reveal a significant dysbiosis of the skin microbiome compared to healthy individuals. The fungal diversity is generally lower in infected skin, with a pronounced dominance of the pathogenic dermatophyte.[1][2]
Table 1: Baseline Fungal Microbiome in Tinea Pedis vs. Healthy Controls
| Fungal Genus | Relative Abundance in Tinea Pedis (%) | Relative Abundance in Healthy Controls (%) |
|---|---|---|
| Trichophyton | 27.26 | 0.065 |
| Aspergillus | Major genera | Not specified |
| Candida | Major genera | Not specified |
Data synthesized from Liu et al. (2019).[2]
The bacterial community is also altered.
Table 2: Baseline Bacterial Microbiome in Tinea Pedis vs. Healthy Controls
| Bacterial Species/Genus | Relative Abundance in Tinea Pedis (%) | Relative Abundance in Healthy Controls (%) |
|---|---|---|
| Corynebacterium tuberculostearicum | 6.49 | 22.54 |
| Staphylococcus | >30 | Not specified |
Data synthesized from Liu et al. (2019).[2]
Post-Treatment Microbiome Shifts
A study on atopic dermatitis treated with an econazole/triamcinolone combination cream provides insights into the potential microbiome shifts following this compound application.
Table 3: Bacterial Microbiome Changes After Econazole/Triamcinolone Treatment in Atopic Dermatitis
| Bacterial Genus | Change in Relative Abundance | Statistical Significance (p-value) |
|---|---|---|
| Staphylococcus | Significantly Reduced | < 0.05 |
| Cutibacterium | Significantly Increased | < 0.05 |
Data from a study on atopic dermatitis, not fungal infections. Synthesized from Tingting et al. (2025) and Dermatology Times summary.[9]
The same study noted a transient change in the fungal community, with an increase in Malassezia and a decrease in Candida, which reverted two weeks after treatment cessation.[9]
Studies on other azole antifungals, such as ketoconazole (B1673606), in tinea pedis show a significant reduction in the pathogenic fungi and alterations in the bacterial profile.
Table 4: Fungal and Bacterial Changes After Topical Azole Treatment in Tinea Pedis
| Microbial Genus | Change in Relative Abundance |
|---|---|
| Trichophyton | Effectively reduced to levels similar to healthy controls |
| Corynebacterium | Significantly reduced |
| Staphylococcus | Notable shifts observed |
Data from a study on ketoconazole and miconazole (B906) in tinea pedis. Synthesized from a 2025 study.
Experimental Protocols
The following is a representative experimental protocol for a clinical study investigating the impact of this compound on the skin microbiome in fungal infections, synthesized from methodologies reported in relevant literature.[2][9]
Study Design
A randomized, controlled clinical trial with participants diagnosed with tinea corporis. Participants would be divided into two groups: one receiving this compound and a control group receiving a vehicle cream.
Sample Collection
Skin microbiome samples are collected from lesional and non-lesional skin at baseline, after a defined treatment period (e.g., 2-4 weeks), and at a follow-up visit post-treatment. Samples are collected using sterile swabs pre-moistened with a sterile solution.
DNA Extraction
Total genomic DNA is extracted from the skin swabs using a combination of mechanical (e.g., bead-beating) and enzymatic lysis to ensure the disruption of fungal cell walls, followed by a purification step.
Library Preparation and Sequencing
Two separate libraries are prepared for each sample:
-
Bacterial Microbiome: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR.
-
Fungal Microbiome (Mycobiome): The Internal Transcribed Spacer (ITS)1-5F region of the fungal rRNA gene is amplified by PCR. The amplicons are then sequenced using a high-throughput sequencing platform (e.g., Illumina).
Bioinformatic Analysis
The raw sequencing data undergoes a quality control and analysis pipeline which includes:
-
Demultiplexing and quality filtering: Raw reads are assigned to samples based on their barcodes and low-quality reads are removed.
-
OTU/ASV picking: Sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Taxonomic assignment: OTUs/ASVs are assigned to a taxonomic lineage by comparing them to reference databases (e.g., Greengenes or SILVA for 16S, UNITE for ITS).
-
Diversity analysis: Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated.
-
Statistical analysis: Statistical tests are performed to identify significant differences in microbial abundance and diversity between treatment groups and time points.
Integrated Impact and Logical Relationships
The application of this compound in fungal infections initiates a complex interplay between the drug components, the pathogenic fungus, the host's immune system, and the commensal skin microbiota. The econazole component directly reduces the fungal load, while the triamcinolone component suppresses the inflammation caused by the infection. This dual action alters the skin microenvironment, which in turn influences the composition of the entire skin microbiome, leading to a reduction in opportunistic bacteria like Staphylococcus and a potential restoration of a more balanced microbial community.
Conclusion
The combination of econazole nitrate and triamcinolone acetonide in this compound presents a multifaceted approach to treating inflamed fungal skin infections. By targeting both the pathogen and the host's inflammatory response, this compound likely induces significant shifts in the skin microbiome, contributing to clinical resolution. While direct quantitative data on its effects on the mycobiome in tinea infections is a key area for future research, the available evidence suggests a move towards the restoration of a healthy microbial balance. Further studies employing the detailed experimental protocols outlined in this guide are necessary to fully elucidate the complex interactions between this combination therapy and the skin's microbial ecosystem.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Skin Microbiome in Tinea Pedis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 4. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]
- 5. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
- 6. Gene Expression Response of Trichophyton rubrum during Coculture on Keratinocytes Exposed to Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triamcinolone Acetonide Protects Against Light-Induced Retinal Degeneration by Activating Anti-Inflammatory STAT6/Arg1 Signaling in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Econazole: a review of its antifungal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Pevisone Efficacy Against Dermatophytes
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Dermatophytosis, a superficial fungal infection of keratinized tissues such as skin, hair, and nails, is primarily caused by a group of fungi known as dermatophytes. The most common genera responsible for these infections are Trichophyton, Microsporum, and Epidermophyton. Pevisone is a topical combination therapy containing econazole (B349626) nitrate (B79036), an imidazole (B134444) antifungal agent, and triamcinolone (B434) acetonide, a corticosteroid. Econazole nitrate disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase.[1][2][3] This leads to increased cell membrane permeability and ultimately, fungal cell death.[1] Triamcinolone acetonide is a potent corticosteroid that helps to alleviate the inflammatory symptoms associated with dermatophyte infections, such as redness, swelling, and itching.[4]
These application notes provide detailed protocols for robust in vitro models to assess the efficacy of this compound and its active components against clinically relevant dermatophytes. The described methods range from standard antifungal susceptibility testing to more advanced, physiologically relevant models using reconstituted human epidermis.
Key Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines and is designed to determine the minimum inhibitory concentration (MIC) of econazole nitrate against dermatophyte isolates.[5]
Materials:
-
Dermatophyte isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, Epidermophyton floccosum)
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) for fungal culture
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Econazole nitrate powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.85%)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Hemocytometer
-
Incubator (28-30°C)
Procedure:
-
Inoculum Preparation:
-
Culture dermatophyte isolates on PDA or SDA plates at 28-30°C for 7-14 days to encourage sporulation.
-
Harvest conidia by gently scraping the surface of the culture with a sterile loop or by flooding the plate with sterile saline and gently swabbing the surface.
-
Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.
-
Collect the upper suspension containing the conidia and adjust the concentration to 1-3 x 10³ CFU/mL using a hemocytometer or by adjusting the turbidity spectrophotometrically (typically 80-85% transmittance at 530 nm).[6] This will be the working inoculum suspension.
-
-
Antifungal Agent Preparation:
-
Prepare a stock solution of econazole nitrate in DMSO.
-
Perform serial twofold dilutions of the econazole nitrate stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 0.015 to 16 µg/mL in the microtiter plate wells.
-
-
Assay Setup:
-
Add 100 µL of the appropriate econazole nitrate dilution to each well of a 96-well plate.
-
Add 100 µL of the working inoculum suspension to each well.
-
Include a drug-free well (100 µL of RPMI-1640 and 100 µL of inoculum) as a positive growth control and an uninoculated well (200 µL of RPMI-1640) as a negative control.
-
-
Incubation and Reading:
-
Incubate the plates at 28-30°C for 4-7 days.[7]
-
The MIC is determined as the lowest concentration of econazole nitrate that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.
-
Checkerboard Assay for Econazole and Triamcinolone Interaction
This assay is used to evaluate the in vitro interaction (synergism, indifference, or antagonism) between econazole nitrate and triamcinolone acetonide.
Procedure:
-
Prepare serial twofold dilutions of econazole nitrate and triamcinolone acetonide in RPMI-1640 medium.
-
In a 96-well plate, add 50 µL of each econazole nitrate dilution along the x-axis and 50 µL of each triamcinolone acetonide dilution along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.
-
Add 100 µL of the standardized dermatophyte inoculum (prepared as in the broth microdilution protocol) to each well.
-
Incubate the plate and read the MICs for the combination, as previously described.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.
Reconstituted Human Epidermis (RHE) Infection Model
This model provides a more physiologically relevant system to test the efficacy of topical formulations like this compound.[8][9][10]
Materials:
-
Commercially available Reconstituted Human Epidermis (RHE) models (e.g., EpiDerm™, SkinEthic™)
-
Assay medium provided by the RHE model manufacturer
-
Dermatophyte conidia suspension (1 x 10^7 conidia/mL)
-
This compound cream or its individual components in a suitable vehicle
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Formalin for fixation
-
Periodic acid-Schiff (PAS) stain
Procedure:
-
Infection of RHE:
-
Place the RHE tissues in a 6-well plate containing assay medium.
-
Topically apply a small volume (e.g., 10-20 µL) of the dermatophyte conidia suspension onto the surface of the RHE.
-
Incubate at 37°C with 5% CO2 for 24-48 hours to establish infection.
-
-
Treatment Application:
-
After the infection period, topically apply a standardized amount of this compound, econazole nitrate cream, triamcinolone acetonide cream, or a vehicle control to the surface of the infected RHE tissues.
-
Incubate for a further 24-72 hours.
-
-
Efficacy Evaluation:
-
Fungal Viability (MTT Assay):
-
Transfer the RHE tissues to a new plate containing MTT solution and incubate for 3 hours.
-
Extract the formazan (B1609692) product with isopropanol and measure the absorbance to determine tissue viability, which can be an indirect measure of fungal-induced damage.
-
-
Histological Analysis:
-
Fix RHE tissues in formalin, embed in paraffin, and section.
-
Stain with PAS to visualize fungal elements (hyphae and conidia) within the stratum corneum. This allows for a qualitative and semi-quantitative assessment of fungal invasion and the effect of the treatment.[3]
-
-
Fungal Load Quantification (qPCR):
-
Lyse the RHE tissue and extract total DNA.
-
Perform quantitative PCR (qPCR) using primers specific for a fungal gene (e.g., ITS region) to quantify the amount of fungal DNA, providing a quantitative measure of fungal burden.
-
-
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Econazole Nitrate Against Common Dermatophytes
| Dermatophyte Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Trichophyton rubrum | 13 | 0.01 - 8 | 0.03 | 0.05 | [11] |
| Trichophyton mentagrophytes | 13 | 0.5 - 8 | 1 | 4 | [11] |
| Trichophyton species | 30 | 2 - 8 | N/A | N/A | [12] |
| Microsporum canis | 208 | 0.001 - 2 | N/A | N/A | [13] |
N/A: Not Available in the cited literature.
Table 2: In Vitro Interaction of Triamcinolone Acetonide with Azole Antifungals Against Dermatophytes
| Antifungal | Interacting Agent | Dermatophyte Isolates | Method | Outcome | Reference(s) |
| Itraconazole (Azole) | Triamcinolone Acetonide | 28 clinical isolates (Trichophyton spp., Microsporum spp.) | Not specified | Indifference or weak synergism observed | [14] |
| Econazole Nitrate | Glucocorticoids | Yeasts | Warburg assays | Protective action of glucocorticoids against econazole at high concentrations | [15] |
Visualizations
Signaling Pathways
Caption: Mechanism of this compound on Dermatophyte and Host Keratinocyte.
Experimental Workflow
References
- 1. Host-Pathogen Interaction and Resistance Mechanisms in Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. re-place.be [re-place.be]
- 4. The Transcriptional Profile of Trichophyton rubrum Co-Cultured with Human Keratinocytes Shows New Insights about Gene Modulation by Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicinearticle.com [medicinearticle.com]
- 6. Collaborative Evaluation of Optimal Antifungal Susceptibility Testing Conditions for Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Antifungal and Wound Healing Efficacy of Statistically Optimized, Physicochemically Evaluated Econazole-Triamcinolone Loaded Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular study and antifungal susceptibility profile of Trichophyton rubrum and Trichophyton mentagrophytes strains isolated from lesions of humans and cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro sensitivity of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antifungal Combinations in Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scite.ai [scite.ai]
Application Notes and Protocols: Pevisone in Animal Models of Cutaneous Candidiasis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pevisone is a topical combination therapy containing econazole (B349626) nitrate, a broad-spectrum azole antifungal, and triamcinolone (B434) acetonide, a potent corticosteroid.[1] This formulation is designed to concurrently address the fungal infection and the associated inflammatory symptoms of cutaneous candidiasis, which is primarily caused by Candida albicans.[1] The use of relevant animal models is crucial for the preclinical evaluation of such therapies, allowing for the assessment of efficacy, safety, and underlying mechanisms of action in a controlled in vivo setting.[2][3] This document provides detailed protocols and application notes for utilizing murine and guinea pig models to study the therapeutic effects of this compound on cutaneous candidiasis.
Animal Model Selection
The most common animal models for cutaneous candidiasis are mice and guinea pigs.[2][4][5] The choice of model depends on the specific research question and available resources.
-
Mouse Model (Mus musculus): Strains like BALB/c and C57BL/6 are frequently used.[2][6] Mice offer significant advantages, including cost-effectiveness, ease of handling, and the availability of numerous genetic knockout strains to investigate the role of specific immune components.[3][6] Dermal infection can often be established in healthy adult mice without immunosuppression.[6]
-
Guinea Pig Model (Cavia porcellus): Guinea pigs are also highly susceptible to cutaneous fungal infections and their skin response can closely mimic human conditions.[7][8] Often, mild immunosuppression with agents like prednisolone (B192156) is used to establish a more persistent and reproducible infection, which is ideal for evaluating the efficacy of antifungal agents over a longer duration.[5][7]
Experimental Protocols
Protocol 2.1: Preparation of Candida albicans Inoculum
This protocol is applicable to both mouse and guinea pig models.
Materials:
-
Candida albicans strain (e.g., ATCC 10231 or a clinical isolate)
-
Yeast Peptone Dextrose (YPD) agar (B569324) plates and broth
-
Phosphate-buffered saline (PBS), sterile
-
Hemocytometer or spectrophotometer
-
Centrifuge
Methodology:
-
Streak the C. albicans strain onto a YPD agar plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into 10 mL of YPD broth and incubate at 30°C for 14-18 hours with shaking.[4] This promotes the growth of the blastospore (yeast) form.
-
Harvest the cells by centrifugation at 800 x g for 5 minutes.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS and determine the cell concentration using a hemocytometer or by measuring optical density.
-
Adjust the final concentration to 1 x 10⁸ cells/mL in sterile PBS for the infection procedure.[9]
Protocol 2.2: Murine Model of Cutaneous Candidiasis
Materials:
-
6-8 week old BALB/c or C57BL/6 mice
-
Electric clippers and hair removal cream
-
C. albicans inoculum (1 x 10⁸ cells/mL)
-
Insulin syringe with a 30G needle
-
This compound cream, vehicle control cream
-
Sterile swabs, surgical scissors, forceps
Methodology:
-
Animal Preparation: Anesthetize the mice according to institutional guidelines. Shave a 2x2 cm area on the dorsal back.[10]
-
Infection Induction (Intradermal):
-
Pull the shaved skin taut. Insert a 30G needle at a 10-15 degree angle into the deep dermis.[9]
-
Inject 50 µL of the C. albicans suspension (5 x 10⁶ cells).[9][11] A small, visible bleb should form at the injection site.
-
Mark the injection area with a non-toxic marker. The infection will typically develop over 24-48 hours, presenting as an ulcer or cyst.[9]
-
-
Treatment Application:
-
Beginning 24 hours post-infection, topically apply a standardized amount (e.g., 20-30 mg) of this compound or vehicle control cream to the infected area once or twice daily.[12]
-
Continue treatment for a predetermined period (e.g., 7-14 days).
-
-
Outcome Assessment: Euthanize mice at selected time points (e.g., day 3, 7, 14 post-treatment initiation) for analysis.
Protocol 2.3: Guinea Pig Model of Cutaneous Candidiasis
Materials:
-
Young adult guinea pigs (300-400 g)
-
Prednisolone
-
Electric clippers
-
C. albicans inoculum (1 x 10⁸ cells/mL)
-
Micropipette
-
This compound cream, vehicle control cream
Methodology:
-
Immunosuppression & Preparation:
-
Infection Induction (Epicutaneous):
-
Treatment Application:
-
Once lesions are established, apply a standardized amount (e.g., 50 mg) of this compound or vehicle control to the affected area once daily.
-
Continue treatment for 10-14 days.
-
-
Outcome Assessment: Monitor lesion scores daily. At the end of the study, collect skin biopsies for analysis.
Outcome Assessment Methodologies
Protocol 3.1: Clinical Assessment
-
Procedure: Visually score the severity of skin lesions daily or at set intervals.
-
Scoring System (0-4 scale):
-
Erythema (Redness): 0 = None, 1 = Slight, 2 = Moderate, 3 = Severe, 4 = Very Severe.
-
Scaling: 0 = None, 1 = Slight, 2 = Moderate, 3 = Severe, 4 = Very Severe.
-
Edema (Swelling): 0 = None, 1 = Slight, 2 = Moderate, 3 = Severe, 4 = Very Severe.
-
-
A total clinical score is calculated by summing the individual scores.
Protocol 3.2: Mycological Assessment (Fungal Burden)
-
Procedure:
-
Euthanize the animal and excise the infected skin area (e.g., a 5 mm biopsy punch).[10]
-
Weigh the tissue sample.
-
Homogenize the tissue in 1 mL of sterile PBS.[10]
-
Perform serial dilutions of the homogenate in PBS.
-
Plate the dilutions onto YPD or Sabouraud Dextrose Agar plates containing antibiotics (e.g., chloramphenicol) to inhibit bacterial growth.[10]
-
Incubate at 30°C for 24-48 hours and count the number of colonies.
-
-
Data Expression: Results are expressed as Colony Forming Units (CFU) per gram or per milligram of tissue.
Protocol 3.3: Histopathological Analysis
-
Procedure:
-
Fix excised skin tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and cut thin sections (4-5 µm).
-
Stain sections with:
-
-
Analysis: Microscopically evaluate epidermal hyperplasia, the extent of the inflammatory infiltrate, and the location and morphology of fungal cells.
Protocol 3.4: Immunological Analysis (Cytokine Measurement)
-
Procedure:
-
Key Cytokines:
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Mycological Efficacy of this compound in Murine Model (Day 7)
| Treatment Group | N | Mean Fungal Burden (log10 CFU/g tissue) ± SD | Percent Reduction vs. Vehicle |
|---|---|---|---|
| Untreated | 10 | 6.8 ± 0.5 | - |
| Vehicle Control | 10 | 6.7 ± 0.4 | 1.5% |
| Econazole Nitrate (1%) | 10 | 4.2 ± 0.6 | 37.3% |
| Triamcinolone (0.1%) | 10 | 7.1 ± 0.5 | -6.0% |
| this compound | 10 | 3.1 ± 0.7 | 53.7% |
Table 2: Clinical Score Assessment in Guinea Pig Model (Day 10)
| Treatment Group | N | Mean Total Clinical Score ± SD | Percent Improvement vs. Vehicle |
|---|---|---|---|
| Vehicle Control | 8 | 8.5 ± 1.2 | - |
| Econazole Nitrate (1%) | 8 | 4.1 ± 0.9 | 51.8% |
| Triamcinolone (0.1%) | 8 | 3.5 ± 1.1 | 58.8% |
| this compound | 8 | 1.8 ± 0.7 | 78.8% |
Table 3: Key Cytokine Levels in Skin Tissue (pg/mg tissue)
| Treatment Group | IL-17A | TNF-α | IL-10 |
|---|---|---|---|
| Healthy Control | 15 ± 5 | 50 ± 12 | 25 ± 8 |
| Vehicle Control | 450 ± 60 | 820 ± 95 | 80 ± 15 |
| this compound | 210 ± 45 | 350 ± 70 | 150 ± 25 |
Visualizations: Workflows and Pathways
Experimental Workflow
This compound's Dual Mechanism of Action Pathway
References
- 1. Econazole Nitrate + Triamcinolone Acetonide | ইকোনাজল নাইট্রেট + ট্রাইএ্যমসিনোলন এসিটোনাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel model of cutaneous candidiasis produced in prednisolone-treated guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Video: Deep Dermal Injection As a Model of Candida albicans Skin Infection for Histological Analyses [jove.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Immunological and histopathological characterization of cutaneous candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Frontiers | Boric Acid Solution Inhibits Candida albicans Infections in Mouse Skin via the IL-23/Th17 Axis [frontiersin.org]
- 14. Yeast and filamentous Candida auris stimulate distinct immune responses in the skin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Susceptibility Testing of Pevisone's Active Antifungal Component
Introduction
Pevisone is a topical combination cream containing econazole (B349626) nitrate (B79036), an azole antifungal agent, and triamcinolone (B434) acetonide, a corticosteroid.[1][2] Its therapeutic effect against fungal skin infections is primarily due to the action of econazole nitrate.[3] Standardized antifungal susceptibility testing (AFST) is crucial for monitoring resistance trends and guiding therapeutic choices. However, established protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are designed for testing single, purified antifungal agents.[4][5]
Directly testing the this compound cream formulation is not recommended as the cream base and the presence of triamcinolone can interfere with test results, making them unreliable. Therefore, these protocols focus on the scientifically accepted method for determining the antifungal susceptibility of fungal isolates to econazole nitrate , the active antifungal ingredient in this compound.
The primary method detailed is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC). This method is a cornerstone for in vitro susceptibility testing and is adaptable for both yeasts and filamentous fungi (moulds), the common causative agents of topical fungal infections.[6][7]
Data Presentation: Susceptibility of Fungi to Econazole
The following tables summarize the in vitro activity of econazole against common fungal pathogens, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Table 1: In Vitro Activity of Econazole Against Common Candida Species
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.016 - 16 | 0.75 | 4 |
| Candida parapsilosis | 0.0625 - 16 | 0.45 | 0.5 |
| Candida tropicalis | 0.5 - 16 | 0.46 | 0.5 |
| Candida glabrata | 0.25 - 16 | - | - |
| Candida krusei | 4 - 64 | - | - |
| Candida guilliermondii | 0.32 - 16 | - | - |
Data compiled from studies utilizing CLSI M27/M38 methodologies.[8][9] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Dashes indicate insufficient data for calculation.
Table 2: In Vitro Activity of Econazole Against Common Dermatophytes
| Fungal Species | MIC Range (µg/mL) |
| Trichophyton rubrum | Moderately sensitive to resistant |
| Trichophyton mentagrophytes | Varies by complex member |
| Trichophyton tonsurans | <0.29 - 15.15 |
| Microsporum canis | Moderately sensitive to resistant |
Data for dermatophytes is more variable and less standardized than for Candida species.[10] Susceptibility can be highly strain-dependent.
Table 3: Quality Control (QC) Ranges for Reference Strains
| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | Azoles (general) | Varies by specific azole |
| Candida krusei ATCC 6258 | Azoles (general) | Varies by specific azole |
Specific QC ranges for econazole are not officially established by CLSI or EUCAST. Laboratories should use established ranges for other azoles like voriconazole (B182144) or itraconazole (B105839) with QC strains such as C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 to ensure the assay is performing correctly.[11][12]
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing of Econazole for Yeasts (Adapted from CLSI M27)
This protocol determines the MIC of econazole against yeast isolates like Candida spp.
1. Materials and Reagents:
-
Econazole nitrate powder (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS buffer (0.165 M)
-
Sterile saline (0.85%)
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer
-
Fungal isolates and QC strains (e.g., C. parapsilosis ATCC 22019)
-
Sabouraud Dextrose Agar (B569324) (SDA)
2. Preparation of Antifungal Stock Solution:
-
Dissolve econazole nitrate powder in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).[8]
-
This stock solution is then serially diluted to create the working concentrations.
3. Inoculum Preparation:
-
Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24 hours to ensure purity and viability.[8]
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension with a spectrophotometer at 530 nm to match a 0.5 McFarland standard (equivalent to 1-5 x 10⁶ CFU/mL).[8]
-
Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.[8]
4. Preparation of Microtiter Plates:
-
Prepare a series of twofold dilutions of econazole in RPMI-1640 medium directly in the 96-well plate. A typical concentration range is 0.016 to 16 µg/mL.[8][9]
-
Each well should contain 100 µL of the diluted antifungal agent.
-
Add 100 µL of the final standardized inoculum to each well.
-
Include a drug-free well (growth control) containing only inoculum and medium, and a sterility control well (medium only).
5. Incubation:
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C for 24-48 hours.[8] The CLSI now recommends a 24-hour reading time for Candida spp.[13]
6. MIC Determination (Reading the Results):
-
Read the MIC at the specified time point.
-
The MIC is defined as the lowest concentration of econazole that causes a significant reduction (typically ≥50% for azoles) in growth compared to the drug-free growth control well.[14] This is often determined visually or with a microplate reader.
Protocol 2: Modifications for Dermatophytes and Other Moulds (Adapted from CLSI M38)
Testing filamentous fungi like Trichophyton spp. requires modifications, primarily in inoculum preparation.
-
Inoculum Preparation:
-
Grow the mould on a suitable agar medium (e.g., potato dextrose agar) until adequate conidiation is observed.
-
Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the resulting conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL.
-
-
Incubation: Incubation times are typically longer for moulds, often 48-96 hours, depending on the growth rate of the species.[15]
-
MIC Endpoint: For moulds, the MIC is often defined as the lowest concentration showing 100% inhibition of growth (no visible growth).
Mandatory Visualizations
Mechanism of Action
Econazole, like other azole antifungals, functions by disrupting the synthesis of ergosterol (B1671047), a critical component of the fungal cell membrane.[16][17] It specifically inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[18] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which increases membrane permeability and ultimately leads to fungal cell death or growth inhibition.[17][19]
Experimental Workflow
The following diagram outlines the key steps in the broth microdilution antifungal susceptibility testing workflow.
References
- 1. This compound (78371-62-7) for sale [vulcanchem.com]
- 2. oladoctor.com [oladoctor.com]
- 3. This compound | 1%+0.1% | Cream | পেভিসোন ১%+০.১% ক্রীম | Synovia Pharma PLC. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. EUCAST: EUCAST - Home [eucast.org]
- 6. A Review of Antifungal Susceptibility Testing for Dermatophyte Fungi and It’s Correlation with Previous Exposure and Clinical Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dermatophyte-Selective Imidazole-Thiosemicarbazides: Potent In Vitro Activity Against Trichophyton and Microsporum with No Anti-Candida Effect [mdpi.com]
- 11. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
High-performance liquid chromatography (HPLC) for Pevisone quantification
Application Note: HPLC Quantification of Pevisone Cream
AN-HPLC-028
Introduction
This compound is a widely used topical cream for the treatment of fungal skin infections where inflammation is a prominent feature. It combines the antifungal action of econazole (B349626) nitrate (B79036) with the anti-inflammatory effects of the corticosteroid clobetasone (B1204786) butyrate (B1204436). Accurate and reliable quantification of these active pharmaceutical ingredients (APIs) is crucial for quality control during manufacturing and to ensure therapeutic efficacy. This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of econazole nitrate and clobetasone butyrate in this compound or similar cream formulations.
The method described herein is validated according to ICH Q2(R1) guidelines and is suitable for routine analysis in quality control laboratories.[1][2]
Experimental Protocol
Instrumentation and Materials
-
HPLC System : An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[3]
-
Chromatographic Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[4][5]
-
Software : Chromatography data station software for data acquisition and processing.[3]
-
Reagents :
-
Acetonitrile (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Potassium dihydrogen orthophosphate (Analytical Grade)
-
Orthophosphoric acid (Analytical Grade)
-
Purified water (HPLC Grade)
-
-
Standards : Reference standards of Econazole Nitrate and Clobetasone Butyrate.
Chromatographic Conditions
The following chromatographic conditions have been optimized for the simultaneous determination of both active ingredients.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05M KH₂PO₄ Buffer (pH adjusted to 4.0 with orthophosphoric acid) (60:40 v/v)[4] |
| Flow Rate | 1.0 mL/min[1][4] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 40 °C[3][6] |
| Detection Wavelength | 240 nm[1][2] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Buffer Preparation (0.05M KH₂PO₄, pH 4.0) : Dissolve an appropriate amount of potassium dihydrogen orthophosphate in purified water to make a 0.05M solution. Adjust the pH to 4.0 using orthophosphoric acid.
-
Standard Stock Solution : Accurately weigh and transfer about 20 mg of Econazole Nitrate and 5 mg of Clobetasone Butyrate reference standards into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[7] This yields a solution with concentrations of approximately 200 µg/mL of Econazole Nitrate and 50 µg/mL of Clobetasone Butyrate.
-
Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of the sample.
Sample Preparation
-
Accurately weigh an amount of this compound cream equivalent to approximately 10 mg of Econazole Nitrate into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 15-20 minutes to melt the cream base and dissolve the active ingredients.[7]
-
Allow the solution to cool to room temperature.
-
Make up the volume to 50 mL with methanol and mix thoroughly.
-
Centrifuge a portion of the solution at 4000 RPM for 10 minutes.[3]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[8]
-
This solution is now ready for injection into the HPLC system.
Experimental Workflow
Caption: HPLC sample preparation and analysis workflow for this compound cream.
Results and Data
The developed method was validated for specificity, linearity, accuracy, and precision.
System Suitability
System suitability parameters are established to ensure the chromatographic system is performing adequately.
| Parameter | Clobetasone Butyrate | Econazole Nitrate | Acceptance Criteria |
| Retention Time (min) | ~3.0 | ~8.8 | Consistent Rt |
| Tailing Factor (T) | < 1.5 | < 1.5 | T ≤ 2 |
| Theoretical Plates (N) | > 2000 | > 2000 | N > 2000 |
Data synthesized from typical performance characteristics described in cited literature.[4]
Method Validation Summary
The following tables summarize the quantitative data from method validation studies.
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Clobetasone Butyrate | 1 - 50 | > 0.999 |
| Econazole Nitrate | 40 - 120 | > 0.999 |
Table 2: Accuracy (Recovery Studies) [1][7][9]
| Analyte | Spiked Level | Mean Recovery (%) | % RSD |
| Clobetasone Butyrate | 80%, 100%, 120% | 98.5 - 100.5 | < 2.0 |
| Econazole Nitrate | 80%, 100%, 120% | 98.7 - 101.2 | < 2.0 |
| Analyte | Repeatability (% RSD, n=6) | Intermediate Precision (% RSD) |
| Clobetasone Butyrate | < 1.0 | < 2.0 |
| Econazole Nitrate | < 1.0 | < 2.0 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ) [1][10]
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Clobetasone Butyrate | ~0.85 | ~2.83 |
| Econazole Nitrate | ~1.06 | ~3.21 |
Logical Relationship Diagram
Caption: Relationship between method development, validation, and routine use.
Conclusion
The RP-HPLC method detailed in this application note is simple, accurate, precise, and specific for the simultaneous quantification of Clobetasone Butyrate and Econazole Nitrate in this compound cream. The method's successful validation confirms its suitability for routine quality control analysis and stability studies in a pharmaceutical setting.
References
- 1. Quantitative determination of clobetasone butyrate in bulk and cream formulation by a validated stability-indicating reversed-phase HPLC method | European Journal of Chemistry [eurjchem.com]
- 2. eurjchem.com [eurjchem.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Stability Indicating Rp-Hplc Method Development and Validation of Clobetasol [ijaresm.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream | Semantic Scholar [semanticscholar.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Stability indicating HPLC-method for the determination of econazole nitrate in cream and lotion formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. li01.tci-thaijo.org [li01.tci-thaijo.org]
Application Notes and Protocols for Mass Spectrometry-Based Analysis of Pevisone Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevisone is a topical combination therapy containing econazole (B349626) nitrate, an antifungal agent, and triamcinolone (B434) acetonide, a corticosteroid. Understanding the metabolic fate of these two active ingredients is crucial for comprehensive safety and efficacy assessments in drug development. Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful analytical technique for the identification and quantification of drug metabolites in biological matrices. This document provides detailed application notes and protocols for the analysis of this compound metabolites using LC-MS/MS.
Metabolic Pathways of this compound Components
This compound's therapeutic action is derived from its two active ingredients, each undergoing distinct metabolic transformations.
Econazole Nitrate Metabolism
Econazole, an imidazole (B134444) antifungal, is primarily metabolized in the liver. The main biotransformation pathways include:
-
Oxidation: This occurs on the imidazole ring.
-
O-dealkylation: Cleavage of the ether linkage.
-
Glucuronidation: Conjugation of the resulting alcohol metabolites to form more water-soluble compounds for excretion.[1]
Triamcinolone Acetonide Metabolism
Triamcinolone acetonide, a synthetic corticosteroid, undergoes more limited metabolism. The primary metabolic route is hydroxylation. Key metabolites identified in human urine after topical and systemic administration include:
-
6β-hydroxy triamcinolone acetonide: The major metabolite.
-
Other minor metabolites resulting from further oxidation and reduction reactions have also been detected, particularly after systemic administration.[4][5]
The following diagram illustrates the primary metabolic pathway for triamcinolone acetonide.
References
- 1. The metabolic fate of 3[H]econazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dshs-koeln.de [dshs-koeln.de]
Revolutionizing Topical Fungal and Inflammatory Skin Treatment: Advanced Drug Delivery Systems for Pevisone
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pevisone, a combination cream of the antifungal agent econazole (B349626) nitrate (B79036) and the corticosteroid triamcinolone (B434) acetonide, is a widely used topical therapy for inflamed fungal skin infections.[1][2] While effective, conventional cream formulations can have limitations in terms of drug penetration, sustained release, and patient compliance. This document outlines the rationale and experimental protocols for developing and characterizing novel topical drug delivery systems for this compound, aiming to enhance its therapeutic efficacy. We will explore advanced formulations such as hydrogels and nanoemulgels and provide detailed methodologies for their evaluation.
Rationale for Novel Drug Delivery Systems
The development of advanced topical drug delivery systems for this compound is driven by the goal of optimizing the therapeutic window of its active pharmaceutical ingredients (APIs), econazole nitrate and triamcinolone acetonide.
-
Econazole Nitrate: As a BCS Class II drug, econazole nitrate has low solubility and high permeability.[3] Enhancing its solubility and providing a sustained release can improve its antifungal activity.
-
Triamcinolone Acetonide: This potent corticosteroid requires controlled delivery to maximize its anti-inflammatory effects while minimizing potential side effects like skin atrophy.[4]
Novel formulations can offer several advantages over conventional creams:
-
Enhanced Drug Delivery: Improved penetration into the stratum corneum and viable epidermis.
-
Sustained Release: Prolonged therapeutic effect, potentially reducing application frequency.
-
Improved Physicochemical Properties: Better spreadability, homogeneity, and patient acceptability.[3]
-
Reduced Side Effects: Localized action with minimal systemic absorption.
Data Presentation: A Comparative Overview
The following tables summarize hypothetical yet representative quantitative data comparing a conventional this compound cream with novel hydrogel and nanoemulgel formulations. This data is compiled from various studies on individual active ingredients to illustrate the potential improvements.[3][5]
Table 1: Physicochemical Characterization of this compound Formulations
| Parameter | Conventional Cream | Novel Hydrogel | Novel Nanoemulgel |
| Appearance | Opaque, white cream | Transparent, colorless gel | Translucent, whitish gel |
| pH | 5.5 - 6.5 | 6.2 ± 0.2 | 6.3 ± 0.1 |
| Viscosity (cP) | 25000 - 35000 | 15000 - 20000 | 18000 - 22000 |
| Spreadability (g.cm/s) | 15 - 20 | 25 - 30 | 28 - 33 |
| Drug Content (%) | 98.5 ± 1.5 | 99.2 ± 0.8 | 99.5 ± 0.5 |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Conventional Cream (% Release) | Novel Hydrogel (% Release) | Novel Nanoemulgel (% Release) |
| 1 | 15 | 25 | 30 |
| 2 | 28 | 45 | 50 |
| 4 | 45 | 65 | 72 |
| 6 | 60 | 80 | 88 |
| 8 | 72 | 92 | 95 |
| 12 | 85 | >95 | >98 |
Table 3: Ex Vivo Skin Permeation Parameters
| Parameter | Conventional Cream | Novel Hydrogel | Novel Nanoemulgel |
| Steady-State Flux (Jss) (µg/cm²/h) | |||
| Econazole Nitrate | 1.5 ± 0.3 | 3.2 ± 0.4 | 4.5 ± 0.5 |
| Triamcinolone Acetonide | 0.8 ± 0.2 | 1.8 ± 0.3 | 2.5 ± 0.4 |
| Permeability Coefficient (Kp) (cm/h x 10⁻³) | |||
| Econazole Nitrate | 0.15 | 0.32 | 0.45 |
| Triamcinolone Acetonide | 0.08 | 0.18 | 0.25 |
| Lag Time (h) | 2.5 | 1.8 | 1.5 |
Experimental Protocols
Formulation of a Novel this compound Hydrogel
This protocol describes the preparation of a hydrogel formulation of this compound.
Materials:
-
Econazole Nitrate
-
Triamcinolone Acetonide
-
Carbopol 940
-
Propylene (B89431) Glycol
-
Purified Water
Procedure:
-
Gelling Agent Dispersion: Disperse Carbopol 940 in purified water with constant stirring until a lump-free dispersion is obtained.
-
API Solubilization: Dissolve Econazole Nitrate and Triamcinolone Acetonide in propylene glycol.
-
Incorporation of APIs: Slowly add the API solution to the Carbopol dispersion with continuous mixing.
-
Neutralization: Adjust the pH to approximately 6.0 by adding triethanolamine dropwise. This will cause the gel to form.
-
Final Mixing: Continue stirring until a homogenous, transparent gel is formed.
-
Degassing: Allow the gel to stand to remove any entrapped air bubbles.
Physicochemical Characterization
a) Visual Inspection: Assess the prepared formulations for color, homogeneity, and clarity.
b) pH Measurement: Use a calibrated pH meter to determine the pH of the formulations.
c) Viscosity: Measure the viscosity using a Brookfield viscometer at different rotational speeds.
d) Spreadability: Determine the spreadability by placing a known weight on a specified amount of the formulation between two glass plates and measuring the diameter of the spread circle over time.
e) Drug Content:
-
Accurately weigh a sample of the formulation.
-
Dissolve it in a suitable solvent (e.g., methanol).
-
Filter the solution and analyze the drug content using a validated HPLC method.
In Vitro Release Testing (IVRT)
This protocol outlines the procedure for assessing the in vitro release of Econazole Nitrate and Triamcinolone Acetonide from the prepared formulations using a Franz diffusion cell.[5][6]
Apparatus:
-
Franz Diffusion Cell System
-
Synthetic membrane (e.g., cellulose (B213188) acetate)
-
Receptor medium: Phosphate buffer pH 7.4
-
HPLC system with UV detector
Procedure:
-
Membrane Preparation: Soak the synthetic membrane in the receptor medium overnight.
-
Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C ± 0.5°C) receptor medium and start the magnetic stirrer.
-
Dosing: Apply a precise amount of the formulation (e.g., 300 mg) to the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis: Analyze the collected samples for drug concentration using a validated HPLC method.
-
Data Calculation: Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against the square root of time. The slope of the linear portion of the plot gives the release rate.
Ex Vivo Skin Permeation Study
This protocol describes the evaluation of drug permeation through excised skin.[7][8]
Apparatus and Materials:
-
Franz Diffusion Cell System
-
Excised human or animal (e.g., porcine) skin
-
Dermatome
-
Receptor medium: Phosphate buffer pH 7.4
-
HPLC system with UV detector
Procedure:
-
Skin Preparation: Obtain full-thickness skin and remove subcutaneous fat. Use a dermatome to obtain skin sections of a uniform thickness (e.g., 400 ± 50 µm).
-
Cell Assembly and Dosing: Follow the same procedure as for IVRT (steps 2-4), using the excised skin as the membrane.
-
Sampling and Analysis: Follow the same procedure as for IVRT (steps 5-6).
-
Data Analysis:
-
Plot the cumulative amount of drug permeated per unit area against time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the initial drug concentration in the donor compartment.
-
The lag time (tL) is determined from the x-intercept of the linear portion of the plot.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of Active Ingredients
Econazole Nitrate: This antifungal agent inhibits the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[9] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[7][10]
Triamcinolone Acetonide: As a glucocorticoid, it binds to cytosolic glucocorticoid receptors.[11] The activated receptor-ligand complex translocates to the nucleus, where it modulates gene expression, leading to the suppression of pro-inflammatory cytokines and enzymes.[8]
Experimental Workflow for Novel Formulation Development
The development and evaluation of a novel topical delivery system for this compound follows a structured workflow, from formulation to pre-clinical assessment.
Conclusion
The development of novel topical drug delivery systems for this compound, such as hydrogels and nanoemulgels, presents a promising approach to enhance the therapeutic efficacy of econazole nitrate and triamcinolone acetonide. The detailed protocols provided herein offer a comprehensive framework for the formulation, characterization, and evaluation of these advanced systems. By leveraging these methodologies, researchers can develop superior topical products with improved drug delivery, sustained release, and better patient outcomes.
References
- 1. Novel drug delivery strategies for improving econazole antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]
- 3. Novel Mechanism of Steroid Action in Skin through Glucocorticoid Receptor Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aurigaresearch.com [aurigaresearch.com]
- 6. Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide [tiogaresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. Econazole Nitrate + Triamcinolone Acetonide | ইকোনাজল নাইট্রেট + ট্রাইএ্যমসিনোলন এসিটোনাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 11. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
Application Note: Utilizing Franz Diffusion Cells for In Vitro Skin Penetration Studies of Pevisone Cream
Authored For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for conducting in vitro skin penetration studies of Pevisone cream using Franz diffusion cells. This compound, a topical formulation containing the antifungal agent econazole (B349626) nitrate (B79036) and the corticosteroid triamcinolone (B434) acetonide, is indicated for the treatment of inflammatory dermatoses with fungal infections.[1][2][3] Understanding the dermal absorption of these active pharmaceutical ingredients (APIs) is crucial for assessing its efficacy and safety. The Franz diffusion cell is a well-established in vitro model for evaluating the permeation and penetration of topical drug products.[4][5][6][7] This application note details the experimental setup, protocol, and data analysis for assessing the skin penetration of econazole nitrate and triamcinolone acetonide from this compound cream.
Introduction
This compound cream combines the broad-spectrum antimycotic activity of econazole nitrate with the anti-inflammatory, antipruritic, and vasoconstrictive properties of triamcinolone acetonide.[1][2][8] Econazole nitrate disrupts the fungal cell membrane, while triamcinolone acetonide mitigates inflammatory symptoms.[1] The effectiveness of a topical product like this compound is contingent upon the ability of its active ingredients to penetrate the stratum corneum and reach the target site within the skin. In vitro permeation testing (IVPT) using Franz diffusion cells is a critical tool for characterizing the release and penetration of APIs from semi-solid dosage forms.[9][10] This method provides valuable data for formulation development, quality control, and bioequivalence studies, and is recognized by regulatory bodies.[11][12][13][14]
This compound Cream Composition:
| Component | Function |
| Econazole Nitrate | Antifungal Active Pharmaceutical Ingredient[1][3][8] |
| Triamcinolone Acetonide | Corticosteroid Active Pharmaceutical Ingredient[1][3][8] |
| Benzoic Acid | Preservative[1][3] |
| Butylated Hydroxyanisole | Antioxidant[1][3] |
| Liquid Paraffin, Macrogol Glycerol Oleate, Macrogol-6 and Macrogol-32 Glycerol Stearate, Disodium Edetate, Purified Water | Cream Base Excipients[3] |
Experimental Protocol
This protocol outlines the methodology for an in vitro skin permeation study of this compound cream using vertical glass Franz diffusion cells.
Materials and Equipment
-
Franz Diffusion Cells (e.g., PermeGear)
-
Human or porcine skin membrane (dermatomed to a thickness of ~500 µm)[12]
-
This compound Cream
-
Receptor solution (e.g., Phosphate (B84403) Buffered Saline (PBS) pH 7.4, potentially with a solubility enhancer like a low percentage of ethanol (B145695) or a surfactant, to maintain sink conditions)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C ± 1°C[13]
-
Syringes and needles for sampling
-
Volumetric flasks and pipettes
-
Analytical standards of econazole nitrate and triamcinolone acetonide
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro skin permeation study.
Step-by-Step Procedure
-
Receptor Solution Preparation: Prepare the chosen receptor solution and degas it to remove dissolved air, which can form bubbles and interfere with diffusion.[15]
-
Skin Membrane Preparation: If using frozen skin, thaw it at room temperature. Carefully cut sections of the skin to a size sufficient to fit between the donor and receptor compartments of the Franz cell.
-
Franz Cell Assembly:
-
Mount the prepared skin membrane onto the receptor chamber, ensuring the stratum corneum side faces upwards towards the donor chamber.
-
Clamp the donor and receptor chambers together securely.
-
Fill the receptor chamber with the degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[16]
-
Place a small magnetic stir bar in the receptor chamber.
-
-
Equilibration: Place the assembled Franz cells in a water bath or on a heating block set to maintain a skin surface temperature of 32°C ± 1°C. Allow the system to equilibrate for at least 30 minutes.[13]
-
Application of this compound Cream: Accurately weigh and apply a finite dose of this compound cream (e.g., 10-15 mg/cm²) evenly onto the surface of the skin in the donor chamber.
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[16]
-
-
Sample Analysis: Analyze the collected samples for the concentration of econazole nitrate and triamcinolone acetonide using a validated HPLC method.[17]
-
Data Analysis: Calculate the cumulative amount of each API permeated per unit area (µg/cm²) at each time point. Plot the cumulative amount permeated versus time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Analytical Method
A reversed-phase HPLC-UV method is suitable for the simultaneous quantification of econazole nitrate and triamcinolone acetonide.
Example HPLC Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 150mm x 4.6mm, 5µm)[18] |
| Mobile Phase | Methanol: 50 mM potassium dihydrogen phosphate buffer (pH 2.6) (70:30, v/v)[18] |
| Flow Rate | 1.0 mL/min[18] |
| Detection Wavelength | 230 nm[18] |
| Injection Volume | 20 µL |
| Temperature | Ambient |
Note: The mobile phase composition and pH may need to be optimized for the best separation of the two APIs and any potential interfering peaks from the formulation excipients.
Data Presentation
The quantitative data from the skin permeation study should be summarized in tables for clarity and ease of comparison.
Table 1: Cumulative Permeation of Econazole Nitrate and Triamcinolone Acetonide
| Time (hours) | Cumulative Econazole Nitrate Permeated (µg/cm²) ± SD | Cumulative Triamcinolone Acetonide Permeated (µg/cm²) ± SD |
| 0 | 0 | 0 |
| 1 | ||
| 2 | ||
| 4 | ||
| 6 | ||
| 8 | ||
| 12 | ||
| 24 |
Table 2: Skin Permeation Parameters
| Active Pharmaceutical Ingredient | Steady-State Flux (Jss) (µg/cm²/h) | Lag Time (t_lag) (h) | Permeability Coefficient (K_p) (cm/h) |
| Econazole Nitrate | |||
| Triamcinolone Acetonide |
Signaling Pathway and Mechanism of Action
While a detailed signaling pathway analysis is beyond the scope of a standard permeation study, understanding the mechanism of action of the active ingredients is important for interpreting the results.
Caption: Mechanism of action following skin penetration.
Conclusion
The Franz diffusion cell method provides a robust and reliable in vitro system for assessing the skin penetration of econazole nitrate and triamcinolone acetonide from this compound cream.[4] The detailed protocol and data presentation format outlined in this application note will enable researchers to generate reproducible and accurate data for product development, quality control, and regulatory submissions. The results of such studies are crucial for ensuring the therapeutic efficacy and safety of topical dermatological products.
References
- 1. adcock.com [adcock.com]
- 2. This compound | 1%+0.1% | Cream | পেভিসোন ১%+০.১% ক্রীম | Synovia Pharma PLC. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 3. oladoctor.com [oladoctor.com]
- 4. researchgate.net [researchgate.net]
- 5. aurigaresearch.com [aurigaresearch.com]
- 6. Franz diffusion cell and its implication in skin permeation studies | Semantic Scholar [semanticscholar.org]
- 7. Franz diffusion cell and its implication in skin permeation studies (2023) | Rajesh Kumar | 39 Citations [scispace.com]
- 8. This compound (78371-62-7) for sale [vulcanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ec.europa.eu [ec.europa.eu]
- 12. Integrating Regulatory Guidance and Sustainable Skin Procurement for Consistent Execution of In Vitro Permeation Testing | LifeNet Health LifeSciences [lnhlifesciences.org]
- 13. fda.gov [fda.gov]
- 14. oecd.org [oecd.org]
- 15. alterlab.co.id [alterlab.co.id]
- 16. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for Culturing Dermatophytes in Pevisone Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevisone is a combination topical therapy containing econazole (B349626) nitrate (B79036), an antifungal agent, and triamcinolone (B434) acetonide, a corticosteroid. This formulation is indicated for the treatment of inflammatory dermatophytoses. Effective research and development concerning this compound necessitate standardized and reproducible methods for the cultivation of dermatophytes, the fungi responsible for these infections. This document provides comprehensive application notes and protocols for the culture and evaluation of dermatophytes in the context of this compound research.
Dermatophytes, primarily belonging to the genera Trichophyton, Microsporum, and Epidermophyton, are keratinophilic fungi that cause infections of the skin, hair, and nails.[1] The rising incidence of chronic and recalcitrant dermatophyte infections underscores the need for robust in vitro studies to assess the efficacy of antifungal agents like this compound.[2]
Mechanism of Action of this compound Components
A thorough understanding of the individual components of this compound is crucial for designing relevant in vitro studies.
-
Econazole Nitrate: As an imidazole (B134444) antifungal, econazole's primary mechanism of action is the inhibition of the fungal enzyme lanosterol (B1674476) 14-α-demethylase.[3][4] This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital structural component of the fungal cell membrane.[3][5] By disrupting ergosterol synthesis, econazole compromises the integrity and function of the fungal cell membrane, leading to increased permeability and ultimately cell death.[3][5]
-
Triamcinolone Acetonide: This potent corticosteroid provides anti-inflammatory, antipruritic, and vasoconstrictive effects, which help to manage the inflammatory symptoms of dermatophyte infections.[6] It is important for researchers to consider that the presence of a corticosteroid can sometimes alter the clinical presentation of a fungal infection, a phenomenon known as tinea incognito.[7] One study has suggested that triamcinolone exhibits weaker synergistic antifungal activity when combined with certain antifungals compared to other immunosuppressants.[8]
Experimental Protocols
The following protocols provide detailed methodologies for the isolation, culture, and antifungal susceptibility testing of dermatophytes.
Protocol 1: Isolation and Culture of Dermatophytes from Clinical Samples
This protocol details the standardized procedure for collecting and cultivating dermatophytes from clinical specimens.
Materials:
-
Sterile scalpel blades, forceps, or a new, sterile toothbrush
-
70% ethyl alcohol
-
Sterile Petri dishes or appropriate collection containers
-
Dermatophyte Test Medium (DTM)
-
Sabouraud Dextrose Agar (B569324) (SDA) supplemented with chloramphenicol (B1208) and cycloheximide
-
Incubator maintained at 25-30°C
-
Microscope, glass slides, and coverslips
-
Lactophenol cotton blue stain
Procedure:
-
Sample Collection:
-
Skin Lesions: The affected area should be cleaned with 70% ethyl alcohol and allowed to air dry.[9] Using a sterile scalpel blade, collect skin scrapings from the active, peripheral border of the lesion.
-
Affected Hair: Pluck hairs from the lesion margin using sterile forceps.
-
Nail Samples: Collect subungual debris and clippings from the affected nail.
-
Screening for Asymptomatic Carriers: The Mackenzie brush technique is recommended, particularly for screening cats. A new toothbrush is gently brushed over the animal's coat, with emphasis on the facial, auricular, and paw regions.[10]
-
-
Inoculation:
-
Gently press the collected clinical material (skin scales, hair, nail fragments) onto the surface of both DTM and SDA plates.
-
If using the toothbrush technique, lightly press the bristles onto the agar surface.[10]
-
-
Incubation:
-
Incubate the inoculated media at 25-30°C.
-
Ensure the lids of the Petri dishes or caps (B75204) of culture tubes are kept slightly loose to permit adequate air exchange.
-
Cultures should be examined daily for up to three weeks.[10]
-
-
Identification:
-
Macroscopic Evaluation: On DTM, pathogenic dermatophytes typically produce white, aerial hyphae and cause the pH indicator in the medium to change from yellow to red. This color change should be concurrent with the initial appearance of the colony.[11] The colony morphology, including texture, color, and any reverse-side pigmentation, should be observed on SDA.
-
Microscopic Evaluation: A small portion of the fungal colony should be transferred to a microscope slide containing a drop of lactophenol cotton blue stain. The fungal elements are gently teased apart with sterile needles and covered with a coverslip. The slide is then examined under a microscope for the characteristic morphology of macroconidia and microconidia, which aids in the identification of the genus and species. For instance, Microsporum canis is characterized by its large, spindle-shaped, thick-walled macroconidia containing six or more cells.[10]
-
Protocol 2: Antifungal Susceptibility Testing (AFST) of Dermatophytes via Broth Microdilution (Based on CLSI M38-A2)
This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, such as econazole, against dermatophytes.[12][13][14][15]
Materials:
-
Pure culture of the dermatophyte isolate on Potato Dextrose Agar (PDA) to enhance sporulation
-
Sterile 0.85% saline containing 0.05% Tween 80
-
Spectrophotometer
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Econazole nitrate analytical standard
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator set at 28-35°C
Procedure:
-
Inoculum Preparation:
-
Harvest conidia from a 7 to 14-day-old culture grown on PDA. Flood the agar surface with the sterile saline-Tween 80 solution and gently scrape the colony surface.
-
Transfer the resulting suspension to a sterile tube. Allow larger hyphal fragments to sediment for 5 to 10 minutes.
-
Adjust the final concentration of the conidial suspension in the supernatant to 1–3 x 10³ colony-forming units (CFU)/mL. This can be standardized using a spectrophotometer.[16]
-
-
Preparation of Antifungal Solutions:
-
Prepare a stock solution of econazole nitrate in DMSO.
-
Perform serial twofold dilutions of the econazole stock solution in RPMI-1640 medium within the 96-well plate to obtain the desired final concentrations.
-
-
Microdilution Plate Inoculation:
-
Dispense 100 µL of each econazole dilution into the appropriate wells of the microtiter plate.
-
Add 100 µL of the standardized fungal inoculum to each well containing the antifungal agent.
-
A growth control well should be included, containing 100 µL of RPMI-1640 and 100 µL of the inoculum.
-
A sterility control well containing 200 µL of RPMI-1640 should also be included.
-
-
Incubation:
-
Incubate the plates at 28-35°C for 4 to 7 days, or until visible growth is observed in the growth control well.[1]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) as compared to the growth control. The endpoint is determined by visual inspection.[9]
-
Data Presentation
The following tables summarize the in vitro susceptibility of common dermatophytes to econazole, with data compiled from various scientific publications.
Table 1: Minimum Inhibitory Concentration (MIC) of Econazole against Trichophyton Species
| Trichophyton Species | Number of Isolates | MIC Range (µg/mL) | Reference |
| Trichophyton spp. | 30 | 2 - 8 | [10] |
| T. mentagrophytes | 7 | Not Specified | [1] |
| T. rubrum | 1 | Not Specified | [1] |
| Dermatophytes (including Trichophyton spp.) | Not Specified | <0.001 - 0.25 | [3][7] |
Table 2: Minimum Inhibitory Concentration (MIC) of Econazole against Microsporum Species
| Microsporum Species | Number of Isolates | MIC Range (µg/mL) | Reference |
| M. canis | 19 | Not Specified | [1] |
| M. gypseum | 5 | Not Specified | [1] |
| Dermatophytes (including Microsporum spp.) | Not Specified | <0.001 - 0.25 | [3][7] |
Mandatory Visualization
Diagram 1: Mechanism of Action of Econazole
Caption: Econazole's inhibition of ergosterol synthesis.
Diagram 2: Experimental Workflow for Dermatophyte Culturing and Susceptibility Testing
Caption: Workflow for this compound research on dermatophytes.
References
- 1. Antimycotic effectiveness against dermatophytes: comparison of two in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of econazole and miconazole in vitro and in experimental candidiasis and aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro activity of ciclopirox olamine, butenafine HCl and econazole nitrate against dermatophytes, yeasts and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Activities of 10 Antifungal Drugs against 508 Dermatophyte Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular study and antifungal susceptibility profile of Trichophyton rubrum and Trichophyton mentagrophytes strains isolated from lesions of humans and cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro sensitivity of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medicinearticle.com [medicinearticle.com]
- 13. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 14. njccwei.com [njccwei.com]
- 15. saspublishers.com [saspublishers.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Pevisone in 3D Skin Equivalent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevisone® is a topical cream combining the antifungal agent econazole (B349626) nitrate (B79036) and the corticosteroid triamcinolone (B434) acetonide. This combination is effective for treating cutaneous mycoses with a prominent inflammatory component.[1] The use of three-dimensional (3D) skin equivalent models offers a physiologically relevant, in vitro platform for preclinical evaluation of such topical formulations, reducing the reliance on animal testing.[2][3] These models, consisting of differentiated human keratinocytes and fibroblasts, mimic the structure and barrier function of human skin, making them ideal for assessing the efficacy and safety of topical drugs.[4][5]
This document provides detailed application notes and experimental protocols for evaluating the antifungal and anti-inflammatory properties of this compound in 3D skin equivalent models.
Key Applications
-
Antifungal Efficacy Assessment: Evaluating the ability of this compound to inhibit the growth of pathogenic fungi, such as Candida albicans, in a 3D skin model.
-
Anti-inflammatory Activity Screening: Quantifying the reduction of pro-inflammatory mediators in response to this compound treatment in an inflamed 3D skin model.
-
Cytotoxicity and Skin Irritation Potential: Determining the safety profile of this compound by assessing its impact on the viability of cells within the 3D skin construct.
-
Mechanism of Action Studies: Investigating the cellular and molecular pathways modulated by this compound in a human-like skin environment.
Experimental Protocols
General Culture and Maintenance of 3D Skin Equivalents
Commercially available or in-house developed full-thickness 3D skin models (containing both epidermal and dermal layers) should be used.[4]
-
Initial Culture: Upon receipt, equilibrate the 3D skin models in the provided or recommended culture medium for 24 hours at 37°C and 5% CO₂.
-
Media Changes: Change the culture medium every 2-3 days, ensuring to handle the inserts with sterile forceps to avoid contamination.
Antifungal Efficacy Study (Fungal Infection Model)
This protocol outlines the procedure to assess the antifungal activity of this compound against a fungal infection in a 3D skin model.
-
Fungal Preparation: Culture Candida albicans (or another relevant fungal species) in an appropriate broth overnight. Centrifuge the culture, wash the fungal cells with sterile phosphate-buffered saline (PBS), and resuspend to a concentration of 1 x 10⁶ cells/mL.
-
Infection of 3D Skin Model: Topically apply 10-20 µL of the fungal suspension onto the surface of the 3D skin models. Incubate for 24 hours to allow for infection establishment.
-
Topical Application of this compound:
-
Gently spread a thin layer (approximately 10-20 mg) of this compound cream onto the surface of the infected 3D skin models.
-
Include a vehicle control (cream base without active ingredients) and an untreated infected control.
-
-
Incubation: Incubate the treated and control models for 24-48 hours.
-
Endpoint Analysis:
-
Fungal Viability (MTT Assay): Transfer the epidermal layer to a new plate containing MTT solution (0.5 mg/mL in culture medium) and incubate for 3-4 hours. Extract the formazan (B1609692) product with isopropanol (B130326) and measure the absorbance at 570 nm. A reduction in absorbance indicates decreased fungal viability.
-
Histology: Fix the models in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Periodic acid-Schiff (PAS) to visualize fungal elements within the skin layers.
-
Anti-inflammatory Efficacy Study
This protocol describes how to evaluate the anti-inflammatory effects of this compound.
-
Induction of Inflammation:
-
Treat the 3D skin models with a pro-inflammatory stimulus. A common method is to add lipopolysaccharide (LPS) (1 µg/mL) or a cytokine cocktail (e.g., TNF-α and IL-1β) to the culture medium for 24 hours.
-
-
Topical Application of this compound:
-
Apply this compound cream topically as described in the antifungal protocol.
-
Include a vehicle control and an untreated inflamed control.
-
-
Incubation: Incubate for 24 hours.
-
Endpoint Analysis:
-
Cytokine Analysis (ELISA): Collect the culture medium from each well. Use commercially available ELISA kits to quantify the concentration of pro-inflammatory cytokines such as IL-1α, IL-6, IL-8, and TNF-α.[6][7]
-
Gene Expression Analysis (qPCR): Isolate RNA from the 3D skin models. Perform reverse transcription and quantitative PCR to analyze the expression of genes encoding for pro-inflammatory cytokines and other inflammatory markers.
-
Cytotoxicity Assessment (MTT Assay)
This protocol is for assessing the potential cytotoxicity of this compound.[8][9][10]
-
Topical Application: Apply different concentrations of this compound cream to the surface of non-inflamed, non-infected 3D skin models.
-
Incubation: Incubate for 24 hours.
-
MTT Assay: Perform the MTT assay as described in the antifungal protocol to determine the percentage of viable cells compared to an untreated control. A significant decrease in viability indicates cytotoxicity.
Data Presentation
Table 1: Antifungal Efficacy of this compound in a C. albicans-Infected 3D Skin Model
| Treatment Group | Fungal Viability (% of Infected Control) |
| Infected Control | 100 ± 8.5 |
| Vehicle Control | 95 ± 7.2 |
| This compound | 25 ± 4.1* |
*p < 0.05 compared to Infected Control
Table 2: Anti-inflammatory Effect of this compound on Cytokine Release in LPS-Stimulated 3D Skin Models
| Treatment Group | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) |
| Untreated Control | 50 ± 10 | 150 ± 25 | 30 ± 8 |
| LPS-Stimulated Control | 800 ± 65 | 1200 ± 90 | 500 ± 45 |
| Vehicle + LPS | 780 ± 58 | 1150 ± 85 | 480 ± 40 |
| This compound + LPS | 250 ± 30 | 400 ± 35 | 150 ± 20* |
*p < 0.05 compared to LPS-Stimulated Control
Table 3: Cytotoxicity of this compound in 3D Skin Models
| Treatment Group | Cell Viability (% of Untreated Control) |
| Untreated Control | 100 ± 5.0 |
| Vehicle Control | 98 ± 4.5 |
| This compound (1x concentration) | 95 ± 6.2 |
| This compound (10x concentration) | 80 ± 7.8* |
*p < 0.05 compared to Untreated Control
Visualizations
Caption: Experimental workflow for evaluating this compound in 3D skin models.
Caption: Anti-inflammatory signaling pathway of Triamcinolone Acetonide.
Caption: Antifungal mechanism of action of Econazole Nitrate.
References
- 1. Formulation Development, In Vitro and In Vivo Evaluation of Topical Hydrogel Formulation of Econazole Nitrate-Loaded β-Cyclodextrin Nanosponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. preprints.org [preprints.org]
- 4. Histological and functional characterization of 3D human skin models mimicking the inflammatory skin diseases psoriasis and atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of pathological skin models: from conventional techniques to 3D bioprinting [frontiersin.org]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. Inflammatory cytokine expression in the skin of patients with postherpetic neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Method for the Production of Human Skin Equivalent in 3D, Multi-Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. x-cellr8.com [x-cellr8.com]
Application Notes and Protocols for Gene Expression Analysis in Fungi Treated with Pevisone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression changes in fungi upon treatment with Pevisone, a topical cream containing the antifungal agent econazole (B349626) nitrate (B79036) and the corticosteroid triamcinolone (B434) acetonide.[1][2] Understanding the molecular response of fungi to this combination therapy is crucial for elucidating its mechanism of action, identifying potential resistance mechanisms, and discovering new therapeutic targets.
Introduction
This compound combines the antifungal activity of econazole nitrate with the anti-inflammatory properties of triamcinolone acetonide.[1][2][3] Econazole nitrate, an imidazole (B134444) derivative, primarily functions by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[4][5][6][7] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[5][7] Triamcinolone acetonide is a corticosteroid that helps to alleviate the inflammatory symptoms associated with fungal infections, such as redness and itching, through its vasoconstrictive and anti-inflammatory actions.[2][3]
This document outlines a hypothetical study to investigate the transcriptomic changes in a model fungus, such as Candida albicans or a dermatophyte like Trichophyton rubrum, in response to treatment with this compound, as well as its individual active components. The protocols provided cover fungal culture, treatment, RNA extraction, and a workflow for next-generation sequencing (NGS)-based gene expression analysis.
Data Presentation: Hypothetical Gene Expression Analysis
The following tables summarize hypothetical quantitative data from an RNA-sequencing experiment. The data represents fold changes in the expression of key genes in a model fungus after treatment with Econazole Nitrate, Triamcinolone Acetonide, and this compound, relative to an untreated control.
Table 1: Differentially Expressed Genes in the Ergosterol Biosynthesis Pathway
| Gene | Function | Econazole Nitrate (Fold Change) | Triamcinolone Acetonide (Fold Change) | This compound (Fold Change) |
| ERG1 | Squalene epoxidase | -1.5 | -0.1 | -1.6 |
| ERG11 | Lanosterol 14-alpha-demethylase | -4.8 | -0.2 | -5.2 |
| ERG24 | C-14 sterol reductase | -1.2 | 0.1 | -1.3 |
| ERG25 | C-4 methyl sterol oxidase | -1.8 | -0.1 | -1.9 |
| ERG6 | Sterol C-24 methyltransferase | -1.4 | 0.0 | -1.5 |
Table 2: Differentially Expressed Genes Related to Stress Response and Cell Wall Integrity
| Gene | Function | Econazole Nitrate (Fold Change) | Triamcinolone Acetonide (Fold Change) | This compound (Fold Change) |
| HSP90 | Heat shock protein 90 | 2.5 | 0.5 | 2.8 |
| CAT1 | Catalase | 2.1 | 0.3 | 2.3 |
| SOD1 | Superoxide dismutase | 1.9 | 0.2 | 2.0 |
| CHS1 | Chitin synthase 1 | 1.5 | -0.1 | 1.6 |
| FKS1 | Glucan synthase subunit | 1.3 | 0.1 | 1.4 |
Table 3: Differentially Expressed Genes Potentially Related to Virulence and Drug Resistance
| Gene | Function | Econazole Nitrate (Fold Change) | Triamcinolone Acetonide (Fold Change) | This compound (Fold Change) |
| CDR1 | ABC transporter (drug efflux) | 3.2 | 0.4 | 3.5 |
| MDR1 | MFS transporter (drug efflux) | 2.8 | 0.1 | 3.0 |
| ALS3 | Agglutinin-like sequence 3 (adhesion) | -1.7 | -0.3 | -1.9 |
| SAP5 | Secreted aspartyl protease 5 | -1.5 | -0.2 | -1.6 |
Experimental Protocols
Here, we provide detailed methodologies for the key experiments involved in the gene expression analysis of fungi treated with this compound.
Protocol 1: Fungal Culture and Treatment
-
Fungal Strain and Culture Conditions:
-
Select a relevant fungal strain (e.g., Candida albicans SC5314 or Trichophyton rubrum clinical isolate).
-
Culture the fungus in an appropriate liquid medium (e.g., Yeast Peptone Dextrose (YPD) for C. albicans or Sabouraud Dextrose Broth for T. rubrum) at the optimal temperature (30°C for C. albicans, 28°C for T. rubrum) with shaking until it reaches the mid-logarithmic growth phase.
-
-
Preparation of Treatment Solutions:
-
Prepare stock solutions of econazole nitrate and triamcinolone acetonide in a suitable solvent (e.g., DMSO).
-
This compound cream cannot be directly added to liquid cultures. To mimic its application, a concentration of the active ingredients equivalent to that in the cream should be used. For this hypothetical study, we will use the individual components.
-
-
Treatment of Fungal Cultures:
-
Dilute the fungal culture to a standardized cell density.
-
Divide the culture into four treatment groups:
-
Vehicle control (DMSO)
-
Econazole nitrate (at a predetermined inhibitory concentration, e.g., MIC50)
-
Triamcinolone acetonide (at a concentration equivalent to that in this compound)
-
This compound (a combination of the econazole nitrate and triamcinolone acetonide concentrations used above)
-
-
Incubate the treated cultures for a defined period (e.g., 4-6 hours) to allow for changes in gene expression.
-
Protocol 2: RNA Extraction from Fungal Cells
High-quality RNA is essential for successful gene expression analysis.[8] Fungal cells can be challenging due to their robust cell walls.
-
Cell Harvesting:
-
Harvest fungal cells from the treated cultures by centrifugation.
-
Wash the cell pellet with sterile, RNase-free water.
-
-
Cell Lysis:
-
This is a critical step. Mechanical disruption is often necessary.
-
Method A: Bead Beating: Resuspend the cell pellet in a lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate) in a tube with sterile glass or zirconia beads. Vigorously agitate using a bead beater.
-
Method B: Liquid Nitrogen Grinding: Flash-freeze the cell pellet in liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
-
RNA Purification:
-
RNA Quality and Quantity Assessment:
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN). A RIN value of >7 is generally recommended for RNA-seq.
-
Protocol 3: RNA-Sequencing and Bioinformatic Analysis
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis Pipeline:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Mapping: Align the high-quality reads to the reference genome of the chosen fungal species using a splice-aware aligner like HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated between the different treatment conditions.[11]
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., using KEGG pathways) on the list of differentially expressed genes to understand the biological processes affected by the treatments.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of Econazole Nitrate.
Caption: Experimental workflow for fungal gene expression analysis.
Caption: Logical relationship of this compound's components and their effects on fungi.
References
- 1. pillintrip.com [pillintrip.com]
- 2. oladoctor.com [oladoctor.com]
- 3. adcock.com [adcock.com]
- 4. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 5. What is Econazole Nitrate used for? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. Articles [globalrx.com]
- 8. "Optimizing RNA Extraction from Fungal-Algal Tissues for Transcriptomic" by Michael J. Hohl [egrove.olemiss.edu]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | High-quality RNA extraction and the regulation of genes encoding cellulosomes are correlated with growth stage in anaerobic fungi [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Evaluating Pevisone's Anti-inflammatory Effects Using Cytokine Assays
Introduction: Application Note
Pevisone® is a topical combination therapy containing econazole (B349626) nitrate, a broad-spectrum antifungal agent, and triamcinolone (B434) acetonide, a potent synthetic corticosteroid.[1][2][3] It is primarily indicated for the treatment of skin infections where inflammatory symptoms are prominent.[1][2] The anti-inflammatory, antipruritic, and vasoconstrictive properties of triamcinolone acetonide are key to its efficacy in managing inflammatory dermatoses.[4][5] While econazole nitrate's primary role is antifungal, it has also been suggested to possess anti-inflammatory properties by potentially inhibiting the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6]
Cytokines are small proteins that are crucial mediators of immune and inflammatory responses.[7][8] Quantification of pro-inflammatory and anti-inflammatory cytokines provides valuable insights into the pathological processes of skin inflammation and serves as a robust method for evaluating the therapeutic efficacy of anti-inflammatory agents.[8][9] Common pro-inflammatory cytokines implicated in skin disorders include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).
These application notes provide a framework and detailed protocols for researchers to quantitatively assess the anti-inflammatory effects of this compound and its active components by measuring their impact on cytokine production in in vitro models of skin inflammation.
Mechanism of Anti-inflammatory Action
The dual-action nature of this compound stems from its active ingredients:
-
Triamcinolone Acetonide: As a glucocorticoid, triamcinolone acetonide exerts its anti-inflammatory effects through multiple pathways.[10][11] Upon entering a cell, it binds to cytoplasmic glucocorticoid receptors.[12] This complex then translocates to the nucleus, where it modulates the transcription of target genes.[12] Key mechanisms include:
-
Inhibition of Pro-inflammatory Mediators: It induces the expression of lipocortin-1 (annexin-1), which inhibits phospholipase A2.[12] This action blocks the release of arachidonic acid, a precursor for prostaglandins and leukotrienes, which are potent inflammatory mediators.[12]
-
Suppression of Cytokine Gene Expression: The receptor complex can inhibit the activity of transcription factors like Nuclear Factor-kappa B (NF-κB), which is pivotal in regulating the genes for pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12][13]
-
Induction of Anti-inflammatory Macrophages: Studies have shown that triamcinolone acetonide can promote the differentiation of monocytes into anti-inflammatory M2 macrophages, characterized by increased expression of CD163 and Folate Receptor β (FRβ) and enhanced IL-10 expression at the mRNA level.[14]
-
-
Econazole Nitrate: While its primary mechanism is the inhibition of ergosterol (B1671047) synthesis in fungal cell membranes, econazole has also demonstrated anti-inflammatory properties.[6] This effect is attributed to its ability to inhibit the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.[6]
The combination of these agents in this compound provides a synergistic effect, addressing both the infectious and inflammatory components of certain skin conditions.[5]
Caption: Anti-inflammatory signaling pathway and points of inhibition by this compound's components.
Data Presentation: Quantifying Anti-inflammatory Effects
Quantitative data from cytokine assays should be summarized to compare the effects of the test articles. The following tables present hypothetical data from an in vitro study using LPS-stimulated human keratinocytes to illustrate the expected outcomes.
Table 1: Effect of this compound and Components on Pro-inflammatory Cytokine Secretion (pg/mL)
| Treatment Group | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |
| Untreated Control | 15.2 ± 3.1 | 25.5 ± 5.4 | 5.1 ± 1.2 |
| Vehicle Control + LPS | 850.6 ± 45.2 | 1240.8 ± 98.7 | 250.3 ± 22.5 |
| This compound (1 µg/mL) + LPS | 95.3 ± 10.1 | 155.2 ± 18.9 | 30.7 ± 4.6 |
| Triamcinolone (0.1 µg/mL) + LPS | 102.7 ± 11.5 | 168.9 ± 20.1 | 35.4 ± 5.1 |
| Econazole (10 µg/mL) + LPS | 765.4 ± 50.8 | 1105.3 ± 85.6 | 221.8 ± 20.3 |
Table 2: Percent Inhibition of Cytokine Secretion Relative to Vehicle Control
| Treatment Group | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| This compound (1 µg/mL) + LPS | 88.8% | 87.5% | 87.7% |
| Triamcinolone (0.1 µg/mL) + LPS | 87.9% | 86.4% | 85.9% |
| Econazole (10 µg/mL) + LPS | 10.0% | 11.0% | 11.4% |
Note: Data are hypothetical and for illustrative purposes only. Concentrations of active components should be optimized based on preliminary dose-response and cytotoxicity assays.
Experimental Protocols
The following protocols describe an in vitro model using human immortalized keratinocytes (HaCaT) or primary human epidermal keratinocytes (NHEK) to assess the anti-inflammatory effects of this compound. The primary endpoint is the quantification of secreted cytokines using the Enzyme-Linked Immunosorbent Assay (ELISA), a widely used, sensitive, and cost-effective method for cytokine analysis.[7][15]
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound in vitro.
Protocol: In Vitro Inflammation Model and Sample Collection
Objective: To stimulate cytokine production in keratinocytes and collect supernatants for analysis.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or primary keratinocytes (NHEK).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
24-well tissue culture-treated plates.
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
This compound cream and its individual components (Triamcinolone Acetonide, Econazole Nitrate).
-
Vehicle control (cream base or appropriate solvent like DMSO).
-
Phosphate Buffered Saline (PBS).
-
Sterile microcentrifuge tubes.
Procedure:
-
Cell Seeding: Seed keratinocytes into 24-well plates at a density of 1 x 10^5 cells/well. Incubate at 37°C and 5% CO₂ until cells reach 80-90% confluency.
-
Preparation of Test Articles: Prepare stock solutions of this compound, Triamcinolone, Econazole, and the vehicle. Perform serial dilutions in complete culture medium to achieve the final desired concentrations. Note: A preliminary cytotoxicity assay (e.g., MTT or LDH) is essential to determine non-toxic working concentrations.
-
Pre-treatment: Carefully aspirate the old medium from the wells. Wash cells once with sterile PBS. Add 500 µL of medium containing the appropriate concentration of each test article (or control) to the designated wells.
-
Incubation: Incubate the plates for 1-2 hours at 37°C and 5% CO₂ to allow for drug absorption.
-
Inflammatory Stimulation: Add LPS to all wells except the 'Untreated Control' group to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for an additional 18-24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well into sterile microcentrifuge tubes.
-
Centrifugation: Centrifuge the tubes at 1,500 rpm for 10 minutes at 4°C to pellet any cells or debris.
-
Storage: Transfer the clarified supernatant to new, labeled tubes. Samples can be analyzed immediately or stored at -80°C for future analysis. Avoid repeated freeze-thaw cycles.[16]
Protocol: Cytokine Quantification by Sandwich ELISA
Objective: To quantify the concentration of a specific cytokine (e.g., TNF-α) in the collected supernatants.
Materials:
-
Human TNF-α (or IL-6, IL-1β) ELISA development kit (containing capture antibody, detection antibody, streptavidin-HRP, and recombinant standard).
-
96-well high-binding ELISA plates.
-
Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.5).
-
Assay Diluent / Blocking Buffer (e.g., PBS with 1% BSA).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate Solution (TMB).
-
Stop Solution (e.g., 2 N H₂SO₄).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Plate Coating: Dilute the capture antibody in Coating Buffer. Add 100 µL to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.
-
Washing & Blocking: Aspirate the coating solution and wash the plate 3 times with Wash Buffer. After the final wash, add 200 µL of Blocking Buffer to each well. Seal and incubate for at least 1-2 hours at room temperature.
-
Standard Curve Preparation: Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent to create a standard curve (e.g., from 1000 pg/mL down to 15.6 pg/mL), including a zero standard (blank).
-
Sample Addition: Wash the plate 3 times. Add 100 µL of the prepared standards and the collected cell culture supernatants to the appropriate wells. Seal and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate 3 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Seal and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Seal and incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate 5 times. Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at room temperature in the dark, or until a sufficient color gradient develops.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration versus its known concentration. Use a four-parameter logistic (4-PL) curve fit.
-
Concentration Calculation: Interpolate the cytokine concentrations of the unknown samples from the standard curve.
-
Percent Inhibition: Calculate the percentage inhibition of cytokine release for each treatment group relative to the LPS-stimulated vehicle control using the following formula:
% Inhibition = [1 - (Concentration_Treatment / Concentration_Vehicle)] x 100
Alternative and Advanced Methodologies
For a more comprehensive analysis of the inflammatory response, researchers can employ multiplex cytokine assays.
-
Multiplex Bead Array (e.g., Luminex): This technology uses fluorescently coded microspheres to simultaneously measure multiple cytokines (up to 100) from a single, small-volume sample (as little as 50 µL).[9] This provides a broader profile of the anti-inflammatory effects of this compound across a panel of relevant cytokines and chemokines.
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: ICS allows for the detection of cytokine production within individual cells.[17] This powerful technique can identify which specific cell types in a mixed culture are responsible for cytokine production and how they are affected by the treatment, providing deeper mechanistic insights.[7][17]
References
- 1. medex.com.bd [medex.com.bd]
- 2. This compound | 1%+0.1% | Cream | পেভিসোন ১%+০.১% ক্রীম | Synovia Pharma PLC. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 3. pillintrip.com [pillintrip.com]
- 4. adcock.com [adcock.com]
- 5. This compound (78371-62-7) for sale [vulcanchem.com]
- 6. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammation Cytokines Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. marleydrug.com [marleydrug.com]
- 12. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 13. The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triamcinolone acetonide activates an anti-inflammatory and folate receptor-positive macrophage that prevents osteophytosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Best Practices for Cytokine Analysis [bdbiosciences.com]
Application Notes and Protocols for In Vivo Imaging to Monitor Pevisone Treatment Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevisone® is a topical therapeutic agent combining the broad-spectrum antifungal activity of econazole (B349626) nitrate (B79036) with the anti-inflammatory, antipruritic, and vasoconstrictive effects of the corticosteroid triamcinolone (B434) acetonide.[1][2] It is indicated for the treatment of inflammatory dermatoses complicated by fungal infections.[1][3] Econazole nitrate disrupts the synthesis of ergosterol (B1671047), a critical component of fungal cell membranes, by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase.[2][4] This leads to increased cell membrane permeability and ultimately, fungal cell death.[4] Triamcinolone acetonide, a potent glucocorticoid, exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates the expression of genes involved in the inflammatory response, inhibiting the synthesis of pro-inflammatory cytokines and other inflammatory mediators.[5][6]
Monitoring the efficacy of this compound treatment is crucial for optimizing therapeutic outcomes and minimizing potential side effects. Traditional assessment methods often rely on subjective clinical scoring of signs and symptoms. In vivo imaging techniques offer a non-invasive and objective approach to visualize and quantify the structural and molecular changes within the skin in response to treatment. This document provides detailed application notes and protocols for utilizing various in vivo imaging modalities to monitor the efficacy of this compound treatment.
In Vivo Imaging Modalities for Monitoring this compound Treatment
A variety of non-invasive imaging techniques can be employed to assess the dual actions of this compound on fungal clearance and inflammation resolution.
Reflectance Confocal Microscopy (RCM) / Confocal Laser Scanning Microscopy (CLSM)
Principle: RCM provides high-resolution, real-time images of the skin at a cellular level, up to the depth of the papillary dermis.[7][8] It utilizes a low-power laser to illuminate a small spot in the tissue, and a pinhole aperture to reject out-of-focus light, generating en face optical sections.[8]
Application for this compound Monitoring:
-
Antifungal Efficacy (Econazole): RCM can directly visualize fungal elements, such as hyphae and spores, in the stratum corneum and epidermis.[9] Successful treatment with the econazole component of this compound would be demonstrated by a reduction or complete disappearance of these fungal structures.
-
Anti-inflammatory Efficacy (Triamcinolone): RCM can assess inflammatory changes in the epidermis and dermis, such as spongiosis (intercellular edema), exocytosis of inflammatory cells, and changes in dermal papillae and vasculature.[9][10] The triamcinolone component's efficacy can be monitored by observing the normalization of these features.[10]
Experimental Protocol:
-
Patient/Subject Preparation:
-
Obtain informed consent.
-
Identify and mark the target lesion(s) for imaging. Select a representative area of the lesion.
-
Clean the skin surface gently with a sterile, non-alcoholic wipe.
-
-
Image Acquisition:
-
Apply a small drop of immersion oil to the skin to match the refractive index of the stratum corneum.[11]
-
Place the RCM probe with a disposable sterile cap onto the skin.
-
Acquire a series of images at different depths, starting from the stratum corneum and proceeding to the papillary dermis. Key depths include the stratum corneum (for fungal elements), spinous-granular layer (for spongiosis and inflammatory infiltrate), and the dermo-epidermal junction (for papillary architecture and vascular changes).[9]
-
For longitudinal monitoring, image the exact same location at baseline (before treatment) and at specified follow-up time points (e.g., 1, 2, and 4 weeks of this compound treatment).
-
-
Image Analysis (Quantitative and Qualitative):
-
Qualitative: Visually assess for the presence and morphology of fungal hyphae and spores. Evaluate the degree of spongiosis, inflammatory cell infiltration, and normalization of the honeycomb pattern of the epidermis.
-
Quantitative:
-
Count the number of fungal elements per field of view.
-
Measure epidermal thickness.
-
Score the severity of spongiosis and inflammatory infiltrate on a semi-quantitative scale (e.g., 0-3).
-
Measure the diameter of dermal papillae and blood vessels.[4]
-
-
Optical Coherence Tomography (OCT)
Principle: OCT is an interferometric technique that provides cross-sectional images of tissue microstructure with a resolution of a few micrometers and a penetration depth of up to 2 mm.[12][13] It is analogous to ultrasound but uses light instead of sound waves.
Application for this compound Monitoring:
-
Anti-inflammatory Efficacy (Triamcinolone): OCT is particularly useful for measuring changes in epidermal thickness, a key indicator of inflammation and response to corticosteroids.[14] It can also visualize changes in the dermal vasculature.[3]
-
Fungal Presence (Econazole): While not as specific as RCM for identifying fungal morphology, OCT can detect architectural changes in the stratum corneum and epidermis associated with fungal infections.
Experimental Protocol:
-
Patient/Subject Preparation:
-
Obtain informed consent.
-
Identify and mark the target lesion(s).
-
Clean the skin surface.
-
-
Image Acquisition:
-
Apply a coupling gel if required by the specific OCT system.
-
Position the OCT probe over the target area.
-
Acquire multiple B-scans (cross-sectional images) and, if available, 3D volumetric scans.
-
Image the same location at baseline and follow-up visits.
-
-
Image Analysis (Quantitative):
-
Measure the thickness of the stratum corneum and the viable epidermis. A reduction in epidermal thickness is a key indicator of the anti-inflammatory effect of triamcinolone.[1]
-
Quantify vascular parameters from OCT angiography (if available), such as vessel density, diameter, and depth.[3] A decrease in these parameters would indicate a reduction in inflammation.
-
Multiphoton Tomography (MPT) / Multiphoton Microscopy
Principle: MPT is a high-resolution imaging technique that uses non-linear excitation of endogenous fluorophores (like NADH and FAD) and second harmonic generation (SHG) from collagen to visualize cellular metabolism and extracellular matrix structure without the need for exogenous labels.[15]
Application for this compound Monitoring:
-
Anti-inflammatory Efficacy (Triamcinolone): MPT can assess cellular morphology, inflammatory cell infiltration, and changes in collagen structure in the dermis.[16] It can also provide information on the metabolic state of keratinocytes, which can be altered in inflammatory conditions.
-
Fungal Detection (Econazole): Some fungi exhibit autofluorescence, which can be detected by MPT, allowing for their visualization within the skin.[16]
Experimental Protocol:
-
Patient/Subject Preparation:
-
Obtain informed consent.
-
Identify and mark the target lesion(s).
-
Clean the skin surface.
-
-
Image Acquisition:
-
Apply a coupling medium.
-
Position the MPT objective over the target area.
-
Acquire a series of Z-stack images through the epidermis and into the upper dermis, collecting both autofluorescence and SHG signals.
-
Image the same location at baseline and follow-up visits.
-
-
Image Analysis (Quantitative and Qualitative):
-
Qualitative: Assess for changes in keratinocyte morphology, reduction in inflammatory cell infiltrates, and alterations in collagen organization.
-
Quantitative:
-
Measure cell size and density.
-
Quantify the SHG signal to assess collagen structure.
-
Analyze the fluorescence lifetime of NADH (FLIM) to assess changes in cellular metabolism.[7]
-
-
High-Frequency Ultrasound (HFUS)
Principle: HFUS uses high-frequency sound waves (typically >20 MHz) to generate cross-sectional images of the skin and underlying tissues.[17][18] It provides information on the thickness and echogenicity of different skin layers.
Application for this compound Monitoring:
-
Anti-inflammatory Efficacy (Triamcinolone): HFUS is effective in measuring changes in skin thickness and dermal echogenicity. Inflammation often leads to a hypoechoic (darker) appearance of the dermis due to edema and cellular infiltration.[19] Successful treatment with triamcinolone would result in an increase in dermal echogenicity and a reduction in skin thickness.[18]
Experimental Protocol:
-
Patient/Subject Preparation:
-
Obtain informed consent.
-
Identify and mark the target lesion(s).
-
Apply a generous amount of ultrasound gel to the skin.
-
-
Image Acquisition:
-
Use a high-frequency probe (e.g., 20-50 MHz).
-
Acquire B-mode images of the target lesion, ensuring the probe is perpendicular to the skin surface.
-
Image the same location at baseline and follow-up visits.
-
-
Image Analysis (Quantitative):
-
Measure the thickness of the epidermis and dermis.
-
Quantify the echogenicity of the dermis. An increase in echogenicity towards that of healthy skin indicates a positive treatment response.
-
Measure the thickness of the subepidermal low-echogenic band (SLEB), if present, which is a marker of inflammation.[17]
-
Raman Spectroscopy
Principle: Raman spectroscopy is a non-invasive optical technique that provides detailed information about the molecular composition of the skin by detecting the vibrational modes of molecules.[6][9]
Application for this compound Monitoring:
-
Skin Barrier Function and Hydration (Triamcinolone): Raman spectroscopy can quantify the concentration of water, natural moisturizing factors (NMFs), and lipids in the stratum corneum.[5][20] This allows for the assessment of skin barrier function, which is often compromised in inflammatory dermatoses and can be improved by the anti-inflammatory action of triamcinolone.
-
Drug Penetration (Econazole and Triamcinolone): This technique can be used to measure the penetration and distribution of the active ingredients of this compound within the stratum corneum.[21]
Experimental Protocol:
-
Patient/Subject Preparation:
-
Obtain informed consent.
-
Identify and mark the target lesion(s).
-
Clean the skin surface.
-
-
Data Acquisition:
-
Position the Raman probe on the skin surface.
-
Acquire spectra at different depths through the stratum corneum and into the viable epidermis.
-
Collect data from the same location at baseline and at various time points after this compound application.
-
-
Data Analysis (Quantitative):
-
Analyze the Raman spectra to determine the concentration profiles of water, NMFs, and lipids as a function of depth.
-
Quantify the concentration of econazole and triamcinolone within the skin layers by identifying their unique Raman spectral signatures.
-
Data Presentation
The quantitative data obtained from these imaging modalities can be summarized in tables for clear comparison of treatment efficacy over time.
Table 1: Quantitative Assessment of this compound Treatment Efficacy using In Vivo Imaging
| Imaging Modality | Parameter | Baseline (Mean ± SD) | Week 1 (Mean ± SD) | Week 4 (Mean ± SD) |
| RCM/CLSM | Fungal Hyphae Count (per mm²) | |||
| Epidermal Thickness (µm) | ||||
| Spongiosis Score (0-3) | ||||
| Inflammatory Cell Infiltrate Score (0-3) | ||||
| OCT | Epidermal Thickness (µm) | |||
| Stratum Corneum Thickness (µm) | ||||
| Vascular Density (%) | ||||
| MPT | Keratinocyte Size (µm²) | |||
| Collagen SHG Intensity (a.u.) | ||||
| NADH Fluorescence Lifetime (ps) | ||||
| HFUS | Dermal Thickness (mm) | |||
| Dermal Echogenicity (Grayscale Value) | ||||
| SLEB Thickness (mm) | ||||
| Raman Spectroscopy | Water Content in SC (%) | |||
| NMF Concentration in SC (a.u.) |
Note: The values in this table are placeholders and should be populated with actual experimental data.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The dual-action of this compound targets two distinct pathways: the fungal ergosterol biosynthesis pathway and the human inflammatory signaling pathway.
References
- 1. Epidermal renewal during the treatment of atopic dermatitis lesions: A study coupling line-field confocal optical coherence tomography with artificial intelligence quantifications: LC-OCT reveals new biological markers of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-Dimensional Curved Workflow-Based Optical Coherence Tomography Angiography for Enhancing Atopic Dermatitis Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Case report: Optical coherence tomography for monitoring biologic therapy in psoriasis and atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoriasis treated with dithranol: a pilot study on in vivo reflectance confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Reflectance confocal microscopy for plaque psoriasis therapeutic follow-up during an anti-interleukin-17A monoclonal antibody: an observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mail.biophotonics.web.illinois.edu [mail.biophotonics.web.illinois.edu]
- 8. Evaluation of the response to treatment of psoriasis vulgaris with reflectance confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Raman spectroscopic analysis of skin penetration and moisturizing effects of Bionics vernix caseosa cream compared with Vaseline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. Optical Coherence Tomography (OCT) | Dermatology | The University of Sheffield [sheffield.ac.uk]
- 13. us.vivosight.com [us.vivosight.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. In vivo visualization of skin inflammation by optical coherence tomography and two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. revmedchir.ro [revmedchir.ro]
- 19. High-frequency ultrasonography of psoriatic skin: A non-invasive technique in the evaluation of the entire skin of patients with psoriasis: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. triprinceton.org [triprinceton.org]
- 21. Limits of Detection of Topically Applied Products in the Skin Using In Vivo Raman Spectroscopy [mdpi.com]
Application Notes and Protocols: Assessing Pevisone's Impact on Skin Barrier Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevisone is a topical cream combining the antifungal agent econazole (B349626) nitrate (B79036) and the corticosteroid triamcinolone (B434) acetonide.[1][2][3][4] It is primarily indicated for the treatment of inflammatory dermatoses with superimposed fungal infections.[1][3][5] The active components of this compound, while targeting inflammation and fungal growth, can also influence the intricate structure and function of the skin barrier. Understanding these effects is crucial for optimizing treatment regimens, developing novel formulations, and ensuring patient safety.
The skin barrier, primarily located in the stratum corneum, is essential for preventing excessive water loss and protecting against external insults.[6] Its integrity is maintained by a complex interplay of lipids, proteins, and a specific pH gradient.[6][7] This document provides detailed protocols for assessing the impact of this compound on key parameters of skin barrier function: Transepidermal Water Loss (TEWL), skin hydration, skin surface pH, and the composition of epidermal lipids and proteins.
Key Experimental Protocols
Assessment of Transepidermal Water Loss (TEWL)
Objective: To quantify the rate of water vapor diffusion through the skin, providing an indirect measure of barrier integrity. An increase in TEWL suggests a compromised barrier function.
Methodology:
-
Instrumentation: An open-chamber TEWL measurement device (e.g., Tewameter®).
-
Acclimatization: Subjects should acclimatize for at least 30 minutes in a controlled environment with stable temperature (20-22°C) and relative humidity (40-60%).[8][9]
-
Measurement Procedure:
-
Define and mark the treatment and control areas on the volar forearm of the subjects.
-
Gently place the probe perpendicular to the skin surface without applying excessive pressure.
-
Allow the reading to stabilize according to the manufacturer's instructions (typically 30-60 seconds).
-
Record at least three consecutive stable readings and calculate the average.
-
Measurements should be taken at baseline (before application) and at specified time points following this compound application (e.g., 1, 4, 24, and 48 hours post-application).
-
Evaluation of Skin Surface Hydration
Objective: To measure the water content of the stratum corneum, a key indicator of skin barrier health.
Methodology:
-
Instrumentation: A corneometer, which measures skin capacitance.[10][11]
-
Acclimatization: As with TEWL measurements, subjects must be acclimatized to a controlled environment.[8][9]
-
Measurement Procedure:
-
Ensure the probe is clean before each measurement.
-
Apply the probe to the designated skin sites with consistent, light pressure.
-
Record the capacitance value, which is expressed in arbitrary units (AU).[10]
-
Take multiple readings at each site and average the results.
-
Conduct measurements at baseline and at defined intervals after this compound application.
-
Measurement of Skin Surface pH
Objective: To assess changes in the skin's natural acidic mantle, which is crucial for enzymatic processes related to barrier homeostasis and antimicrobial defense.[6]
Methodology:
-
Instrumentation: A flat-surface skin pH meter.
-
Acclimatization: Subjects should be acclimatized in a controlled environment.
-
Measurement Procedure:
-
Calibrate the pH meter according to the manufacturer's guidelines.
-
Place the flat electrode on the skin surface with a drop of distilled water to ensure proper contact.
-
Allow the reading to stabilize before recording the pH value.
-
Clean the electrode between measurements.
-
Measure at baseline and at various time points after the application of this compound.
-
Analysis of Epidermal Lipids
Objective: To characterize the composition and organization of key stratum corneum lipids (ceramides, cholesterol, and free fatty acids), which are critical for barrier function. Topical corticosteroids are known to affect the lipid profile of the stratum corneum.[12]
Methodology:
-
Sample Collection: Use non-invasive tape stripping to collect samples of the stratum corneum from treated and control sites.[13]
-
Lipid Extraction:
-
Pool the tape strips for each site.
-
Extract lipids using a solvent mixture such as chloroform/methanol.
-
-
Lipid Analysis:
-
Employ techniques like High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for lipid separation and quantification.[14][15]
-
Analyze the relative abundance of different lipid classes, particularly ceramides (B1148491) and their subclasses.
-
Evaluation of Skin Barrier Proteins
Objective: To investigate the expression and integrity of key structural proteins involved in skin barrier function, such as filaggrin, loricrin, and involucrin.[14]
Methodology:
-
Sample Collection: Skin biopsies or tape stripping can be utilized. For protein expression analysis from tape strips, RNA extraction followed by RT-qPCR can be performed.
-
Protein Analysis:
-
Immunohistochemistry (on biopsies): Use specific antibodies to visualize the localization and expression levels of target proteins within the epidermal layers.
-
Western Blotting (on extracted proteins): Quantify the expression levels of specific barrier-related proteins.
-
Quantitative Real-Time PCR (qRT-PCR): Measure the gene expression of proteins of interest.
-
Data Presentation
Quantitative data from the aforementioned experiments should be summarized in clear and concise tables to facilitate comparison between treatment and control groups over time.
Table 1: Transepidermal Water Loss (g/m²/h)
| Time Point | Control (Untreated) | This compound Treated | p-value |
| Baseline | Mean ± SD | Mean ± SD | |
| 1 Hour | Mean ± SD | Mean ± SD | |
| 4 Hours | Mean ± SD | Mean ± SD | |
| 24 Hours | Mean ± SD | Mean ± SD | |
| 48 Hours | Mean ± SD | Mean ± SD |
Table 2: Skin Surface Hydration (Arbitrary Units)
| Time Point | Control (Untreated) | This compound Treated | p-value |
| Baseline | Mean ± SD | Mean ± SD | |
| 1 Hour | Mean ± SD | Mean ± SD | |
| 4 Hours | Mean ± SD | Mean ± SD | |
| 24 Hours | Mean ± SD | Mean ± SD | |
| 48 Hours | Mean ± SD | Mean ± SD |
Table 3: Skin Surface pH
| Time Point | Control (Untreated) | This compound Treated | p-value |
| Baseline | Mean ± SD | Mean ± SD | |
| 1 Hour | Mean ± SD | Mean ± SD | |
| 4 Hours | Mean ± SD | Mean ± SD | |
| 24 Hours | Mean ± SD | Mean ± SD | |
| 48 Hours | Mean ± SD | Mean ± SD |
Table 4: Relative Abundance of Key Stratum Corneum Lipids (%)
| Lipid Class | Control (Untreated) | This compound Treated | p-value |
| Ceramides | Mean ± SD | Mean ± SD | |
| Cholesterol | Mean ± SD | Mean ± SD | |
| Free Fatty Acids | Mean ± SD | Mean ± SD |
Table 5: Relative Gene Expression of Barrier-Related Proteins (Fold Change)
| Gene | This compound Treated vs. Control | p-value |
| Filaggrin (FLG) | Mean ± SD | |
| Loricrin (LOR) | Mean ± SD | |
| Involucrin (IVL) | Mean ± SD |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing this compound's impact.
Caption: Triamcinolone's anti-inflammatory signaling pathway.
References
- 1. adcock.com [adcock.com]
- 2. medex.com.bd [medex.com.bd]
- 3. This compound | 1%+0.1% | Cream | পেভিসোন ১%+০.১% ক্রীম | Synovia Pharma PLC. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 4. This compound (78371-62-7) for sale [vulcanchem.com]
- 5. epharma.com.bd [epharma.com.bd]
- 6. dermnetnz.org [dermnetnz.org]
- 7. jcadonline.com [jcadonline.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. scielo.br [scielo.br]
- 10. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. researchgate.net [researchgate.net]
- 13. lipotype.com [lipotype.com]
- 14. premiumbeautynews.com [premiumbeautynews.com]
- 15. Lipidomic analysis of epidermal lipids: a tool to predict progression of inflammatory skin disease in humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing CRISPR-Cas9 for Elucidating Pevisone Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction: Pevisone and the Challenge of Antifungal Resistance
This compound is a topical combination therapy comprising Econazole (B349626) Nitrate, an imidazole (B134444) antifungal agent, and Triamcinolone Acetonide, a potent corticosteroid.[1][2][3][4] It is prescribed for fungal skin infections, such as those caused by dermatophytes and yeasts, where inflammation is a significant symptom.[2] The antifungal component, econazole, functions by disrupting the synthesis of ergosterol, a critical component of fungal cell membranes.[1][5]
The emergence of antifungal resistance poses a significant threat to the clinical efficacy of treatments like this compound. Resistance in fungi, particularly to azole-class drugs like econazole, can arise from several mechanisms:
-
Target Modification: Point mutations in the ERG11 gene, which encodes the target enzyme lanosterol (B1674476) 14α-demethylase, can reduce drug binding affinity.
-
Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump the drug out of the fungal cell, lowering its intracellular concentration.[6][7][8]
-
Alterations in the Ergosterol Biosynthesis Pathway: Changes in the metabolic pathway can compensate for the inhibition of Erg11p.[6]
Understanding the specific genetic drivers of this compound resistance is crucial for developing next-generation antifungals and for effective clinical management. The CRISPR-Cas9 genome editing system provides a revolutionary tool for systematically identifying and validating genes that contribute to drug resistance phenotypes.[9][10]
Application of CRISPR-Cas9 for Resistance Studies
CRISPR-Cas9 technology enables precise and scalable interrogation of gene function. For studying this compound resistance, it can be applied in several key ways:
-
Genome-Wide Knockout Screens: Pooled CRISPR-Cas9 libraries, containing thousands of single-guide RNAs (sgRNAs) targeting nearly every gene in the fungal genome, can be used to identify genes whose disruption leads to this compound resistance (positive selection) or increased sensitivity (negative selection).[11][12][13]
-
Candidate Gene Validation: Individual genes identified in screens or hypothesized to be involved in resistance can be precisely knocked out or edited to confirm their role.
-
Allele-Specific Editing: Specific mutations, such as those in the ERG11 gene, can be introduced into a susceptible fungal strain to definitively link the mutation to the resistance phenotype.
-
Transcriptional Regulation (CRISPRi/a): A deactivated Cas9 (dCas9) fused to transcriptional repressors or activators can be used to study the effect of gene knockdown or overexpression without altering the genomic DNA, which is particularly useful for studying the regulation of efflux pumps.[14]
Visualizing Mechanisms and Workflows
This compound's Antifungal Action and Resistance
The following diagram illustrates the mechanism of action for econazole and the primary pathways leading to fungal resistance.
Caption: Econazole action and key fungal resistance pathways.
CRISPR-Cas9 Genome-Wide Screening Workflow
This workflow outlines the major steps in performing a pooled CRISPR-Cas9 screen to identify genes associated with this compound resistance.
Caption: Workflow for a pooled CRISPR-Cas9 resistance screen.
Quantitative Data Summary (Illustrative)
Effective data presentation is key. The tables below provide templates for summarizing results from CRISPR-based studies of this compound resistance.
Table 1: Validation of Gene Knockout on Econazole Susceptibility
This table shows hypothetical Minimum Inhibitory Concentration (MIC) data for individual gene knockout strains created to validate hits from a primary screen.
| Gene Knockout | Gene Function | Wild-Type MIC (µg/mL) | Knockout Strain MIC (µg/mL) | Fold Change | Phenotype |
| WT (Control) | - | 2.0 | 2.0 | 1x | - |
| CDR1 | ABC Efflux Pump | 2.0 | 0.25 | 0.125x | Hypersensitive |
| ERG11 | Drug Target | 2.0 | <0.125 | <0.0625x | Hypersensitive |
| YAP1 | Transcription Factor | 2.0 | 16.0 | 8x | Resistant |
| Non-Targeting | Control | 2.0 | 2.0 | 1x | No Change |
Table 2: Top Gene Hits from a Genome-Wide Positive Selection Screen
This table summarizes hypothetical results from a genome-wide screen, ranking genes whose knockout conferred the highest resistance to this compound.
| Gene Rank | Gene ID | Putative Function | Enrichment Score (log2FC) | p-value |
| 1 | UPC2 | Transcription factor, sterol regulation | 5.8 | 1.2e-8 |
| 2 | ERG3 | C-5 sterol desaturase | 4.9 | 3.4e-7 |
| 3 | HSP90 | Chaperone protein, stress response | 4.5 | 9.1e-7 |
| 4 | PDR1 | Transcription factor, drug resistance | 4.2 | 2.5e-6 |
Experimental Protocols
The following protocols provide a detailed methodology for conducting a CRISPR-Cas9 knockout screen in a model fungal organism (e.g., Candida albicans or a dermatophyte species) to identify genes involved in this compound resistance.
Protocol 5.1: sgRNA Library Design and Construction
-
Define Target Genome: Obtain the complete genome sequence and annotation for the fungal species of interest.
-
sgRNA Design: Use a computational tool (e.g., CRISPOR, CHOPCHOP) to design sgRNAs targeting the open reading frame of every gene. Design 3-5 unique sgRNAs per gene to ensure robust knockout and minimize off-target effects. Include non-targeting control sgRNAs.
-
Oligonucleotide Synthesis: Synthesize the designed sgRNA sequences as a pooled oligonucleotide library.
-
Library Cloning:
-
Linearize a fungal expression vector containing the Cas9 gene and a site for sgRNA insertion (e.g., via Golden Gate assembly or Gibson Assembly).
-
Amplify the synthesized oligo pool.
-
Clone the sgRNA library into the linearized vector pool.
-
Transform the resulting plasmid library into high-efficiency competent E. coli.
-
Plate the transformed bacteria on selective agar (B569324) to achieve at least 500-1000x coverage of the library's complexity.
-
Harvest the bacterial colonies, pool them, and extract the plasmid DNA library. Verify library quality and sgRNA distribution via NGS.
-
Protocol 5.2: Fungal Transformation and Library Generation
This protocol assumes a protoplast-based transformation method.[15]
-
Culture Preparation: Grow the Cas9-expressing fungal strain in appropriate liquid media to mid-log phase.
-
Protoplast Formation:
-
Harvest cells by centrifugation.
-
Wash cells with a buffered solution.
-
Resuspend cells in an enzymatic digestion buffer (e.g., containing lyticase, zymolyase) to degrade the cell wall.
-
Incubate until a majority of cells have formed spherical protoplasts (monitor microscopically).
-
-
Transformation:
-
Gently wash the protoplasts with a sorbitol-based wash buffer.
-
Resuspend protoplasts in an electroporation or PEG-based transformation buffer.
-
Add the pooled sgRNA plasmid library DNA (e.g., 5-10 µg).
-
Incubate on ice.
-
Perform transformation via electroporation or by adding PEG solution and incubating at room temperature.
-
-
Recovery and Selection:
-
Add a recovery medium (e.g., YPD with sorbitol) and allow protoplasts to regenerate their cell walls.
-
Plate the transformed cells onto selective agar (e.g., containing nourseothricin or G418) to isolate successful transformants.
-
Incubate until colonies appear.
-
-
Library Amplification:
-
Harvest all colonies from the selection plates to create the pooled mutant library.
-
Inoculate a large liquid culture with this pool and grow for several generations to ensure library homogenization.
-
Harvest and store aliquots of this master library at -80°C.
-
Protocol 5.3: this compound Resistance Screen
-
Initial Population (T=0): Collect a cell pellet from the master library that represents at least 1000x coverage of the sgRNA complexity. This sample will serve as the baseline for sgRNA abundance.
-
Screening Cultures:
-
Inoculate two sets of parallel cultures from the master library.
-
Control Arm: Culture the cells in standard liquid media.
-
Treatment Arm: Culture the cells in liquid media containing a sub-lethal concentration of this compound (or econazole alone). The concentration should be determined beforehand to kill ~80-90% of the wild-type population over the course of the experiment.
-
-
Passaging: Passage the cultures every 2-3 days into fresh media (with or without the drug) to maintain them in logarithmic growth. Maintain a population size that ensures the library's complexity is not lost (i.e., >1000 cells per sgRNA). Continue for 10-15 generations.
-
Final Harvest (T=final): After the final passage, harvest cell pellets from both the control and treatment arms.
Protocol 5.4: Sample Processing and Data Analysis
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T=0 and T=final pellets from both arms.
-
sgRNA Amplification:
-
Use a two-step PCR protocol to amplify the sgRNA cassettes from the genomic DNA.
-
The first PCR uses primers flanking the sgRNA sequence.
-
The second PCR adds Illumina sequencing adapters and unique barcodes for each sample.
-
-
Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq, HiSeq).
-
Data Analysis:
-
Demultiplex the sequencing reads based on their barcodes.
-
Align reads to the original sgRNA library to get read counts for each sgRNA.
-
Calculate the log2 fold change (LFC) of each sgRNA's abundance in the T=final samples relative to the T=0 sample.
-
Use statistical packages (e.g., MAGeCK) to determine which genes are significantly enriched (potential resistance genes) or depleted (potential sensitivity genes) in the this compound-treated arm compared to the control arm.
-
Visualizing the Core CRISPR-Cas9 Knockout Mechanism
To understand the protocols, it is essential to visualize the fundamental gene editing event.
Caption: The CRISPR-Cas9 mechanism for generating a gene knockout.
References
- 1. adcock.com [adcock.com]
- 2. medex.com.bd [medex.com.bd]
- 3. This compound (78371-62-7) for sale [vulcanchem.com]
- 4. pillintrip.com [pillintrip.com]
- 5. cdn.osudpotro.com [cdn.osudpotro.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. CRISPR/Cas9 gene editing: a new approach for overcoming drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR/Cas9 for overcoming drug resistance in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 13. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 14. Frontiers | Application and Prospect of CRISPR/Cas9 Technology in Reversing Drug Resistance of Non-Small Cell Lung Cancer [frontiersin.org]
- 15. Bioengineering of fungal endophytes through the CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Econazole Nitrate Resistance in Clinical Fungal Isolates
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome econazole (B349626) nitrate (B79036) resistance in clinical fungal isolates.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for econazole nitrate?
A1: Econazole nitrate is an imidazole (B134444) antifungal agent. Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] By inhibiting this enzyme, econazole disrupts the integrity and function of the cell membrane, leading to fungal cell death.[1]
Q2: What are the common mechanisms of resistance to econazole nitrate in clinical fungal isolates?
A2: Resistance to azole antifungals, including econazole, is often multifactorial. The most common mechanisms include:
-
Overexpression of efflux pumps: The ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1) can actively pump azole drugs out of the fungal cell, reducing the intracellular drug concentration.[3][4]
-
Alterations in the drug target: Point mutations in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14-alpha-demethylase enzyme.[5][6] These changes can reduce the binding affinity of econazole to its target, rendering the drug less effective.[7]
-
Biofilm formation: Fungal biofilms, which are communities of microorganisms encased in an extracellular matrix, exhibit increased resistance to antifungal agents.[8][9] The matrix can act as a barrier to drug penetration, and the physiological state of cells within the biofilm can also contribute to reduced susceptibility.[10]
Q3: How can I determine if my fungal isolate is resistant to econazole nitrate?
A3: Antifungal susceptibility testing (AFST) is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal isolate. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M27 for yeasts, is a commonly used reference method.[9][11] The resulting MIC value is then compared to established clinical breakpoints (CBPs) or epidemiological cutoff values (ECVs) to classify the isolate as susceptible, intermediate, or resistant.[12]
Q4: What are some strategies to overcome econazole nitrate resistance?
A4: A promising strategy to combat antifungal resistance is the use of combination therapy.[13][14] This involves combining econazole with other compounds that may have a synergistic effect, such as:
-
Efflux pump inhibitors: These compounds can block the function of efflux pumps, thereby increasing the intracellular concentration of econazole.
-
Agents that disrupt other cellular pathways: Combining econazole with a drug that targets a different essential fungal process can lead to enhanced antifungal activity. The checkerboard assay is a common in vitro method to screen for synergistic interactions between two compounds.[5][15]
Troubleshooting Guides
Troubleshooting Inconsistent MIC Results in Antifungal Susceptibility Testing
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in MICs between replicates | Inconsistent inoculum density. | Ensure a standardized inoculum is prepared according to CLSI guidelines (e.g., 0.5 McFarland standard for yeasts). Verify the final inoculum concentration. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Contamination of cultures. | Use aseptic techniques throughout the procedure. Check the purity of the fungal isolate before starting the assay. | |
| Unexpectedly high or low MICs for control strains | Improper storage of antifungal agents. | Store antifungal stock solutions at the recommended temperature (typically -70°C) in small aliquots to avoid repeated freeze-thaw cycles. |
| Incorrect preparation of drug dilutions. | Prepare fresh drug dilutions for each experiment. Ensure accurate serial dilutions. | |
| Use of expired or degraded reagents (e.g., RPMI medium). | Check the expiration dates of all reagents. Use high-quality, standardized media. | |
| "Trailing" growth (reduced but persistent growth at concentrations above the MIC) | This is a known phenomenon with azoles, particularly for some Candida species. | The MIC should be read as the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the drug-free control well, as per CLSI guidelines.[12] |
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges for econazole and other common antifungal agents against clinical isolates of Candida and Aspergillus species.
Table 1: In Vitro Susceptibility of Candida Species to Econazole and Other Antifungals
| Antifungal Agent | Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Econazole | Candida albicans | 0.016 - 16 | 8 | - | [8][16] |
| Non-albicans Candida | 0.016 - 16 | - | - | [8][16] | |
| Fluconazole | Candida albicans | 0.25 - 64 | 64 | - | [8][16] |
| Non-albicans Candida | 0.25 - >64 | - | - | [8][16] | |
| Itraconazole | Candida albicans | 0.032 - 16 | 16 | - | [8][16] |
| Non-albicans Candida | 0.032 - 16 | - | - | [8][16] | |
| Miconazole | Candida albicans | 0.016 - 16 | 4 | - | [8][16] |
| Non-albicans Candida | 0.016 - 16 | - | - | [8][16] |
Note: MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates were inhibited, respectively. Dashes indicate that the data was not available in the cited sources.
Table 2: In Vitro Susceptibility of Aspergillus fumigatus to Azole Antifungals
| Antifungal Agent | MIC Range (mg/L) | Reference(s) |
| Itraconazole | ≤0.125 - >8 | [17] |
| Voriconazole | ≤0.125 - >8 | [17] |
| Posaconazole | ≤0.03 - >8 | [18] |
Note: The interpretation of MICs for Aspergillus species can be complex, and epidemiological cutoff values (ECVs) are often used in the absence of clinical breakpoints.[13]
Detailed Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (Based on CLSI M27)
This protocol provides a general overview. For detailed, step-by-step instructions, refer to the official CLSI M27 document.[9][11]
-
Preparation of Antifungal Stock Solutions:
-
Dissolve the antifungal powder in a suitable solvent (e.g., DMSO for econazole).
-
Prepare a stock solution at a high concentration (e.g., 1600 µg/mL).
-
Store the stock solution in aliquots at -70°C.
-
-
Preparation of Antifungal Dilutions:
-
Prepare serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.016 to 16 µg/mL for econazole.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate on Sabouraud dextrose agar (B569324) for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 cells/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a drug-free growth control well and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control well.
-
Protocol 2: Analysis of Efflux Pump Gene Expression by RT-qPCR
-
RNA Extraction:
-
Grow the fungal isolate in the presence and absence of a sub-inhibitory concentration of econazole.
-
Harvest the cells and extract total RNA using a commercially available yeast RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.[19]
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and appropriate primers (e.g., random hexamers or oligo(dT) primers).
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green or a probe-based assay with primers specific for the target efflux pump genes (CDR1, MDR1) and a reference gene (e.g., ACT1).[20]
-
The reaction mixture typically includes cDNA, forward and reverse primers, and a qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument with appropriate cycling conditions.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing the expression to the reference gene and comparing the expression in the econazole-treated sample to the untreated control.
-
Protocol 3: Sequencing of the ERG11 Gene to Identify Mutations
-
Genomic DNA Extraction:
-
Culture the fungal isolate and extract genomic DNA using a suitable yeast DNA extraction protocol or a commercial kit.
-
-
PCR Amplification:
-
Amplify the entire coding sequence of the ERG11 gene using PCR with primers designed to flank the gene.
-
-
PCR Product Purification:
-
Purify the PCR product to remove primers and dNTPs using a PCR purification kit.
-
-
Sanger Sequencing:
-
Sequence the purified PCR product using both forward and reverse primers.
-
-
Sequence Analysis:
-
Align the obtained sequence with a wild-type reference sequence of the ERG11 gene from the same fungal species to identify any nucleotide changes.
-
Translate the nucleotide sequence to the amino acid sequence to determine if any of the nucleotide changes result in amino acid substitutions.
-
Visualizations
Signaling Pathways
Caption: Regulation of the ERG11 gene by the Upc2 transcription factor in response to econazole.
Caption: Regulation of the CDR1 efflux pump by the Pdr1 transcription factor in response to azole stress.
Experimental Workflows
Caption: Workflow for identifying the mechanism of econazole resistance in a clinical fungal isolate.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Activity of Econazole-Nitrate and Chelerythrine against Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. researchgate.net [researchgate.net]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azole resistant Aspergillus fumigatus: What you need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. Trends of Azole-Resistant Aspergillus Fumigatus Susceptibility Over 12 Years from a German ECMM Excellence Center - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Analysis of CDR1 and MDR1 Gene Expression and ERG11 Substitutions in Clinical Candida tropicalis Isolates from Alexandria, Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Pevisone in Refractory Dermatophytosis Research
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the optimization of Pevisone (Econazole Nitrate (B79036)/Triamcinolone (B434) Acetonide) dosage for refractory dermatophytosis.
Frequently Asked Questions (FAQs)
Q1: What is the standard dosage and application of this compound for dermatophytosis?
A1: this compound is a topical cream containing 1% econazole (B349626) nitrate and 0.1% triamcinolone acetonide.[1] The standard application is a sparingly applied thin film to the affected skin area, typically twice daily (morning and evening).[2][3] Treatment duration is generally recommended until inflammatory symptoms subside, but should not exceed two weeks.[2][4] Following this period, therapy should be continued with a product containing only an antifungal agent like econazole.[2][4]
Q2: What are the primary mechanisms of action for this compound's components?
A2: this compound has a dual-action mechanism:
-
Econazole Nitrate: An imidazole (B134444) antifungal agent that disrupts the fungal cell membrane by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase.[5][6] This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5][7] Inhibition leads to increased membrane permeability and ultimately, fungal cell death.[7][8]
-
Triamcinolone Acetonide: A potent synthetic corticosteroid that provides anti-inflammatory, antipruritic (anti-itching), and vasoconstrictive actions.[4][9] It helps to quickly reduce symptoms like redness, swelling, and itching associated with the fungal infection.[10][11]
Q3: What are the suspected causes of refractory dermatophytosis in the context of this compound treatment?
A3: Refractory or treatment-resistant dermatophytosis is a growing concern.[12] Potential causes, even when using a combination product like this compound, include:
-
Antifungal Resistance: The dermatophyte may have developed resistance to econazole. This can occur through mechanisms such as point mutations in the target gene (ERG11), which encodes lanosterol 14-α-demethylase, or through the overexpression of efflux pumps that actively remove the drug from the fungal cell.[13][14][15]
-
Inappropriate Use of Corticosteroids: The triamcinolone component, while effective for inflammation, can suppress the local immune response.[10] Prolonged or improper use might impair the body's ability to clear the fungus, potentially worsening the infection or masking its severity, a condition known as tinea incognito.[10][12]
-
Host Factors: Immunocompromised status of the host can significantly hinder the clearance of the infection.
-
Incorrect Diagnosis: The skin condition may not be of fungal origin, or it may be a dermatophyte species not typically susceptible to econazole.
-
Poor Drug Penetration: The formulation may not effectively penetrate the infected tissue (e.g., in thick, hyperkeratotic lesions or nail infections) to reach the required inhibitory concentrations.
References
- 1. pillintrip.com [pillintrip.com]
- 2. This compound | 1%+0.1% | Cream | পেভিসোন ১%+০.১% ক্রীম | Synovia Pharma PLC. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 3. epharma.com.bd [epharma.com.bd]
- 4. adcock.com [adcock.com]
- 5. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 6. econazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. nbinno.com [nbinno.com]
- 8. podiapaedia.org [podiapaedia.org]
- 9. This compound (78371-62-7) for sale [vulcanchem.com]
- 10. quora.com [quora.com]
- 11. drugs.com [drugs.com]
- 12. dermnetnz.org [dermnetnz.org]
- 13. Modulation of ERG gene expression in fluconazole-resistant human and animal isolates of Trichophyton verrucosum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jcmimagescasereports.org [jcmimagescasereports.org]
- 15. Trichophyton rubrum Azole Resistance Mediated by a New ABC Transporter, TruMDR3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pevisone (econazole/triamcinolone) Long-Term Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term use of Pevisone and strategies to mitigate the side effects of its corticosteroid component, triamcinolone (B434) acetonide.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for the active ingredients in this compound?
A1: this compound contains two active ingredients: econazole (B349626) nitrate (B79036) and triamcinolone acetonide.
-
Econazole Nitrate: This is an antifungal agent from the imidazole (B134444) class. Its primary mechanism of action is the inhibition of ergosterol (B1671047) synthesis, a vital component of fungal cell membranes.[1][2][3] By disrupting the integrity of the cell membrane, econazole increases its permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death.[1][2]
-
Triamcinolone Acetonide: This is a synthetic corticosteroid with potent anti-inflammatory, immunosuppressive, and anti-proliferative properties.[4][5] It acts by binding to the glucocorticoid receptor (GR) in the cytoplasm.[6] Upon binding, the GR-ligand complex translocates to the nucleus and modulates the transcription of target genes.[6] This leads to the suppression of pro-inflammatory cytokines and enzymes, and the promotion of anti-inflammatory genes.[6]
Q2: What are the most common side effects associated with long-term topical use of triamcinolone acetonide?
A2: Long-term or inappropriate use of topical triamcinolone acetonide can lead to a range of local and, less commonly, systemic side effects. The most frequently reported local side effects include:
-
Telangiectasia (visible small blood vessels)
-
Striae (stretch marks)[4]
-
Easy bruising and purpura
-
Perioral dermatitis and acneiform eruptions[7]
-
Hypopigmentation (lightening of the skin)
Systemic side effects are rare with topical application but can occur with prolonged use over large surface areas, on damaged skin, or under occlusive dressings. These can include hypothalamic-pituitary-adrenal (HPA) axis suppression and Cushing's syndrome.[8]
Q3: How can the risk of skin atrophy from long-term triamcinolone acetonide use be mitigated?
A3: Several strategies can be employed to minimize the risk of skin atrophy:
-
Use of the lowest effective potency and dose for the shortest possible duration.
-
Intermittent therapy: Applying the corticosteroid for a few days followed by a break can reduce the cumulative exposure.
-
Avoidance of use on sensitive skin areas: The face, groin, and underarms are more susceptible to atrophic changes.[12]
-
Novel Drug Delivery Systems: Research into advanced drug delivery systems, such as liposomes and nanoparticles, aims to enhance drug delivery to the target site while minimizing systemic absorption and side effects.[13][14][15][16] For instance, transfersomes, a type of highly deformable vesicle, have been shown to deliver triamcinolone acetonide effectively with a reduced atrophic potential compared to conventional creams.[17][18][19]
Q4: What is the "rebound flare" phenomenon associated with topical steroid withdrawal?
A4: Long-term, continuous, or inappropriate use of topical steroids can lead to a withdrawal reaction upon cessation of treatment, sometimes referred to as topical steroid withdrawal syndrome or red skin syndrome.[7] This can manifest as a severe rebound flare of the underlying dermatosis, with intense redness, stinging, and burning that may extend beyond the original treatment area.[7] This reaction is more likely to occur when potent steroids are used on delicate skin sites like the face and flexures.[7]
Troubleshooting Guides
Issue 1: Observing early signs of skin atrophy in an in vivo animal model.
-
Problem: Unexpectedly rapid onset of skin thinning, shininess, or telangiectasia in the treated area of the animal model.
-
Possible Causes:
-
The potency of the triamcinolone acetonide formulation may be too high for the chosen animal model or skin site.
-
The frequency or duration of application is excessive.
-
The use of occlusive dressings is significantly enhancing steroid penetration.[7]
-
The animal model (e.g., hairless mice) is particularly susceptible to steroid-induced atrophy.
-
-
Troubleshooting Steps:
-
Re-evaluate the experimental protocol:
-
Reduce the frequency of application (e.g., from twice daily to once daily).
-
Shorten the duration of the treatment period.
-
If using an occlusive dressing, consider its necessity or switch to a non-occlusive method.
-
-
Adjust the formulation:
-
Lower the concentration of triamcinolone acetonide in the vehicle.
-
Consider a different vehicle that may have a lower penetration-enhancing effect.
-
-
Refine the animal model:
-
Ensure the chosen animal model is appropriate for the study's objectives.
-
If possible, use a strain known to have a skin response more comparable to humans.
-
-
Issue 2: Difficulty in quantifying the extent of skin atrophy.
-
Problem: Subjective visual assessment of skin atrophy is leading to inconsistent and non-reproducible data.
-
Possible Solutions:
-
Histological Analysis:
-
Perform skin biopsies from treated and control areas.
-
Use stains such as Masson's trichrome to visualize and quantify collagen content.[20]
-
Measure epidermal and dermal thickness using calibrated imaging software.
-
-
Biochemical Assays:
-
Quantify collagen synthesis by measuring the levels of procollagen (B1174764) propeptides (e.g., PICP for type I collagen and PIIINP for type III collagen) in skin homogenates or suction blister fluid.[21]
-
-
Non-invasive Imaging:
-
Utilize techniques like high-frequency ultrasound or optical coherence tomography to measure skin thickness in vivo.
-
Reflectance Confocal Microscopy (RCM) and Atomic Force Microscopy (AFM) can be used to visualize and quantify collagen remodeling at the micro and nano-scale.[22]
-
-
Quantitative Data on Triamcinolone Acetonide Side Effects
Table 1: Incidence of Skin Atrophy with Intralesional Triamcinolone Acetonide in Alopecia Areata
| Triamcinolone Acetonide Concentration | Number of Studies | Total Patients | Pooled Event Rate of Skin Atrophy (95% CI) |
| 10 mg/dL | 6 | 291 | 1.83% (0.44% - 7.37%) |
| 5 mg/dL | 6 | 239 | 2.66% (0.83% - 8.23%) |
| 2.5/3.33 mg/dL | 5 | 196 | 3.85% (1.27% - 14.01%) |
| Data adapted from a systematic review and meta-analysis on the treatment of localized patchy alopecia areata.[23] |
Table 2: Comparative Atrophogenic Potential of Triamcinolone Acetonide in a Novel Drug Delivery System (Transfersome®) vs. Conventional Cream
| Formulation | Triamcinolone Acetonide Dose | Reduction in Skin Thickness (after 6 weeks) |
| Transfersome® | 2.5 µg/cm² | 12.1% |
| Conventional Cream | 25 µg/cm² | 21.1% |
| Data from a randomized controlled trial in healthy volunteers, demonstrating a significantly reduced atrophic potential for the Transfersome formulation at a bioequivalent dose.[17][18] |
Key Experimental Protocols
Vasoconstrictor Assay (Skin Blanching Assay)
This in vivo assay is used to determine the potency and bioequivalence of topical corticosteroid formulations. The degree of skin blanching (vasoconstriction) is proportional to the amount of steroid that penetrates the skin.
-
Materials:
-
Topical corticosteroid formulations (test and reference)
-
Healthy human volunteers with no skin diseases
-
Chromameter for objective color measurement
-
Occlusive dressings (optional, depending on the protocol)
-
Skin markers
-
-
Methodology:
-
Subject Selection: Screen and enroll healthy volunteers who show a clear vasoconstrictor response to a known corticosteroid.
-
Site Application: Apply a standardized amount of the test and reference formulations to designated sites on the forearms of the volunteers. Include untreated control sites.
-
Dose Duration: Apply the formulations for a predetermined duration (e.g., 6 hours), which can be determined from a pilot dose-duration response study.[24]
-
Assessment:
-
After the application period, remove the formulations.
-
At specified time points (e.g., 2, 4, 6, 18, 24 hours post-removal), measure the degree of skin blanching at each application site using a chromameter. The 'a*' value (redness) is typically used to quantify the blanching effect.
-
-
Data Analysis:
-
Calculate the Area Under the Effect Curve (AUEC) for the change in the 'a*' value over time for each formulation.
-
Compare the AUEC of the test formulation to the reference formulation to determine bioequivalence.
-
-
In Vivo Mouse Model of Topical Steroid-Induced Skin Atrophy
This animal model is used to investigate the structural and functional changes in the skin following prolonged topical steroid application.
-
Materials:
-
Hairless mice (e.g., SKH1)
-
Triamcinolone acetonide cream/ointment
-
Control vehicle
-
Calipers or micrometer for skin thickness measurement
-
Histology equipment and reagents (e.g., formalin, paraffin, hematoxylin (B73222) and eosin (B541160) stain, Masson's trichrome stain)
-
Microscope with imaging software
-
-
Methodology:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week.
-
Treatment Groups: Divide mice into treatment groups (e.g., triamcinolone acetonide, vehicle control, untreated control).
-
Topical Application: Apply a standardized amount of the formulation to a defined area on the dorsal skin of the mice daily for a specified period (e.g., 21 days).[25]
-
In Vivo Measurements: At regular intervals (e.g., weekly), measure the skinfold thickness of the treated area using calipers.
-
Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the mice.
-
Collect skin biopsies from the treated and control areas.
-
Fix the biopsies in 10% neutral buffered formalin and embed in paraffin.
-
-
Histological Analysis:
-
Section the paraffin-embedded tissues and stain with H&E to assess overall morphology and epidermal thickness.
-
Use Masson's trichrome stain to visualize and quantify collagen in the dermis.
-
-
Image Analysis:
-
Signaling Pathway and Experimental Workflow Diagrams
Glucocorticoid Receptor Signaling Pathway Leading to Skin Atrophy
Caption: Glucocorticoid receptor signaling cascade.
Experimental Workflow for Evaluating Novel Topical Formulations
Caption: Workflow for novel formulation evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Delineating Injectable Triamcinolone-Induced Cutaneous Atrophy and Therapeutic Options in 24 Patients—A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delineating Injectable Triamcinolone-Induced Cutaneous Atrophy and Therapeutic Options in 24 Patients-A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and In Vitro Characterization of Triamcinolone Acetonide-Loaded Lipid Liquid Crystal Nanocarriers for Ocular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Identification of Glucocorticoid Receptor Target Genes That Potentially Inhibit Collagen Synthesis in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Steroid-induced skin atrophy - Wikipedia [en.wikipedia.org]
- 10. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Preparation and In Vitro Characterization of Triamcinolone Acetonide-Loaded Lipid Liquid Crystal Nanocarriers for Ocular Delivery [apb.tbzmed.ac.ir]
- 12. Transcriptional Regulation of Keratin Gene Expression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Inhibitory effects of glucocorticoids on collagen synthesis by mouse sponge granulomas and granuloma fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. remedypublications.com [remedypublications.com]
- 15. mdpi.com [mdpi.com]
- 16. Research Portal [scholarship.miami.edu]
- 17. researchgate.net [researchgate.net]
- 18. Improved risk-benefit ratio for topical triamcinolone acetonide in Transfersome in comparison with equipotent cream and ointment: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biological activity and characteristics of triamcinolone-acetonide formulated with the self-regulating drug carriers, Transfersomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A new method to measure type I and III collagen synthesis in human skin in vivo: demonstration of decreased collagen synthesis after topical glucocorticoid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Holistic approach to visualize and quantify collagen organization at macro, micro, and nano‐scale - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. gmp-compliance.org [gmp-compliance.org]
- 25. Longitudinal in vivo tracking of adverse effects following topical steroid treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An automated image processing method to quantify collagen fiber organization within cutaneous scar tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Skin Permeability of Pevisone's Active Ingredients
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on investigating and enhancing the skin permeability of Pevisone's active ingredients: Econazole (B349626) Nitrate (B79036) and Triamcinolone (B434) Acetonide.
Frequently Asked Questions (FAQs)
Q1: What are the active ingredients in this compound and their key physicochemical properties?
Data Presentation: Physicochemical Properties of Active Ingredients
| Property | Econazole Nitrate | Triamcinolone Acetonide |
| Chemical Class | Imidazole Antifungal[7] | Fluorinated Corticosteroid[1] |
| Molecular Formula | C₁₈H₁₅Cl₃N₂O·HNO₃[5] | C₂₄H₃₁FO₆[1] |
| Molecular Weight | 444.70 g/mol [1][5] | 434.51 g/mol [1] |
| Mechanism of Action | Inhibits ergosterol (B1671047) synthesis, disrupting fungal cell membrane integrity.[7][8] | Acts on intracellular glucocorticoid receptors to produce anti-inflammatory, anti-pruritic, and vasoconstrictive effects.[9][10] |
| Solubility | Extremely lipophilic.[11] | Practically insoluble in water, sparingly soluble in alcohol.[5] |
| Systemic Absorption | Very low (<0.1%) after topical application to intact skin.[2][8][9] | Can be absorbed systemically, with absorption increased by inflammation, occlusion, and large application areas.[9][10] |
Q2: What are the primary barriers to the skin permeation of these active ingredients?
The principal barrier for topical drug delivery is the outermost layer of the epidermis, the stratum corneum .[12][13][14] This layer, often described by a "brick and mortar" model, consists of dead skin cells (corneocytes) embedded in a lipid-rich intercellular matrix, which limits the passage of most molecules.[13]
-
For Econazole Nitrate: Its high lipophilicity can sometimes limit its release from very greasy formulations into the more aqueous layers of the viable epidermis.[11]
-
For Triamcinolone Acetonide: While its lipophilicity aids in penetrating the stratum corneum, factors like formulation vehicle and skin condition significantly impact the extent of its absorption.[15]
Q3: What are common in vitro models for assessing the skin permeability of these ingredients?
In vitro models are essential for screening and mechanistic studies, with regulatory acceptance for bioequivalence testing (e.g., OECD TG 428).[16][17] The main types are In Vitro Release Tests (IVRT) and In Vitro Permeation Tests (IVPT).[13][18]
Data Presentation: Comparison of In Vitro Skin Permeation Models
| Feature | In Vitro Release Test (IVRT) | In Vitro Permeation Test (IVPT) | Parallel Artificial Membrane Permeability Assay (PAMPA) |
| Primary Purpose | Assesses the rate and extent of drug release from a formulation.[18] | Measures drug permeation through the skin to predict in vivo absorption.[18] | High-throughput screening of passive membrane permeability.[13][18] |
| Membrane Type | Synthetic, artificial membranes.[13][18] | Biological membranes (e.g., ex vivo human or porcine skin).[13][16][18] | Artificial membrane mimicking the stratum corneum.[13] |
| Typical Apparatus | Franz Diffusion Cell.[18] | Franz Diffusion Cell.[16][18] | 96-well plate format.[13] |
| Key Output | Release rate (e.g., µg/cm²/h).[13] | Flux (J), Permeability Coefficient (Kp), Lag Time.[13] | Permeability value (Pe). |
| Regulatory Status | Quality control, formulation screening.[13] | Accepted for bioequivalence studies (OECD 428).[16][17] | Primarily for early-stage research and screening.[18] |
Q4: What key strategies can be employed to enhance the skin permeability of this compound's active ingredients?
Several strategies can be explored, focusing on formulation, application conditions, and delivery systems.
-
Formulation Excipients: The choice of vehicle is critical. Ointments, for example, are effective at enhancing absorption by increasing skin hydration.[3] The inclusion of chemical penetration enhancers can reversibly modify the stratum corneum barrier.
-
Advanced Delivery Systems: Novel carriers can significantly improve drug delivery. Examples include:
-
Nanoemulsions: Increase skin permeability and provide controlled release.[19]
-
Lipid Nanoparticles (LNPs): Have shown high affinity for the skin and can significantly increase the penetration of Triamcinolone Acetonide.[20]
-
Flexisomal Nanocarriers: These are deformable vesicles that can squeeze through skin pores and have been shown to enhance the skin deposition of Econazole Nitrate.[21]
-
Multiple Emulsions (w/o/w): Have demonstrated the ability to increase the skin permeation of Econazole Nitrate compared to commercial formulations.[11]
-
-
Occlusion: Applying an occlusive dressing over the formulation can dramatically increase the absorption of corticosteroids like Triamcinolone Acetonide by increasing skin hydration and temperature.[10][22]
Troubleshooting Experimental Issues
Q: I am observing high variability in my in vitro permeation results. What could be the cause?
A: High variability is a common challenge in skin permeation studies. Consider these potential sources:
-
Skin Sample Inconsistency: The thickness and integrity of the stratum corneum can vary significantly between donors and even across different anatomical sites.[12][23] Ensure you have a consistent source for your skin samples (e.g., porcine ear, human abdomen) and handle them carefully to avoid damage.
-
Franz Cell Setup: Ensure there are no air bubbles trapped between the skin and the receptor fluid, as this will impede diffusion. Check that the cells are properly clamped and sealed to prevent leaks.
-
Temperature Control: Skin permeability is temperature-dependent.[24] Maintain the receptor fluid at a constant physiological temperature (typically 32°C or 37°C) using a circulating water bath.
-
Dosing and Application: Apply a precise and uniform amount of the formulation to the skin surface. Inconsistent application will lead to variable results.
Q: I am detecting very low or no drug in the receptor fluid. What steps can I take?
A: This suggests that the drug is not permeating the skin in detectable quantities or is being lost elsewhere.
-
Review Formulation: The drug may not be releasing effectively from the vehicle. An in vitro release test (IVRT) can help diagnose this issue.[13] For lipophilic drugs like Econazole, the formulation must facilitate partitioning into the skin.
-
Increase Study Duration: Permeation, especially for low-permeability compounds, can be slow. Extend the sampling time to allow for sufficient drug accumulation in the receptor fluid.
-
Check Analytical Sensitivity: Your analytical method (e.g., HPLC) may not be sensitive enough to detect the low concentrations permeating the skin. Method validation is crucial.
-
Assess Drug Binding: The active ingredients might be binding to the Franz cell apparatus or the skin itself. Conduct a mass balance study to determine the amount of drug retained in the skin and on the apparatus.
-
Solubility in Receptor Fluid: Ensure the drug is sufficiently soluble in the receptor fluid to maintain "sink conditions" (i.e., the concentration in the receptor fluid is less than 10% of the drug's saturation solubility). Adding a small percentage of a solubilizing agent like polysorbate 80 or cyclodextrin (B1172386) may be necessary.
Q: My skin membrane appears compromised or damaged at the end of the experiment. Why?
A: The integrity of the skin membrane is paramount for meaningful results.
-
Formulation Excipients: Some penetration enhancers or solvents can be harsh and may irreversibly damage the skin barrier.[23]
-
pH of the Formulation: An extreme pH can irritate and damage the skin.
-
Pre- and Post-Experiment Integrity Check: Always measure a baseline parameter like Transepidermal Water Loss (TEWL) or electrical resistance before the experiment. A significant change after the experiment indicates that the formulation has compromised the barrier integrity, and the permeation data may not be valid.
Detailed Experimental Protocols
Protocol: In Vitro Skin Permeation Test (IVPT) using Vertical Franz Diffusion Cells
This protocol is a generalized methodology based on OECD Guideline 428 for assessing the skin absorption of this compound's active ingredients.
1. Materials and Equipment:
-
Vertical Franz Diffusion Cells (with appropriate orifice diameter)
-
Circulating water bath set to 32°C or 37°C
-
Stir plate and magnetic stir bars
-
Ex vivo skin (e.g., full-thickness porcine ear skin, dermatomed human abdominal skin)[16][17]
-
Receptor fluid (e.g., phosphate-buffered saline pH 7.4, potentially with a solubilizer)
-
Test formulation (this compound cream or experimental formulation)
-
Positive and negative controls
-
HPLC or LC-MS/MS system for drug quantification
2. Skin Preparation:
-
Thaw frozen skin samples slowly.
-
If using full-thickness skin, carefully remove any subcutaneous fat with a scalpel.
-
Cut the skin into sections large enough to fit the Franz cells.
-
Visually inspect each skin section for any cuts, holes, or imperfections. Measure and record the skin thickness.
3. Franz Cell Assembly and Setup:
-
Fill the receptor chamber of each Franz cell with pre-warmed, de-gassed receptor fluid, ensuring no air bubbles are present. Add a magnetic stir bar.
-
Mount the prepared skin section onto the cell with the stratum corneum facing the donor chamber.
-
Clamp the donor and receptor chambers together securely.
-
Place the assembled cells in the holder within the circulating water bath and allow the system to equilibrate for at least 30 minutes.
4. Dosing and Sampling:
-
Apply a finite dose of the test formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor chamber.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw the entire volume of the receptor fluid via the sampling arm and immediately replace it with fresh, pre-warmed receptor fluid.
-
Store the collected samples at an appropriate temperature (e.g., 4°C or -20°C) prior to analysis.
5. Mass Balance and Data Analysis:
-
At the end of the experiment, dismantle the cells.
-
Wash the surface of the skin with a suitable solvent to recover any unabsorbed formulation.
-
Use a technique like tape stripping to quantify the drug retained in the stratum corneum.
-
Homogenize the remaining skin (epidermis and dermis) to quantify the drug retained in deeper layers.
-
Quantify the concentration of Econazole Nitrate and Triamcinolone Acetonide in all collected samples (receptor fluid, skin wash, tape strips, skin homogenate) using a validated analytical method.
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot this against time. The slope of the linear portion of this curve represents the steady-state flux (J).
Mandatory Visualizations
Caption: Workflow for In Vitro Skin Permeation Testing (IVPT) using Franz Cells.
Caption: Glucocorticoid anti-inflammatory signaling pathway for Triamcinolone Acetonide.
References
- 1. This compound (78371-62-7) for sale [vulcanchem.com]
- 2. This compound | 1%+0.1% | Cream | পেভিসোন ১%+০.১% ক্রীম | Synovia Pharma PLC. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 3. Emerging Trends in the Use of Topical Antifungal-Corticosteroid Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medicarcp.com [medicarcp.com]
- 6. oladoctor.com [oladoctor.com]
- 7. What is Econazole Nitrate used for? [synapse.patsnap.com]
- 8. Articles [globalrx.com]
- 9. adcock.com [adcock.com]
- 10. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Skin permeation of econazole nitrate formulated in an enhanced hydrophilic multiple emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guidance on dermal absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. xenometrix.ch [xenometrix.ch]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Development and evaluation of clove oil nanoemulsion-based topical cream for anti-inflammatory activity in mice [frontiersin.org]
- 20. Transdermal permeability of triamcinolone acetonide lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Topical bioavailability of triamcinolone acetonide: effect of occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 5 Biological factors influencing skin absorption – Pesticides Research No. 124 2009 – Dermal absorption of pesticides - evaluation of variability and prevention [www2.mst.dk]
- 24. What Are The Influencing Factors of Drug Percutaneous Absorption - CD Bioparticles Blog [cd-bioparticles.net]
Troubleshooting inconsistent results in Pevisone in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in in vitro assays involving Pevisone or its active components, Econazole (B349626) Nitrate and Triamcinolone (B434) Acetonide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound's active ingredients.
Antifungal Assays (Econazole Nitrate)
Q1: My Minimum Inhibitory Concentration (MIC) values for Econazole Nitrate are inconsistent between experiments. What are the common causes?
Inconsistent MIC values for Econazole Nitrate can stem from several factors related to the experimental setup and reagents. Here are the primary aspects to investigate:
-
Inoculum Preparation: The density of the fungal inoculum is critical. A common reason for variability is an inconsistent starting concentration of fungal cells. Ensure you are accurately preparing the inoculum to the recommended concentration (e.g., 0.5-2.5 x 10³ CFU/mL for Candida species) using a spectrophotometer or cell counting.[1]
-
Media Composition and pH: The composition and pH of the culture medium can significantly impact the activity of azole antifungals. Standardized media like RPMI-1640 buffered with MOPS to a pH of 7.0 are recommended to ensure reproducibility.[2] Variations in pH can alter the drug's effectiveness.
-
Protein Binding: Econazole is known to have a strong affinity for proteins.[3] If your culture medium is supplemented with serum, the free concentration of Econazole available to inhibit fungal growth will be reduced, leading to higher and more variable MICs. Consider using a serum-free medium or ensuring the serum concentration is consistent across all experiments.
-
Solvent and Dilution Errors: Econazole Nitrate has low aqueous solubility.[4][5] It is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) before being diluted in the culture medium. Inaccurate initial weighing, improper dissolution, or serial dilution errors can lead to significant variations in the final drug concentrations. Ensure the drug is fully dissolved and use calibrated pipettes for all dilutions.
-
Incubation Time and Temperature: Adherence to a standardized incubation time (e.g., 24-48 hours) and temperature (e.g., 35°C) is crucial.[1] Reading the MICs at inconsistent time points can lead to variability, as some fungi may exhibit trailing growth.
Q2: I am observing "trailing," where there is reduced but still visible fungal growth over a wide range of Econazole Nitrate concentrations. How should I interpret the MIC?
Trailing is a known phenomenon with azole antifungals. The Clinical and Laboratory Standards Institute (CLSI) guidelines suggest that the MIC should be read as the lowest concentration that produces a significant reduction in growth (often ≥50% or ≥80%) compared to the drug-free control well.[1] It is important to establish a consistent endpoint for determining the MIC and to apply it uniformly across all experiments.
Anti-inflammatory & Cell Viability Assays (Triamcinolone Acetonide)
Q3: I'm seeing high variability in the anti-inflammatory effect of Triamcinolone Acetonide in my cell-based assay. What should I check?
Variability in anti-inflammatory assays with Triamcinolone Acetonide can be attributed to several factors:
-
Cell Health and Passage Number: The health and passage number of your cell line (e.g., RAW 264.7 macrophages) are critical.[6] Cells that have been passaged too many times may have altered responses to stimuli and drugs. Always use cells within a defined passage number range and ensure they are healthy and in the exponential growth phase before starting an experiment.
-
Inconsistent Cell Seeding: Uneven cell numbers in the wells of your microplate will lead to variable results.[6][7] Ensure you have a homogenous cell suspension and use calibrated pipettes for accurate seeding.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the media components and affect cell health and drug response.[6][7] It is advisable to not use the outer wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity.
-
Stimulant Concentration and Incubation Time: The concentration of the inflammatory stimulus (e.g., lipopolysaccharide - LPS) and the incubation time are critical parameters. Ensure these are consistent across all experiments to achieve a reproducible inflammatory response.
-
Vehicle Effects: Triamcinolone Acetonide is often dissolved in a vehicle like ethanol (B145695) or DMSO before being added to the cell culture medium. High concentrations of these vehicles can be toxic to cells and can interfere with the assay.[8] Always include a vehicle control in your experiments to assess any effects of the solvent on the cells.
Q4: My cell viability assay shows that Triamcinolone Acetonide is causing significant cell death, even at concentrations where I expect an anti-inflammatory effect. Why is this happening?
Triamcinolone Acetonide can indeed induce cell death at higher concentrations.[9][10] This is a dose-dependent effect. It is crucial to perform a dose-response curve for cell viability in parallel with your anti-inflammatory assay to determine the concentration range where the drug is effective without being cytotoxic. If you are observing toxicity at your desired concentrations, you may need to adjust your experimental window or consider a different cell line.
Assays with this compound (Econazole Nitrate and Triamcinolone Acetonide Combination)
Q5: I am testing the combined effect of Econazole Nitrate and Triamcinolone Acetonide and my results are unpredictable. What could be the issue?
When working with a combination of drugs, additional factors can contribute to variability:
-
Synergistic or Antagonistic Effects: The two active ingredients may have synergistic or antagonistic effects that can vary depending on the cell type, fungal strain, and the specific concentrations used.[8][11] It is important to carefully design your experiments to evaluate the effects of each drug individually and in combination across a range of concentrations.
-
Differential Solubility and Stability: Econazole Nitrate and Triamcinolone Acetonide have different solubility profiles.[4][12] Ensuring that both drugs remain in solution at the desired concentrations throughout the experiment is crucial. Precipitation of one or both drugs will lead to inconsistent results.
-
Complex Interactions with Assay Components: The combination of two drugs may have unexpected interactions with the assay components (e.g., media, detection reagents). It is important to validate your assay with the combination to ensure that there are no interferences.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for in vitro assays with Econazole Nitrate and Triamcinolone Acetonide. These values should be used as a reference, and it is recommended to determine the optimal conditions for your specific experimental system.
Table 1: Typical Minimum Inhibitory Concentration (MIC) Ranges for Econazole Nitrate against Candida Species.
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.016 - 16 |
| Candida tropicalis | 0.0625 - 16 |
| Candida parapsilosis | 0.016 - 16 |
| Candida glabrata | 0.5 - 16 |
| Candida krusei | 0.25 - 16 |
Data compiled from multiple sources.[1][3][13]
Table 2: Indicative Effective Concentrations of Triamcinolone Acetonide in Anti-inflammatory Assays.
| Cell Line | Inflammatory Stimulus | Measured Cytokine | Effective Concentration Range |
| Human Retinal Microvascular Endothelial Cells | VEGF, TNF-α, IL-1β | - | Not specified |
| Human Umbilical Vein Endothelial Cells | IL-6 | - | 1 µg/mL |
| RAW 264.7 Macrophages | LPS | TNF-α, IL-6 | 1 µM - 100 µM |
| Human Elbow Lateral Epicondylitis-derived Cells | - | IL-6, IL-8 | 1 µM - 100 µM |
Data compiled from multiple sources.[14][15][16][17]
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Econazole Nitrate against Candida albicans
This protocol is based on the CLSI broth microdilution method.[2][5]
-
Preparation of Econazole Nitrate Stock Solution:
-
Aseptically weigh a precise amount of Econazole Nitrate powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).
-
-
Preparation of Microtiter Plates:
-
Using a sterile 96-well U-bottom microtiter plate, add 100 µL of RPMI-1640 medium (buffered with MOPS to pH 7.0) to all wells except the first column.
-
In the first column, add 200 µL of the Econazole Nitrate stock solution diluted in RPMI-1640 to twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no inoculum).
-
-
Preparation of Fungal Inoculum:
-
From a fresh culture of Candida albicans on Sabouraud Dextrose Agar, pick a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well from column one to eleven. Do not add inoculum to the sterility control wells in column twelve.
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Econazole Nitrate that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control well.
-
Protocol 2: In Vitro Anti-inflammatory Assay of Triamcinolone Acetonide in RAW 264.7 Macrophages
This protocol outlines the assessment of Triamcinolone Acetonide's ability to inhibit LPS-induced cytokine production.[18][19]
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a stock solution of Triamcinolone Acetonide in DMSO.
-
Create serial dilutions of Triamcinolone Acetonide in fresh culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of Triamcinolone Acetonide. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Pre-incubate the cells with the drug for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Add lipopolysaccharide (LPS) to each well (except for the unstimulated control) to a final concentration of 100 ng/mL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of Triamcinolone Acetonide compared to the LPS-stimulated control.
-
If desired, determine the IC₅₀ value (the concentration of the drug that causes 50% inhibition of cytokine production).
-
Visualizations
Signaling Pathways and Workflows
References
- 1. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of econazole and miconazole in vitro and in experimental candidiasis and aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103860566A - Triamcinolone acetonide and econazole cream and preparation method thereof - Google Patents [patents.google.com]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synergistic Activity of Econazole-Nitrate and Chelerythrine against Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 11. Enhanced Antifungal and Wound Healing Efficacy of Statistically Optimized, Physicochemically Evaluated Econazole-Triamcinolone Loaded Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and characterization of triamcinolone acetonide, a microglial-activation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Index - Troubleshooting and Problem-Solving in the IVF Laboratory [cambridge.org]
- 15. In vitro effect of triamcinolone and platelet-rich plasma on cytokine levels of elbow lateral epicondylitis-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Strategies to minimize Pevisone degradation in experimental setups
This guide provides researchers, scientists, and drug development professionals with strategies to minimize the degradation of Pevisone's active components—Econazole (B349626) Nitrate and Triamcinolone (B434) Acetonide—in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
This compound is a topical cream that combines two active pharmaceutical ingredients:
-
Econazole Nitrate (1% w/w): An imidazole (B134444) derivative with broad-spectrum antifungal properties.[1][2] It works by disrupting the fungal cell wall membrane.[2][3]
-
Triamcinolone Acetonide (0.1% w/w): A potent synthetic corticosteroid used for its anti-inflammatory, anti-pruritic, and vasoconstrictive effects.[1][4][5]
The formulation also contains excipients like benzoic acid and butylated hydroxyanisole (BHA), which act as a preservative and antioxidant, respectively.[4][5]
Q2: What are the primary factors that cause the degradation of this compound's components in experimental setups?
Degradation is component-specific and influenced by environmental factors:
-
For Triamcinolone Acetonide: The primary degradation pathways are oxidation and pH-dependent hydrolysis.[6][7][8][9] It is highly unstable in neutral to alkaline conditions (pH > 5.5) and its oxidation is catalyzed by trace metals.[6][8][9]
-
For Econazole Nitrate: This component is particularly sensitive to light (photodegradation).[10] It also has poor aqueous solubility, which can lead to precipitation and apparent loss if not handled correctly.[10][11] Both components can also be degraded by excessive heat and in strongly acidic, alkaline, or oxidizing conditions.[12][13]
Q3: How can I minimize the degradation of the Triamcinolone Acetonide component?
To maintain the stability of Triamcinolone Acetonide in your solutions:
-
Control pH: Maintain the pH of aqueous solutions at approximately 3.4, where its decomposition is minimal.[6][14] Avoid pH levels above 5.5, as the degradation rate increases rapidly.[6][14]
-
Prevent Oxidation: Oxidation is a key degradation pathway.[7][8]
-
Use high-purity solvents to minimize trace metal contamination.
-
Consider adding a chelating agent like disodium (B8443419) edetate (EDTA) to sequester catalytic metal ions.[15]
-
Add an antioxidant, such as sodium metabisulfite (B1197395), to the formulation.[8][9]
-
Prepare solutions under an inert atmosphere (e.g., by purging with nitrogen or argon) to remove dissolved oxygen.[8]
-
Q4: What are the best practices for preparing and handling solutions of Econazole Nitrate?
Due to its light sensitivity and low water solubility, follow these guidelines:
-
Protect from Light: All experiments and storage vessels should be protected from light using amber glass or by wrapping containers in aluminum foil to prevent photodegradation.[10]
-
Solvent Selection: Econazole Nitrate is very slightly soluble in water.[10] Use of co-solvents such as propylene (B89431) glycol and ethanol (B145695) can significantly improve its solubility and stability in liquid formulations.[10]
-
pH Considerations: While less sensitive to pH than Triamcinolone Acetonide, extreme pH values should be avoided as forced degradation occurs in acidic and alkaline hydrolysis conditions.[12][13] A pH of around 6.0 is suitable for topical gel formulations.[11]
Q5: What are the optimal storage conditions for stock solutions of these components?
-
Triamcinolone Acetonide Solutions: Store in a refrigerator at 2-8°C.[16] Ensure the container is tightly sealed and the pH is maintained around 3.4.[6][14]
-
Econazole Nitrate Solutions: Store in a cool, dark place. Light protection is critical.[10] For long-term stability, a formulation with propylene glycol and ethanol is recommended.[10]
-
Combined Solutions: A combined formulation requires careful balancing of pH, solvent systems, and protective measures. Given the conflicting optimal pH ranges, a slightly acidic pH (e.g., 4.0-4.5) may offer a reasonable compromise, but stability must be empirically verified for your specific experimental matrix. Always store protected from light and refrigerated.
Troubleshooting Guide
Problem: I am observing a rapid loss of Triamcinolone Acetonide potency in my aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Incorrect pH | Measure the pH of your buffer. If it is above 5.5, remake the solution using a buffer with a pH closer to 3.4.[6][14] |
| Oxidation | Prepare fresh solution using deoxygenated buffer (purged with N₂ or Ar). Add a chelating agent (e.g., 0.01% EDTA) and/or an antioxidant (e.g., 0.1% sodium metabisulfite).[8][9] |
| Contaminated Reagents | Use HPLC-grade solvents and high-purity water to minimize trace metal contamination that can catalyze oxidation.[8] |
Problem: My HPLC analysis shows unknown peaks appearing shortly after preparing a sample containing Triamcinolone Acetonide.
| Potential Cause | Troubleshooting Step |
| Oxidative Degradation | The primary degradation products of Triamcinolone Acetonide are a 21-aldehyde and a 17-carboxylic acid.[8][9] Their presence suggests oxidation. Implement the anti-oxidation strategies mentioned above. |
| Hydrolysis | If working in an alkaline or strongly acidic medium, these peaks could be hydrolysis products. Adjust the pH to the stable range (around 3.4).[6] |
| Photodegradation | While Econazole is more susceptible, corticosteroids can also undergo photodegradation.[17] Ensure samples are protected from UV light during preparation and analysis. |
Summary of Component Stability
The quantitative data below is derived from forced degradation studies and stability analyses.
Table 1: Stability Profile of Triamcinolone Acetonide
| Parameter | Condition / Observation | Impact on Stability | Recommended Action |
| pH | Optimal stability at pH ~3.4.[6][14] | Rapid degradation above pH 5.5.[6] | Use a buffer system to maintain pH between 3.0 and 4.0. |
| Oxidation | Catalyzed by O₂ and trace metals.[8][9] | Major degradation pathway, forming 21-aldehyde and 17-carboxylic acid products.[8][9] | Use antioxidants (e.g., sodium metabisulfite), chelating agents (e.g., EDTA), and deoxygenated solvents.[8] |
| Temperature | Susceptible to thermal degradation.[12][18] | Increased degradation rate at elevated temperatures. | Store solutions at 2-8°C. Avoid heat. |
| Solvents | Concentrated in propylene glycol in some formulations.[8][9] | Propylene glycol can extract and concentrate trace metals from other excipients, accelerating oxidation.[8][9] | Use high-purity solvents. If using propylene glycol, the addition of antioxidants is critical. |
Table 2: Stability Profile of Econazole Nitrate
| Parameter | Condition / Observation | Impact on Stability | Recommended Action |
| Light | Degrades upon exposure to light.[10] | Significant photodegradation can occur. | Work in low-light conditions and use amber or foil-wrapped containers for all solutions and experiments. |
| Solubility | Very slightly soluble in water.[10] | Can precipitate from aqueous solutions, leading to inaccurate concentrations. | Use co-solvents like ethanol and propylene glycol to ensure complete dissolution and stability.[10] |
| Forced Degradation | Degrades under heat, oxidation, and acidic/alkaline hydrolysis.[12][13] | Susceptible to breakdown under harsh experimental conditions. | Avoid extreme temperatures and pH. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Triamcinolone Acetonide Stock Solution (1 mg/mL)
-
Buffer Preparation: Prepare a 50 mM citrate (B86180) buffer and adjust the pH to 3.4 using hydrochloric acid or sodium hydroxide.
-
Deoxygenation: Sparge the buffer with high-purity nitrogen gas for at least 15 minutes to remove dissolved oxygen.
-
Additive Inclusion: To the deoxygenated buffer, add disodium edetate (EDTA) to a final concentration of 0.01% (w/v) and sodium metabisulfite to a final concentration of 0.1% (w/v). Stir until fully dissolved.
-
Dissolution of Triamcinolone Acetonide: Weigh the required amount of Triamcinolone Acetonide. As it is sparingly soluble in water, first create a slurry with a small amount of ethanol or DMSO before adding it to the stabilized buffer with vigorous stirring.[16] Ensure the final concentration of the organic solvent is minimal and does not interfere with downstream experiments.
-
Storage: Transfer the final solution to a sterile, amber glass vial, flush the headspace with nitrogen, seal tightly, and store at 2-8°C.
Protocol 2: General Best Practices for Handling this compound Components
-
Weighing: Perform weighing in an area with subdued lighting.
-
Glassware: Use clean glassware that has been thoroughly rinsed with high-purity water to remove any detergent residues or metal contaminants.
-
Light Protection: Immediately after preparing solutions containing Econazole Nitrate, wrap the container in aluminum foil or use amber vials.
-
Temperature Control: Perform dilutions and experimental steps on ice or in a cold room where appropriate to minimize thermal degradation.
-
Atmosphere: For experiments sensitive to oxidation, work in a glove box under an inert atmosphere.
Visual Guides
References
- 1. This compound (78371-62-7) for sale [vulcanchem.com]
- 2. Econazole Nitrate | C18H16Cl3N3O4 | CID 68589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. adcock.com [adcock.com]
- 5. oladoctor.com [oladoctor.com]
- 6. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. Development and Characterization of Econazole Topical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. US20180036263A1 - Stabilized formulation of triamcinolone acetonide - Google Patents [patents.google.com]
- 15. CN101239066A - Triamcinolone acetonide econazole cream - Google Patents [patents.google.com]
- 16. Triamcinolone acetonide | 76-25-5 [chemicalbook.com]
- 17. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dspace.library.uu.nl [dspace.library.uu.nl]
Technical Support Center: Quantification of Pevisone® Components in Biological Samples
Welcome to the technical support center for the bioanalysis of Pevisone® components. This compound® is a topical cream containing the active ingredients econazole (B349626) nitrate (B79036) (an antifungal agent) and triamcinolone (B434) acetonide (a corticosteroid)[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantification of these components in biological matrices such as plasma, serum, or tissue homogenates.
Due to the topical application of this compound®, systemic absorption of its active ingredients is generally low, leading to very low concentrations in biological fluids[4]. This presents significant analytical challenges requiring highly sensitive and specific methodologies. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to support your bioanalytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying econazole nitrate and triamcinolone acetonide in biological samples?
A1: The main challenges stem from the low systemic absorption of these topically applied drugs, resulting in concentrations in the low ng/mL range or even lower. Key difficulties include:
-
Low Analyte Concentrations: Requiring highly sensitive analytical techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to achieve the necessary limits of quantification (LOQ)[5][6][7].
-
Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., phospholipids, salts, proteins) can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement. This can significantly impact the accuracy and reproducibility of the results[8][9][10][11][12].
-
Sample Preparation: Efficient extraction of the analytes from complex biological matrices while minimizing interferences is crucial. Poor recovery during sample preparation can lead to underestimation of the analyte concentrations.
-
Method Validation: Ensuring the bioanalytical method is robust, accurate, and precise according to regulatory guidelines (e.g., FDA, ICH) is a critical and often complex process.
Q2: Which analytical technique is most suitable for the quantification of this compound® components in biological samples?
A2: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of drugs like econazole and triamcinolone acetonide in complex biological matrices. Its high sensitivity, specificity, and selectivity make it ideal for this purpose[5][6][7][13][14]. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection can also be used, but it may lack the required sensitivity for in-vivo samples and is more susceptible to interferences[15][16][17][18].
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Minimizing matrix effects is crucial for accurate quantification. Strategies include:
-
Effective Sample Preparation: Employing advanced sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of interfering matrix components.
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to separate the analytes from co-eluting matrix components is a key strategy. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column[9][10].
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement[10].
-
Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and QC samples in the same biological matrix as the study samples can help to normalize the matrix effects across the analytical run[11].
Q4: What are typical pharmacokinetic parameters for topically applied econazole and triamcinolone acetonide?
A4: Systemic absorption of econazole nitrate and triamcinolone acetonide after topical application is generally low. Econazole nitrate is only slightly absorbed from the skin, with less than 0.1% of the applied dose being systemically available[4]. Triamcinolone acetonide is well-absorbed from sites of local application, but systemic concentrations are still expected to be low[4]. For intramuscular injections of triamcinolone acetonide, reported Cmax values are in the range of 8.2-8.6 ng/mL[7]. After topical application, plasma concentrations are expected to be significantly lower.
Troubleshooting Guides
Issue 1: Poor or No Analyte Peak Detected
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | 1. Review Extraction Protocol: Ensure the chosen extraction method (LLE, SPE) is appropriate for the analytes' physicochemical properties (e.g., polarity, pKa). 2. Optimize Solvents: For LLE, test different organic solvents or solvent mixtures. For SPE, ensure the correct sorbent, wash, and elution solvents are used. 3. Check pH: Adjust the sample pH to ensure the analytes are in a neutral, unionized state for efficient extraction into an organic solvent. |
| Analyte Degradation | 1. Assess Stability: Perform stability tests of the analytes in the biological matrix at various conditions (e.g., room temperature, freeze-thaw cycles). 2. Use of Antioxidants/Preservatives: If degradation is observed, consider adding antioxidants or preservatives to the samples upon collection. |
| LC-MS/MS System Issues | 1. Check System Suitability: Inject a known standard solution to verify instrument performance (e.g., retention time, peak shape, signal intensity). 2. Clean Ion Source: Contamination of the ion source can lead to a significant drop in signal intensity. 3. Verify MS/MS Transitions: Ensure the correct precursor and product ions (MRM transitions) and collision energies are being used for the analytes. |
Issue 2: High Variability in Results and Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | 1. Implement SIL-IS: If not already in use, a stable isotope-labeled internal standard is the best solution to compensate for variable matrix effects. 2. Improve Sample Cleanup: Enhance the sample preparation method to remove more interfering components. Consider using a more selective SPE sorbent or a multi-step extraction process. 3. Dilute Samples: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components relative to the analyte[10]. |
| Inconsistent Sample Preparation | 1. Standardize Procedures: Ensure all sample preparation steps (e.g., vortexing time, centrifugation speed, evaporation temperature) are consistent across all samples. 2. Automate Where Possible: Using automated liquid handlers can improve the precision of sample preparation. |
| Carryover | 1. Optimize Wash Solvents: Use a strong organic solvent in the autosampler wash solution to effectively clean the needle and injection port between samples. 2. Inject Blanks: Inject blank solvent samples after high-concentration samples to assess for carryover. |
Quantitative Data Summary
The following tables summarize typical analytical parameters for the quantification of econazole and triamcinolone acetonide from published literature. These values can serve as a benchmark for method development and validation.
Table 1: Typical LC-MS/MS Parameters for Econazole Quantification
| Parameter | Value | Reference |
| Linearity Range | 0.20–50.00 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 0.20 ng/mL | [5] |
| Intra-day Precision (%RSD) | < 10.2% | [5] |
| Inter-day Precision (%RSD) | < 10.2% | [5] |
| Accuracy | Within ±15.0% | [5] |
| Recovery | ~93.5% | [19] |
| MRM Transition (m/z) | 381.07 → 124.92 | [5] |
Table 2: Typical LC-MS/MS Parameters for Triamcinolone Acetonide Quantification
| Parameter | Value | Reference |
| Linearity Range | 0.53–21.20 ng/mL | [6][7] |
| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL | [6][7] |
| Intra-day Precision (%RSD) | 3.0% - 10.0% | [7] |
| Inter-day Precision (%RSD) | 3.5% - 11.3% | [7] |
| Accuracy | -6.6% to -2.0% | [7] |
| MRM Transition (m/z) | 435.4 → 397.3 | [7] |
Experimental Protocols
Detailed Protocol: LC-MS/MS Quantification of Econazole and Triamcinolone Acetonide in Human Plasma
This protocol provides a general framework. Optimization and validation are required for specific applications.
1. Sample Preparation (Protein Precipitation followed by Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., econazole-d5 and triamcinolone acetonide-d7).
-
Add 600 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90-10% B
-
4.0-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Econazole: 381.1 > 125.0
-
Triamcinolone Acetonide: 435.3 > 415.3
-
Visualizations
References
- 1. oladoctor.com [oladoctor.com]
- 2. pillintrip.com [pillintrip.com]
- 3. This compound (78371-62-7) for sale [vulcanchem.com]
- 4. This compound | 1%+0.1% | Cream | পেভিসোন ১%+০.১% ক্রীম | Synovia Pharma PLC. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. zefsci.com [zefsci.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. longdom.org [longdom.org]
- 12. benchchem.com [benchchem.com]
- 13. japsonline.com [japsonline.com]
- 14. Development and Validation of a LC-MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent-Efinaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities and Degradation Products by HPTLC and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benthamdirect.com [benthamdirect.com]
- 18. japsonline.com [japsonline.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
Optimizing Pevisone treatment duration for specific fungal pathogens
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is intended to assist in optimizing the treatment duration of Pevisone for specific fungal pathogens.
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum duration for this compound treatment and why?
A1: The recommended maximum duration for this compound cream, a combination of econazole (B349626) nitrate (B79036) and triamcinolone (B434) acetonide, is typically two weeks.[1] The inclusion of the corticosteroid, triamcinolone acetonide, is to manage inflammatory symptoms.[1][2] Prolonged use of topical corticosteroids can lead to side effects such as skin thinning and atrophy.[3] If antifungal treatment is required beyond two weeks, it is advisable to switch to a preparation containing only an antifungal agent like econazole nitrate.[1]
Q2: How does the combination of an azole antifungal and a corticosteroid in this compound work?
A2: this compound combines the antifungal action of econazole nitrate with the anti-inflammatory properties of triamcinolone acetonide.[2][4] Econazole nitrate, an azole antifungal, inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane. This disruption leads to increased cell permeability and ultimately, fungal cell death.[5] Triamcinolone acetonide is a corticosteroid that reduces inflammation, itching, and redness associated with fungal infections.[1] Studies have shown a synergistic effect when combining these two types of drugs, providing both relief from inflammation and effective elimination of the fungal infection.[3]
Q3: Are there established clinical breakpoints for econazole against common dermatophytes?
A3: While standardized methods for antifungal susceptibility testing of dermatophytes exist, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), clinical breakpoints for econazole against dermatophytes like Trichophyton rubrum and Epidermophyton floccosum are not yet established.[1] However, research studies provide Minimum Inhibitory Concentration (MIC) ranges that indicate the in vitro activity of econazole against these pathogens.
Q4: Can this compound be used for all types of fungal infections?
A4: this compound is indicated for the treatment of fungal skin infections caused by dermatophytes and yeasts where inflammatory symptoms are prominent.[1] However, it is contraindicated in bacterial and viral skin infections.[1]
Troubleshooting Guide
Problem: Lack of clinical response to this compound treatment within the recommended two-week period.
Possible Causes and Solutions:
-
Antifungal Resistance: The infecting fungal strain may have reduced susceptibility to econazole.
-
Troubleshooting Step: Perform in vitro antifungal susceptibility testing to determine the Minimum Inhibitory Concentration (MIC) of econazole against the isolated pathogen. A higher than expected MIC may indicate resistance. (See Experimental Protocol 1 for details).
-
-
Incorrect Diagnosis: The skin condition may not be of fungal origin, or there may be a secondary bacterial infection.
-
Troubleshooting Step: Re-evaluate the diagnosis through microscopic examination (KOH smear) and culture to confirm the presence of fungal elements and rule out other pathogens.
-
-
Inappropriate Application: The cream may not be applied correctly or frequently enough.
-
Troubleshooting Step: Ensure the cream is applied sparingly to the affected area and surrounding skin twice daily.[1]
-
-
Underlying Immunosuppression: The patient's immune status may be compromising the treatment efficacy.
-
Troubleshooting Step: Consider the patient's overall health and potential underlying conditions that may affect their immune response.
-
Problem: Recurrence of infection after discontinuing this compound.
Possible Causes and Solutions:
-
Insufficient Treatment Duration: The two-week treatment may not have been sufficient to eradicate the fungus completely.
-
Troubleshooting Step: After the initial two-week this compound treatment, consider continuing with an econazole-only cream for an additional one to two weeks to ensure complete mycological cure.
-
-
Re-infection: The patient may be getting re-infected from a contaminated source (e.g., clothing, towels, or other infected individuals).
-
Troubleshooting Step: Advise on proper hygiene measures, including washing clothing and bedding in hot water and avoiding the sharing of personal items.
-
-
Presence of a Fungal Reservoir: The infection may persist in areas like the nails (onychomycosis), which can act as a reservoir for re-infection of the skin.
-
Troubleshooting Step: Examine the nails for signs of fungal infection. Onychomycosis often requires systemic antifungal therapy in addition to topical treatment.[4]
-
Data Presentation
Table 1: In Vitro Susceptibility of Specific Fungal Pathogens to Econazole
| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| Candida albicans | 0.016 - 16[6][7] |
| Trichophyton rubrum | < 0.001 - 0.25[8] |
| Epidermophyton floccosum | Not explicitly found in the provided search results, but generally susceptible to econazole. |
Note: MIC values can vary between studies and isolates.
Experimental Protocols
Protocol 1: Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC) of Econazole Against Dermatophytes
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.
1. Preparation of Fungal Inoculum: a. Culture the dermatophyte isolate (Trichophyton rubrum or Epidermophyton floccosum) on potato dextrose agar (B569324) (PDA) to induce conidia formation.[9] b. Harvest the conidia by flooding the agar surface with sterile saline and gently scraping the surface. c. Adjust the concentration of the conidial suspension to 1-3 x 10³ CFU/mL using a spectrophotometer.
2. Preparation of Antifungal Agent: a. Prepare a stock solution of econazole nitrate in dimethyl sulfoxide (B87167) (DMSO). b. Perform serial dilutions of the econazole stock solution in RPMI 1640 medium to achieve a range of final concentrations to be tested.
3. Microdilution Assay: a. Dispense 100 µL of each econazole dilution into the wells of a 96-well microtiter plate. b. Add 100 µL of the adjusted fungal inoculum to each well. c. Include a growth control well (inoculum without econazole) and a sterility control well (medium only). d. Incubate the plates at 28-30°C for 4-7 days.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of econazole that causes a 100% inhibition of visible fungal growth compared to the growth control.
Mandatory Visualizations
Caption: Mechanism of action of Econazole on the fungal cell.
Caption: Anti-inflammatory pathway of Triamcinolone Acetonide.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. CN103860566A - Triamcinolone acetonide and econazole cream and preparation method thereof - Google Patents [patents.google.com]
- 3. Evaluation of the efficacy of combination therapy in the treatment of fungal otitis externa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Econazole Nitrate + Triamcinolone Acetonide | ইকোনাজল নাইট্রেট + ট্রাইএ্যমসিনোলন এসিটোনাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medicinearticle.com [medicinearticle.com]
Technical Support Center: Refinement of Animal Models for Pevisone Studies
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy and reliability of Pevisone studies in animal models. This compound is a topical combination therapy containing econazole (B349626) nitrate (B79036) (an antifungal agent) and triamcinolone (B434) acetonide (a corticosteroid).
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical animal studies of this compound, offering potential causes and solutions in a clear question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| High variability in inflammatory response between animals in the same group. | Inconsistent application of the inflammatory agent (e.g., TPA, imiquimod). Minor variations in the shaved area can lead to different levels of drug absorption. Genetic drift within an outbred animal strain. | Ensure precise and consistent application of the inflammatory agent to the same anatomical location on each animal. Use a consistent and clearly demarcated area for drug application. Consider using inbred strains of mice (e.g., BALB/c or C57BL/6) to reduce genetic variability. |
| Difficulty distinguishing between the anti-inflammatory effect of triamcinolone and potential irritation from econazole or the vehicle. | The vehicle itself can have pro-inflammatory or soothing effects that confound the results.[1][2] Econazole nitrate can cause mild, transient irritation upon application. | Include a vehicle-only control group in your experimental design. Also, include groups treated with econazole nitrate alone and triamcinolone acetonide alone to isolate the effects of each active ingredient. Conduct a preliminary study to assess the irritancy potential of the vehicle on its own. |
| Unexpected skin atrophy, thinning, or other corticosteroid-related side effects in treatment groups. | Prolonged application of a potent corticosteroid like triamcinolone acetonide can lead to local side effects.[3][4][5] The animal model may be particularly sensitive to corticosteroids. The skin barrier may be compromised, leading to increased systemic absorption. | Reduce the duration of the study or the frequency of this compound application. Consider using a lower concentration of triamcinolone acetonide in a custom formulation for initial studies. Carefully observe and document any skin changes daily. Measure skin thickness at the application site at the beginning and end of the study. |
| Inconsistent or absent fungal infection in the Candida albicans skin infection model. | The inoculum may not be viable or may be of insufficient concentration. The animal's immune system may be clearing the infection too rapidly. The skin may not have been sufficiently abraded to allow for fungal penetration. | Always confirm the viability and concentration of the C. albidans inoculum before injection.[6] Use an appropriate immunosuppressive agent if necessary to establish a persistent infection. Ensure a standardized and gentle abrasion of the skin surface prior to applying the inoculum. |
| Contradictory results between in vivo data and in vitro antifungal assays. | The formulation vehicle may affect the release and penetration of econazole nitrate in the skin. The complex in vivo environment, including the host immune response and skin metabolism, can influence drug efficacy in ways not captured by in vitro models. | Conduct in vitro release testing (IVRT) and in vitro skin permeation testing (IVPT) to understand how the vehicle affects drug delivery.[7] Correlate in vivo findings with histopathological analysis of the infected tissue to assess fungal load and inflammatory response. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the design and execution of animal studies for this compound.
Q1: Which animal model is most appropriate for studying the efficacy of this compound?
A1: The choice of animal model depends on the specific research question.
-
For anti-inflammatory and antipruritic effects: The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice is a well-established and reproducible model for acute inflammation.[8][9] For chronic inflammation, a model involving multiple TPA applications can be used.[10]
-
For fungal infections with an inflammatory component: A Candida albicans induced skin infection model in mice or rabbits is suitable.[11][12] This allows for the simultaneous evaluation of both the antifungal and anti-inflammatory properties of this compound.
-
For psoriasis-like conditions: The imiquimod-induced psoriasis model in mice mimics many features of human psoriasis, including scaling, erythema, and epidermal thickening, making it relevant for studying the corticosteroid component of this compound.[13][14][15]
Q2: How can I quantify the anti-inflammatory effects in these models?
A2: Several quantitative methods can be employed:
-
Ear Thickness/Edema: Measure the thickness of the mouse ear using a digital caliper before and after treatment.[8][16]
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme found in neutrophils, and its activity in tissue homogenates can be used as a quantitative marker of neutrophil infiltration.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in skin tissue homogenates can be quantified using ELISA or multiplex assays.[17][18][19][20][21]
-
Histopathology: Skin biopsies can be stained with Hematoxylin and Eosin (H&E) to histologically score the degree of inflammation, epidermal thickness (acanthosis), and cellular infiltration.[22][23][24]
Q3: What is the appropriate duration for a this compound study in an animal model?
A3: The duration should be long enough to observe a therapeutic effect but short enough to avoid significant corticosteroid-induced side effects.
-
Acute inflammation models (e.g., single TPA application): Typically 24-72 hours.[25]
-
Fungal infection models: Often 7-14 days to allow for the establishment of infection and subsequent clearance.[12]
-
Chronic inflammation models (e.g., repeated TPA or imiquimod): May range from 7 to 14 days.[10][26]
It is crucial to include a time-course study in your initial experimental design to determine the optimal endpoint.
Q4: How should I prepare the animal's skin for topical application?
A4: Proper skin preparation is critical for consistent drug delivery. The hair in the application area should be carefully clipped 24 hours before the first treatment. Avoid causing abrasions or irritation to the skin during clipping, as this can affect the inflammatory response and drug penetration.
Q5: What are the key considerations for the vehicle control in this compound studies?
A5: The vehicle control should be the this compound formulation without the active ingredients (econazole nitrate and triamcinolone acetonide). It is essential to recognize that the vehicle itself can have an impact on the skin, potentially causing mild irritation or having emollient properties that can affect the study's outcome.[1][2] Therefore, a vehicle-only treated group is a critical control to accurately assess the effects of the active components.
Data Presentation
Table 1: Summary of Quantitative Data from a Rabbit Model of Candida albicans Infection Treated with an Econazole-Triamcinolone Combination
| Treatment Group | Fungal Culture Results (Day 14) | Erythema Score (Day 14) | Zone of Inhibition (mm) (Day 14) |
| Untreated Control | Positive in all animals | High | N/A |
| Econazole-Triamcinolone Loaded Nanoparticles | Positive in 1 out of 6 animals | Low | 15.90 |
| Suspension of Pure Drugs | Not specified | Moderate | 13.90 |
Data adapted from a study evaluating an optimized nanoparticle formulation of econazole and triamcinolone.[12]
Experimental Protocols
TPA-Induced Mouse Ear Edema Model (Acute Inflammation)
Materials:
-
12-O-tetradecanoylphorbol-13-acetate (TPA) solution in acetone (B3395972) (e.g., 20 µg/20 µL)
-
Test compounds (this compound, vehicle, individual active ingredients)
-
Acetone (vehicle for TPA)
-
Digital calipers
-
Male BALB/c or C57BL/6 mice (8-10 weeks old)
Procedure:
-
Anesthetize the mice.
-
Measure the initial thickness of both ears using digital calipers.
-
Topically apply 20 µL of the TPA solution to the inner and outer surfaces of the right ear. The left ear serves as a non-inflamed control.
-
After a set time (e.g., 30-60 minutes), topically apply the test compounds to the right ear.
-
At various time points (e.g., 4, 6, 24 hours) after TPA application, measure the thickness of both ears.
-
Calculate the ear edema as the difference in thickness between the TPA-treated ear and the untreated ear.
-
At the end of the experiment, euthanize the mice and collect the ears for further analysis (e.g., MPO assay, cytokine analysis, histopathology).
Candida albicans Skin Infection Model
Materials:
-
Candida albicans strain (e.g., ATCC 10231)
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB)
-
Phosphate-buffered saline (PBS), sterile
-
Fine-grit sandpaper or sterile needle for skin abrasion
-
Test compounds (this compound, vehicle, individual active ingredients)
-
Male or female BALB/c mice (6-8 weeks old)
Procedure:
-
Culture C. albicans on SDA plates and then in SDB to obtain a suspension of yeast cells.
-
Wash the cells with sterile PBS and adjust the concentration to approximately 1 x 10^8 cells/mL.
-
Anesthetize the mice and clip the hair on their backs.
-
Gently abrade a small area of the clipped skin with fine-grit sandpaper or by lightly pricking with a sterile needle.
-
Apply a known volume (e.g., 10 µL) of the C. albicans suspension to the abraded skin.
-
Allow the inoculum to dry.
-
Begin topical treatment with the test compounds 24 hours post-infection and continue daily for the duration of the study (e.g., 7-14 days).
-
Monitor the animals daily for clinical signs of infection (e.g., erythema, scaling, crusting).
-
At the end of the study, euthanize the mice and collect skin biopsies for fungal load determination (by plating tissue homogenates on SDA) and histopathological analysis.
Mandatory Visualization
Caption: Mechanism of action of econazole nitrate.
Caption: Anti-inflammatory mechanism of triamcinolone acetonide.
Caption: Workflow for TPA-induced ear edema model.
References
- 1. Vehicle or placebo? Investigators use incorrect terminology in randomized controlled trials half of the time: a systematic review of randomized controlled trials published in three major dermatology journals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of topical glucocorticoids in veterinary dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse effects of topical glucocorticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vc-mimlabs.s3.amazonaws.com [vc-mimlabs.s3.amazonaws.com]
- 6. niaid.nih.gov [niaid.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. karger.com [karger.com]
- 11. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Candida albicans Biofilm Development on Medically-relevant Foreign Bodies in a Mouse Subcutaneous Model Followed by Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 15. criver.com [criver.com]
- 16. inotiv.com [inotiv.com]
- 17. app.omni-inc.com [app.omni-inc.com]
- 18. researchgate.net [researchgate.net]
- 19. Cytokine Elisa [bdbiosciences.com]
- 20. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biomatik.com [biomatik.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Long-term assessment of cutaneous inflammation and treatment using optical resolution photoacoustic microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advanced In Vitro Models for Pevisone® Testing
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the limitations of traditional in vitro models for testing Pevisone®, a topical combination therapy containing econazole (B349626) nitrate (B79036) (an antifungal) and triamcinolone (B434) acetonide (a corticosteroid).[1] Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with advanced 3D skin models.
Frequently Asked Questions (FAQs)
Q1: Why are traditional 2D cell culture models insufficient for testing this compound®?
A1: While 2D cell cultures are cost-effective and well-established, they have significant limitations for testing topical dermatological drugs like this compound®.[2] These models lack the complex, three-dimensional architecture of human skin, which is crucial for barrier function, cell-cell interactions, and realistic drug penetration.[3][4] Consequently, 2D models are often not predictive of in vivo outcomes, potentially leading to higher costs and failure rates in clinical trials.[2]
Q2: What are the advantages of using 3D reconstructed human skin models for this compound® testing?
A2: 3D reconstructed human skin models, such as full-thickness skin models, offer a more physiologically relevant environment for testing.[5] They mimic the layered structure of the epidermis and dermis, providing a functional stratum corneum that acts as a barrier.[1][6] This allows for a more accurate assessment of this compound's efficacy in terms of both its antifungal and anti-inflammatory actions, as well as its potential for skin irritation or corrosion.[7][8]
Q3: What key endpoints can be measured when testing this compound® on 3D skin models?
A3: A variety of endpoints can be assessed to evaluate the efficacy and safety of this compound® in 3D skin models. Key assessments include:
-
Antifungal Efficacy: Measurement of fungal viability (e.g., CFU assay) or inhibition of fungal growth within the skin model.
-
Anti-inflammatory Effects: Quantification of pro-inflammatory cytokine release (e.g., IL-1α, IL-6, IL-8) using ELISA or multiplex assays.
-
Cytotoxicity: Cell viability can be assessed using methods like the MTT assay to determine potential damage to skin cells.[9][10]
-
Skin Barrier Integrity: This can be evaluated by measuring Transepidermal Water Loss (TEWL) or Transepithelial/transendothelial Electrical Resistance (TEER).[6]
-
Gene Expression Analysis: Changes in the expression of genes related to inflammation, barrier function, and extracellular matrix remodeling can be profiled using techniques like microarray or RNA sequencing.[11][12][13]
-
Histological Analysis: Tissue morphology, epidermal thickness, and cell differentiation can be examined through hematoxylin (B73222) and eosin (B541160) (H&E) staining and immunohistochemistry.[10]
Troubleshooting Guide for 3D Skin Model Experiments
This guide addresses common problems that may arise during the testing of this compound® on 3D skin models.
| Problem | Potential Cause | Recommended Solution |
| High variability in cell viability results | Inconsistent topical application of this compound® cream. | Ensure uniform and consistent application of the test substance across all tissue replicates. Utilize a positive displacement pipette or a validated application method. |
| Uneven tissue development or differentiation. | Optimize cell culture conditions to ensure consistent tissue morphology. Verify the quality of the 3D skin models before starting the experiment. | |
| Unexpectedly low antifungal efficacy | Poor penetration of econazole nitrate through the stratum corneum. | Evaluate the barrier function of the 3D skin model to ensure it is not overly compromised or unrealistically robust. Consider using models with varying barrier properties. |
| Fungal strain is resistant to econazole. | Confirm the susceptibility of the fungal strain to econazole nitrate using standard antifungal susceptibility testing methods. | |
| Contamination of 3D skin models | Introduction of microbes during handling or culture. | Maintain strict aseptic techniques throughout the experimental process. Regularly monitor cultures for any signs of contamination. |
| Contaminated cell lines or reagents. | Ensure all cell lines and reagents are certified to be free of contamination. | |
| Difficulty in assessing barrier function (TEWL/TEER) | Improper sealing of the culture insert. | Ensure the culture inserts are properly seated in the multi-well plates to prevent leakage. |
| Environmental fluctuations affecting measurements. | Conduct TEWL measurements under controlled temperature and humidity conditions to minimize variability.[2] | |
| Inconsistent gene expression results | Variability in the time of tissue harvest. | Harvest all tissue samples at the same time point post-treatment to ensure consistency. |
| RNA degradation during sample processing. | Use an RNA stabilization solution and follow best practices for RNA extraction from tissues to maintain RNA integrity. |
Experimental Protocols
Protocol 1: Assessment of Antifungal Efficacy in a 3D Human Skin Equivalent Model
-
Model Preparation: Culture 3D human skin equivalents (commercially available or laboratory-developed) at the air-liquid interface to allow for full epidermal differentiation.
-
Fungal Inoculation: Topically apply a suspension of a relevant fungal species (e.g., Trichophyton rubrum or Candida albicans) to the surface of the skin models.
-
This compound® Application: After an initial incubation period to allow for fungal adhesion and growth, topically apply a standardized amount of this compound® cream to the infected models. Include untreated and vehicle control groups.
-
Incubation: Incubate the treated models for a specified period (e.g., 24, 48, or 72 hours) under appropriate culture conditions.
-
Efficacy Assessment:
-
CFU Assay: Homogenize the tissue samples, perform serial dilutions, and plate on appropriate agar (B569324) to determine the number of viable fungal colonies.
-
Histology: Fix, embed, and section the tissue models. Stain with Periodic acid-Schiff (PAS) to visualize fungal elements within the tissue.
-
-
Data Analysis: Compare the fungal load (CFU/model) between the this compound®-treated group and the control groups.
Protocol 2: Evaluation of Anti-Inflammatory Effects and Cytotoxicity
-
Model Preparation: Culture 3D human skin equivalents as described above.
-
Induction of Inflammation: Treat the models with an inflammatory stimulus, such as lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IL-1β), to induce an inflammatory response.
-
This compound® Application: Topically apply this compound® cream to the inflamed models. Include non-inflamed, inflamed-untreated, and vehicle control groups.
-
Incubation: Incubate for a defined period (e.g., 24 hours).
-
Endpoint Analysis:
-
Cytokine Analysis: Collect the culture medium and quantify the levels of pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8) using ELISA kits.
-
MTT Assay for Viability: Following incubation, perform an MTT assay according to the manufacturer's protocol to assess cell viability.[10]
-
Gene Expression: Extract RNA from the tissue models and perform RT-qPCR or microarray analysis to evaluate the expression of inflammatory and cytotoxicity-related genes.
-
-
Data Analysis: Compare cytokine levels, cell viability percentages, and gene expression profiles across the different treatment groups.
Data Presentation
Table 1: Comparative Efficacy of this compound® in 2D vs. 3D In Vitro Models
| Parameter | 2D Keratinocyte Monolayer | 3D Human Skin Equivalent | Reference |
| Econazole Nitrate IC50 (Antifungal) | 0.5 µg/mL | 5.0 µg/mL | Fictional Data |
| Triamcinolone Acetonide IC50 (Anti-inflammatory - IL-8 Inhibition) | 10 nM | 100 nM | Fictional Data |
| Predicted In Vivo Irritation Potential | Low | Moderate | Fictional Data |
| Barrier Penetration Assessment | Not Applicable | Possible (e.g., via Franz diffusion cell) | [6] |
Note: The data in this table is illustrative and serves as an example of how quantitative data can be presented. Actual values would need to be determined experimentally.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for the two active components of this compound®.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. karger.com [karger.com]
- 3. Current advances in skin-on-a-chip models for drug testing - Zhang - Microphysiological Systems [mps.amegroups.org]
- 4. BiblioBoard [openresearchlibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. premiumbeautynews.com [premiumbeautynews.com]
- 7. thepsci.eu [thepsci.eu]
- 8. Skin Corrosion and Irritation Test of Nanoparticles Using Reconstructed Three-Dimensional Human Skin Model, EpiDermTM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dermatest.com [dermatest.com]
- 10. A Simple Method for the Production of Human Skin Equivalent in 3D, Multi-Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Insights Into the Effects of PLLA-SCA on Gene Expression and Collagen Synthesis in Human 3D Skin Models Containing Macrophages - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Gene Profiling of a 3D Psoriatic Skin Model Enriched in T Cells: Downregulation of PTPRM Promotes Keratinocyte Proliferation through Excessive ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Improving the reproducibility of Pevisone antifungal susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of Pevisone antifungal susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
This compound is a topical cream that combines two active ingredients: econazole (B349626) nitrate (B79036) and triamcinolone (B434) acetonide.[1] Econazole nitrate is an antifungal agent belonging to the imidazole (B134444) class, while triamcinolone acetonide is a potent corticosteroid.[1][2][3] This combination is designed to treat fungal skin infections where inflammation is a prominent feature.
Q2: How does the econazole component of this compound work against fungi?
Econazole exerts its antifungal effect by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is a crucial cytochrome P-450 enzyme in the fungal cell.[4][5][6] This enzyme is necessary for the conversion of lanosterol to ergosterol (B1671047).[5][6] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts the membrane's integrity and function, leading to increased permeability and ultimately, fungal cell death.[4]
Q3: What is the role of triamcinolone acetonide in this compound?
Triamcinolone acetonide is a glucocorticoid with anti-inflammatory and immunosuppressive properties.[7][8][9] In this compound, it helps to reduce the symptoms of inflammation associated with fungal skin infections, such as redness, itching, and swelling.[10][11]
Q4: What are the standard methods for antifungal susceptibility testing (AST)?
Standardized methods for antifungal susceptibility testing have been developed by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure inter-laboratory reproducibility.[12][13][14][15][16] The primary methods include:
-
Broth microdilution: This is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[12][13][17][18]
-
Disk diffusion: This method involves placing antibiotic-impregnated disks on an agar (B569324) plate inoculated with the fungus. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.[17][18]
-
Agar dilution: In this method, the antifungal agent is incorporated into the agar medium at different concentrations, and the fungus is then inoculated on the plates.[18]
Q5: What is the Minimum Inhibitory Concentration (MIC) and how is it interpreted?
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][17][18] The MIC value is used to classify a fungal isolate as susceptible (S), susceptible-dose dependent (SDD) or intermediate (I), or resistant (R) to a particular antifungal agent based on established clinical breakpoints.[19][20]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values for the same isolate | - Inoculum size variability- Improper incubation conditions (temperature, duration)- Subjective endpoint reading- Media composition variation | - Standardize inoculum preparation to a 0.5 McFarland standard.- Ensure incubators are calibrated and maintain a consistent temperature (typically 35°C).- Adhere to standardized incubation times (e.g., 24-48 hours for Candida spp.).- Use a spectrophotometer for objective endpoint reading where possible.- Use standardized media such as RPMI-1640 with L-glutamine and buffered with MOPS. |
| No fungal growth in control wells/plates | - Inoculum viability issue- Inactive fungal culture- Contamination of media or reagents | - Use fresh, actively growing fungal cultures for inoculum preparation.- Perform a viability check of the inoculum by plating a small aliquot on non-selective agar.- Use sterile techniques throughout the procedure and ensure media and reagents are not expired. |
| Trailing growth (reduced but persistent growth at high drug concentrations) | - This is a known phenomenon with azole antifungals.- Reading endpoints after prolonged incubation. | - Read MICs at the recommended time point (e.g., 24 hours for Candida spp.).- For azoles, the MIC is often defined as the lowest drug concentration that causes a significant (e.g., ≥50%) decrease in growth compared to the drug-free control.[12] |
| Contamination with bacteria or other fungi | - Non-sterile technique during inoculation or plate preparation.- Contaminated reagents or media. | - Strictly adhere to aseptic techniques.- Regularly check the sterility of media and reagents. |
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing for Econazole
This protocol is adapted from the CLSI M27 standard for yeast susceptibility testing.
1. Inoculum Preparation: a. Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Select several well-isolated colonies and suspend them in 5 mL of sterile 0.85% saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a McFarland standard card. This corresponds to approximately 1-5 x 10^6 CFU/mL. d. Dilute the standardized suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
2. Microdilution Plate Preparation: a. Prepare serial twofold dilutions of econazole in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL. b. Each well should contain 100 µL of the diluted econazole solution. c. Include a drug-free well for a positive growth control and an uninoculated well for a negative control (sterility check).
3. Inoculation and Incubation: a. Inoculate each well (except the negative control) with 100 µL of the final inoculum suspension. The final volume in each well will be 200 µL. b. Seal the plates or place them in a humidified chamber to prevent evaporation. c. Incubate the plates at 35°C for 24-48 hours.
4. Reading and Interpreting Results: a. After incubation, examine the plates. The MIC is the lowest concentration of econazole that causes a prominent decrease in turbidity (approximately 50% growth inhibition) compared to the positive growth control. b. A viewing mirror or a spectrophotometric plate reader (at 490 nm) can be used for more objective endpoint determination.
Visualizations
Mechanism of Action of Econazole
Caption: Mechanism of action of econazole via inhibition of ergosterol synthesis.
Common Mechanisms of Azole Resistance in Fungi
Caption: Key mechanisms contributing to azole antifungal resistance.
Troubleshooting Workflow for Inconsistent AST Results
Caption: A logical workflow for troubleshooting inconsistent AST results.
References
- 1. medex.com.bd [medex.com.bd]
- 2. Triamcinolone acetonide - Wikipedia [en.wikipedia.org]
- 3. Econazole - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 5. Econazole | C18H15Cl3N2O | CID 3198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. econazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
- 8. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 10. Side-effects of topical steroids: A long overdue revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. doctoroncall.com.my [doctoroncall.com.my]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Standardization of antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Standardization of antifungal susceptibility testing and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apec.org [apec.org]
- 18. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. EUCAST: Definition of S, I and R [eucast.org]
Strategies to reduce variability in Pevisone skin penetration assays
Welcome to the technical support center for Pevisone (econazole nitrate (B79036) and triamcinolone (B434) acetonide) skin penetration assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize variability and ensure the generation of robust, reproducible data from in vitro skin permeation tests (IVPT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its components relevant to skin penetration studies?
This compound is a topical cream combining two active pharmaceutical ingredients (APIs):
-
Econazole (B349626) Nitrate: A broad-spectrum antifungal agent.[1] It is lipophilic (fat-loving), which influences its penetration into and through the skin's lipid-rich stratum corneum.[2]
-
Triamcinolone Acetonide: A synthetic corticosteroid with anti-inflammatory, anti-pruritic, and vasoconstrictive properties.[3]
Understanding the distinct physicochemical properties of each API is crucial for designing an appropriate IVPT method, particularly in selecting the receptor fluid.
Q2: What is the primary source of variability in in vitro skin penetration assays?
The single largest source of variability is the skin membrane itself.[4][5] Human skin, while being the gold standard, is inherently variable due to biological differences.[6][7] Key factors contributing to this variability include:
-
Donor Characteristics: Age, gender, and ethnicity of the skin donor.[8]
-
Anatomical Site: Skin thickness and the density of appendages (hair follicles, sweat glands) differ across the body.[4][6]
-
Skin Preparation: The method used to prepare the skin (e.g., full-thickness, dermatomed, or epidermal sheets) can significantly impact results.[6]
-
Handling and Storage: Freeze-thaw cycles and storage duration can affect the barrier integrity.[4]
Q3: How can I minimize variability originating from the skin membrane?
To control for membrane-related variability, a stringent and consistent protocol is essential:
-
Standardize Skin Source: Whenever possible, use skin from the same donor and the same anatomical location for a set of experiments.[4][5]
-
Use Dermatomed Skin: Preparing skin to a consistent thickness (dermatoming) removes the highly variable lower dermis and is a common practice to reduce variability.[6]
-
Perform Barrier Integrity Tests: Before applying the product, you must verify that the skin's barrier function is intact. Discard any membranes that fail the integrity test.[9] Common methods are detailed in Table 2.
Q4: What are the critical experimental parameters to control in a Franz Diffusion Cell setup?
Beyond the membrane, precise control over the experimental setup is crucial. Validation of your equipment and methodology can dramatically reduce data variability.[10] Key parameters to standardize are outlined in the table below.
Data Presentation: Critical Parameters & Selections
Table 1: Critical Experimental Parameters for Franz Diffusion Cell Assays
| Parameter | Recommended Value / Practice | Rationale & Justification |
| Temperature | 32 ± 1°C at the skin surface | Mimics the physiological temperature of human skin, which is critical for accurate permeation results.[11][12] |
| Receptor Fluid | Selection based on API solubility (See Table 3) | Must maintain "sink conditions" (API concentration <10% of saturation) without damaging the skin barrier.[6][9] |
| Stirring Rate | 400 - 600 RPM (or as validated) | Ensures the receptor fluid is well-mixed, preventing concentration gradients at the skin-fluid interface.[10] |
| Dose Application | Finite dose (e.g., 5-15 mg/cm²) applied evenly | A consistent, finite dose mimics real-world application and prevents inconsistencies in the amount of drug available for permeation.[8][9] |
| Occlusion | Cover donor chamber (e.g., with Parafilm®) | Prevents evaporation of the formulation vehicle and maintains hydration conditions.[10] |
| Sampling | Automated or highly consistent manual sampling | Reduces errors from variable sample volumes and timing. Replace withdrawn volume with fresh, pre-warmed medium.[10][13] |
Table 2: Comparison of Skin Membranes for IVPT
| Membrane Type | Advantages | Disadvantages | Best For |
| Human Ex Vivo Skin | Gold standard; most clinically relevant.[7] | High inter- and intra-donor variability; ethical and supply constraints.[4][6] | Pre-clinical studies, pivotal bioequivalence studies. |
| Porcine (Pig) Skin | Structurally and functionally similar to human skin. | Can be more permeable than human skin; still has biological variability. | Early-stage screening, formulation ranking. |
| Synthetic Membranes | No biological variability; highly reproducible.[14] | Lacks biological complexity; may not accurately predict in vivo performance.[15] | Quality control, screening of formulation prototypes. |
| Reconstituted Human Epidermis | Reproducible; contains metabolically active cells. | Lacks a dermal layer; barrier may be less robust than native skin.[15] | Safety testing, screening studies. |
Table 3: Common Receptor Fluids for this compound's Active Ingredients
| Active Ingredient | Property | Recommended Receptor Fluid | Justification |
| Econazole Nitrate | Lipophilic | Phosphate Buffered Saline (PBS) with a solubilizing agent (e.g., 2% Oleth-20, 5% Volpo-20, or up to 40% ethanol). | The low aqueous solubility of econazole requires a co-solvent or surfactant to maintain sink conditions. The chosen agent should be validated to ensure it does not compromise the skin barrier.[2][15] |
| Triamcinolone Acetonide | Moderately Lipophilic | Phosphate Buffered Saline (PBS), potentially with a small percentage of organic solvent (e.g., ethanol). | Generally has sufficient aqueous solubility for PBS to be effective, but this must be confirmed for the specific formulation and dose.[16] |
Troubleshooting Guide
Problem: My results show high variability between replicate cells (e.g., Coefficient of Variation > 30%).
-
Possible Cause 1: Compromised Skin Barrier. One or more skin sections may have been physically damaged (e.g., microscopic holes or scratches).
-
Solution: Implement a mandatory skin barrier integrity test for every skin section before the experiment begins. Exclude any sections that do not meet the acceptance criteria (e.g., acceptable Trans-Epidermal Water Loss or tritiated water flux).[9]
-
-
Possible Cause 2: Inconsistent Dosing. Uneven application or variation in the amount of cream applied to the diffusion area.
-
Solution: Use a positive displacement pipette to apply the dose. Ensure the dose is spread evenly and confined to the defined donor area. Meticulous operator training is key.[9]
-
-
Possible Cause 3: Air Bubbles. An air bubble trapped beneath the skin in the receptor chamber can act as a barrier to diffusion.
-
Solution: Carefully inspect each cell after assembly to ensure no bubbles are present. Degas the receptor fluid before use.[12]
-
Problem: I am detecting very low or no drug in the receptor fluid.
-
Possible Cause 1: Insufficient Assay Sensitivity. The analytical method (e.g., HPLC) may not be sensitive enough to detect the low concentrations of drug that have permeated.
-
Solution: Validate your analytical method to ensure a sufficiently low limit of quantification (LOQ). Concentrate the samples if necessary.
-
-
Possible Cause 2: Poor Drug Solubility in Receptor Fluid. The drug concentration in the receptor fluid has reached its saturation point, preventing further diffusion (i.e., sink conditions are lost).
-
Solution: Re-evaluate your receptor fluid. For a lipophilic drug like econazole, you will likely need to add a validated solubilizing agent (see Table 3).[2] Increase the sampling frequency to keep the drug concentration low.
-
Problem: I am seeing unusually high and rapid permeation in the first few time points.
-
Possible Cause: "Leaky" Membrane. The skin barrier was compromised from the start. This can be caused by improper skin harvesting, storage, or preparation, or by cutting through a hair follicle.[4]
-
Solution: This highlights the critical importance of a pre-experiment barrier integrity test.[9] Review your skin preparation procedures to ensure you are not damaging the tissue.
-
Problem: My mass balance at the end of the experiment is poor (e.g., <85% or >115% recovery).
-
Possible Cause 1: Drug Binding. The drug may be binding to the components of the Franz cell apparatus.
-
Solution: Use diffusion cells made of inert materials.[11] Perform a recovery study by adding a known amount of the drug to the apparatus without a membrane to quantify any binding.
-
-
Possible Cause 2: Incomplete Extraction. The procedures to extract the drug from the skin surface and the skin itself at the end of the study may be inefficient.
-
Solution: Validate your extraction methods. This involves spiking blank skin samples with a known amount of drug and ensuring you can recover >90% of it.
-
Experimental Protocols
Detailed Methodology: Standard IVPT using Vertical Franz Diffusion Cells
This protocol is a general guideline compliant with OECD Test Guideline 428.[6][17]
-
Preparation of Receptor Fluid:
-
Prepare the selected receptor fluid (e.g., PBS with 5% Volpo-20).
-
Degas the fluid for at least 30 minutes using sonication or vacuum to prevent bubble formation.[12]
-
-
Franz Cell Assembly:
-
Set up the Franz diffusion cell system and connect it to a circulating water bath to maintain the temperature at 32°C.[12]
-
Fill the receptor chamber with the degassed receptor fluid, ensuring the fluid is level with the top of the chamber and free of air bubbles.
-
Add a small magnetic stir bar to the receptor chamber and begin stirring at a consistent, validated speed (e.g., 600 RPM).
-
-
Skin Membrane Preparation and Mounting:
-
Thaw frozen human or porcine skin slowly.
-
If necessary, prepare dermatomed skin sections of a specified thickness (e.g., 300-500 µm).
-
Cut a section of skin large enough to fit between the donor and receptor chambers.
-
Perform Barrier Integrity Test: Measure TEWL or another validated parameter. Only proceed with skin sections that meet the pre-defined acceptance criteria.[9]
-
Mount the skin section onto the receptor chamber, ensuring the stratum corneum (outermost layer) faces upwards into the donor chamber. Secure the donor chamber on top and clamp the assembly firmly to prevent leaks.[12]
-
Allow the skin to equilibrate with the receptor fluid for approximately 30 minutes.
-
-
Dose Application:
-
Accurately weigh a finite dose of this compound cream (e.g., 10 mg/cm²) and apply it evenly onto the surface of the skin in the donor chamber.
-
Cover the donor chamber opening with Parafilm® or a glass lid to prevent evaporation.[10]
-
-
Sampling:
-
At pre-determined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor fluid through the sampling arm.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.[13]
-
Store samples appropriately (e.g., at 4°C) prior to analysis.
-
-
End-of-Experiment Mass Balance:
-
At the final time point, dismantle the cell.
-
Carefully wash the skin surface with a suitable solvent to recover any unabsorbed cream.
-
Use a technique like tape stripping to separate the stratum corneum from the rest of the epidermis/dermis.
-
Extract the drug from the different skin layers (stratum corneum, epidermis/dermis) and the surface wash using a validated solvent extraction method.
-
Analyze all samples (receptor fluid aliquots, surface wash, skin extracts) using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Mandatory Visualizations
Caption: Workflow for an In Vitro Skin Permeation Test using a Franz Diffusion Cell.
Caption: Troubleshooting decision tree for identifying sources of high variability.
References
- 1. This compound | 1%+0.1% | Cream | পেভিসোন ১%+০.১% ক্রীম | Synovia Pharma PLC. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 2. Skin permeation of econazole nitrate formulated in an enhanced hydrophilic multiple emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adcock.com [adcock.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. In Vitro Skin Permeation Testing based on OECD Guidance [lnhlifesciences.org]
- 8. mdpi.com [mdpi.com]
- 9. fda.gov [fda.gov]
- 10. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ec.europa.eu [ec.europa.eu]
- 12. alterlab.co.id [alterlab.co.id]
- 13. Hydrocortisone Diffusion Through Synthetic Membrane, Mouse Skin, and Epiderm™ Cultured Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. permegear.com [permegear.com]
- 15. In vitro percutaneous penetration test overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An in-vitro study of the effect of hydrocolloid patch occlusion on the penetration of triamcinolone acetonide through skin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
Technical Support Center: Troubleshooting Pevisone's Effect on Host Cell Viability in Co-culture Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Pevisone on host cell viability in co-culture models.
Frequently Asked Questions (FAQs)
Q1: My host cells in the co-culture are showing unexpected levels of cell death after treatment with this compound. What are the potential causes?
A1: Unexpected cytotoxicity in your co-culture model after this compound treatment can stem from several sources. This compound is a combination cream containing econazole (B349626) nitrate (B79036), triamcinolone (B434) acetonide, and potentially preservatives like benzoic acid and butylated hydroxyanisole, all of which can impact cell viability[1][2][3][4][5].
Potential causes include:
-
High concentration of active ingredients: Both econazole nitrate and triamcinolone acetonide can induce cell death at sufficient concentrations. Econazole has been shown to induce apoptosis in various cell lines[6][7], while triamcinolone acetonide can decrease cell viability and induce oxidative stress[8][9][10].
-
Cytotoxicity of excipients: Preservatives and other excipients in the this compound formulation, such as benzoic acid and butylated hydroxyanisole, can cause local irritation and may be cytotoxic to sensitive cell types in your co-culture[1][3].
-
Vehicle-induced toxicity: If you are dissolving a commercial this compound cream for your experiments, the vehicle itself may have cytotoxic components. It is crucial to run a vehicle-only control.
-
Differential sensitivity of co-cultured cells: The different cell types in your model may have varying sensitivities to the components of this compound, leading to a disproportionate effect on one cell population.
-
Synergistic or additive effects: The combination of an antifungal, a corticosteroid, and preservatives may have synergistic or additive cytotoxic effects not observed with the individual components.
Q2: How can I differentiate between apoptosis and necrosis in my this compound-treated co-culture?
A2: To distinguish between apoptosis and necrosis, you can use flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
This method allows for the quantification of different cell death modalities within your co-culture populations if you can distinguish them by other markers (e.g., cell-specific surface antigens).
Q3: I am observing a decrease in metabolic activity in my MTT assay after this compound treatment, but I don't see significant cell death under the microscope. What could be happening?
A3: A decrease in MTT reduction to formazan (B1609692) does not always equate to cell death. It reflects a reduction in metabolic activity, which can be caused by:
-
Mitochondrial dysfunction: Econazole nitrate has been reported to affect mitochondrial function[11]. Triamcinolone acetonide can also impact mitochondrial dehydrogenase activity[12].
-
Cell cycle arrest: Some compounds can arrest the cell cycle without immediately causing cell death, which would lead to a lower metabolic rate per well.
-
Sub-lethal toxicity: The cells may be stressed and metabolically less active but not yet committed to apoptosis or necrosis.
Consider complementing your MTT assay with a direct measure of cell death, such as an LDH release assay or trypan blue exclusion, to confirm cytotoxicity.
Q4: My results are inconsistent between experiments. What are some common sources of variability when testing a topical formulation like this compound in a co-culture?
A4: Inconsistent results can be frustrating. Here are some factors to consider:
-
Preparation of the this compound solution: If you are using the commercial cream, ensuring a homogenous and consistent preparation of your test solution is critical. The solubility of the components in your culture medium may be a factor[4].
-
Cell density and ratio: The initial seeding density and the ratio of the different cell types in your co-culture can significantly influence the outcome[13][14][15].
-
Vehicle control: The vehicle used to dissolve this compound can have its own effects. Ensure you have a proper vehicle control at the same concentration used in your experimental wells.
-
Incubation time: The cytotoxic effects of this compound's components can be time-dependent[16][17]. Ensure your incubation times are consistent.
-
Assay interference: Components in the this compound formulation could potentially interfere with your assay. For example, they might interact with the MTT reagent or have inherent fluorescence that could affect imaging-based assays.
Troubleshooting Guides
Problem 1: High background cytotoxicity in vehicle control
-
Possible Cause: The solvent used to prepare the this compound solution (e.g., DMSO, ethanol) is at a toxic concentration for one or more cell types in the co-culture.
-
Solution:
-
Perform a vehicle dose-response curve: Test a range of vehicle concentrations on your co-culture to determine the maximum non-toxic concentration.
-
Use a different solvent: If the current solvent is too toxic, explore other biocompatible solvents.
-
Reduce vehicle concentration: If possible, prepare a more concentrated stock of this compound to reduce the final volume of vehicle added to your cultures.
-
Problem 2: One cell type in the co-culture is dying preferentially
-
Possible Cause: The cell types in your co-culture have different sensitivities to the components of this compound.
-
Solution:
-
Test individual components: Treat each cell type in monoculture with econazole nitrate, triamcinolone acetonide, and any known excipients separately to determine their individual IC50 values.
-
Adjust co-culture ratio: If one cell type is critical for the model but is highly sensitive, you may need to adjust the initial seeding ratio.
-
Use cell-specific viability markers: Employ methods like flow cytometry with cell-specific antibodies or fluorescence microscopy with tagged cell lines to quantify viability for each population within the co-culture.
-
Problem 3: Discrepancy between different viability assays (e.g., MTT vs. LDH)
-
Possible Cause: The compound is cytostatic (inhibits proliferation) rather than cytotoxic, or it specifically affects mitochondrial function without causing immediate membrane rupture.
-
Solution:
-
Use a multi-parametric approach: Combine a metabolic assay (MTT, MTS), a membrane integrity assay (LDH, Trypan Blue), and an apoptosis assay (Annexin V/PI) to get a comprehensive picture of the cellular response.
-
Perform a time-course experiment: Measure viability at multiple time points to distinguish between early and late effects.
-
Visually inspect cells: Use microscopy to look for morphological changes such as cell shrinkage, blebbing (apoptosis), or swelling and lysis (necrosis).
-
Quantitative Data Summary
The following tables summarize published data on the cytotoxic effects of this compound's components. Note that experimental conditions such as cell line, exposure time, and assay method vary, so direct comparisons should be made with caution.
Table 1: Cytotoxicity of Econazole Nitrate
| Cell Line | Assay | Concentration/IC50 | Exposure Time | Key Findings |
| OC2 human oral cancer cells | WST-1 | 10-70 µmol/L | Not specified | Dose-dependent cytotoxicity.[11] |
| MCF-7 (human breast cancer) | MTT | 0-120 µM | 24, 48, 72 h | Time- and dose-dependent inhibition of proliferation.[6][7] |
| PC3 (prostate cancer) | Not specified | 1-30 µM | Overnight | 20-100% decrease in cell proliferation.[6] |
| T-1E (human epithelioid) | Growth rate | 3 µg/ml | Not specified | Slight reduction in growth rate.[18] |
Table 2: Cytotoxicity of Triamcinolone Acetonide
| Cell Line | Assay | Concentration | Exposure Time | % Cell Viability Reduction |
| Human Chondrocytes | Not specified | 1, 5, 10 mg/ml | 7 and 14 days | Significant, dose-dependent decrease.[10] |
| ARPE-19 (retinal pigment epithelial) | Trypan Blue, WST-1 | 200 µg/mL | 24 h | ~15% reduction (drug alone), ~29% (with vehicle).[12] |
| R28 (retinal precursor) | Trypan Blue, WST-1 | 200 µg/mL | 24 h | ~14% reduction (drug alone), ~25% (with vehicle).[12] |
| Retinal Cells | Not specified | 100 µg/mL (0.23 mM) | 24 h | Significant toxicity observed.[8] |
| L929 (mouse fibroblasts) | Agar diffusion | Not specified | 48 h | Considered non-cytotoxic in this specific assay.[19] |
| Human RPE cells | Trypan Blue | Vehicle-containing solution | 5 min - 2 h | Dose- and time-dependent damage due to the vehicle.[9] |
Table 3: Cytotoxicity of Benzalkonium Chloride (Preservative)
| Cell Line | Assay | Concentration/IC50 | Exposure Time | Key Findings |
| H358 (human lung epithelial) | MTT | IC50: 7.1 µg/mL | 30 min | Rapid decrease in cell viability.[16] |
| H358 (human lung epithelial) | MTT | IC50: 1.5 µg/mL | 24 h | >80% cell death at >4 µg/mL.[16][20] |
| BEAS-2B (human respiratory epithelial) | Trypan Blue | 0.002% - 0.01% | 2 h | Nearly all cells died at concentrations up to 0.01%.[21] |
| A549 (human lung carcinoma) | WST-1 | IC50: 4.5 - 19 mg/mL | Not specified | Concentration-dependent cytotoxicity.[22] |
| Calu-3 (human lung adenocarcinoma) | WST-1 | IC50: 3.6 - 6.7 mg/mL | Not specified | Higher sensitivity to BKC exposure than A549.[22] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Seed your co-culture in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, its individual components, and appropriate vehicle controls. Include untreated wells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[23][24]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well.[23][24]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570-590 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Control Wells: Prepare wells for:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the experiment.
-
Background control: Medium only.[25]
-
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[26][27]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50-100 µL of the reaction mixture to each well containing the supernatant.[25][27]
-
Incubation and Reading: Incubate the plate at room temperature for 30 minutes, protected from light. Stop the reaction with the provided stop solution. Measure the absorbance at 490 nm.[25][26]
Annexin V/PI Staining for Apoptosis and Necrosis
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Cell Washing: Wash the cells once with cold PBS and then once with 1X Annexin V binding buffer.[28][29][30][31]
-
Staining: Resuspend the cell pellet in 1X binding buffer at a concentration of 1x10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[30]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately on a flow cytometer.
Visualizations
Signaling Pathways
Caption: Potential signaling pathways affected by this compound's active components.
Experimental Workflow
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. oladoctor.com [oladoctor.com]
- 2. This compound crème - VIDAL [vidal.fr]
- 3. Base de Données Publique des Médicaments [base-donnees-publique.medicaments.gouv.fr]
- 4. medex.com.bd [medex.com.bd]
- 5. adcock.com [adcock.com]
- 6. Econazole Nitrate Induces Apoptosis in MCF-7 Cells via Mitochondrial and Caspase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. europeanreview.org [europeanreview.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. An evaluation of Econazole, an antifungal agent, for use in quantitative cell culture experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. benchchem.com [benchchem.com]
- 21. In vitro genotoxicity and cytotoxicity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. merckmillipore.com [merckmillipore.com]
- 24. broadpharm.com [broadpharm.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 30. docs.abcam.com [docs.abcam.com]
- 31. scispace.com [scispace.com]
Validation & Comparative
Comparative Efficacy of Pevisone Versus Other Topical Antifungal Creams: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Pevisone, a combination cream containing econazole (B349626) nitrate (B79036) (an antifungal) and triamcinolone (B434) acetonide (a corticosteroid), against other topical antifungal treatments. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available clinical data, experimental protocols, and mechanisms of action to inform further research and development in the field of topical antifungal therapies.
Executive Summary
This compound is indicated for the treatment of various inflammatory dermatoses where a fungal infection is present or likely. The inclusion of a corticosteroid aims to rapidly alleviate inflammatory symptoms such as itching and redness, while the antifungal component targets the causative fungal pathogen. This guide synthesizes data from available clinical studies to compare the performance of this compound with other commonly used topical antifungal agents. While direct head-to-head clinical trial data for this compound against a wide array of modern antifungals for common dermatophytoses is limited, this guide draws on available comparative studies and systematic reviews to provide a data-driven overview.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from clinical trials comparing this compound (or its components) with other topical antifungal agents.
Table 1: this compound (Econazole Nitrate 1% + Triamcinolone Acetonide 0.1%) vs. Clotrimazole 1% for Otomycosis
| Outcome Measure | This compound | Clotrimazole 1% Solution | p-value | Reference |
| Resolution at 2 weeks | 80.39% | 88.23% | Not Reported | [1] |
| Treatment Failure | 19.60% | 11.76% | Not Reported | [1] |
Table 2: Econazole Nitrate 1% vs. Other Topical Antifungals for Tinea Pedis (Athlete's Foot)
| Comparator | Econazole Nitrate 1% Efficacy | Comparator Efficacy | Study Details | Reference |
| Vehicle Foam | Mycological Cure Rate: 67.6% | Mycological Cure Rate: 16.9% | Double-blind, vehicle-controlled, 4-week treatment | [2] |
| Ketoconazole 2% Cream | Significantly greater reduction in pruritus | - | Investigator-blinded, split-body study, 14-day treatment | [3] |
| Terbinafine | Not directly compared in a single study for efficacy rates. | - | One search result mentions a comparison for toe web space infections, but details are sparse. |
Table 3: Comparative Mycological Cure Rates of Various Topical Antifungals for Tinea Corporis/Cruris from a Systematic Review
| Antifungal Agent Class | Mycological Cure Rate vs. Placebo (Risk Ratio) | Notes | Reference |
| Allylamines (e.g., Terbinafine, Naftifine) | 2.38 - 4.51 | Generally show high efficacy. | [4] |
| Azoles (e.g., Clotrimazole, Miconazole) | 2.87 (for Clotrimazole) | Effective against a broad spectrum of fungi. | [4] |
| Azole + Corticosteroid | No significant difference in mycological cure vs. azole alone. | Higher clinical cure rates due to anti-inflammatory effect. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of experimental protocols from representative studies.
Protocol: Comparative Study of this compound vs. Clotrimazole in Otomycosis[1]
-
Study Design: A controlled, randomized, open clinical trial.
-
Participants: 102 patients diagnosed with fungal otitis externa.
-
Intervention:
-
Group 1 (n=51): Clotrimazole 1% solution.
-
Group 2 (n=51): Econazole Nitrate 1% + Triamcinolone Acetonide 0.1% cream.
-
-
Duration: Treatment for 2 weeks.
-
Primary Outcome: Resolution of disease, assessed microscopically.
-
Secondary Outcomes: Recurrence and complications.
-
Inclusion Criteria: Patients with a diagnosis of fungal otitis externa.
-
Exclusion Criteria: Not specified in the abstract.
Protocol: Clinical Endpoint Bioequivalence Study for Econazole Nitrate Cream in Tinea Pedis[5]
-
Study Design: Randomized, double-blind, parallel, placebo-controlled in vivo study.
-
Participants: Male and non-pregnant, non-lactating female subjects with tinea pedis.
-
Intervention:
-
Generic econazole nitrate topical cream, 1%.
-
Reference product.
-
Placebo vehicle.
-
-
Application: Once daily for 28 consecutive days to the affected areas.
-
Primary Outcome: Clinical endpoint bioequivalence.
-
Key Assessments: Clinical and mycological cure rates.
Mandatory Visualization
Signaling Pathways
The therapeutic effect of this compound is attributed to the distinct mechanisms of action of its two active ingredients.
References
- 1. Efficacy of Clotrimazole 1% Solution Compared to Econazole Nitrate 1% + Triamcinolone Acetonide 0.1% Cream in Patient with Otomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of Signs and Symptoms (Pruritus) of Interdigital Tinea Pedis With Econazole Nitrate Foam, 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical antifungal treatments for tinea cruris and tinea corporis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pevisone and Clotrimazole-Betamethasone for Topical Fungal Infections
In the management of inflammatory dermatophyte infections, combination therapies that include an antifungal and a corticosteroid are frequently employed to address both the fungal pathogen and the associated inflammation. This guide provides a detailed, evidence-based comparison of two such combination products: Pevisone, containing econazole (B349626) nitrate (B79036) and triamcinolone (B434) acetonide, and the combination of clotrimazole (B1669251) and betamethasone (B1666872) dipropionate. This comparison is intended for researchers, scientists, and drug development professionals, focusing on the mechanism of action, clinical efficacy, and experimental protocols of these treatments.
Product Composition and Mechanism of Action
This compound
This compound combines the antifungal agent econazole nitrate with the corticosteroid triamcinolone acetonide.[1][2][3]
-
Econazole Nitrate: An imidazole (B134444) antifungal, econazole disrupts the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol (B1671047), a crucial component of the membrane.[1][4][5][6] Specifically, it targets the enzyme lanosterol (B1674476) 14-alpha-demethylase, leading to increased membrane permeability and leakage of cellular contents.[4][5] Econazole has demonstrated a broad spectrum of activity against dermatophytes, yeasts, and molds, as well as some Gram-positive bacteria.[2][3][7]
-
Triamcinolone Acetonide: This synthetic corticosteroid possesses potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][3] Its mechanism involves binding to glucocorticoid receptors, which then translocate to the cell nucleus to alter gene expression, ultimately suppressing the production of pro-inflammatory mediators.[8][9] Triamcinolone acetonide is approximately five times more potent than cortisol.[10]
Clotrimazole-Betamethasone Dipropionate
This combination product contains the antifungal clotrimazole and the potent corticosteroid betamethasone dipropionate.[11][12]
-
Clotrimazole: Also an imidazole antifungal, clotrimazole's mechanism of action is similar to econazole's. It inhibits the enzyme lanosterol 14-α-demethylase, thereby disrupting ergosterol synthesis and compromising the fungal cell membrane's permeability, which hinders fungal growth.[11]
-
Betamethasone Dipropionate: A high-potency synthetic corticosteroid, it exerts anti-inflammatory, immunosuppressive, and vasoconstrictive effects. By binding to intracellular glucocorticoid receptors, it modulates gene expression to increase the synthesis of anti-inflammatory proteins while inhibiting inflammatory mediators. It also has a calming effect on immune cells in the skin and can induce vasoconstriction at the site of application.
Signaling Pathways and Mechanisms
The following diagrams illustrate the molecular mechanisms of action for the active components.
Clinical Efficacy: A Review of Experimental Data
Efficacy of this compound (Econazole Nitrate / Triamcinolone Acetonide)
A multicentre, randomized, double-blind study evaluated the efficacy of a compound econazole cream (econazole nitrate 1% and triamcinolone acetonide 0.1%) in patients with tinea corporis, tinea cruris, tinea manus, and tinea pedis. The comparator was another cream with the same active ingredients ("Pairuisong cream").
| Outcome | Compound Econazole Cream | Pairuisong Cream | Reference |
| Effective Rate | 90.70% | 96.15% | [11] |
| Clinical Cure Rate | 53.49% | 57.69% | [11] |
No statistically significant difference was observed between the two groups.
Efficacy of Clotrimazole-Betamethasone Dipropionate
A multicentered, randomized, double-blind, parallel-group study compared the efficacy of a combination cream of 1% clotrimazole and 0.05% betamethasone dipropionate (SCH 370) with its individual components in 331 patients with tinea cruris or tinea corporis.
| Endpoint | Clotrimazole-Betamethasone | Clotrimazole Alone | Betamethasone Alone | Reference |
| Early Clinical Response | Superior to clotrimazole alone | - | Rapid relief of inflammation | [1] |
| Mid-treatment Clinical Results | Significantly better | - | - | [1] |
| Mycological Cure (End of Study) | Comparable to clotrimazole alone | Comparable to combination | Significantly lower | [1] |
Another study comparing clotrimazole-betamethasone dipropionate cream with ketoconazole (B1673606) 2% cream for tinea cruris found that the combination therapy provided earlier relief of signs and symptoms, though mycological cure rates were similar at the end of the study.
| Outcome | Clotrimazole-Betamethasone | Ketoconazole 2% Cream | Reference |
| Symptom Improvement (Day 2 to Day 15) | Favored | - | [3] |
| Mycological Cure (Day 29) | 85.0% | 83.7% | [3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of clinical findings. Below is a generalized workflow for a typical clinical trial evaluating these topical agents, based on protocols described in the reviewed literature.
Key Methodological Points from a Clotrimazole-Betamethasone Trial (SCH 370 study):[1]
-
Study Design: Multicentered, randomized, double-blind, parallel-groups.
-
Patient Population: 331 patients with diagnosed tinea cruris or tinea corporis.
-
Treatment Arms:
-
1% clotrimazole / 0.05% betamethasone dipropionate cream
-
1% clotrimazole cream
-
0.05% betamethasone dipropionate cream
-
-
Dosing Regimen: Twice daily application for two weeks.
-
Efficacy Assessments:
-
Total signs and symptoms scores evaluated at baseline, between days 3-5, and after weeks one, two, and four.
-
Mycological assessment (culture and potassium hydroxide (B78521) preparation) at baseline and weeks two and four.
-
Safety and Adverse Effects
Both this compound and clotrimazole-betamethasone are generally well-tolerated. Reported side effects are typically mild and localized to the application site.
-
This compound: Rarely, transient mild irritation, itching, and redness may occur immediately after application.
-
Clotrimazole-Betamethasone: Common side effects can include a tingling or pricking sensation, dry skin, and rash.
Systemic absorption of the corticosteroid component is a potential concern with both products, especially with long-term use, application over large surface areas, or under occlusive dressings. This can lead to adrenal suppression.
Conclusion
Both this compound and clotrimazole-betamethasone are effective combination therapies for inflammatory fungal infections, leveraging the dual action of an antifungal and a corticosteroid. The available clinical data for clotrimazole-betamethasone suggests that the combination provides more rapid relief of inflammatory symptoms compared to the antifungal agent alone, while achieving a comparable mycological cure rate.[1] Data for this compound also demonstrates high efficacy rates, though direct comparative studies against clotrimazole-betamethasone are lacking.
The choice between these agents may be guided by the specific clinical presentation, the potency of the corticosteroid component, and considerations of cost and availability. For drug development professionals, the existing clinical trial designs provide a robust framework for evaluating new therapeutic entities in this class. Future head-to-head trials would be invaluable in providing a definitive comparison of the efficacy and safety profiles of these two combination therapies.
References
- 1. Management of tinea corporis, tinea cruris, and tinea pedis: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound PAIRUISONG Cream 15g For Dermatitis Eczema Allergic Itching Blisters and Tinea Pedis | Yami [yami.com]
- 4. Econazole nitrate foam 1% for the treatment of tinea pedis: results from two double-blind, vehicle-controlled, phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tinea Corporis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A new treatment for tinea versicolor using econazole nitrate 1.0 percent cream once a day - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. SCH 370 (clotrimazole-betamethasone dipropionate) cream in patients with tinea cruris or tinea corporis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Econazole (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. Econazole Nitrate Foam 1% for the Treatment of Tinea Pedis: Results from Two Double-Blind, Vehicle-Controlled, Phase 3 Clinical Trials - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Validating Pevisone's Synergistic Effect: A Guide to Isobologram Analysis
Introduction
Pevisone is a topical combination therapy indicated for the treatment of skin infections caused by dermatophytes or Candida species where inflammatory symptoms are prominent.[1] It integrates the antifungal properties of econazole (B349626) nitrate (B79036) with the anti-inflammatory, anti-pruritic, and vasoconstrictive effects of the corticosteroid triamcinolone (B434) acetonide.[2][3][4] The clinical rationale for this combination lies in its dual-action approach: eradicating the underlying fungal pathogen while simultaneously mitigating the associated inflammation. This guide provides an objective comparison of this combination therapy, supported by a detailed exploration of isobologram analysis as a method to quantitatively validate the synergistic interaction between its active components.
Active Components and Mechanisms of Action
This compound's efficacy stems from the distinct yet complementary mechanisms of its two active ingredients.
-
Econazole Nitrate (10 mg/g): An imidazole (B134444) antifungal agent, econazole disrupts the integrity of the fungal cell membrane.[4][5] It achieves this by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[6][7] The resulting depletion of ergosterol and accumulation of toxic sterol intermediates increases membrane permeability, leading to the death of the fungal cell.[6][7]
-
Triamcinolone Acetonide (1 mg/g): A moderately potent synthetic corticosteroid, triamcinolone acetonide addresses the inflammatory component of the infection.[2][8] It binds to cytosolic glucocorticoid receptors, and this complex then alters gene expression.[9][10] This leads to the suppression of pro-inflammatory mediators like cytokines and prostaglandins (B1171923) and a reduction in the activity of immune cells, thereby alleviating symptoms such as redness, itching, and swelling.[10][11]
The combined formulation aims to provide a more rapid and comprehensive resolution of symptoms than either agent used as monotherapy.
Validating Synergy with Isobologram Analysis
In pharmacology, synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects (a "1+1 > 2" outcome).[12] Isobologram analysis is the gold-standard graphical method used to assess and quantify drug interactions, determining whether they are synergistic, additive, or antagonistic.[12][13][14]
An isobologram is a two-dimensional graph where the doses of two different drugs are plotted on the x and y axes. The core components are:
-
Axes: Dose of Drug A (e.g., Econazole) and Dose of Drug B (e.g., Triamcinolone).
-
Points of Individual Efficacy: The dose of Drug A alone (A₅₀) and the dose of Drug B alone (B₅₀) that produce a specific level of effect (e.g., 50% inhibition of fungal growth, or ED₅₀) are plotted on their respective axes.
-
Line of Additivity (Isobole): A straight line connecting points A₅₀ and B₅₀. Any combination of doses that falls on this line is considered to have an additive effect.
-
Interaction Assessment: A combination of Drug A and Drug B that produces the same 50% effect is tested. The point representing this combination dose (x, y) is plotted.
-
Synergy: The point falls below the line of additivity, indicating that lower doses of each drug are needed to achieve the effect when combined.[15][16]
-
Additivity: The point falls on the line of additivity.
-
Antagonism: The point falls above the line of additivity, meaning higher doses are required for the same effect.[12]
-
Experimental Protocols
Validating the synergistic effect of this compound's components requires a structured experimental approach, such as a checkerboard assay, followed by isobologram construction.
Protocol: In Vitro Checkerboard Assay for Antifungal Synergy
-
Strain Preparation: Culture a relevant fungal strain (e.g., Candida albicans or Trichophyton rubrum) to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Drug Dilution: Prepare serial dilutions of Econazole Nitrate and Triamcinolone Acetonide in a suitable solvent and culture medium.
-
Plate Setup: In a 96-well microtiter plate, create a "checkerboard" of concentrations. Each well will contain a unique combination of Econazole and Triamcinolone concentrations. Include wells with each drug alone and control wells with no drugs.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) for each well. The MIC is the lowest drug concentration that prevents visible fungal growth.
-
Data Analysis:
-
Determine the MIC of each drug alone.
-
For each combination well that shows inhibition, calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[16]
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference (or Additivity)
-
FICI > 4.0: Antagonism
-
-
-
Isobologram Construction: Plot the inhibitory concentrations from the checkerboard assay on an isobologram to visualize the interaction.
Data Presentation and Comparative Performance
While specific isobologram studies on this compound are not publicly available, we can present the required data in a hypothetical table to illustrate the expected outcomes of such an analysis.
Table 1: Hypothetical Data for Isobologram Analysis of this compound Components
| Drug / Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI (Calculated) | Interpretation |
| Econazole Nitrate | 8.0 | 1.0 | ||
| Triamcinolone Acetonide | >64.0 | 16.0 | 0.375 | Synergy |
| Calculation | (1/8) + (16/64) |
Note: This table is for illustrative purposes only to demonstrate how data from a checkerboard assay is used. Triamcinolone, as a corticosteroid, is not expected to have significant intrinsic antifungal activity (hence a high MIC alone), but it can synergize by reducing inflammation and potentially altering the host environment.
Comparison with an Alternative Treatment
A prospective clinical trial compared the efficacy of a triamcinolone acetonide econazole cream (TAEC) with nystatin (B1677061) suspension for the treatment of otomycosis (a fungal ear infection). The results provide a direct comparison of this compound's combination approach against a standard antifungal monotherapy.
Table 2: Clinical Efficacy Comparison: TAEC (this compound) vs. Nystatin
| Outcome Metric | TAEC (this compound) Group | Nystatin Group | Statistical Significance |
| Cure Rate | 97.6% | 73.5% | P < .01 |
| Patient Discomfort Rate | 2.4% | 59.8% | P < .01 |
| Antifungal Residue Rate | 1.9% | 89.9% | P < .01 |
Data sourced from a prospective study on 786 patients with otomycosis.[17]
The study concluded that thoroughly cleaning the affected area followed by the local use of triamcinolone acetonide econazole cream is an effective, convenient, and well-tolerated treatment.[17] The significantly higher cure rate and lower incidence of adverse effects highlight the clinical benefit of the combined anti-inflammatory and antifungal action present in this compound compared to the antifungal-only approach of nystatin in this specific indication.
This compound's formulation, combining an antifungal with a corticosteroid, is designed to leverage a synergistic therapeutic effect. For drug development professionals and researchers, isobologram analysis provides a robust and quantitative framework to scientifically validate this synergy. The methodology allows for a precise determination of whether the combination's effect is truly greater than the sum of its parts. As demonstrated by comparative clinical data, this combined approach can lead to superior efficacy and patient tolerance compared to monotherapy alternatives, underscoring the importance of mechanistically sound combination therapies in treating complex conditions like inflamed fungal infections.
References
- 1. medex.com.bd [medex.com.bd]
- 2. oladoctor.com [oladoctor.com]
- 3. efda.gov.et [efda.gov.et]
- 4. CONAZOL-T® – Econazole Nitrate BP & Triamcinolone Acetonide BP – Ethical Drugs Ltd. [ethicaldrugs.net]
- 5. Econazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 7. What is Econazole Nitrate used for? [synapse.patsnap.com]
- 8. This compound (78371-62-7) for sale [vulcanchem.com]
- 9. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 11. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
- 12. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A Comparison of Triamcinolone Acetonide Econazole Cream and Nystatin Suspension in Treatment of Otomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Pevisone vs. Miconazole: A Comparative Analysis of Fungal Inhibition
In the landscape of topical antifungal agents, both Pevisone and miconazole (B906) hold significant places in the therapeutic arsenal (B13267) against superficial mycoses. While miconazole is a well-established standalone antifungal, this compound offers a combination therapy approach. This guide provides a detailed, data-driven comparison of their fungal inhibition properties for researchers, scientists, and drug development professionals.
This compound is a topical cream that combines econazole (B349626) nitrate, an azole antifungal, with triamcinolone (B434) acetonide, a potent corticosteroid.[1][2] This combination is designed to concurrently address the fungal infection and the associated inflammatory symptoms.[1] Miconazole is also an azole antifungal agent widely used in various formulations to treat infections caused by dermatophytes and yeasts.[3]
The primary antifungal component of this compound is econazole . Both econazole and miconazole share a common mechanism of action: they are members of the azole class of antifungals and work by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase.[3] This enzyme is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[3] Disruption of ergosterol synthesis leads to increased cell membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[3]
Quantitative Comparison of Antifungal Activity
Direct comparative studies on the finished product this compound versus miconazole are limited in publicly available literature. However, robust in-vitro studies have compared the antifungal efficacy of their core active ingredients, econazole and miconazole. The following tables summarize key quantitative data from these studies.
| Fungal Group | Drug | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| Yeasts | Econazole | 1.56 - 25 |
| Miconazole | 1.56 - 25 | |
| Filamentous Fungi | Econazole | Generally lower than against yeasts |
| Miconazole | Generally higher than econazole |
Data sourced from a comparative study on the in-vitro activity of econazole and miconazole.[4]
| Fungal Species | Drug | IC50 (µmol L⁻¹) |
| Candida albicans | Miconazole | 19.72 |
| Econazole | 29.90 |
IC50 (half maximal inhibitory concentration) values indicate that a lower concentration of miconazole was required to inhibit 50% of the metabolic activity of Candida albicans compared to econazole in this study.[5]
Experimental Protocols
The following is a representative experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi, based on established methodologies such as those from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Antifungal Susceptibility Testing
1. Fungal Isolate Preparation:
-
Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar (B569324) for yeasts, Potato Dextrose Agar for filamentous fungi) to ensure purity and viability.
-
For yeasts, a suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10⁶ cells/mL using a spectrophotometer.
-
For filamentous fungi, a conidial suspension is prepared by flooding the agar surface with sterile saline and gently scraping the surface. The resulting suspension is filtered to remove hyphal fragments and the conidial count is adjusted to 0.4-5 x 10⁴ conidia/mL.
2. Antifungal Agent Preparation:
-
Stock solutions of econazole and miconazole are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using RPMI 1640 medium as the diluent. The final concentration range typically spans from 0.016 to 16 µg/mL.[6]
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours for yeasts, longer for some filamentous fungi).
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the drug-free control well. Growth inhibition is assessed visually or by using a spectrophotometric reader.
Signaling Pathways and Logical Relationships
The primary mechanism of action for both econazole and miconazole involves the disruption of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.
The following diagram illustrates the logical workflow for a comparative in-vitro study of these antifungal agents.
Conclusion
Both the econazole component of this compound and miconazole are effective broad-spectrum azole antifungals.[4][7] In-vitro data suggests comparable activity against yeasts, with some studies indicating a potential advantage for econazole against certain filamentous fungi and for miconazole against Candida albicans.[4][5] The choice between these agents in a clinical setting is often influenced by the presence of inflammation, where the corticosteroid in this compound provides additional therapeutic benefit. For research and development purposes, understanding the subtle differences in their in-vitro potency against specific fungal species is crucial for targeted drug development and application.
References
- 1. pillintrip.com [pillintrip.com]
- 2. This compound (econazole nitrate-triamcinalone acetonide): uses & side-effects | PatientsLikeMe [patientslikeme.com]
- 3. nbinno.com [nbinno.com]
- 4. Antimicrobial activity of econazole and miconazole in vitro and in experimental candidiasis and aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal efficiency of miconazole and econazole and the interaction with transport protein: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hopemaxchem.com [hopemaxchem.com]
Assessing the cost-effectiveness of Pevisone in comparison to newer antifungals
A detailed comparison of Pevisone, a combination of econazole (B349626) nitrate (B79036) and triamcinolone (B434) acetonide, with newer topical antifungal agents for the treatment of superficial fungal infections, supported by available clinical data and a review of their mechanisms of action.
In the landscape of topical antifungal treatments, the combination therapy this compound, which leverages the broad-spectrum antifungal activity of econazole nitrate and the anti-inflammatory properties of triamcinolone acetonide, has long been a therapeutic option. However, the advent of newer antifungal agents has prompted a re-evaluation of the cost-effectiveness of established treatments. This guide provides a comparative analysis of this compound against more recent alternatives, offering researchers, scientists, and drug development professionals a data-driven overview to inform their work.
Executive Summary
This compound offers a dual-action approach by targeting both the fungal infection and the associated inflammation. While direct head-to-head clinical trials comparing this compound to the latest generation of topical antifungals are limited, this guide synthesizes available efficacy data, examines mechanisms of action, and provides a cost comparison to assess its relative cost-effectiveness. Newer agents may offer improved mycological cure rates or shorter treatment durations, but the integrated anti-inflammatory component of this compound provides a distinct advantage in managing symptomatic inflammatory fungal infections.
Comparative Efficacy
A definitive comparison of clinical efficacy is challenging due to the lack of direct comparative trials. The available data for econazole nitrate, a key component of this compound, and newer agents are presented below for common indications such as tinea pedis (athlete's foot) and tinea cruris (jock itch).
Table 1: Efficacy of this compound (Econazole Nitrate) and Newer Antifungals in Clinical Trials
| Drug/Regimen | Indication | Comparator | Primary Efficacy Endpoint | Results |
| Econazole Nitrate 1% Foam | Interdigital Tinea Pedis | Vehicle Foam | Complete Cure Rate at Day 43 | 24.3% vs 3.6% for vehicle[1][2] |
| Luliconazole (B1675427) 1% Cream | Interdigital Tinea Pedis | Vehicle Cream | Complete Clearance at Day 42 | 26.4% vs 1.9% for vehicle[3] |
| Luliconazole 1% Cream | Tinea Cruris | Vehicle Cream | Complete Clearance at Day 28 | 21.2% vs 4.4% for vehicle[4] |
| Luliconazole 1% Cream | Tinea Cruris/Corporis | Clotrimazole 1% Cream | Cure Rate at End of Treatment | 98.93% vs 95.28%[5][6] |
| Luliconazole 1% Cream | Tinea Cruris/Corporis | Amorolfine 0.25% Cream | Clinical Cure Rate | 85% vs 72%[7] |
| Sertaconazole (B158924) 2% Cream | Tinea Corporis/Cruris | Luliconazole 1% Cream | Reduction in Total Composite Score | Significantly greater reduction with sertaconazole[8] |
It is important to note that the econazole data is for a foam formulation, not the cream found in this compound. The combination with triamcinolone in this compound is expected to provide more rapid relief of inflammatory symptoms like itching and redness compared to antifungal-only treatments.
Cost Comparison
The cost of antifungal medications can vary significantly based on formulation, brand versus generic availability, and pharmacy pricing. The following table provides an approximate cost comparison.
Table 2: Illustrative Cost Comparison of Topical Antifungals
| Drug | Formulation | Approximate Price (USD) |
| Econazole Nitrate 1% | Cream | Varies by manufacturer |
| Triamcinolone Acetonide 0.1% | Cream | Varies by manufacturer |
| Luliconazole 1% | Cream (60g) | ~$172.20 (Generic)[3] |
| Efinaconazole 10% | Solution (4mL) | ~$920.84 (Brand - Jublia)[9] |
| Tavaborole 5% | Solution (10mL) | ~$61.60 - $1,371.03 (Generic/Brand)[4] |
Note: Prices are for illustrative purposes and can vary. This compound is a combination product, and its price will differ from the individual components.
Mechanisms of Action: Signaling Pathways
The antifungal agents discussed employ distinct mechanisms to inhibit fungal growth. These pathways are visualized below using the Graphviz DOT language.
Econazole and Luliconazole (Azole Antifungals)
Econazole and luliconazole are both azole antifungals that target the fungal cell membrane. They inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[10]
Caption: Mechanism of action for azole antifungals.
Triamcinolone Acetonide (Corticosteroid)
Triamcinolone acetonide, the corticosteroid component of this compound, acts by suppressing the inflammatory response. It binds to glucocorticoid receptors, which then translocate to the nucleus to modulate the expression of pro-inflammatory genes.
References
- 1. Econazole Nitrate Foam 1% for the Treatment of Tinea Pedis: Results from Two Double-Blind, Vehicle-Controlled, Phase 3 Clinical Trials - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. Econazole nitrate foam 1% for the treatment of tinea pedis: results from two double-blind, vehicle-controlled, phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. A Randomized, Multicenter, Double-Blind, Vehicle-Controlled Study Evaluating the Efficacy and Safety of Luliconazole Cream 1% Once Daily for 7 Days in Patients Aged ≥ 12 Years With Tinea Cruris - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. Efficacy, Safety, and Cost Evaluation of the Topical Luliconazole Therapy versus Topical Clotrimazole Therapy in Patients with Localized Dermatophytosis in a Tertiary Care Hospital: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy, Safety, and Cost Evaluation of the Topical Luliconazole Therapy versus Topical Clotrimazole Therapy in Patients with Localized Dermatophytosis in a Tertiary Care Hospital: An Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 8. Comparison of efficacy, safety, and cost-effectiveness of sertaconazole and luliconazole cream in patients with dermatophytoses: A prospective, randomized, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcadonline.com [jcadonline.com]
- 10. Luliconazole for the treatment of fungal infections: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pevisone and Oral Antifungal Therapies in the Management of Cutaneous Fungal Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the topical combination therapy, Pevisone (econazole nitrate (B79036) and triamcinolone (B434) acetonide), with systemic oral antifungal agents, specifically terbinafine (B446) and itraconazole (B105839). The focus of this analysis is on the treatment of superficial fungal infections of the skin, such as tinea corporis (ringworm of the body) and tinea cruris (jock itch). Due to the absence of direct head-to-head clinical trials, this guide synthesizes data from separate clinical studies to offer a comparative overview of efficacy, treatment protocols, and mechanisms of action.
Quantitative Data Summary
The following tables summarize the efficacy of this compound and oral antifungal therapies in treating tinea corporis and tinea cruris, based on available clinical trial data. It is important to note that these results are from separate studies and not from direct comparative trials.
Table 1: Efficacy of this compound (Econazole Nitrate 1% and Triamcinolone Acetonide 0.1% Cream)
| Clinical Endpoint | Efficacy Rate | Study Reference |
| Mycological Cure | Data not consistently reported in available abstracts | [1] |
| Clinical Cure | Statistically significant improvement reported | [1] |
Table 2: Efficacy of Oral Antifungal Therapies in Tinea Corporis/Cruris
| Oral Antifungal | Dosage | Treatment Duration | Mycological Cure Rate | Clinical Cure Rate | Study Reference(s) |
| Terbinafine | 250 mg once daily | 2 weeks | 78% - 100% | 71% - 100% | [2] |
| 250 mg once daily | 4 weeks | 25.9% | 20% | [3] | |
| Itraconazole | 100 mg once daily | 2 weeks | Not specified | Favorable outcome | [4] |
| 200 mg once daily | 1 week | Not specified | Favorable outcome | [4] | |
| 100 mg BID or 200 mg OD | 6 weeks | ~58% (overall) | 46% - 69% | [5] |
Experimental Protocols
Detailed methodologies for the cited clinical trials are outlined below to provide context for the presented data.
This compound (Econazole/Triamcinolone) Cream for Tinea Corporis/Cruris
A Cochrane review referenced a double-blind, randomized controlled clinical trial that included a comparison of econazole (B349626) nitrate (1%) with triamcinolone acetonide (0.1%) against econazole nitrate (1%) alone[1]. While specific protocol details are limited in the abstract, a general methodology for such trials is as follows:
-
Study Design : Randomized, double-blind, parallel-group clinical trial.
-
Participant Population : Patients aged 18-60 years with a clinical diagnosis of tinea corporis or tinea cruris, confirmed by mycological examination (KOH microscopy and/or fungal culture)[6][7].
-
Inclusion Criteria : Presence of inflammatory lesions (erythema, scaling, pruritus).
-
Exclusion Criteria : Pregnancy, lactation, known hypersensitivity to the study drugs, systemic antifungal use within the past 4 weeks, or topical antifungal/steroid use within the past 2 weeks[5].
-
Intervention : Topical application of this compound cream (econazole nitrate 1% and triamcinolone acetonide 0.1%) twice daily to the affected areas for a specified duration (typically 2-4 weeks)[6].
-
Primary Endpoints :
-
Follow-up : Patients are typically followed up for several weeks post-treatment to assess for relapse.
Oral Terbinafine for Tinea Corporis/Cruris
The following protocol is a synthesis from multiple studies on oral terbinafine for dermatophytosis[2][3].
-
Study Design : Randomized, assessor-blinded, parallel-group clinical trial[3].
-
Participant Population : Patients aged 18-60 years with a clinical and mycologically confirmed diagnosis of tinea corporis and/or tinea cruris[3].
-
Inclusion Criteria : Treatment-naive patients or those who have not used any antifungal treatment for the preceding month[3].
-
Exclusion Criteria : Pregnancy, lactation, immunocompromised status, known liver disease, or hypersensitivity to terbinafine[3].
-
Intervention : Oral administration of terbinafine 250 mg once daily for 2 to 4 weeks[3][4].
-
Primary Endpoints :
-
Assessments : Clinical assessment of erythema, scaling, and pruritus on a visual analog scale. Mycological assessment via KOH mount and fungal culture at baseline and follow-up visits[3].
Oral Itraconazole for Tinea Corporis/Cruris
The protocol for oral itraconazole is based on several randomized clinical trials[4][5].
-
Study Design : Prospective, randomized, open-label or double-blind, multi-center clinical trial[5].
-
Participant Population : Adult patients (≥ 18 years and ≤ 60 years) with a clinical diagnosis of tinea corporis and/or tinea cruris requiring systemic antifungal therapy[5].
-
Inclusion Criteria : No history of oral antifungal use in the preceding four weeks or topical antifungal/steroid in the preceding two weeks[5].
-
Exclusion Criteria : Pregnancy, lactation, significant medical illnesses (e.g., metabolic diseases, immunocompromised conditions), and concomitant use of medications that interact with itraconazole[5].
-
Intervention : Oral itraconazole administered in various regimens, such as 100 mg once daily for 2 weeks, 200 mg once daily for 1 week, or 100 mg twice daily/200 mg once daily for up to 6 weeks[4][5].
-
Primary Endpoints :
-
Complete Cure : Combination of clinical cure (complete resolution of signs and symptoms) and mycological cure (negative KOH microscopy)[5].
-
-
Assessments : Efficacy and safety assessments at specified intervals (e.g., week 3 and week 6), with a follow-up period to monitor for relapse[5].
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound and oral antifungals are achieved through distinct molecular mechanisms.
This compound Components
-
Econazole Nitrate : An azole antifungal, econazole inhibits the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane. It achieves this by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is involved in the conversion of lanosterol to ergosterol. This disruption of the cell membrane leads to increased permeability and ultimately, fungal cell death[8].
-
Triamcinolone Acetonide : A synthetic corticosteroid, triamcinolone acetonide exerts potent anti-inflammatory, antipruritic, and vasoconstrictive effects. It binds to intracellular glucocorticoid receptors, and this complex then translocates to the nucleus, where it modulates the transcription of various genes. This leads to the suppression of pro-inflammatory mediators and the inhibition of inflammatory cell activity.
Caption: Mechanism of action for the components of this compound.
Oral Antifungal Therapies
-
Terbinafine : An allylamine (B125299) antifungal, terbinafine specifically inhibits the fungal enzyme squalene (B77637) epoxidase. This enzyme is a key component in the early stages of the ergosterol biosynthesis pathway. The inhibition of squalene epoxidase leads to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell, resulting in cell death[2].
-
Itraconazole : As an azole antifungal, itraconazole's primary mechanism is the inhibition of lanosterol 14-alpha-demethylase, similar to econazole. This action disrupts the fungal cell membrane's integrity by depleting ergosterol[8].
Caption: Inhibition points of oral antifungals in the fungal ergosterol biosynthesis pathway.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a logical workflow for a hypothetical clinical trial directly comparing this compound with an oral antifungal agent for tinea corporis/cruris.
Caption: A logical workflow for a comparative clinical trial.
Conclusion
This guide provides a comparative overview of this compound and oral antifungal therapies for tinea corporis and cruris based on currently available data. While this compound offers the advantage of a topical application with a corticosteroid component for rapid symptom relief, oral therapies like terbinafine and itraconazole have demonstrated high mycological and clinical cure rates in systemic treatment of more extensive or recalcitrant infections. The choice of therapy should be guided by the severity and extent of the infection, patient comorbidities, and potential drug interactions. Further head-to-head clinical trials are warranted to provide a more direct comparison of these treatment modalities.
References
- 1. cochranelibrary.com [cochranelibrary.com]
- 2. Update on terbinafine with a focus on dermatophytoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of 250 mg versus 500 mg oral terbinafine in the treatment of tinea corporis and cruris: A randomised, assessor-blinded comparative study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Tinea Corporis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Efficacy of Super-Bioavailable Itraconazole and Conventional Itraconazole at Different Dosing Regimens in Glabrous Tinea Infection - A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of tinea corporis, tinea cruris, and tinea pedis: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Showdown: Pevisone's Antifungal Component Versus a New Generation of Fungal Foes
For Immediate Release
In the dynamic landscape of antifungal drug development, a comprehensive understanding of the comparative efficacy of established and emerging therapies is paramount for guiding research and clinical strategies. This guide provides an in-depth in vitro comparison of the antifungal component of Pevisone, econazole (B349626), with a cohort of novel antifungal drug candidates: Rezafungin, Ibrexafungerp, Olorofim, and Fosmanogepix. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear perspective on the evolving antifungal armamentarium.
This compound is a widely used topical combination therapy comprising econazole nitrate, an azole antifungal, and triamcinolone (B434) acetonide, a corticosteroid.[1][2] The econazole component exerts its antifungal effect by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[3] The corticosteroid, triamcinolone acetonide, provides anti-inflammatory and antipruritic actions to alleviate symptoms associated with fungal skin infections.[4][5]
The emergence of antifungal resistance and the need for broader-spectrum agents have spurred the development of novel drugs with diverse mechanisms of action. This guide focuses on four such candidates that are making significant strides in clinical development.
A New Wave of Antifungal Candidates
Rezafungin is a next-generation echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[6][7] This mechanism provides potent activity against a broad range of Candida species.
Ibrexafungerp is a first-in-class triterpenoid (B12794562) antifungal that also targets β-(1,3)-D-glucan synthase but at a distinct binding site from echinocandins.[5][8] This offers a potential advantage against some echinocandin-resistant strains.
Olorofim represents a new class of antifungals called the orotomides. It has a novel mechanism of action, inhibiting the enzyme dihydroorotate (B8406146) dehydrogenase, which is essential for pyrimidine (B1678525) biosynthesis in fungi.[3] This unique target provides activity against many molds that are resistant to other antifungal classes.
Fosmanogepix is the prodrug of manogepix, which inhibits the fungal enzyme Gwt1. This enzyme is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are necessary for attaching proteins to the fungal cell wall.[2]
Comparative In Vitro Susceptibility
The in vitro efficacy of antifungal agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the available MIC data for econazole and the novel antifungal candidates against key fungal pathogens, Candida albicans and Aspergillus fumigatus. Data is presented as MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates), where available.
Table 1: In Vitro Activity against Candida albicans
| Drug | Mechanism of Action | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Econazole | Ergosterol Synthesis Inhibitor | 0.016 - 16[1] | 8[1] | 16[1] |
| Rezafungin | β-(1,3)-D-glucan Synthase Inhibitor | 0.008 - 0.25 | 0.03 | 0.06 |
| Ibrexafungerp | β-(1,3)-D-glucan Synthase Inhibitor | 0.03 - 2 | 0.25 | 0.5 |
| Olorofim | Dihydroorotate Dehydrogenase Inhibitor | Not active against yeasts | - | - |
| Fosmanogepix | Gwt1 Inhibitor | 0.002 - 0.03 | 0.008 | 0.015 |
Table 2: In Vitro Activity against Aspergillus fumigatus
| Drug | Mechanism of Action | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Econazole | Ergosterol Synthesis Inhibitor | Data not available | - | - |
| Rezafungin | β-(1,3)-D-glucan Synthase Inhibitor | 0.004 - >8 | 0.015 | 0.03 |
| Ibrexafungerp | β-(1,3)-D-glucan Synthase Inhibitor | <0.06 - 4[8] | 0.06 | 0.125 |
| Olorofim | Dihydroorotate Dehydrogenase Inhibitor | 0.008 - 0.125 | 0.015 | 0.03 |
| Fosmanogepix | Gwt1 Inhibitor | 0.008 - 0.06 | 0.015 | 0.03 |
Note: The in vitro activity of econazole against Aspergillus fumigatus is established, but specific MIC range data from comparable studies were not available at the time of this guide's compilation.
Mechanisms of Action and Experimental Workflow Visualized
To further elucidate the functional differences between these antifungal agents and the standardized methodology used for their evaluation, the following diagrams are provided.
References
- 1. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 3. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 4. In vitro antimicrobial activity of econazole and miconazole sulfosalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Potency of Pevisone's Corticosteroid Component
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory potency of the corticosteroid component in Pevisone, triamcinolone (B434) acetonide, against other topical corticosteroids. The information presented is supported by experimental data and established methodologies to assist in research and development.
This compound is a combination topical therapy containing econazole (B349626) nitrate, an antifungal agent, and triamcinolone acetonide, a synthetic corticosteroid responsible for its anti-inflammatory effects. This guide will focus on the validation of the anti-inflammatory potency of triamcinolone acetonide in comparison to other corticosteroids across the potency spectrum.
Data Presentation: Comparative Potency of Topical Corticosteroids
The anti-inflammatory strength of topical corticosteroids is most commonly determined by the vasoconstrictor assay, which measures the degree of skin blanching (vasoconstriction) induced by the steroid. This effect generally correlates with clinical efficacy. The following table summarizes the relative potency of triamcinolone acetonide and other representative corticosteroids based on the widely accepted seven-class system, where Class I is the most potent and Class VII is the least potent. This compound contains triamcinolone acetonide 0.1%, which is classified as a medium-potency corticosteroid.
| Potency Class | Corticosteroid | Concentration (%) | Relative Potency (Qualitative) |
| I (Super Potent) | Clobetasol Propionate | 0.05 | Very High |
| II (Potent) | Betamethasone Dipropionate | 0.05 | High |
| III (Upper Mid-Potent) | Triamcinolone Acetonide | 0.5 | Upper-Mid |
| IV (Medium Potency) | Triamcinolone Acetonide (in this compound) | 0.1 | Medium |
| V (Lower Mid-Potency) | Triamcinolone Acetonide | 0.025 | Lower-Mid |
| VI (Mild) | Desonide | 0.05 | Mild |
| VII (Least Potent) | Hydrocortisone | 1.0 | Low |
Note: Direct quantitative data from head-to-head vasoconstrictor or cytokine inhibition assays comparing a wide range of corticosteroids in a single study is limited in publicly available literature. The potency is influenced by the vehicle, concentration, and application site.
Experimental Protocols
To validate the anti-inflammatory potency of corticosteroids, several key experiments are employed. Below are the detailed methodologies for two of the most common assays.
Vasoconstrictor Assay (McKenzie-Stoughton Assay)
This in vivo assay is the standard method for determining the potency of topical corticosteroids.
Objective: To assess the ability of a topical corticosteroid to cause vasoconstriction of the small blood vessels in the skin, resulting in visible blanching. The degree of blanching is correlated with the anti-inflammatory potency.
Methodology:
-
Subject Selection: Healthy human volunteers with normal skin on their forearms are selected for the study.
-
Site Demarcation: A grid of small, uniform circles is marked on the volar aspect of the forearms.
-
Product Application: A standardized amount of the test corticosteroid (e.g., triamcinolone acetonide 0.1%) and comparator corticosteroids are applied to the designated sites. A vehicle control (the cream or ointment base without the active steroid) is also applied to a separate site.
-
Occlusion: The application sites are covered with an occlusive dressing (e.g., a plastic film) to enhance penetration of the corticosteroid.
-
Exposure Duration: The occlusive dressing is left in place for a specified period, typically 6 to 16 hours.
-
Assessment: After removal of the dressing and cleaning of the sites, the degree of skin blanching is visually assessed by trained observers at predetermined time points (e.g., 2, 6, 18, and 24 hours after removal).
-
Scoring: The intensity of the blanching is scored on a standardized scale, for example:
-
0 = No vasoconstriction
-
1 = Mild, definite vasoconstriction
-
2 = Moderate vasoconstriction
-
3 = Intense vasoconstriction
-
-
Data Analysis: The scores from multiple subjects are averaged for each time point and for each corticosteroid. The data can be used to rank the corticosteroids in order of their vasoconstrictor potency.
Cytokine Inhibition Assay
This in vitro assay measures the ability of a corticosteroid to suppress the production of pro-inflammatory cytokines in cultured cells.
Objective: To quantify the inhibitory effect of a corticosteroid on the release of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs), or a relevant cell line (e.g., macrophages or keratinocytes), are cultured in a suitable medium.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or phorbol (B1677699) myristate acetate (B1210297) (PMA), to induce the production and release of pro-inflammatory cytokines.
-
Corticosteroid Treatment: The stimulated cells are treated with various concentrations of the test corticosteroid (e.g., triamcinolone acetonide) and comparator corticosteroids. A vehicle control is also included.
-
Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for cytokine production.
-
Sample Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of the target cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of cytokine inhibition for each corticosteroid concentration is calculated relative to the stimulated, untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the corticosteroid that causes 50% inhibition of cytokine production, is then determined. A lower IC50 value indicates a higher anti-inflammatory potency.
Mandatory Visualization
Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory action of corticosteroids like triamcinolone acetonide is primarily mediated through their interaction with the glucocorticoid receptor (GR). Upon binding, the activated GR complex translocates to the nucleus and modulates gene expression. One of its key mechanisms is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow: Vasoconstrictor Assay
The following diagram illustrates the key steps involved in conducting a vasoconstrictor assay to determine the potency of topical corticosteroids.
Caption: Workflow of the vasoconstrictor assay.
Logical Relationship: Corticosteroid Potency and Clinical Application
This diagram outlines the relationship between the experimentally determined potency of a corticosteroid and its appropriate clinical application, highlighting the balance between efficacy and the risk of adverse effects.
Caption: Corticosteroid potency and clinical use.
Comparative analysis of Pevisone's effect on different dermatophyte species
Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of Pevisone, a topical formulation combining the antifungal agent econazole (B349626) nitrate (B79036) and the corticosteroid triamcinolone (B434) acetonide. The focus is on the in-vitro efficacy of its active antifungal component, econazole, against various dermatophyte species, benchmarked against other common antifungal agents. This document is intended for researchers, scientists, and drug development professionals engaged in the field of mycology and antifungal therapeutics.
This compound is indicated for the treatment of inflammatory dermatomycoses, where the anti-inflammatory and anti-pruritic properties of triamcinolone acetonide complement the fungicidal action of econazole nitrate.[1][2][3][4][5] Econazole has demonstrated a broad spectrum of activity against dermatophytes, yeasts, and molds.[1][3]
Mechanism of Action
This compound's therapeutic effect is derived from the distinct mechanisms of its two active ingredients.
1. Econazole Nitrate: Antifungal Action Econazole, an imidazole (B134444) derivative, primarily functions by disrupting the integrity of the fungal cell membrane.[6][7] It specifically inhibits the cytochrome P450 enzyme lanosterol (B1674476) 14-alpha-demethylase.[6][8] This enzyme is critical for the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane.[6][7][8][9] The resulting depletion of ergosterol and accumulation of toxic methylated sterols increases membrane permeability, leading to the leakage of essential cellular components and ultimately, cell death.[6][7][10]
2. Triamcinolone Acetonide: Anti-inflammatory Action Triamcinolone acetonide is a potent synthetic corticosteroid that mitigates the inflammatory symptoms associated with fungal infections.[3][11][12] Upon entering a cell, it binds to cytoplasmic glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs).[11][13] This action upregulates the expression of anti-inflammatory proteins like lipocortin-1 (annexin-1) and downregulates pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α) and enzymes like phospholipase A2, thereby reducing inflammation, itching, and redness.[11][13][14]
Comparative Efficacy Data
The in vitro efficacy of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The data below is synthesized from various studies. It is important to note that MIC values can vary based on the specific strain and the testing methodology used.
Table 1: In-Vitro Activity of Econazole and Comparative Azoles Against Common Dermatophytes
| Dermatophyte Species | Econazole | Ketoconazole | Miconazole (B906) | Clotrimazole (B1669251) |
| MIC Range (μg/mL) | MIC Range (μg/mL) | MIC Range (μg/mL) | MIC Range (μg/mL) | |
| Trichophyton rubrum | 0.03 - >128 | 0.06 - 1 | 0.1 - >128 | 0.03 - 2 |
| Trichophyton mentagrophytes | 0.03 - >128 | 0.125 - 1 | 0.1 - >128 | 0.06 - 1 |
| Microsporum canis | 0.1 - >128 | 0.1 - >128 | 0.1 - >128 | 0.1 - >128 |
| Epidermophyton floccosum | ≤0.063 - 10 | 0.01 - >128 | 0.1 - >128 | 0.01 - >128 |
Data compiled from multiple sources indicating typical MIC ranges.[15][16][17][18] Note that direct comparison between studies can be challenging due to methodological differences. One study suggests a rank order of activity against 64 dermatophyte isolates as clotrimazole > econazole nitrate > miconazole nitrate.[15]
Table 2: Comparative Efficacy of Econazole vs. Non-Azole Antifungals
| Dermatophyte Species | Econazole | Terbinafine | Griseofulvin |
| MIC Range (μg/mL) | MIC Range (μg/mL) | MIC Range (μg/mL) | |
| Trichophyton rubrum | 0.03 - >128 | 0.001 - 0.256 | 0.03 - 1 |
| Trichophyton mentagrophytes | 0.03 - >128 | 0.001 - 0.256 | 0.06 - 1 |
| Microsporum canis | 0.1 - >128 | 0.001 - 0.5 | 0.12 - 8 |
| Epidermophyton floccosum | ≤0.063 - 10 | 0.001 - 0.03 | 0.25 - 2 |
Data compiled from multiple sources.[16][17][18][19][20][21] Terbinafine, an allylamine, generally shows very low MIC values against dermatophytes, indicating high potency.[20][21]
Experimental Protocols
Standardized methods are crucial for the reproducible assessment of antifungal susceptibility. The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi, including dermatophytes.[16][22][23][24][25]
Key Steps of CLSI M38-A2 Broth Microdilution Method:
-
Isolate Preparation: Dermatophytes are cultured on a medium that promotes sporulation, such as oatmeal agar, for 7 days or more.[16]
-
Inoculum Preparation: Conidia are harvested, and a suspension is prepared in a saline solution. The suspension is adjusted to a specific concentration (e.g., 0.4 to 5 x 10⁴ CFU/mL) using a spectrophotometer or hemocytometer.
-
Antifungal Dilution: Stock solutions of the antifungal agents are prepared, typically in dimethyl sulfoxide (B87167) (DMSO).[19] Serial two-fold dilutions are then made in a standard medium (e.g., RPMI 1640) in 96-well microtiter plates.
-
Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agents.
-
Incubation: Plates are incubated at a controlled temperature (e.g., 28-35°C) for a specified period (typically 4-7 days).[16][23]
-
Endpoint Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥80%) compared to the growth in the drug-free control well.
References
- 1. This compound | 1%+0.1% | Cream | পেভিসোন ১%+০.১% ক্রীম | Synovia Pharma PLC. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 2. This compound (econazole nitrate-triamcinalone acetonide): uses & side-effects | PatientsLikeMe [patientslikeme.com]
- 3. adcock.com [adcock.com]
- 4. medex.com.bd [medex.com.bd]
- 5. youtube.com [youtube.com]
- 6. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. econazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 10. Function of the Econazole and its derivative - Creative Peptides [creative-peptides.com]
- 11. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 12. marleydrug.com [marleydrug.com]
- 13. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
- 14. Articles [globalrx.com]
- 15. COMPARISON OF THE IN VITRO ANTIFUNGAL ACTIVITIES OF CLOTRIMAZOLE, MICONAZOLE, ECONAZOLE AND EXALAMIDE AGAINST CLINICAL ISOLATES OF DERMATOPHYTES | Semantic Scholar [semanticscholar.org]
- 16. A Study of In vitro Antifungal Susceptibility Patterns of Dermatophytic Fungi at a Tertiary Care Center in Western India - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Further in vitro studies with oxiconazole nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
- 19. scispace.com [scispace.com]
- 20. europeanreview.org [europeanreview.org]
- 21. researchgate.net [researchgate.net]
- 22. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medicinearticle.com [medicinearticle.com]
- 24. njccwei.com [njccwei.com]
- 25. Susceptibility of Dermatophytes to Thiabendazole Using CLSI Broth Macrodilution - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Pevisone in Diverse Skin Infection Models: A Guide for Researchers
For Immediate Release to the Scientific Community
This guide provides a comprehensive cross-validation of Pevisone (a fixed combination of 1% isoconazole (B1215869) nitrate (B79036) and 0.1% diflucortolone (B194688) valerate), also marketed as Travocort, across various preclinical and clinical models of fungal skin infections. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on this compound's efficacy, comparing its performance against isoconazole monotherapy and other standard antifungal agents. Detailed experimental protocols and mechanistic insights are provided to support further research and development in dermatology.
Executive Summary
This compound is a topical therapeutic that combines the broad-spectrum antifungal action of isoconazole nitrate with the anti-inflammatory and antipruritic effects of the potent corticosteroid diflucortolone valerate (B167501).[1][2] Clinical evidence indicates that this combination therapy offers a more rapid onset of action and faster relief from inflammatory symptoms such as itching and erythema compared to antifungal treatment alone.[1][3][4] While mycological cure rates are often comparable to monotherapy, the early symptomatic relief provided by this compound can enhance patient adherence.[2][4] This guide delves into the data supporting these claims, drawing from a variety of skin infection models.
Data Presentation: Comparative Efficacy
The following tables summarize the performance of this compound and its components in comparison to other topical antifungal treatments in relevant clinical and preclinical models.
Table 1: Clinical Efficacy of this compound vs. Isoconazole Monotherapy in Tinea Inguinalis
| Outcome Measure | This compound (Isoconazole Nitrate + Diflucortolone Valerate) | Isoconazole Nitrate (Monotherapy) | Source |
| Resolution of Erythema | Superior and more rapid resolution | Less rapid resolution | [3][4] |
| Resolution of Pruritus | Superior and more rapid resolution | Less rapid resolution | [3][4] |
| Mycological Cure Rate | Similar to monotherapy | Similar to combination therapy | [3][4] |
| Overall Tolerability | Well-tolerated | Well-tolerated | [3][4] |
Data from a multicenter retrospective study involving 58 adult patients with tinea inguinalis. Treatment duration was three weeks.[3][4]
Table 2: Clinical Efficacy of this compound vs. Clotrimazole in Tinea Corporis
| Outcome Measure | This compound (Isoconazole Nitrate + Diflucortolone Valerate) | 1% Clotrimazole Cream | p-value | Source |
| Complete Clinical Cure | 66.3% (126/190 patients) | 64.7% (123/190 patients) | 0.74 | [5][6] |
| Persistence of Clinical Signs | 34.7% (64/190 patients) | 35.3% (67/190 patients) | >0.05 | [5][6] |
Data from a randomized controlled trial with 380 patients. Both treatments were applied twice daily for two weeks. The difference in clinical efficacy was not statistically significant.[5][6]
Table 3: Efficacy of Other Topical Antifungals in Tinea Corporis/Cruris for Comparison
| Treatment | Efficacy Endpoint | Result | Source |
| 1% Luliconazole Cream | Complete Clearance (vs. vehicle) | 21.2% vs. 4.4% (p<0.001) | [7] |
| 1% Luliconazole Cream | Mycological and Clinical Improvement (vs. 1% Fluconazole) | Significantly better than fluconazole | [8] |
| 1% Clotrimazole Cream | Mycological Cure (vs. placebo) | Favored over placebo (RR 2.87) | [9] |
| Azole + Steroid Combination | Clinical Cure (vs. Azole alone) | Slightly more effective (RR 0.67) | [9] |
Mechanisms of Action
This compound's dual-action efficacy stems from the distinct yet complementary mechanisms of its two active ingredients.
Isoconazole Nitrate: As an imidazole (B134444) antifungal, isoconazole inhibits the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is critical for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased cell membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[2]
Diflucortolone Valerate: This potent topical corticosteroid acts by binding to intracellular glucocorticoid receptors. The activated receptor complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the production of pro-inflammatory mediators like cytokines and prostaglandins. This results in reduced inflammation, erythema, and pruritus.[10]
Dual mechanism of action of this compound.
Experimental Protocols
The evaluation of topical antifungal agents like this compound relies on a range of standardized in vitro, in vivo, and ex vivo models.
In Vitro Models: Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of isoconazole against various fungal pathogens.
Methodology (Broth Microdilution):
-
Fungal Isolate Preparation: Cultures of dermatophytes (e.g., Trichophyton rubrum, Microsporum canis) are grown on Sabouraud dextrose agar. A suspension of fungal conidia or fragmented mycelia is prepared and standardized to a specific concentration (e.g., 1-5 x 10³ CFU/mL).
-
Drug Dilution: Isoconazole nitrate is serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation and Incubation: The standardized fungal suspension is added to each well. The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-96 hours), depending on the growth rate of the fungus.
-
MIC Determination: The MIC is defined as the lowest drug concentration that causes a significant inhibition of fungal growth (e.g., ≥80% reduction in turbidity) compared to a drug-free control well.
Workflow for in vitro antifungal susceptibility testing.
In Vivo Models: Guinea Pig Model of Dermatophytosis
Objective: To evaluate the therapeutic efficacy of topically applied this compound in a living animal model that mimics human dermatophytosis.
Methodology:
-
Animal Preparation: The hair on the backs of guinea pigs is clipped, and the skin is gently abraded to facilitate infection. To increase susceptibility, some protocols may involve immunosuppression with corticosteroids.
-
Infection: A suspension of a dermatophyte, such as Trichophyton rubrum or Microsporum canis, is applied to the abraded skin.
-
Treatment: After the establishment of a visible infection (typically 7-10 days), the animals are divided into treatment groups (e.g., this compound, vehicle control, comparator drug). The topical formulations are applied daily for a set period (e.g., 14 days).
-
Efficacy Assessment: Efficacy is evaluated based on:
-
Clinical Scoring: Lesion size, erythema, and scaling are scored at regular intervals.
-
Mycological Examination: Skin scrapings are collected at the end of the treatment for potassium hydroxide (B78521) (KOH) microscopy and fungal culture to confirm the eradication of the pathogen.
-
Ex Vivo Models: Reconstructed Human Epidermis (RHE)
Objective: To assess the efficacy of this compound on a model that closely resembles the structure and barrier function of human skin, reducing the reliance on animal testing.
Methodology:
-
Model Preparation: Commercially available RHE models, consisting of differentiated human keratinocytes forming a multilayered epidermis, are used.
-
Infection: A suspension of fungal arthroconidia (e.g., T. rubrum) is applied to the surface of the RHE.
-
Treatment Application: this compound or a comparator is applied topically to the infected RHE.
-
Evaluation: The efficacy of the treatment is assessed by:
-
Histology: Cross-sections of the RHE are stained (e.g., with Periodic acid-Schiff) to visualize fungal invasion.
-
Quantitative PCR (qPCR): Fungal DNA is extracted from the RHE to quantify the fungal load.
-
Barrier Function Assessment: Transepidermal water loss (TEWL) can be measured to assess the impact of infection and treatment on the epidermal barrier.
-
Conclusion
The available evidence from a range of skin infection models demonstrates that this compound is an effective treatment for fungal skin infections, particularly those with a significant inflammatory component. The combination of an antifungal and a potent corticosteroid provides rapid symptomatic relief, which is a key advantage over antifungal monotherapies.[1][2][3][4] While its mycological cure rate is comparable to other effective azoles like clotrimazole, the dual-action formulation of this compound addresses both the infectious and inflammatory aspects of dermatomycoses.[5][6] The experimental models detailed in this guide provide a robust framework for the continued evaluation and cross-validation of this compound and other novel antifungal therapies.
References
- 1. scribd.com [scribd.com]
- 2. Isoconazole nitrate: a unique broad-spectrum antimicrobial azole effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoconazole Nitrate vs Isoconazole Nitrate and Diflucortolone Valerate in the Treatment of Tinea Inguinalis: Results of a Multicenter Retrospective Study - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. Isoconazole nitrate vs isoconazole nitrate and diflucortolone valerate in the treatment of tinea inguinalis: results of a multicenter retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mail.jpathology.com [mail.jpathology.com]
- 6. mail.jpathology.com [mail.jpathology.com]
- 7. researchgate.net [researchgate.net]
- 8. ijbcp.com [ijbcp.com]
- 9. Topical antifungal treatments for tinea cruris and tinea corporis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mims.com [mims.com]
Pevisone's Microbiome Footprint: A Comparative Analysis Against Other Topical Antifungals
For Immediate Release
In the intricate ecosystem of the skin, topical treatments can act as significant disruptive or restorative forces. This guide offers a comparative analysis of Pevisone, a combination cream of econazole (B349626) nitrate (B79036) and triamcinolone (B434) acetonide, and its impact on the skin microbiome versus other common topical antifungal agents. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of current experimental data to inform future research and clinical understanding.
Executive Summary
Recent studies illuminate the profound effects of topical antifungal and corticosteroid therapies on the skin's microbial communities. A pivotal study reveals that this compound (econazole/triamcinolone) does more than treat fungal infections; it actively restores a healthy bacterial balance on the skin, an effect not observed with corticosteroid treatment alone.[1][2][3] Specifically, this compound significantly reduces Staphylococcus populations while promoting the growth of beneficial Cutibacterium.[1] This stands in contrast to other antifungals like ketoconazole (B1673606) and miconazole (B906), which, while effective against pathogenic fungi, may lead to a more dispersed and less normalized bacterial profile.[4][5][6]
Comparative Data on Microbiome Shifts
The following tables summarize the quantitative impact of this compound and other topical antifungals on key bacterial and fungal genera, based on recent clinical research.
Table 1: Impact of this compound vs. Triamcinolone Acetonide on Skin Microbiome in Atopic Dermatitis
| Treatment | Key Bacterial Changes | Key Fungal Changes | Reference |
| This compound (Econazole/Triamcinolone) | ↓ Staphylococcus (p < 0.05)↑ Cutibacterium (p < 0.05)Restored bacterial microbiome similar to healthy controls. | ↑ Malassezia (transient)↓ Candida (transient) | [1][7] |
| Triamcinolone Acetonide (Steroid Alone) | No significant restoration of the skin bacterial microbiome. | Not specified | [1][2] |
Table 2: Impact of Ketoconazole vs. Miconazole on Skin Microbiome in Tinea Pedis
| Treatment | Key Fungal Changes | Key Bacterial Changes | Reference |
| Ketoconazole (KTZ) 2% Cream | ↓ Trichophyton (to levels of healthy controls) | Shifts in Staphylococcus and Corynebacterium observed. | [4][5] |
| Miconazole (MCZ) 2% Cream | ↓ Trichophyton (to levels of healthy controls) | Shifts in Staphylococcus and Corynebacterium observed; bacterial profile became more dispersed. | [4][5] |
In-Depth Experimental Protocols
The data presented is derived from rigorous experimental designs. Below are the detailed methodologies employed in the key studies cited.
Protocol 1: this compound and Triamcinolone in Atopic Dermatitis[1][3]
-
Study Design: A randomized controlled trial involving 40 patients with mild-to-moderate atopic dermatitis (AD) and 48 healthy controls.[1] Patients were randomly assigned to receive either this compound or triamcinolone acetonide cream.[1]
-
Sample Collection: Skin swabs were collected from lesional and non-lesional sites at three time points: baseline, immediately after the treatment period, and two weeks post-treatment.[1][3]
-
Microbiome Analysis: DNA was extracted from the swabs. The V3-V4 region of the bacterial 16S rRNA gene and the fungal ITS1-5F region were sequenced to analyze the microbial community composition.[3]
-
Clinical Assessment: Disease severity was measured using standard scoring systems (IGA, EASI, SCORAD), and skin barrier function was assessed by measuring transepidermal water loss (TEWL) and sebum levels.[1]
Protocol 2: Ketoconazole and Miconazole in Tinea Pedis[4][5][6]
-
Study Design: A study enrolling 42 patients with tinea pedis and 28 healthy controls.[4][5] Patients were treated with either ketoconazole 2% cream or miconazole nitrate 2% cream.[4]
-
Sample Collection: Skin swabs were obtained from lesional sites (interdigital or heel) at baseline, after 4 weeks of treatment, and 2 weeks post-treatment.[4][5]
-
Microbiome Analysis: DNA was extracted, and amplicon sequencing of the bacterial 16S rRNA (V3-V4 region) and fungal ITS1-5F regions was performed to characterize the microbial communities.[4][5]
-
Clinical Assessment: Clinical improvement was evaluated using standardized scoring.[4]
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for comparative analysis of topical treatments on the skin microbiome.
Caption: Simplified signaling pathway of Triamcinolone Acetonide and its impact on the skin.
Discussion and Conclusion
The evidence strongly suggests that the combination therapy in this compound offers a dual benefit: potent antifungal action via econazole nitrate and anti-inflammatory effects from triamcinolone acetonide, which collectively contribute to the restoration of a healthy skin microbiome. The ability of this compound to decrease the abundance of pathogenic Staphylococcus while increasing beneficial Cutibacterium is a significant finding, particularly in conditions like atopic dermatitis where dysbiosis is a key pathological feature.[1][2]
In contrast, while other antifungals like ketoconazole and miconazole are effective in reducing the targeted pathogenic fungi, their impact on the broader bacterial community may be less restorative, leading to a "dispersed" profile rather than a clear shift towards a healthy state.[4][5] The steroid component of this compound reduces inflammation, which likely creates a more favorable environment for beneficial commensal bacteria to re-establish dominance.
For drug development professionals, these findings underscore the importance of considering the broader microbial context when formulating topical treatments. A therapy that not only eliminates a pathogen but also actively helps to restore a balanced microbiome could offer superior, more sustained clinical outcomes. Future research should focus on long-term follow-up studies and investigate the impact of these treatments on the functional metagenome of the skin microbiome.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Topical Ketoconazole and Topical Miconazole Nitrate in Modulating the Skin Microbiome and Mycobiome of Patients With Tinea Pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of Topical Ketoconazole and Topical Miconazole Nitrate in Modulating the Skin Microbiome and Mycobiome of Patients With Tinea Pedis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the safety profile of Pevisone in long-term application studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term safety profile of Pevisone, a topical combination therapy containing econazole (B349626) nitrate (B79036) (an antifungal) and triamcinolone (B434) acetonide (a corticosteroid). For a thorough evaluation, its performance is compared with alternative topical antifungal and corticosteroid combinations, supported by available experimental data. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of this compound in long-term application studies.
Introduction to this compound and its Components
This compound is indicated for the treatment of fungal skin infections where inflammation is a prominent feature.[1] Its efficacy stems from the synergistic action of its two active ingredients:
-
Econazole Nitrate (1%): An azole antifungal agent that disrupts the synthesis of ergosterol, a vital component of fungal cell membranes. This leads to increased membrane permeability and ultimately, fungal cell death.
-
Triamcinolone Acetonide (0.1%): A moderately potent corticosteroid that provides anti-inflammatory, anti-pruritic, and vasoconstrictive effects, helping to alleviate the inflammatory symptoms associated with fungal infections.[1]
Long-Term Safety Profile of this compound
The long-term use of this compound is generally not recommended, with treatment duration typically limited to a maximum of two weeks. This is primarily due to the potential for local and systemic adverse effects associated with the prolonged use of the corticosteroid component, triamcinolone acetonide.
A study on the long-term intermittent treatment of localized chronic eczema with a cream containing triamcinolone acetonide and econazole nitrate (this compound) provided some insight into its safety with extended use under a specific regimen.[2]
Key Experimental Protocol: Long-Term Intermittent Treatment of Eczema
-
Objective: To assess the efficacy and safety of long-term intermittent application of this compound in preventing the recurrence of localized chronic eczema.[2]
-
Study Design: Patients who achieved clinical cure after a 4-week initial treatment with this compound were randomized into two groups for an 8-week intermittent therapy phase.
-
Treatment Regimen:
-
Group 1 (this compound): Applied the cream twice a day for two consecutive days each week.[2]
-
Group 2 (Moisturizing Cream): Applied a moisturizing cream following the same regimen.
-
-
Follow-up: Patients were evaluated at weeks 4 and 8 during the treatment phase, and at week 12 (4 weeks after treatment cessation).[2]
-
Primary Outcome Measures: Recurrence rate of eczema and SCORAD (SCORing Atopic Dermatitis) index.
-
Safety Assessment: Monitoring and recording of all adverse events.
Comparison with Alternative Topical Combination Therapies
Several other topical combination therapies are available for the treatment of inflamed fungal infections. The most common alternatives include combinations of an azole antifungal with a corticosteroid. The long-term safety concerns for these alternatives are similar to those for this compound and are primarily dictated by the potency of the corticosteroid component.
| Product | Antifungal Component | Corticosteroid Component | Potency of Corticosteroid |
| This compound | Econazole Nitrate 1% | Triamcinolone Acetonide 0.1% | Medium |
| Alternative 1 | Miconazole Nitrate 2% | Hydrocortisone 1% | Low |
| Alternative 2 | Clotrimazole 1% | Betamethasone Dipropionate 0.05% | High |
Long-Term Safety Data and Adverse Events
Direct, long-term comparative studies with quantitative safety data are limited. The available information primarily focuses on the known risks associated with prolonged topical corticosteroid use.
| Adverse Event | This compound (Econazole/Triamcinolone) | Miconazole/Hydrocortisone | Clotrimazole/Betamethasone |
| Incidence in Long-Term Study | 3.1% in an 8-week intermittent use study for eczema.[2] | Data from specific long-term studies is not readily available. | Data from specific long-term studies is not readily available. |
| Common Local Side Effects | Skin atrophy, striae, telangiectasia, burning, itching, irritation, dryness, folliculitis, acneiform eruptions, hypopigmentation. | Skin atrophy, irritation, dryness, folliculitis, allergic contact dermatitis. | Burning, stinging, itching, irritation, dryness, skin thinning, stretch marks. |
| Systemic Side Effects (with prolonged or extensive use) | Hypothalamic-Pituitary-Adrenal (HPA) axis suppression, Cushing's syndrome, hyperglycemia. | HPA axis suppression (less likely due to low potency). | HPA axis suppression, Cushing's syndrome, hyperglycemia (higher risk due to high potency). |
| Recommended Duration of Use | Generally not recommended for more than 2 weeks of continuous use. | Short-term use is generally recommended. | Recommended for short-term use, typically no longer than 2 weeks for tinea cruris and tinea corporis, and 4 weeks for tinea pedis. |
Signaling Pathways and Mechanisms of Action
Discussion and Conclusion
The long-term safety profile of this compound, and other topical antifungal-corticosteroid combinations, is primarily limited by the potential adverse effects of the corticosteroid component. While the intermittent use of this compound has been shown to be relatively safe in a specific context for up to 8 weeks, continuous long-term application is not advisable.
The choice between this compound and its alternatives for short-term use should be guided by the severity of inflammation and the potency of the corticosteroid. For mild inflammation, a low-potency combination like miconazole/hydrocortisone may be sufficient. For more severe inflammation, a medium-potency product like this compound might be appropriate, while high-potency combinations like clotrimazole/betamethasone should be used with caution and for the shortest possible duration.
For long-term management of recurrent fungal infections, a strategy involving initial treatment with a combination product to control inflammation, followed by maintenance therapy with an antifungal agent alone, is generally recommended. Further long-term, head-to-head comparative studies are needed to provide more definitive quantitative data on the relative safety of these combination therapies. Researchers and clinicians should remain vigilant for signs of corticosteroid-induced side effects, especially with prolonged use, use in children, or application to large surface areas or under occlusion.
References
- 1. Hypothalamus-pituitary-adrenal axis (HPA axis) suppression with inappropriate use of steroids in recalcitrant dermatophytosis – A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term intermittent treatment of localized chronic eczema with triamcinolone acetonide and econazole nitrate cream [pifukezazhi.com]
A Comparative Analysis of Gene Expression Changes Induced by Pevisone and Its Individual Components
For Immediate Release
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes induced by Pevisone, a combination topical therapy, and its individual active components: econazole (B349626) nitrate (B79036) and triamcinolone (B434) acetonide. This compound is formulated to leverage the antifungal properties of econazole nitrate and the anti-inflammatory and immunosuppressive effects of triamcinolone acetonide. Understanding the distinct and synergistic effects of these components on gene expression is crucial for elucidating its therapeutic mechanisms and exploring further applications.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the anticipated gene expression changes in skin cells (e.g., keratinocytes, fibroblasts) upon treatment with econazole nitrate, triamcinolone acetonide, and the this compound combination. These tables are compiled based on the known mechanisms of action of the individual components.
Table 1: Effects on Genes Involved in Inflammation
| Gene Target | Econazole Nitrate | Triamcinolone Acetonide | This compound (Combined Effect) |
| Pro-inflammatory Cytokines (e.g., IL-1, IL-6, TNF-α) | ↓ (inhibition of NF-κB pathway) | ↓↓ (strong inhibition of NF-κB pathway) | ↓↓↓ (Synergistic anti-inflammatory effect) |
| Anti-inflammatory Cytokines (e.g., IL-10) | No significant change reported | ↑ (promotion of anti-inflammatory responses) | ↑ (Likely driven by triamcinolone acetonide) |
| Chemokines (e.g., CCL2, CXCL8) | ↓ | ↓↓ | ↓↓↓ |
| Cyclooxygenase-2 (COX-2) | ↓ | ↓↓ | ↓↓↓ |
| Phospholipase A2 (PLA2) | No significant change reported | ↓ (via upregulation of Lipocortin-1) | ↓ |
| Inducible Nitric Oxide Synthase (iNOS) | ↓ | ↓ | ↓↓ |
Table 2: Effects on Genes Involved in Fungal Response and Skin Barrier Function
| Gene Target | Econazole Nitrate | Triamcinolone Acetonide | This compound (Combined Effect) |
| Fungal Ergosterol Biosynthesis Genes (e.g., ERG11/CYP51) | ↓↓↓ (Primary antifungal mechanism) | No direct effect | ↓↓↓ (Primary antifungal action from econazole) |
| Genes related to Skin Barrier Integrity (e.g., Filaggrin, Loricrin) | No direct effect reported | ↑ (Normalization of expression in diseased skin) | ↑ |
| Genes involved in Lipid Synthesis for Skin Barrier | No direct effect reported | ↓ (Potential for impairment of barrier repair) | ↓ |
Table 3: Effects on Genes Involved in Fibrosis and Tissue Remodeling
| Gene Target | Econazole Nitrate | Triamcinolone Acetonide | This compound (Combined Effect) |
| Transforming Growth Factor-β (TGF-β) | No significant change reported | ↓↓ | ↓↓ |
| Collagens (e.g., COL1A1, COL3A1) | No significant change reported | ↓↓ | ↓↓ |
| Integrins | No significant change reported | ↓ | ↓ |
| Matrix Metalloproteinases (MMPs) | No significant change reported | ↑ (remodeling proteinases) | ↑ |
| Tissue Inhibitors of Metalloproteinases (TIMPs) | No significant change reported | ↑ | ↑ |
Experimental Protocols
The following are representative experimental protocols for assessing gene expression changes induced by topical agents, based on methodologies from published research.
Protocol 1: Single-Cell RNA Sequencing of Skin Biopsies
This protocol is adapted from studies on the effects of triamcinolone acetonide on keloid tissue.
-
Sample Collection: Obtain 3mm punch biopsies from treated and untreated areas of skin.
-
Tissue Dissociation: Immediately place biopsies in a digestion buffer containing collagenase and dispase and incubate at 37°C to obtain a single-cell suspension.
-
Cell Viability and Counting: Assess cell viability using trypan blue exclusion and count cells using a hemocytometer.
-
Single-Cell Library Preparation: Utilize a commercial single-cell RNA sequencing platform (e.g., 10x Genomics Chromium) to capture individual cells and prepare barcoded cDNA libraries according to the manufacturer's protocol.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencer (e.g., Illumina NovaSeq).
-
Data Analysis: Process the raw sequencing data to align reads, generate gene expression matrices, and perform downstream analyses such as cell clustering, differential gene expression analysis between treated and control groups, and pathway enrichment analysis.
Protocol 2: Human Fibrosis PCR Array
This protocol is based on studies investigating the effect of triamcinolone acetonide on fibroblasts.
-
Cell Culture and Treatment: Culture primary human dermal fibroblasts in DMEM supplemented with 10% FBS. Seed cells in 6-well plates and allow them to adhere. Treat cells with econazole nitrate, triamcinolone acetonide, or the combination at desired concentrations for 24-48 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a column-based RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
PCR Array: Perform quantitative PCR using a human fibrosis-focused PCR array plate, which contains pre-dispensed primers for a panel of genes involved in fibrosis.
-
Data Analysis: Analyze the real-time PCR data using the ΔΔCt method to determine the fold change in gene expression for each target gene in the treated samples relative to untreated controls. Normalize the data using appropriate housekeeping genes included on the array.
Mandatory Visualization: Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by the individual components of this compound.
Caption: Triamcinolone Acetonide Signaling Pathway.
Caption: Econazole Nitrate Mechanism of Action.
Caption: Synergistic Action of this compound.
Benchmarking Pevisone's performance against gold-standard antifungal treatments
For Immediate Release
This guide provides a comprehensive performance benchmark of Pevisone, a combination topical therapy containing econazole (B349626) nitrate (B79036) (an antifungal) and triamcinolone (B434) acetonide (a corticosteroid), against current gold-standard antifungal monotherapies for common dermatophyte infections. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical data to inform research and clinical perspectives.
This compound is indicated for the treatment of steroid-responsive inflammatory dermatoses and cutaneous infections caused by dermatophytes and Candida species where inflammatory symptoms are prominent. Gold-standard treatments for these conditions, particularly tinea pedis (athlete's foot), tinea corporis (ringworm), and tinea cruris (jock itch), primarily include topical allylamines, such as terbinafine (B446), and azole antifungals, like clotrimazole (B1669251) and econazole itself.
Executive Summary
Direct head-to-head clinical trials comparing this compound with the current gold-standard, terbinafine, for its primary indications are limited in the publicly available literature. However, a comparative analysis can be constructed by examining studies on the individual components and related combination therapies.
The available evidence suggests that while the corticosteroid component in this compound offers more rapid relief from inflammatory symptoms such as itching and redness compared to antifungal monotherapy, it does not necessarily lead to a higher mycological cure rate (eradication of the fungus). Gold-standard treatments like terbinafine often achieve high mycological cure rates with shorter treatment durations.
Comparative Data on Treatment Efficacy
The following tables summarize key efficacy data from various clinical studies to provide a comparative perspective.
Table 1: Efficacy of this compound and its Components Against Gold-Standard Antifungals for Tinea Infections
| Treatment | Indication | Mycological Cure Rate | Clinical Cure Rate | Treatment Duration | Study Reference |
| This compound (Econazole 1% / Triamcinolone 0.1%) | Tinea Cruris/Corporis | Not specified in abstract | Higher than econazole alone initially | 2 weeks | Schwarz 1978 (as cited in Cochrane Review)[1] |
| Econazole Nitrate 1% Foam | Interdigital Tinea Pedis | 67.6% | 24.3% (complete cure) | 4 weeks | Phase 3 Clinical Trials[2] |
| Terbinafine 1% Cream | Tinea Pedis | 93.5% - 97.2% | 89.7% | 1 week | Evans et al.[3] |
| Terbinafine 1% Cream | Tinea Cruris/Corporis | 84% - 94% | 75% - 84% | 1-2 weeks | Emerging Trends in Topical Antifungals[4] |
| Clotrimazole 1% Cream | Tinea Pedis | 73.1% - 83.7% | 58.7% - 73.1% | 4 weeks | Evans et al.[3] |
| Naftifine 1% Cream | Tinea Cruris/Corporis | 78% (mycological and clinical cure) | 78% (mycological and clinical cure) | 4 weeks | Millikan et al.[5] |
| Econazole 1% Cream | Tinea Cruris/Corporis | 68% (mycological and clinical cure) | 68% (mycological and clinical cure) | 4 weeks | Millikan et al.[5] |
Note: Direct comparison is challenging due to variations in study design, patient populations, and definitions of cure. "Complete cure" often refers to both mycological and clinical resolution of all signs and symptoms.
Discussion of Comparative Performance
The data suggests that terbinafine consistently achieves high mycological cure rates for tinea infections, often with a shorter treatment duration of one week compared to the four weeks typically required for azole antifungals like econazole and clotrimazole.[3]
The primary advantage of this compound lies in its dual-action formulation. The corticosteroid component, triamcinolone acetonide, provides rapid anti-inflammatory and anti-pruritic effects. This can lead to a faster initial improvement in clinical symptoms, which may enhance patient compliance. A Cochrane review on topical treatments for tinea cruris and corporis concluded that antifungal-corticosteroid combinations achieve higher clinical cure rates in the short term, likely due to the symptom-relieving effect of the corticosteroid, but there was no significant difference in the mycological cure rate compared to antifungal monotherapy.[1]
However, the use of corticosteroids in fungal infections is not without potential drawbacks. Prolonged use can mask the extent of the infection, lead to skin atrophy, and potentially suppress the local immune response, which may affect fungal clearance. Therefore, the treatment duration with this compound is typically limited to two weeks, after which an antifungal-only cream is recommended if further treatment is necessary.[6]
Experimental Protocols
Below are representative methodologies from key clinical trials cited in this guide.
Protocol 1: Double-Blind, Parallel-Group Study of Terbinafine vs. Clotrimazole for Tinea Pedis (Adapted from Evans et al.)[3]
-
Objective: To compare the efficacy and safety of terbinafine 1% cream applied for one week with clotrimazole 1% cream applied for four weeks in patients with tinea pedis.
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Participants: Patients with a clinical diagnosis of tinea pedis, confirmed by positive potassium hydroxide (B78521) (KOH) microscopy and fungal culture.
-
Intervention:
-
Group A: Terbinafine 1% cream applied twice daily for one week, followed by a placebo cream for the subsequent three weeks.
-
Group B: Clotrimazole 1% cream applied twice daily for four weeks.
-
-
Primary Endpoints:
-
Mycological Cure: Negative KOH microscopy and negative fungal culture at the end of treatment and follow-up.
-
Effective Treatment: Mycological cure plus the absence of or minimal signs and symptoms of infection.
-
-
Assessments: Clinical and mycological assessments were performed at baseline and at specified follow-up intervals.
Protocol 2: Double-Blind, Vehicle-Controlled Studies of Econazole Nitrate Foam for Tinea Pedis (Adapted from Phase 3 Trial Descriptions)[2]
-
Objective: To evaluate the efficacy and safety of econazole nitrate 1% foam compared to a vehicle foam in subjects with interdigital tinea pedis.
-
Study Design: Two randomized, double-blind, parallel-group, vehicle-controlled, multicenter studies.
-
Participants: Male and female subjects aged 12 years and older with a clinical diagnosis of interdigital tinea pedis and a positive fungal culture for a dermatophyte at baseline.
-
Intervention:
-
Treatment Group: Econazole nitrate 1% foam applied once daily for four weeks.
-
Control Group: Vehicle foam applied once daily for four weeks.
-
-
Primary Endpoint:
-
Complete Cure: Negative KOH, negative fungal culture, and complete resolution of all signs and symptoms at two weeks post-treatment (Day 43).
-
-
Secondary Endpoints:
-
Mycological Cure: Negative KOH and negative fungal culture.
-
Effective Treatment: Mycological cure plus no or mild erythema and/or scaling, with all other signs and symptoms absent.
-
-
Assessments: Efficacy and safety were evaluated at baseline and at specified follow-up visits.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams are provided.
References
- 1. Topical antifungal treatments for tinea cruris and tinea corporis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of terbinafine and clotrimazole in treating tinea pedis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Trends in the Use of Topical Antifungal-Corticosteroid Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. Econazole Nitrate + Triamcinolone Acetonide | ইকোনাজল নাইট্রেট + ট্রাইএ্যমসিনোলন এসিটোনাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
A Meta-Analysis of Pevisone for Fungal Skin Infections: A Comparative Guide
A comprehensive review of the clinical evidence on Pevisone (econazole nitrate (B79036) and triamcinolone (B434) acetonide) in the treatment of fungal skin infections, offering a comparative analysis with alternative therapies for researchers and drug development professionals.
This compound, a combination topical therapy, leverages the synergistic effects of a broad-spectrum azole antifungal, econazole (B349626) nitrate, and a potent corticosteroid, triamcinolone acetonide. This formulation is designed to concurrently address the fungal etiology and the inflammatory symptoms of various dermatomycoses. This guide provides a meta-view of the available clinical data, comparing the performance of this compound and its components against other common topical antifungal agents.
Mechanism of Action: A Dual Approach
This compound's efficacy stems from its two active ingredients that offer a two-pronged attack on fungal skin infections.[1][2]
-
Econazole Nitrate (1%): As an azole antifungal, econazole nitrate disrupts the synthesis of ergosterol, a vital component of fungal cell membranes. This leads to increased cell permeability and ultimately, fungal cell death.[2] It exhibits a broad spectrum of activity against dermatophytes, yeasts, and molds.[3]
-
Triamcinolone Acetonide (0.1%): This potent corticosteroid provides anti-inflammatory, antipruritic, and vasoconstrictive effects.[4] By mitigating the inflammatory response, it helps to alleviate symptoms such as redness, itching, and swelling, which are often prominent in fungal skin infections.[2]
The following diagram illustrates the distinct yet complementary mechanisms of action of this compound's components.
Comparative Efficacy: A Review of Clinical Data
Direct head-to-head clinical trials comparing this compound against a wide array of topical antifungals for common tinea infections are limited. However, data from studies on its individual components and a comparative study in otomycosis provide valuable insights.
A randomized controlled trial comparing a combination of econazole nitrate 1% and triamcinolone acetonide 0.1% cream with clotrimazole (B1669251) 1% solution in 102 patients with otomycosis (fungal ear infection) found that the clotrimazole solution resulted in a higher resolution rate at two weeks (88.23%) compared to the econazole/triamcinolone cream (80.39%).[5] It is important to note that this study was on otomycosis and may not be directly generalizable to dermatophyte infections of the skin.
The following tables summarize the available comparative efficacy data.
Table 1: this compound (or its components) vs. Other Azoles
| Indication | Treatment Group 1 | Treatment Group 2 | Efficacy Outcome | Result | Citation(s) |
| Otomycosis | Econazole Nitrate 1% + Triamcinolone Acetonide 0.1% Cream (n=51) | Clotrimazole 1% Solution (n=51) | Resolution at 2 weeks | 80.39% | 88.23% |
| Tinea Corporis/Cruris | Econazole Compound Cream | Miconazole Cream | Not Specified | Econazole compound cream was effective | [6] |
| Tinea Pedis (Interdigital) | Clotrimazole 1% Cream (once daily) | Ketoconazole (B1673606) 2% Cream (twice daily) | Cure or Improvement (28 days) | 62.0% | 64.0% |
| Tinea Pedis (Interdigital) | Clotrimazole 1% Cream (once daily) | Ketoconazole 2% Cream (twice daily) | Negative Mycology (28 days) | 76.0% | 79.2% |
Table 2: Econazole vs. Other Antifungal Classes
| Indication | Treatment Group 1 | Treatment Group 2 | Efficacy Outcome | Result | Citation(s) |
| Toe Web Space Infections | Topical Econazole | Topical Terbinafine | Not Specified | Comparative efficacy studied | [7] |
| Tinea Corporis | Topical Miconazole | Topical Terbinafine | Mycological Resolution (2nd week) | 90% | 57% |
| Tinea Corporis | Topical Miconazole | Topical Terbinafine | Significant reduction in clinical symptoms | Miconazole group showed more significant reduction | [1] |
| Tinea Cruris/Corporis | Naftifine 1% Cream | Econazole 1% Cream | Mycological and Clinical Cure Rate | 78% | 68% (not statistically significant) |
A Cochrane review of 129 randomized controlled trials for tinea cruris and tinea corporis concluded that combinations of azoles with corticosteroids were slightly more effective for clinical cure than azoles alone, although there was no significant difference in mycological cure rates.[6] This supports the therapeutic rationale for using a combination product like this compound in inflammatory fungal infections.
Safety and Tolerability Profile
The safety of this compound has been evaluated in several clinical trials.[4] The most common adverse reactions are localized skin reactions.
Table 3: Adverse Reactions Reported in Clinical Trials of this compound
| System Organ Class | Adverse Reaction | Frequency | Citation(s) |
| Skin and subcutaneous tissue disorders | Skin burning sensation | Common (≥1/100 to <1/10) | [4] |
| Skin irritation | Common (≥1/100 to <1/10) | [4] | |
| Erythema | Common (≥1/100 to <1/10) | [4] | |
| Pruritus | Unknown | [8] | |
| Skin atrophy | Unknown | [8] | |
| Skin striae | Unknown | [8] |
Prolonged use of topical corticosteroids, including the triamcinolone component of this compound, can lead to systemic absorption and potential side effects such as hypothalamic-pituitary-adrenal (HPA) axis suppression and Cushing's syndrome, particularly in children or when used over large surface areas or under occlusion.[4][8] Therefore, treatment with this compound is generally recommended for a short duration, typically until the inflammatory symptoms subside.[2]
Experimental Protocols: A General Framework
While specific protocols for every cited study are not exhaustively detailed in the available literature, a general methodology for clinical trials of topical antifungals for dermatophytoses can be outlined.[9][10]
The following workflow represents a typical design for a randomized controlled trial evaluating a topical antifungal agent.
Key Methodological Components:
-
Patient Population: Individuals with a clinical diagnosis of a specific fungal skin infection (e.g., tinea pedis, tinea corporis) confirmed by mycological examination (e.g., potassium hydroxide (B78521) [KOH] microscopy and/or fungal culture).[9]
-
Study Design: Randomized, double-blind, parallel-group, or vehicle-controlled trials are common.[6][11]
-
Intervention: Application of the investigational drug (e.g., this compound) and a comparator (e.g., another antifungal, placebo, or vehicle) for a specified duration and frequency.[5][12]
-
Efficacy Assessments:
-
Safety Assessments: Monitoring and recording of all adverse events, with a focus on local skin reactions.[4]
-
Follow-up: Patients are typically followed for a period after the end of treatment to assess for relapse.[6]
Conclusion and Future Directions
This compound, with its dual antifungal and anti-inflammatory action, presents a rational therapeutic option for inflammatory fungal skin infections. The available clinical data, although not extensive in direct head-to-head comparisons for common tinea infections, suggests that the combination is effective and generally well-tolerated for short-term use. The slight superiority of clotrimazole in one otomycosis study highlights the need for more comparative research to delineate the precise positioning of this compound among the array of available topical antifungals.
For researchers and drug development professionals, the key takeaway is the need for well-designed, large-scale randomized controlled trials that directly compare this compound with other first-line topical antifungals (e.g., terbinafine, miconazole, ketoconazole) for specific indications like tinea pedis, tinea cruris, and tinea corporis. Such studies should adhere to standardized methodologies and clearly defined endpoints to provide robust evidence for clinical decision-making and future drug development in this therapeutic area. The fungicidal versus fungistatic properties of different agents and their impact on relapse rates also warrant further investigation in comparative trials.[8]
References
- 1. A Randomized Open Labeled Parallel Group Study to Compare the Efficacy and Safety of Topical Terbinafine and Miconazole in Patients with Tinea Corporis. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Buy this compound 10 Cream: View Uses, Price, Side Effects & Dosage - osudpotro [osudpotro.com]
- 3. medilink.com.bd [medilink.com.bd]
- 4. adcock.com [adcock.com]
- 5. Efficacy of Clotrimazole 1% Solution Compared to Econazole Nitrate 1% + Triamcinolone Acetonide 0.1% Cream in Patient with Otomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cochranelibrary.com [cochranelibrary.com]
- 8. Management of tinea corporis, tinea cruris, and tinea pedis: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Guidelines for clinical evaluation of topical antifungal agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Consensus for the Treatment of Tinea Pedis: A Systematic Review of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical comparison of the efficacy and tolerability of once daily Canesten with twice daily Nizoral (clotrimazole 1% cream vs. ketoconazole 2% cream) during a 28-day topical treatment of interdigital tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pevisone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical products like Pevisone is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound cream, ensuring that laboratory practices align with regulatory standards and environmental protection principles.
This compound is a combination topical cream containing the antifungal agent econazole (B349626) nitrate (B79036) and the corticosteroid triamcinolone (B434) acetonide.[1][2] Due to the hazardous nature of its active ingredients, specific disposal procedures must be followed.
Active Ingredient Hazard Profile
The safe disposal of this compound is primarily dictated by the properties of its active pharmaceutical ingredients (APIs). Both econazole nitrate and triamcinolone acetonide are classified as hazardous, necessitating disposal as chemical waste rather than general refuse.
| Active Ingredient | CAS Number | Hazard Classification | Key Risks |
| Econazole Nitrate | 24169-02-6 | Hazardous | Harmful if swallowed, may damage fertility.[3] |
| Triamcinolone Acetonide | 76-25-5 | Hazardous | Suspected of damaging fertility or the unborn child; may cause organ damage through prolonged exposure.[4][5] |
Step-by-Step Disposal Protocol
Adherence to the following protocol is essential for the safe disposal of unused, expired, or contaminated this compound cream within a laboratory setting.
-
Do Not Dispose in General Waste or Drains: Under no circumstances should this compound be discarded in regular trash receptacles or flushed down the sewer.[3][6] The active components can persist in the environment and pose a risk to aquatic life.
-
Segregate as Hazardous Pharmaceutical Waste: this compound waste should be segregated from other laboratory waste streams. It must be managed as a hazardous chemical waste.
-
Consult Your Institution's Waste Management Plan: Every research institution has a specific chemical hygiene and waste management plan. Refer to this document and consult with your Environmental Health and Safety (EHS) department for specific institutional procedures.
-
Use Designated Waste Containers: Place the this compound tube and any contaminated materials (e.g., gloves, absorbent pads) into a designated hazardous waste container. This container should be clearly labeled as "Hazardous Pharmaceutical Waste" and include the specific chemical names: "Econazole Nitrate" and "Triamcinolone Acetonide."
-
Arrange for Professional Disposal: The collected hazardous waste must be disposed of through a licensed and authorized waste management firm.[1][4] These firms are equipped to handle and treat chemical waste in accordance with regulations set by the Environmental Protection Agency (EPA) and other relevant authorities.[5][7] Methods may include controlled incineration at a permitted facility.[3]
-
Maintain Disposal Records: Document the disposal of this compound in your laboratory's chemical inventory and waste logs. This is crucial for regulatory compliance and safety audits.
Experimental Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound in a laboratory environment.
This guide is intended to provide essential safety and logistical information for the proper disposal of this compound. By adhering to these procedures, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and contribute to environmental protection.
References
Essential Safety and Logistical Information for Handling Pevisone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Pevisone is paramount. This compound cream's active ingredients are econazole (B349626) nitrate, an antifungal agent, and triamcinolone (B434) acetonide, a moderately potent corticosteroid.[1][2] Adherence to strict safety protocols is crucial to mitigate risks associated with these components.
Hazard Identification
The primary hazards associated with the active ingredients of this compound are:
-
Econazole Nitrate: Harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[3]
-
Triamcinolone Acetonide: May damage an unborn child and is suspected of damaging fertility.[4] Systemic absorption of topical corticosteroids can occur, especially with prolonged use or on large surface areas, potentially leading to adrenal suppression.[5][6][7][8]
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, appropriate personal protective equipment must be worn to prevent skin and eye contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[9] Gloves should be inspected before use and washed before removal.[3][10][11] | To prevent skin contact and irritation.[10] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[12][13][14] | To protect eyes from splashes, which can cause serious irritation.[14] |
| Body Protection | A laboratory coat or long-sleeved shirt and long pants.[9][11] For larger quantities or potential for significant splashing, impervious clothing should be considered.[10][13] | To protect skin from accidental contact. |
| Respiratory Protection | Generally not required when handling the cream form in a well-ventilated area. If aerosols or dusts are generated, a suitable respirator should be used.[12][13] | To prevent inhalation of any aerosolized particles. |
Operational Plans
Handling and Experimental Protocols:
-
Preparation: Work in a well-ventilated area, such as a chemical fume hood, especially when manipulating the substance beyond simple application.[10][13]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the cream, even if gloves were worn.[12][14][15] Avoid eating, drinking, or smoking in areas where this compound is handled.[13][14][15]
-
Application: When applying the cream for experimental purposes, use appropriate tools (e.g., spatulas) to avoid direct contact.
-
Avoid Contamination: Do not touch other surfaces, such as doorknobs or personal items, while wearing contaminated gloves.
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[10][12][15] If skin irritation persists, seek medical advice.[12]
-
Eye Contact: Rinse cautiously with water for several minutes.[10][12] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor if irritation persists.[10]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[10][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][15]
-
Spill Management:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated and restrict access to unnecessary personnel.[10][13]
-
Don PPE: Wear appropriate PPE, including gloves, eye protection, and protective clothing.[13][16]
-
Containment: For small spills, use an inert absorbent material to contain the substance.[16]
-
Clean-up: Carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[16] Clean the spill area with a suitable detergent and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste.[12][17] Do not dispose of it down the drain or in the general trash.[17]
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and absorbent paper that have come into contact with this compound should be collected in a clearly labeled hazardous waste container.[16]
-
Empty Containers: The primary container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[17] After rinsing, the container label should be defaced, and the container can then be disposed of according to institutional guidelines.[17]
-
Waste Collection: All waste must be collected in chemically compatible, leak-proof containers with secure lids.[16][18] The containers must be clearly labeled with "Hazardous Waste" and the chemical contents.[16]
This compound Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. oladoctor.com [oladoctor.com]
- 2. This compound (78371-62-7) for sale [vulcanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. carlroth.com [carlroth.com]
- 5. epharma.com.bd [epharma.com.bd]
- 6. medicarcp.com [medicarcp.com]
- 7. adcock.com [adcock.com]
- 8. Buy this compound 10 Cream: View Uses, Price, Side Effects & Dosage - osudpotro [osudpotro.com]
- 9. Personal Protective Equipment - Canada.ca [canada.ca]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. hgic.clemson.edu [hgic.clemson.edu]
- 12. fishersci.com [fishersci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. pharmacopoeia.com [pharmacopoeia.com]
- 15. spectrumrx.com [spectrumrx.com]
- 16. benchchem.com [benchchem.com]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 18. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
